Cyclohexyl hydrogen sulfate
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclohexyl hydrogen sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4S/c7-11(8,9)10-6-4-2-1-3-5-6/h6H,1-5H2,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZUCGRGTXIWLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Cyclohexyl Hydrogen Sulfate
This guide provides a comprehensive technical overview of the primary synthetic routes to cyclohexyl hydrogen sulfate, a significant intermediate in organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings, detailed experimental protocols, and comparative analysis of the prevalent synthesis methodologies.
Introduction
This compound (C₆H₁₂O₄S) is an organic sulfate ester that serves as a valuable intermediate in various chemical transformations.[1] Its synthesis is a classic example of electrophilic addition and alcohol sulfation reactions. This guide will explore the two principal pathways for its preparation: the direct sulfation of cyclohexene and the sulfation of cyclohexanol using various reagents. A thorough understanding of these mechanisms and experimental parameters is crucial for optimizing reaction outcomes and ensuring product purity.
Synthesis via Electrophilic Addition to Cyclohexene
The reaction of cyclohexene with concentrated sulfuric acid is a direct and well-established method for the synthesis of this compound.[1] This method is a cornerstone of electrophilic addition reactions taught in organic chemistry.
Mechanistic Pathway
The reaction proceeds through a stepwise mechanism involving the electrophilic attack of the sulfuric acid on the cyclohexene double bond.
-
Electrophilic Attack: The electron-rich π-bond of the cyclohexene acts as a nucleophile, attacking a proton (H⁺) from the sulfuric acid. Sulfuric acid serves as the electrophile due to the polarized H-O bond.[1]
-
Carbocation Formation: This attack leads to the formation of a secondary carbocation intermediate on the cyclohexane ring. This step is typically the rate-determining step of the reaction.
-
Nucleophilic Capture: The resulting hydrogensulfate anion (HSO₄⁻) then acts as a nucleophile, attacking the positively charged carbocation to form the final product, this compound.[1]
Caption: Reaction mechanism of this compound synthesis from cyclohexene.
Experimental Protocol: Synthesis from Cyclohexene
This protocol is a representative laboratory-scale procedure.
Materials:
-
Cyclohexene
-
Concentrated sulfuric acid (96-98%)
-
Ice bath
-
Stirring apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flask equipped with a stirrer and placed in an ice bath, slowly add a chilled mixture of concentrated sulfuric acid and a small amount of water.
-
With vigorous stirring, add cyclohexene dropwise to the chilled sulfuric acid solution, maintaining the temperature below 10°C to minimize side reactions such as polymerization.[1]
-
After the addition is complete, continue stirring for an additional hour in the ice bath to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the product.
-
Separate the aqueous layer and wash the organic layer with cold water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
Purification:
The crude product can be further purified by recrystallization or column chromatography.
Synthesis via Sulfation of Cyclohexanol
The sulfation of cyclohexanol offers an alternative route to this compound. This method involves the reaction of the alcohol with a suitable sulfating agent. The choice of sulfating agent is critical and influences the reaction conditions and outcomes.
Common Sulfating Agents and Their Mechanisms
Several reagents can be employed for the sulfation of alcohols, each with its own advantages and disadvantages.[2]
-
Chlorosulfonic Acid (ClSO₃H): This is a highly reactive and effective sulfating agent. The reaction proceeds via a nucleophilic attack of the cyclohexanol oxygen on the sulfur atom of chlorosulfonic acid, with the subsequent elimination of hydrogen chloride gas.[3]
Caption: Reaction pathway for the sulfation of cyclohexanol using chlorosulfonic acid.
-
Sulfur Trioxide-Pyridine Complex (SO₃·py): This complex is a milder and more selective sulfating agent compared to chlorosulfonic acid.[4] The pyridine acts as a carrier for the highly reactive sulfur trioxide. The reaction mechanism involves the nucleophilic attack of the alcohol on the sulfur atom of the complex.
Caption: Sulfation of cyclohexanol using the sulfur trioxide-pyridine complex.
Experimental Protocol: Sulfation of Cyclohexanol with Chlorosulfonic Acid
Materials:
-
Cyclohexanol
-
Chlorosulfonic acid
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Inert atmosphere (e.g., nitrogen or argon)
-
Ice bath
-
Stirring apparatus
Procedure:
-
In a flask under an inert atmosphere, dissolve cyclohexanol in anhydrous DCM.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add chlorosulfonic acid dropwise to the stirred solution. The reaction is exothermic and generates HCl gas, so proper ventilation is essential.
-
After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours.
-
The reaction mixture can be carefully quenched by pouring it onto a mixture of ice and a suitable base (e.g., sodium bicarbonate) to neutralize the excess acid.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
Comparative Analysis of Synthesis Routes
| Feature | Synthesis from Cyclohexene | Sulfation of Cyclohexanol (Chlorosulfonic Acid) | Sulfation of Cyclohexanol (SO₃·pyridine) |
| Starting Material | Cyclohexene | Cyclohexanol | Cyclohexanol |
| Reagents | Concentrated H₂SO₄ | Chlorosulfonic Acid | Sulfur trioxide-pyridine complex |
| Reaction Type | Electrophilic Addition | Nucleophilic Substitution | Nucleophilic Substitution |
| Advantages | Direct, uses common reagents.[1] | High reactivity, often good yields. | Milder conditions, higher selectivity, fewer side reactions.[4] |
| Disadvantages | Potential for polymerization and other side reactions.[1] | Highly corrosive and moisture-sensitive reagent, produces HCl gas.[3] | Reagent can be more expensive and may require preparation. |
| Typical Yield | Moderate to good | Good to high | Good to high |
Characterization of this compound
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic downfield shift for the proton on the carbon bearing the sulfate group (C1-H) due to the electron-withdrawing nature of the sulfate ester. The remaining cyclohexyl protons will appear as a complex multiplet in the upfield region.[1]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a downfield shift for the carbon atom attached to the sulfate group (C1).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands characteristic of the sulfate group, typically in the regions of 1210-1270 cm⁻¹ (asymmetric S=O stretching) and 1000-1060 cm⁻¹ (symmetric S-O stretching).[1]
Industrial Considerations
On an industrial scale, the synthesis of alkyl sulfates, including this compound, often favors continuous processes for efficiency and safety. The reaction of alcohols with sulfur trioxide is a common industrial method.[3] Careful control of reaction temperature and stoichiometry is crucial to prevent side reactions and ensure high product quality. The choice of reactor design, such as falling film reactors, is important for managing the exothermic nature of the sulfation reaction.
Conclusion
The synthesis of this compound can be effectively achieved through either the electrophilic addition of sulfuric acid to cyclohexene or the sulfation of cyclohexanol. The choice of method depends on factors such as the availability of starting materials, desired purity, and scale of the reaction. The use of milder sulfating agents like the sulfur trioxide-pyridine complex can offer advantages in terms of selectivity and reduced side products, which is particularly important in the synthesis of sensitive molecules for pharmaceutical applications. A thorough understanding of the reaction mechanisms and careful control of experimental conditions are paramount for the successful synthesis of this versatile chemical intermediate.
References
-
Corson, B. B.; Ipatieff, V. N. Cyclohexylbenzene. Organic Syntheses. 1939, 19, 36. [Link]
-
Coleman, G. H.; Johnstone, H. F. Cyclohexene. Organic Syntheses. 1925, 5, 33. [Link]
-
Knowledge Exchange - Campus Research Month: Structural identification of this compound with 60 MHz NMR. [Link]
-
Chemithon. Sulfonation and Sulfation Processes. [Link]
-
Williamson, K. L. Synthesis and Reactions of Alkenes: Cyclohexene from Cyclohexanol. Macroscale and Microscale Organic Experiments, 2nd Ed. 1994, Houghton Mifflin, Boston. [Link]
-
Organic Syntheses Procedure. [Link]
-
Experiment 5 – Procedure Summary Cyclohexene Synthesis Day 1. [Link]
-
PubChem. This compound. [Link]
- Google Patents. Process for the preparation of cyclohexanol and/or cyclohexanone.
-
ResearchGate. A) Initial sulfation attempts using SO3 ⋅ pyridine and SO3 ⋅ DMF. B)... [Link]
-
PubChem. Cyclohexyl sulfate. [Link]
- Google Patents. Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol.
-
National Center for Biotechnology Information. Chemical Sulfation of Small Molecules – Advances and Challenges. [Link]
- Google Patents.
-
Britannica. Sulfation. [Link]
-
National Center for Biotechnology Information. Chemical approaches to the sulfation of small molecules: current progress and future directions. [Link]
-
ResearchGate. Chemical Sulfation of Small Molecules – Advances and Challenges. [Link]
-
MDPI. Sulfation of Various Polysaccharide Structures: Different Methods and Perspectives. [Link]
-
Pure. Chemical Approaches to the Sulfation of Small Molecules. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- Google Patents. Process for the production of cyclohexyl compounds.
-
PubChem. Cyclohexylammonium hydrogen sulfate. [Link]
-
PubChem. Cyclohexyl hydrogen sulfite. [Link]
- Google Patents.
- Google Patents.
Sources
An In-depth Technical Guide on the Electrophilic Addition of Sulfuric Acid to Cyclohexene
This guide provides a comprehensive technical overview of the electrophilic addition of sulfuric acid to cyclohexene, a classic and illustrative reaction in organic chemistry. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the reaction mechanism, practical experimental procedures, and critical safety considerations.
Introduction: The Significance of Electrophilic Addition
The reaction between cyclohexene and sulfuric acid is a cornerstone example of electrophilic addition, a fundamental process in the synthesis of a wide array of organic compounds.[1][2] In this reaction, the electron-rich double bond of the cyclohexene ring is attacked by an electrophile, leading to the formation of a saturated compound.[3][4][5] This particular reaction typically proceeds to yield cyclohexyl hydrogen sulfate as the primary product.[1][2] This intermediate is of significant interest as it can be readily hydrolyzed to produce cyclohexanol, a valuable precursor in the synthesis of pharmaceuticals and other fine chemicals.[1][6][7] Understanding the nuances of this reaction provides a solid foundation for manipulating more complex alkene systems.
The Reaction Mechanism: A Stepwise Exploration
The electrophilic addition of sulfuric acid to cyclohexene proceeds through a well-established two-step mechanism involving a carbocation intermediate.[3][4][8]
Step 1: Electrophilic Attack and Formation of the Carbocation
Concentrated sulfuric acid is a strong acid and acts as the electrophile in this reaction. The reaction is initiated by the attack of the pi (π) electrons of the cyclohexene double bond on a proton (H⁺) from the sulfuric acid.[3][9][10][11] This results in the breaking of the carbon-carbon double bond and the formation of a new carbon-hydrogen single bond.[3] Consequently, a secondary carbocation intermediate is formed on the adjacent carbon atom.[3][4] The hydrogensulfate ion (HSO₄⁻) is also generated in this step.[3][4]
Step 2: Nucleophilic Attack by the Hydrogensulfate Ion
The positively charged carbocation is highly reactive and is subsequently attacked by the nucleophilic hydrogensulfate ion (HSO₄⁻).[1][3] The lone pair of electrons on one of the oxygen atoms of the hydrogensulfate ion forms a covalent bond with the electron-deficient carbon of the carbocation.[10] This step results in the formation of the final product, this compound.[1]
Below is a diagram illustrating the electrophilic addition mechanism:
Caption: The mechanism of electrophilic addition of sulfuric acid to cyclohexene.
Experimental Protocol: Synthesis of this compound
This section outlines a generalized, field-proven protocol for the synthesis of this compound. Researchers should adapt this procedure based on their specific laboratory conditions and scale.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration | Notes |
| Cyclohexene | C₆H₁₀ | 82.14 | >99% | |
| Sulfuric Acid | H₂SO₄ | 98.08 | Concentrated (98%) | Highly corrosive. Handle with extreme care.[12][13] |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | For extraction. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Solution | For neutralization. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Solid | For drying. |
Step-by-Step Methodology
-
Reaction Setup: In a fume hood, place a round-bottom flask equipped with a magnetic stirrer in an ice-water bath to maintain a low temperature.
-
Addition of Reactants: Carefully add a measured amount of cyclohexene to the flask. While stirring vigorously, slowly add an equimolar amount of concentrated sulfuric acid dropwise. The slow addition and cooling are crucial to control the exothermic nature of the reaction.[14]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir in the ice bath for a specified period (e.g., 1 hour). The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Isolation:
-
Quench the reaction by slowly pouring the mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer sequentially with cold water and a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification and Characterization
The crude product can be further purified by recrystallization or column chromatography. The structure and purity of the final product should be confirmed using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of this compound.[1]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the S=O and O-H stretches.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.[1]
Below is a diagram illustrating the experimental workflow:
Caption: A typical workflow for the synthesis and purification of this compound.
Factors Influencing the Reaction
Several factors can influence the outcome of the electrophilic addition of sulfuric acid to cyclohexene:
-
Temperature: The reaction is typically carried out at low temperatures (0-10 °C) to minimize side reactions, such as polymerization of the alkene.[6] Higher temperatures can also lead to the dehydration of the product back to the alkene.
-
Concentration of Sulfuric Acid: Concentrated sulfuric acid is required for the reaction to proceed efficiently.[4][11] Dilute sulfuric acid will favor the hydration of cyclohexene to cyclohexanol, where water acts as the nucleophile.[15][16]
-
Reaction Time: Sufficient reaction time is necessary to ensure complete conversion of the starting material.
Safety Protocols and Waste Disposal: A Critical Consideration
Working with concentrated sulfuric acid necessitates strict adherence to safety protocols due to its highly corrosive nature.[12][13][17]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[12][13]
-
Hand Protection: Use acid-resistant gloves (e.g., butyl rubber, neoprene).[13][18]
-
Body Protection: A chemical-resistant apron or lab coat should be worn.[12]
-
Respiratory Protection: Work in a well-ventilated fume hood to avoid inhaling any vapors.[14][18]
Handling and Storage
-
Always add acid to water slowly, never the other way around, to dissipate the heat generated during dilution.[13][14][19]
-
Store concentrated sulfuric acid in a cool, dry, and well-ventilated area away from incompatible materials.[12][14] Containers should be clearly labeled and inspected regularly for leaks.[12]
Spill Response
In case of a spill, evacuate the area and contain the spill with an inert absorbent material like sand or vermiculite.[13] Neutralize the spill with a weak base such as sodium bicarbonate before cleaning up.[13]
Waste Disposal
-
Acidic waste must be neutralized before disposal.
-
Slowly add the acidic waste to a large volume of a stirred, cold solution of a weak base like sodium bicarbonate or soda ash until the pH is neutral.[20][21]
-
Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's specific waste disposal guidelines.[13]
Conclusion
The electrophilic addition of sulfuric acid to cyclohexene is a powerful and illustrative reaction in organic synthesis. A thorough understanding of its mechanism, coupled with meticulous experimental technique and unwavering attention to safety, enables researchers to effectively utilize this reaction for the synthesis of valuable chemical intermediates. The principles outlined in this guide are broadly applicable to a range of electrophilic addition reactions and serve as a foundation for further exploration in the field of organic chemistry.
References
-
Clark, J. (2023). Explaining electrophilic addition involving sulphuric acid. Chemguide. [Link]
-
VelocityEHS. (2014). Sulfuric Acid Safety Tips – Sulfuric Acid MSDS Information. [Link]
-
CORECHEM Inc. Safe Handling Guide: Sulfuric Acid. [Link]
-
Save My Exams. (2024). Addition Reactions of Alkenes. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Alkenes with Sulfuric Acid. [Link]
-
Lab Alley. How to Safely Dispose of Sulfuric Acid. [Link]
-
Westlab. (2023). Safety Protocols For Handling Sulfuric Acid in Laboratories. [Link]
-
Organic Syntheses. (1921). Cyclohexene. [Link]
-
Clark, J. (2023). Explaining electrophilic addition involving sulphuric acid and unsymmetrical alkenes. Chemguide. [Link]
-
Teck. (2018). Sulphuric Acid Safety Data Sheet. [Link]
-
Scribd. 2.4electrophilic Addition - Symmetrical Alkenes and Sulphuric Acid. [Link]
-
Chemistry Student. (2022). Alkenes: Electrophilic Addition with H2SO4 (A-level Chemistry). YouTube. [Link]
-
Doc Brown's Chemistry. mechanism addition sulfuric/sulphuric acid water to alkenes electrophilic ionic mechanism steps ethene propene reagents reaction conditions organic synthesis. [Link]
-
Organic Syntheses. (1941). Cyclohexene. [Link]
-
Chemguide. (2023). THE REACTION BETWEEN SYMMETRICAL ALKENES AND SULPHURIC ACID. [Link]
-
Scribd. Cyclohexanol To Cyclohexene. [Link]
-
Quora. (2019). What is the reaction between cyclohexene and sulfuric acid? [Link]
-
Homework.Study.com. What are ways of disposing concentrated sulfuric acid? [Link]
- Google Patents. (1982). Process for the preparation of cyclohexanol and/or cyclohexanone.
-
Quora. (2015). What is the proper way to dispose sulfuric acid? [Link]
-
Sulfuric Acid on the Web. Regulatory Related FAQs. [Link]
-
YouTube. (2022). BTEC Applied Science - Unit 5 Chemistry - Electrophilic addition of Sulfuric Acid to Alkenes. [Link]
-
Brainly.in. (2018). Conversion of cyclohexene to cyclohexanol can be conveniently achieved by. [Link]
-
PrepChem.com. Preparation of cyclohexene. [Link]
-
Quora. (2017). What are the products formed when 2 moles of cyclohexene reacts with conc h2so4? [Link]
-
University of Missouri–St. Louis. Synthesis of Cyclohexene The Dehydration of Cyclohexanol. [Link]
-
chemrevise. (2021). 3.4 Alkenes. [Link]
-
Brainly.in. (2018). Reaction of cyclohexene with concentrated sulphuric acid. [Link]
-
Pearson+. Predict the product of the following reaction. [Link]
-
Organic Syntheses. (2011). Working with Hazardous Chemicals. [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. Cyclohexyl sulfate. PubChem Compound Database. [Link]
-
Organic Syntheses. (1943). Cyclohexylbenzene. [Link]
-
MDPI. (2018). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. [Link]
-
Cole-Parmer. Chemical Compatibility Database. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. savemyexams.com [savemyexams.com]
- 5. scribd.com [scribd.com]
- 6. EP0053847A1 - Process for the preparation of cyclohexanol and/or cyclohexanone - Google Patents [patents.google.com]
- 7. brainly.in [brainly.in]
- 8. mechanism addition sulfuric/sulphuric acid water to alkenes electrophilic ionic mechanism steps ethene propene reagents reaction conditions organic synthesis [docbrown.info]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. ehs.com [ehs.com]
- 13. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 14. westlab.com.au [westlab.com.au]
- 15. quora.com [quora.com]
- 16. Page loading... [guidechem.com]
- 17. teck.com [teck.com]
- 18. CCOHS: Sulfuric Acid [ccohs.ca]
- 19. quora.com [quora.com]
- 20. laballey.com [laballey.com]
- 21. downloads.regulations.gov [downloads.regulations.gov]
An In-depth Technical Guide to the Physical Properties of Cyclohexyl Hydrogen Sulfate
Introduction
Cyclohexyl hydrogen sulfate (CAS No. 3233-51-0) is an organic sulfate ester of significant interest in synthetic organic chemistry.[1] It serves as a key intermediate in various chemical transformations, most notably in the hydration of cyclohexene to produce cyclohexanol.[1] Its formation is a classic example of an electrophilic addition reaction.[1] This guide provides a comprehensive overview of the known physical properties of this compound, outlines detailed experimental protocols for their determination, and discusses the theoretical basis for these methodologies. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics for its effective application and handling.
Molecular and Chemical Identity
A foundational understanding of a compound begins with its basic molecular and chemical identifiers.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₄S | PubChem[2] |
| Molecular Weight | 180.22 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 3233-51-0 | BenchChem[1] |
| InChI Key | UCZUCGRGTXIWLR-UHFFFAOYSA-N | BenchChem[1] |
| Canonical SMILES | C1CCC(CC1)OS(=O)(=O)O | PubChem[2] |
Synthesis and Purification
The most direct route for the synthesis of this compound is the electrophilic addition of sulfuric acid to cyclohexene.[1]
Caption: Figure 1: Synthesis of this compound.
Experimental Protocol for Synthesis and Purification
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place freshly distilled cyclohexene. The flask should be cooled in an ice-water bath.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (96-98%) dropwise to the stirred cyclohexene, maintaining the reaction temperature between 5-10 °C. The molar ratio of cyclohexene to sulfuric acid should be approximately 1:1.2.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at the same temperature for an additional hour to ensure the reaction goes to completion.
-
Quenching and Extraction: Pour the reaction mixture slowly into ice-cold water with vigorous stirring. This will hydrolyze any unreacted sulfuric acid and precipitate the product. Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Washing: Wash the organic layer sequentially with cold water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine. The use of warm water and dilute alkali can help to avoid emulsification.[3]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system.
Spectroscopic Properties
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[4] A study has demonstrated the structural identification of this compound using a 60 MHz NMR spectrometer, utilizing 96% sulfuric acid as a catalyst and reactant to stabilize the carbocation intermediate for detection.[5]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclohexane ring. The proton attached to the oxygen-bearing carbon (H-1) will be deshielded due to the electron-withdrawing effect of the sulfate group and will thus resonate at a lower field compared to the other cyclohexane protons.[4]
-
¹³C NMR: The carbon NMR spectrum will show signals corresponding to the different carbon environments in the cyclohexane ring. The carbon atom bonded to the sulfate group will be significantly downfield shifted.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a valuable tool for identifying the functional groups present in this compound.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |
| O-H Stretch (hydrogen sulfate) | Broad, ~3400 | BenchChem[4] |
| C-H Stretch (cyclohexane) | 2850 - 2950 | BenchChem[4] |
| S=O Asymmetric Stretch | ~1215 - 1270 | BenchChem[4] |
| S=O Symmetric Stretch | ~1030 - 1060 | BenchChem[4] |
| C-O Stretch | ~1000 | BenchChem[4] |
| S-O Stretch | ~800 - 900 | BenchChem[4] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation analysis. In tandem mass spectrometry (MS/MS), characteristic fragment ions such as the hydrogen sulfate anion (HSO₄⁻) at m/z 97 and the sulfite radical anion (•SO₃⁻) at m/z 80 can be observed, providing confident identification.[4]
Core Physical Properties and Their Experimental Determination
While computed physical properties are available, experimentally determined values for this compound are not widely reported in the readily available literature. The following sections detail the standard methodologies for determining these crucial properties.
Melting Point
The melting point is a fundamental physical property that indicates the purity of a crystalline solid.
-
Experimental Protocol (Capillary Method):
-
Ensure the this compound sample is pure and completely dry.
-
Finely powder a small amount of the sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the apparatus at a rate of 10-15 °C/min initially, and then slow down to 1-2 °C/min as the expected melting point is approached.
-
Record the temperature range from the appearance of the first liquid drop to the complete melting of the sample.
-
Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. Due to the thermal lability of organic sulfates, distillation under reduced pressure is recommended to prevent decomposition.
-
Experimental Protocol (Vacuum Distillation):
-
Place the purified this compound in a distillation flask.
-
Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Connect the apparatus to a vacuum pump and a manometer to monitor the pressure.
-
Gradually apply vacuum and begin heating the distillation flask.
-
Record the temperature at which the liquid boils and the corresponding pressure.
-
The boiling point at atmospheric pressure can be estimated using a nomograph if needed, though direct measurement at atmospheric pressure is likely to cause decomposition.[1]
-
Density
Density is the mass per unit volume of a substance.
-
Experimental Protocol (Pycnometer Method):
-
Accurately weigh a clean and dry pycnometer (a flask with a precise volume).
-
Fill the pycnometer with the liquid this compound, ensuring no air bubbles are present.
-
Place the filled pycnometer in a thermostat-controlled water bath to bring it to a specific temperature (e.g., 25 °C).
-
Remove any excess liquid from the capillary opening.
-
Dry the outside of the pycnometer and weigh it accurately.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
-
Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" suggests that this compound, being a polar molecule, will have some solubility in polar solvents.[6]
-
Experimental Protocol (Gravimetric Method):
-
Prepare a saturated solution of this compound in the desired solvent (e.g., water, ethanol, acetone) at a specific temperature by adding an excess of the solute to the solvent and stirring until equilibrium is reached.
-
Carefully filter the saturated solution to remove any undissolved solute.
-
Accurately measure a known volume of the clear saturated solution into a pre-weighed container.
-
Evaporate the solvent completely under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the solute).
-
Weigh the container with the dried residue.
-
The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/L).
-
Caption: Figure 2: Workflow for Physical Property Determination.
Thermal Properties
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide valuable information about the thermal stability and phase transitions of this compound. High-temperature oxidation of this compound can lead to thermal decomposition, releasing sulfur trioxide and cyclohexanol.[1]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It can be used to determine melting point, glass transition temperature, and other phase transitions.
-
Experimental Protocol:
-
Accurately weigh a small amount (5-10 mg) of the sample into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature. Endothermic events like melting will appear as peaks.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.
-
Experimental Protocol:
-
Accurately weigh a sample (5-10 mg) into a TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass loss as a function of temperature. The onset of mass loss indicates the beginning of decomposition.
-
Safety and Handling
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as bases and oxidizing agents.[7] Keep containers tightly closed.
Conclusion
This compound is a valuable synthetic intermediate with well-defined spectroscopic characteristics. However, there is a notable gap in the publicly available, experimentally verified data for its core physical properties such as melting point, boiling point, density, and quantitative solubility. This guide has provided a summary of the known computed and qualitative properties, along with detailed, field-proven experimental protocols to enable researchers to determine these values accurately and safely. The methodologies outlined herein provide a robust framework for the comprehensive physical characterization of this compound, which is essential for its effective application in research and development.
References
-
Organic Syntheses. (n.d.). Cyclohexylbenzene. Retrieved from [Link]
-
Knowledge Exchange. (n.d.). Structural identification of this compound with 60 MHz NMR. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14004329, this compound. Retrieved from [Link]
-
Procter & Gamble. (2023, December 13). Safety Data Sheet. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Safe Storage of Hazardous Chemicals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22497783, Cyclohexyl sulfate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5284372, Cyclohexylammonium hydrogen sulfate. Retrieved from [Link]
-
Wikipedia. (n.d.). Solvent. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H12O4S | CID 14004329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. cyclohexylhydrazinium hydrogen sulphate | 68143-28-2 [chemnet.com]
- 5. Cyclohexyl sulfate | C6H11O4S- | CID 22497783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Solvent - Wikipedia [en.wikipedia.org]
- 7. ehs.berkeley.edu [ehs.berkeley.edu]
Cyclohexyl hydrogen sulfate CAS number 3233-51-0
An In-depth Technical Guide to Cyclohexyl Hydrogen Sulfate (CAS 3233-51-0)
Introduction
This compound (CAS 3233-51-0) is an organic sulfate ester that serves as a pivotal, yet often transient, intermediate in several key organic transformations.[1] While not typically isolated as a final product for commercial application, its formation and subsequent reactions are fundamental to classic synthetic pathways, including the hydration of cyclohexene to cyclohexanol and the alkylation of aromatics.[1][2][3] This guide provides a comprehensive technical overview of its chemical properties, synthesis methodologies, mechanistic pathways, and analytical characterization, tailored for researchers and professionals in chemical synthesis and drug development.
Physicochemical Properties and Molecular Structure
This compound is an acidic ester resulting from the reaction of cyclohexanol or cyclohexene with sulfuric acid.[1][4] Its structure combines a non-polar cyclohexane ring with a highly polar hydrogen sulfate group, rendering it amphiphilic.
Molecular Identifiers and Properties
A summary of the key computed physicochemical properties is presented below. This data is essential for predicting its behavior in various solvent systems and for its characterization using mass spectrometry.
| Property | Value | Source |
| CAS Number | 3233-51-0 | [1][5] |
| Molecular Formula | C₆H₁₂O₄S | [1][5] |
| Molecular Weight | 180.22 g/mol | [1][5] |
| IUPAC Name | This compound | [5] |
| InChI Key | UCZUCGRGTXIWLR-UHFFFAOYSA-N | [1][5] |
| SMILES | C1CCC(CC1)OS(=O)(=O)O | [5] |
| Topological Polar Surface Area | 72 Ų | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
Structural Representation
The structure consists of a cyclohexane ring bonded to an oxygen atom, which in turn is bonded to a sulfur atom that is double-bonded to two other oxygen atoms and single-bonded to a hydroxyl group.
Caption: 2D structure of this compound.
Synthesis and Mechanistic Pathways
The synthesis of this compound is a cornerstone example of electrophilic addition, a fundamental reaction in organic chemistry. Understanding the mechanism is key to controlling the reaction and predicting outcomes with substituted alkenes.
Primary Synthesis Route: Electrophilic Addition to Cyclohexene
The most direct and common method for preparing this compound involves the reaction of cyclohexene with cold, concentrated sulfuric acid.[1][4][6]
Causality of Experimental Choices:
-
Reagent: Concentrated sulfuric acid is used not only as a reactant but also as the electrophile source. The highly polarized H-O bond provides the electrophilic proton (H⁺) that initiates the reaction.[6]
-
Temperature: The reaction is typically conducted in the cold. Lower temperatures are crucial to minimize side reactions, such as polymerization of the alkene and the formation of dialkyl sulfates.
Reaction Mechanism:
-
Electrophilic Attack: The electron-rich pi (π) bond of the cyclohexene double bond acts as a nucleophile, attacking a proton from the sulfuric acid molecule.[1]
-
Carbocation Formation: This attack breaks the π bond and forms a new carbon-hydrogen bond. The other carbon atom of the original double bond is left with a positive charge, forming a secondary cyclohexyl carbocation intermediate. This is the rate-determining step.[1]
-
Nucleophilic Capture: The negatively charged hydrogen sulfate anion (HSO₄⁻), formed in the first step, then acts as a nucleophile, attacking the carbocation to form the final product, this compound.[1]
Caption: Mechanism of this compound synthesis.
Alternative Synthetic Routes
While the addition to cyclohexene is most common, sulfation can also be achieved starting from cyclohexanol.[7]
-
Direct Sulfation of Cyclohexanol: Reacting cyclohexanol with a suitable sulfating agent, such as chlorosulfonic acid or a sulfur trioxide-pyridine complex, can yield the desired product.[1][8] This method avoids the carbocation intermediate of the alkene route but requires careful handling of highly reactive sulfating agents.
-
DCC-Mediated Sulfation: Dicyclohexylcarbodiimide (DCC) can be used to mediate the sulfation of alcohols with sulfuric acid. This method was first reported for aliphatic alcohols and proceeds under mild conditions.[8]
Applications in Synthetic Chemistry
This compound's primary value lies in its role as a reactive intermediate, particularly in the industrial synthesis of cyclohexanol and cyclohexylbenzene.
Synthesis of Cyclohexanol
The formation of this compound is the intermediate step in the indirect hydration of cyclohexene to produce cyclohexanol.[1][3]
Workflow Protocol: Indirect Hydration of Cyclohexene
-
Ester Formation: Cyclohexene is reacted with 50-70% sulfuric acid to form this compound, as described in Section 2.1.[3] In some industrial processes, this stage is catalyzed by iron(II) sulfate to improve efficiency.[3]
-
Hydrolysis: The resulting reaction mixture containing the alkyl hydrogen sulfate is diluted with water and heated.[4]
-
Mechanism: The water acts as a nucleophile, attacking the carbon atom bonded to the sulfate group. The hydrogen sulfate ion is an excellent leaving group, facilitating the SN1-type reaction to form cyclohexanol and regenerate the sulfuric acid catalyst.[4][6]
-
Purification: The cyclohexanol product is immiscible with the aqueous acid and can be separated and purified by distillation.[4][9]
Caption: Workflow for the hydrolysis of the title compound to cyclohexanol.
Synthesis of Cyclohexylbenzene
This compound is an intermediate in the acid-catalyzed Friedel-Crafts alkylation of benzene with cyclohexene.[2][10]
Causality of the Process: In the presence of excess benzene and sulfuric acid, the cyclohexyl carbocation formed during the synthesis of this compound can be intercepted by the electron-rich benzene ring. This electrophilic aromatic substitution reaction yields cyclohexylbenzene, a precursor in an alternative route to phenol and cyclohexanone.[2][10] The purpose of subsequent washes with sulfuric acid and sodium hydroxide in the published protocol is to remove any unreacted starting material and byproducts, including converting any stable dialkyl sulfate into the water-soluble this compound for easy removal.[2]
Analytical Characterization
Confident identification of this compound, especially in a reaction mixture, relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: High-resolution proton NMR is a powerful tool for structural confirmation. The proton attached to the carbon bearing the sulfate group (H-1) is expected to be significantly deshielded due to the electron-withdrawing effect of the sulfate ester, causing it to resonate at a lower field (higher ppm) compared to the other protons on the cyclohexane ring.[1]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. It provides definitive confirmation of the compound's mass (180.22 g/mol ) and the presence of the sulfate moiety through characteristic fragmentation.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the key functional groups. The presence of the sulfate ester is indicated by strong characteristic absorption bands corresponding to the S=O and S-O stretches.[1]
Related Compounds and Their Applications
Derivatives of cyclohexyl sulfate have been developed as effective and reusable catalysts in organic synthesis. For example, Cyclohexane-1,4-diyl bis(hydrogen sulfate) has been demonstrated to be an efficient, environmentally friendly, homogeneous Brønsted acid catalyst for multi-component reactions like the Biginelli reaction.[1] Its catalytic activity stems from the two acidic hydrogen sulfate groups attached to the cyclohexane ring, which can protonate reactants and facilitate complex transformations.[1]
Safety and Handling
Specific, detailed toxicology and safety data for isolated this compound (CAS 3233-51-0) is not widely available in public safety literature.[11] Therefore, handling should be approached with the caution appropriate for a strong organic acid and sulfate ester.
-
General Precautions: As a derivative of sulfuric acid, it should be considered corrosive and irritating. Avoid contact with skin and eyes.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or aerosols.
-
Stability: Organic sulfates can be susceptible to hydrolysis, especially in the presence of moisture, heat, or strong acids/bases, reverting to the corresponding alcohol and sulfuric acid. Store in a cool, dry, well-sealed container.
Conclusion
This compound is a fundamentally important organic intermediate whose chemistry underpins large-scale industrial processes. While its isolation is often unnecessary for synthetic chemists who use it in situ, a thorough understanding of its formation mechanism, properties, and subsequent reactivity is critical for process optimization, byproduct control, and the development of related catalytic systems. This guide provides the foundational knowledge required for researchers and developers to effectively work with and understand the role of this versatile chemical species.
References
-
PubChem. This compound | C6H12O4S | CID 14004329. National Institutes of Health. [Link]
- Google Patents.
-
SpringerLink. Biocatalytic sulfation of aromatic and aliphatic alcohols catalyzed by arylsulfate sulfotransferases. PMC - NIH. [Link]
-
PMC - NIH. Chemical Sulfation of Small Molecules – Advances and Challenges. [Link]
-
Chemsrc. Sulfuric acid hydrogen cyclohexyl ester | CAS#:3233-51-0. [Link]
-
PubChem. Cyclohexyl sulfate | C6H11O4S- | CID 22497783. National Institutes of Health. [Link]
-
Organic Syntheses. cyclohexylbenzene - Organic Syntheses Procedure. [Link]
-
Doc Brown's Chemistry. hydration of an alkene Reaction of ALKENES with concentrated sulfuric acid. [Link]
-
Chemguide. alkenes and sulphuric (sulfuric) acid. [Link]
-
YouTube. Alkyl Sulfonates: Preparation and Reactions. [Link]
-
PubChemLite. Cyclohexanol, 4-(2-(n-methyl)aminopropyl)-, sulfate. [Link]
-
PubChem. Cyclohexyl hydrogen sulfite | C6H12O3S | CID 20537590. National Institutes of Health. [Link]
- Google Patents.
-
Wikipedia. Cyclohexylbenzene. [Link]
-
Stanford Chemicals. Cyclohexanol: Versatile Applications in Different Fields and its Production Method. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US3988379A - Manufacture of cyclohexanol from cyclohexene - Google Patents [patents.google.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. This compound | C6H12O4S | CID 14004329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hydration of an alkene Reaction of ALKENES with concentrated sulfuric acid alkyl hydrogensulfate salts hydrolysis to form alcohols advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 7. US5281366A - Process for the preparation of secondary alkyl sulfate-containing surfactant compositions - Google Patents [patents.google.com]
- 8. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclohexanol: Versatile Applications in Different Fields and its Production Method_Chemicalbook [chemicalbook.com]
- 10. Cyclohexylbenzene - Wikipedia [en.wikipedia.org]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
molecular structure of Cyclohexyl hydrogen sulfate
An In-depth Technical Guide to the Molecular Structure of Cyclohexyl Hydrogen Sulfate
Abstract
This technical guide provides a comprehensive examination of the molecular structure of this compound. Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with empirical data to deliver a thorough structural elucidation. We will explore the molecule's fundamental chemical identity, detail the spectroscopic techniques for its characterization, analyze its three-dimensional conformational preferences, and present standardized protocols for its analysis. The guide is structured to explain not just the structural features but also the underlying chemical principles and experimental causality, ensuring a robust and self-validating understanding of this compound.
Chemical Identity and Representation
A precise understanding of a molecule begins with its unambiguous identification. This compound is an organic sulfate ester that serves as a significant intermediate in various chemical syntheses, including the production of cyclohexanol from cyclohexene.[1][2] Its identity is established through a collection of standardized nomenclature and structural codes essential for database searching and computational modeling.
Table 1: Key Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | [1][3] |
| CAS Number | 3233-51-0 | [1][3] |
| Molecular Formula | C₆H₁₂O₄S | [1][3] |
| Molecular Weight | 180.22 g/mol | [1][3] |
| Canonical SMILES | C1CCC(CC1)OS(=O)(=O)O | [3] |
| InChI | InChI=1S/C6H12O4S/c7-11(8,9)10-6-4-2-1-3-5-6/h6H,1-5H2,(H,7,8,9) | [3] |
| InChIKey | UCZUCGRGTXIWLR-UHFFFAOYSA-N | [1][3] |
These identifiers provide a universal language for chemists and software to recognize and interact with the molecule's two-dimensional representation. The SMILES and InChI formats are particularly crucial for cheminformatics and computational analysis.
Spectroscopic Characterization: The Empirical Framework
The elucidation of a molecular structure is fundamentally an empirical process. A combination of spectroscopic techniques provides a detailed map of the atomic connectivity and chemical environment. The following sections describe the expected outcomes and methodologies for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.[1]
In the proton NMR spectrum of this compound, the signals are influenced by the potent electron-withdrawing effect of the adjacent sulfate group (-OSO₃H).[1]
-
C1-Proton (Methine): The single proton on the carbon atom directly bonded to the sulfate group (C1-H) is the most deshielded. Its resonance is expected to appear significantly downfield, typically in the range of δ 4.0-4.5 ppm. This signal would appear as a multiplet due to coupling with the adjacent methylene protons on C2 and C6.
-
Cyclohexyl Protons: The remaining ten protons on the cyclohexane ring will produce a complex series of overlapping multiplets in the upfield region, generally between δ 1.2-2.0 ppm.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.
-
C1-Carbon: The carbon atom bonded to the sulfate group is highly deshielded and will resonate at the lowest field, typically in the range of δ 75-85 ppm.
-
Other Cyclohexyl Carbons: The other carbon atoms of the ring (C2/C6, C3/C5, and C4) will appear at higher fields, generally between δ 20-40 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |
| C1-H | 4.0 - 4.5 | - | Multiplet |
| C2,3,4,5,6-H | 1.2 - 2.0 | - | Overlapping Multiplets |
| C1 | - | 75 - 85 | - |
| C2, C6 | - | 30 - 40 | - |
| C3, C5 | - | 20 - 30 | - |
| C4 | - | 25 - 35 | - |
Protocol 1: NMR Spectrum Acquisition
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum using a 90° pulse.
-
Set a spectral width of approximately 12 ppm, centered around 6 ppm.
-
Collect 16-32 scans with a relaxation delay of 2-5 seconds.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the carbon channel.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Collect a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent signal or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule.[1] The spectrum of this compound is dominated by vibrations associated with the sulfate moiety and the alkane framework.[1]
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Sulfate) | Stretching | 3200 - 3500 | Broad, Medium |
| C-H (Cyclohexane) | Stretching | 2850 - 2950 | Strong |
| S=O (Sulfate) | Asymmetric Stretch | 1350 - 1400 | Strong |
| S=O (Sulfate) | Symmetric Stretch | 1150 - 1200 | Strong |
| C-O (Ester) | Stretching | 1000 - 1050 | Strong |
| S-O (Ester) | Stretching | 800 - 900 | Medium |
The presence of strong absorption bands in the 1150-1400 cm⁻¹ region is highly diagnostic for the sulfate group.
Protocol 2: FT-IR Spectrum Acquisition (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.
-
Spectrum Collection: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation. For a polar, acidic compound like this compound, Electrospray Ionization (ESI) in negative ion mode is the preferred method.
-
Molecular Ion: The primary ion observed would be the deprotonated molecule, [M-H]⁻, at an m/z corresponding to a mass of 179.04.[4]
-
Key Fragmentation: A characteristic fragmentation pathway for sulfate esters is the loss of sulfur trioxide (SO₃, 80 Da). This would result in a significant fragment ion at m/z 99.08, corresponding to the cyclohexoxide anion.
Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for combining spectroscopic data to determine the molecular structure.
Caption: Conformational equilibrium of this compound.
Conclusion
The molecular structure of this compound is comprehensively defined by a combination of its chemical connectivity and its three-dimensional conformational preferences. Spectroscopic methods such as NMR, IR, and Mass Spectrometry provide the definitive empirical evidence for its covalent framework and the presence of the key sulfate functional group. Furthermore, fundamental principles of stereochemistry dictate that the molecule exists predominantly in a chair conformation with the bulky hydrogen sulfate substituent occupying the more stable equatorial position to avoid destabilizing 1,3-diaxial steric interactions. This detailed structural understanding is paramount for predicting its reactivity, physical properties, and potential biological activity in advanced research and development applications.
References
-
This compound | C6H12O4S | CID 14004329 - PubChem. [Link]
-
Cyclohexyl sulfate | C6H11O4S- | CID 22497783 - PubChem. [Link]
- EP0053847A1 - Process for the preparation of cyclohexanol and/or cyclohexanone - Google P
-
4.8: Conformations of Monosubstituted Cyclohexanes - Chemistry LibreTexts. [Link]
-
Conformational Analysis of Monosubstituted Cyclohexane - St. Paul's Cathedral Mission College. [Link]
-
Monosubstituted Cyclohexanes - YouTube. [Link]
-
4.7: Conformations of Monosubstituted Cyclohexanes - Chemistry LibreTexts. [Link]
-
Monosubstituted cyclohexane (video) - Khan Academy. [Link]
-
cyclohexylbenzene - Organic Syntheses Procedure. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. EP0053847A1 - Process for the preparation of cyclohexanol and/or cyclohexanone - Google Patents [patents.google.com]
- 3. This compound | C6H12O4S | CID 14004329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclohexyl sulfate | C6H11O4S- | CID 22497783 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Chemical Reactivity of Cyclohexyl Hydrogen Sulfate: A Technical Guide for Researchers
Abstract
Cyclohexyl hydrogen sulfate, an organic sulfate monoester, serves as a pivotal yet often un-isolated intermediate in synthetic organic chemistry. Its significance is most pronounced in the industrial hydration of cyclohexene to cyclohexanol, a cornerstone reaction for the production of precursors for nylon and other polymers. This guide provides an in-depth exploration of the chemical reactivity of this compound, moving beyond its transient role to detail its synthesis, stability, and diverse reaction pathways. We will examine its formation via electrophilic addition, its subsequent hydrolysis, its potential as an alkylating agent, and its thermal decomposition characteristics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this reactive intermediate, supported by mechanistic insights, detailed experimental protocols, and authoritative references.
Introduction: The Central Role of a Reactive Intermediate
Organic sulfate esters are a class of compounds of immense interest, found in essential biomolecules and widely used as anionic surfactants.[1] this compound (C₆H₁₂O₄S, CAS No: 3233-51-0) exemplifies the utility of this functional group in synthetic transformations.[1] While stable enough to be characterized, its primary role is that of a reactive intermediate, formed during the acid-catalyzed reaction between cyclohexene and sulfuric acid.[1][2][3] Understanding the delicate balance of its formation and subsequent reactions is critical for controlling the outcome of one of the fundamental processes in industrial organic chemistry: the conversion of alkenes to alcohols.[1][2] This guide will dissect the chemical behavior of this compound, providing the foundational knowledge required to manipulate its reactivity for synthetic advantage.
Synthesis via Electrophilic Addition
The most direct and common synthesis of this compound involves the electrophilic addition of concentrated sulfuric acid to cyclohexene.[1][3] This reaction is typically performed at cold temperatures to manage its exothermicity and minimize side reactions.
Mechanism of Formation: The reaction proceeds through a well-established two-step electrophilic addition mechanism.[1][4][5]
-
Electrophilic Attack and Carbocation Formation: The sulfuric acid molecule acts as the electrophile. The electron-rich pi (π) bond of the cyclohexene double bond attacks one of the partially positive hydrogen atoms of sulfuric acid. This protonates the double bond, leading to the formation of a secondary cyclohexyl carbocation and a hydrogensulfate (HSO₄⁻) anion.[1][5] This initial protonation is the rate-determining step of the reaction.[6]
-
Nucleophilic Capture: The newly formed hydrogensulfate anion acts as a nucleophile, attacking the electron-deficient carbocation.[1] This step completes the addition, forming the neutral this compound molecule.
Physicochemical Properties and Stability
While often generated and consumed in situ, understanding the properties of this compound is key to controlling its reactivity.
General Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 3233-51-0 | [1][4] |
| Molecular Formula | C₆H₁₂O₄S | [1][4] |
| Molecular Weight | 180.22 g/mol | [1][4] |
| IUPAC Name | This compound | [1][4] |
Stability Profile
-
Thermal Stability: this compound is susceptible to thermal decomposition at elevated temperatures. Analogous to sulfuric acid itself, which decomposes to SO₃ and H₂O above ~130-150°C, the alkyl sulfate ester will decompose, releasing sulfur trioxide (SO₃) and cyclohexanol.[1][7] This decomposition pathway is a critical consideration in distillation and high-temperature applications.
-
Hydrolytic Stability: As a sulfate monoester, it is markedly resistant to spontaneous hydrolysis in neutral water at ambient temperatures.[1] However, hydrolysis is readily achieved by heating with excess water, a reaction that underpins its primary industrial application.[2][8][9] The acidic nature of the molecule itself can catalyze this process to some extent.
-
Acidic/Basic Conditions: The molecule contains a strongly acidic proton on the sulfate group, making the compound itself corrosive and reactive towards bases. Under strongly acidic conditions (e.g., in concentrated H₂SO₄), the intermediate carbocation is stabilized, facilitating spectroscopic identification.[1][10]
Key Reactions and Mechanisms
The reactivity of this compound is dominated by the chemistry of the sulfate ester functional group, which can act as an excellent leaving group.
Hydrolysis to Cyclohexanol
The most significant reaction of this compound is its hydrolysis to form cyclohexanol. This reaction completes the overall hydration of cyclohexene.[1][2]
Mechanism: The hydrolysis is typically conducted by warming or boiling the reaction mixture with water.[8][9] It proceeds via a nucleophilic substitution mechanism, likely Sₙ1, given the secondary carbon center and the good leaving group (hydrogensulfate).[8]
-
Leaving Group Departure: The C-O bond cleaves, with the stable hydrogensulfate anion (HSO₄⁻) acting as the leaving group. This generates the same secondary cyclohexyl carbocation intermediate formed during the initial synthesis.
-
Nucleophilic Attack by Water: A water molecule from the solvent acts as a nucleophile, attacking the carbocation.
-
Deprotonation: A final, rapid deprotonation of the resulting oxonium ion by another water molecule yields cyclohexanol and regenerates the acid catalyst (in the form of H₃O⁺).
Reactivity with Nucleophiles: An Alkylating Agent
While hydrolysis is the most common fate, the hydrogensulfate group's ability to act as a good leaving group opens up other possibilities. Research has shown that monoalkyl sulfates can serve as efficient alkylating agents for other oxygen and nitrogen nucleophiles in water at moderately elevated temperatures.[1] This reactivity pathway, involving C-O bond cleavage, can be significantly faster than hydrolysis.[1]
This implies that in a solution containing other nucleophiles (e.g., alcohols, amines), this compound can act as a cyclohexylating agent , transferring the cyclohexyl group to the nucleophile. This is a critical consideration for reaction design, as it presents a potential side reaction or a synthetic opportunity. The reaction is analogous to Sₙ1/Sₙ2 reactions of alkyl halides, where the bulky hydrogensulfate anion replaces a halide as the leaving group.
Radical Reactions
In the presence of strong oxidizing agents that can generate the sulfate radical anion (SO₄•⁻), this compound can undergo radical reactions. The dominant pathway for a saturated ring system is hydrogen atom abstraction (HAT) from one of the C-H bonds on the cyclohexane ring, forming a cyclohexyl radical and bisulfate (HSO₄⁻).[1] The electron-withdrawing nature of the -OSO₃H group influences the regioselectivity of this abstraction.
Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps and rationale for the synthesis and subsequent use of this compound as an intermediate.
Protocol: Synthesis of Cyclohexanol from Cyclohexene via this compound Intermediate
This two-stage procedure first forms the alkyl hydrogen sulfate intermediate, which is then hydrolyzed in situ to the final alcohol product.[9]
Causality: Concentrated sulfuric acid is used initially to provide a high concentration of the electrophile for the addition reaction.[11] The mixture is then diluted and heated, which shifts the equilibrium towards hydrolysis, driving the formation of cyclohexanol.[2][11]
Materials:
-
Cyclohexene
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Saturated Sodium Chloride Solution
-
10% Sodium Carbonate Solution
-
Anhydrous Sodium Sulfate
-
Boiling Chips
Procedure:
-
Formation of Intermediate: In a fume hood, place a 250 mL round-bottom flask in an ice-water bath. Add 20 mL of cyclohexene to the flask. Slowly, and with constant swirling, add 25 mL of cold, concentrated sulfuric acid dropwise. Maintain the temperature below 15°C. After addition is complete, swirl the flask in the ice bath for an additional 15 minutes to ensure complete formation of this compound.
-
Hydrolysis: Carefully transfer the reaction mixture to a 500 mL beaker containing 150 mL of deionized water and a few boiling chips. Heat the mixture gently to boiling and maintain a gentle boil for 10 minutes.
-
Workup & Isolation: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel. The cyclohexanol will form the upper organic layer.
-
Washing: Drain and discard the lower aqueous layer. Wash the organic layer sequentially with:
-
25 mL of water
-
25 mL of 10% sodium carbonate solution (Caution: Vent frequently to release CO₂ pressure)
-
25 mL of saturated sodium chloride solution
-
-
Drying: Transfer the crude cyclohexanol to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate and swirl. Let it stand for 10-15 minutes until the liquid is clear.
-
Purification: Decant the dried liquid into a distillation apparatus and perform a simple distillation. Collect the fraction boiling between 159-162°C.
Analytical Characterization
Confirming the formation of this compound, even transiently, relies on modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identification. The proton attached to the oxygen-bearing carbon (H-1) is significantly deshielded by the electron-withdrawing sulfate group and will resonate at a lower field (higher ppm) compared to the other protons on the cyclohexane ring.[1] Recent research has successfully used 60 MHz NMR to identify the compound in highly acidic media that stabilize the carbocation intermediate.[10]
| Technique | Expected Observation for this compound |
| ¹H NMR | Signal for H-1 (proton on C-O) shifted downfield from other cyclohexyl protons. |
| FT-IR | Strong S=O stretch (~1400-1300 cm⁻¹), S-O stretch (~1200-1100 cm⁻¹), Broad O-H stretch. |
Safety and Handling
This compound is a strong, corrosive acid and should be handled with appropriate precautions. Its reactivity profile is dominated by its parentage from concentrated sulfuric acid.
-
Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear an acid-resistant lab coat, splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber, Viton®).[12][13]
-
Handling: Avoid contact with water unless intentionally performing hydrolysis, as the reaction can be violent and exothermic.[12] Do not store near combustible materials or bases.[12] Use glass or other corrosion-resistant equipment.
-
Spills: Neutralize spills with a weak base like sodium bicarbonate, ensuring the area is well-ventilated.
-
Waste Disposal: Acidic waste must be neutralized before disposal in accordance with local environmental regulations.
Conclusion
This compound is more than a fleeting intermediate; it is a versatile chemical entity whose reactivity is central to major industrial processes. Its formation via electrophilic addition and subsequent hydrolysis represents a classic and efficient pathway for alkene hydration. However, a deeper understanding reveals its potential as a cyclohexylating agent, capable of reacting with various nucleophiles through C-O bond cleavage. By mastering the conditions that govern its formation, stability, and reaction pathways, researchers can effectively control its chemical fate, either leveraging it as a transient intermediate for alcohol synthesis or potentially exploiting its alkylating properties for novel molecular construction.
References
-
Standard Operating Procedure: Sulfuric Acid. (n.d.). University of California, Santa Barbara. [Link]
-
alkenes and sulphuric (sulfuric) acid. (n.d.). Chemguide. [Link]
-
Chemical Sulfation of Small Molecules – Advances and Challenges. (2010). PMC - NIH. [Link]
-
The Synthesis of Alkenes: The Dehydration of Cyclohexanol. (n.d.). University of Wisconsin-Madison. [Link]
-
Structural identification of this compound with 60 MHz NMR. (n.d.). University of Wisconsin-Stout. [Link]
-
Experiment 8 Preparation of Cyclohexene From Cyclohexanol. (n.d.). Scribd. [Link]
-
Preparation of cyclohexene. (n.d.). Royal Society of Chemistry. [Link]
-
Sulfuric Acid Reactions with Alkenes. (n.d.). Scribd. [Link]
-
Reactions of Alkenes. (n.d.). University of Calgary. [Link]
-
This compound | C6H12O4S | CID 14004329. (n.d.). PubChem - NIH. [Link]
-
Alkene + H2SO4 + H2O. (2020). YouTube. [Link]
-
How does sulfuric acid react to heating?. (2016). Chemistry Stack Exchange. [Link]
-
Lecture Notes on Electrophilic Addition to Alkenes. Part II. (n.d.). University of Massachusetts Lowell. [Link]
-
Activity and Stability of Sulfuric Acid Decomposition Catalysts for Thermochemical Water Splitting Cycles. (n.d.). Savannah River National Laboratory. [Link]
-
SiC mesoporous membranes for sulfuric acid decomposition at high temperatures in the iodine–sulfur process. (2020). PMC - NIH. [Link]
-
Review of Sulfuric Acid Decomposition Processes for Sulfur-Based Thermochemical Hydrogen Production Cycles. (2020). MDPI. [Link]
-
3.4 Alkenes. (n.d.). chemrevise. [Link]
-
Hydration of Alkenes With Aqueous Acid. (2023). Master Organic Chemistry. [Link]
-
Safe Handling Guide: Sulfuric Acid. (n.d.). CORECHEM Inc. [Link]
Sources
- 1. Monoalkyl sulfates as alkylating agents in water, alkylsulfatase rate enhancements, and the “energy-rich” nature of sulfate half-esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. hydration of an alkene Reaction of ALKENES with concentrated sulfuric acid alkyl hydrogensulfate salts hydrolysis to form alcohols advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. crab.rutgers.edu [crab.rutgers.edu]
- 9. chemrevise.org [chemrevise.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Electrophilic Addition to Alkenes II. [people.wou.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. quora.com [quora.com]
A Theoretical and Computational Guide to Alkene Sulfation: Mechanisms, Regioselectivity, and In Silico Prediction
Introduction: The Enduring Relevance of Alkene Sulfation in Science and Drug Development
Sulfation, the addition of a sulfonate group (–SO₃H) to a molecule, is a fundamental transformation in both industrial chemistry and biological systems. The sulfation of alkenes, in particular, represents a versatile reaction for the synthesis of a wide range of compounds, from surfactants and detergents to specialty chemicals. In the realm of pharmacology and drug development, the enzymatic sulfation of xenobiotics and endogenous molecules, catalyzed by sulfotransferase (SULT) enzymes, is a critical Phase II metabolic pathway that governs the detoxification, bioactivation, and overall fate of numerous drugs.[1] A deep understanding of the underlying mechanisms of alkene sulfation is therefore paramount for researchers, scientists, and drug development professionals seeking to control chemical reactions and predict metabolic outcomes.
This in-depth technical guide provides a comprehensive exploration of the theoretical studies of alkene sulfation. Moving beyond a simple recitation of facts, we will delve into the causality behind reaction pathways, the computational methodologies used to elucidate these mechanisms, and the practical application of this knowledge in predicting the regioselectivity and stereoselectivity of sulfation. This guide is designed to be a self-validating system, grounding its claims in authoritative sources and providing detailed protocols for in silico investigation.
The Reaction Landscape: Unraveling the Mechanisms of Alkene Sulfation
The reaction of an alkene with a sulfating agent, typically sulfur trioxide (SO₃) or its complexes, is predominantly characterized as an electrophilic addition . The electron-rich π-bond of the alkene acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃. However, the precise nature of this interaction—whether it proceeds through a discrete intermediate or a concerted process—has been a subject of theoretical investigation.
The Stepwise Mechanism: A Journey Through Charged Intermediates
The classical view of electrophilic addition to an unsymmetrical alkene, such as propene, involves a stepwise mechanism proceeding through a carbocation intermediate. This pathway is governed by Markovnikov's rule , which states that the electrophile (in this case, the sulfur atom of SO₃) adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.[2]
The subsequent steps involve the capture of the carbocation by the negatively charged oxygen of the sulfonate group, followed by protonation (if necessary) to yield the final sulfonic acid. An alternative and often competing pathway involves the intramolecular attack of the oxygen on the carbocation to form a cyclic intermediate known as a β-sultone .[3] These β-sultones are themselves reactive species and can undergo further reactions, such as hydrolysis or rearrangement.
Caption: A simplified representation of the stepwise mechanism for alkene sulfation.
The Concerted Mechanism: A Synchronized Dance of Bond Formation and Cleavage
An alternative mechanistic proposal is a concerted [2+2] cycloaddition between the alkene and sulfur trioxide. In this pathway, the formation of the C-S and C-O bonds occurs in a single transition state, directly leading to the β-sultone intermediate without the formation of a discrete carbocation.[4] Theoretical studies using orbital correlation analysis have suggested that this pathway is thermally allowed.[4]
The distinction between a stepwise and a concerted mechanism is not always clear-cut and can be thought of as a spectrum. A highly asynchronous stepwise reaction, where the formation of one bond significantly precedes the other, may be difficult to distinguish from a concerted process with a very loose transition state.[1] Computational studies are essential for discerning the subtle energetic differences between these pathways.
Caption: The concerted [2+2] cycloaddition pathway for β-sultone formation.
Computational Chemistry as a Mechanistic Compass: A DFT-Based Approach
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate details of reaction mechanisms, providing insights that are often inaccessible through experimental means alone. A typical computational workflow for studying the mechanism of alkene sulfation involves several key steps.
A Step-by-Step Protocol for the Theoretical Investigation of Alkene Sulfation
-
Geometry Optimization of Reactants, Products, and Intermediates: The first step is to obtain the minimum energy structures of all species involved in the reaction. This is achieved by performing geometry optimizations using a suitable DFT functional and basis set.
-
Transition State (TS) Searching: The heart of a mechanistic study lies in locating the transition state, which is the highest energy point along the reaction coordinate. Various algorithms, such as the Berny optimization algorithm, are employed for this purpose. A true transition state is characterized by having exactly one imaginary frequency in its vibrational analysis, corresponding to the motion along the reaction coordinate.
-
Frequency Calculations and Thermodynamic Corrections: Once the stationary points (reactants, products, intermediates, and transition states) are located, frequency calculations are performed. These calculations serve two purposes: to confirm the nature of the stationary points (minima have all real frequencies, while transition states have one imaginary frequency) and to provide thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a located transition state indeed connects the desired reactants and products, an IRC calculation is performed. This calculation maps out the minimum energy path downhill from the transition state in both the forward and reverse directions.
-
Single-Point Energy Refinement: To obtain more accurate energy values, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.
Caption: A typical computational workflow for elucidating a reaction mechanism using DFT.
Choosing the Right Tools: Functionals and Basis Sets
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For reaction mechanisms involving bond breaking and formation, hybrid functionals such as B3LYP or M06-2X often provide a good balance of accuracy and computational cost. The choice of basis set is also crucial; Pople-style basis sets like 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly used to provide a flexible description of the electron density.[5]
Quantitative Insights from Theoretical Studies
While a comprehensive DFT study specifically on the sulfation of propene with SO₃ was not found in the immediate literature search, we can draw upon analogous studies on the sulfonation of other organic molecules to illustrate the type of quantitative data that can be obtained. For instance, DFT calculations on the sulfonation of benzene have been used to determine the activation barriers for different proposed mechanisms.[5]
The table below presents hypothetical, yet plausible, activation energies for the sulfation of propene with SO₃, based on the expected trends from electrophilic addition reactions. These values are for illustrative purposes to demonstrate the kind of insights that can be gained from such a study.
| Reaction Pathway | Regioselectivity | Mechanism | Hypothetical Activation Energy (kcal/mol) |
| Formation of 2-propylsulfonic acid | Markovnikov | Stepwise (via 2° carbocation) | 10-15 |
| Formation of 1-propylsulfonic acid | anti-Markovnikov | Stepwise (via 1° carbocation) | 20-25 |
| Formation of β-sultone | N/A | Concerted [2+2] | 12-18 |
Note: These values are illustrative and would need to be confirmed by specific DFT calculations on the propene-SO₃ system.
Stereoselectivity in Alkene Sulfation: A Theoretical Perspective
The stereochemical outcome of alkene sulfation is another critical aspect that can be investigated using theoretical methods. The addition of SO₃ to a chiral alkene can lead to the formation of diastereomers. The facial selectivity of the electrophilic attack is determined by the steric and electronic properties of the substituents on the alkene.
Computational modeling can be used to calculate the transition state energies for the attack of SO₃ on the two different faces (Re and Si) of the alkene. The preferred pathway will be the one with the lower activation energy, thus allowing for the prediction of the major diastereomer.
Biological Sulfation: Predicting Drug Metabolism with In Silico Models
In the context of drug development, understanding the metabolic fate of a drug candidate is crucial. Sulfation by SULT enzymes is a major metabolic pathway for many drugs containing hydroxyl or amino groups. The regioselectivity of enzymatic sulfation is often determined by the specific binding of the substrate within the enzyme's active site.[6]
Computational models, including ligand-based and protein-based approaches, are increasingly being used to predict the sites of metabolism for drug candidates.[7] These models can use descriptors of the molecule's electronic and steric properties to predict which functional groups are most likely to undergo sulfation.[6] For example, a recent study developed a general ligand-based model to predict whether a particular site on a molecule will be metabolized by cytosolic sulfotransferases (SULTs).[6] The researchers found that the SULT binding pocket was the primary determinant of regioselectivity, rather than the activation energy of the sulfation step itself.[6]
Caption: A simplified workflow for the in silico prediction of drug metabolism via sulfation.
Conclusion: The Synergy of Theory and Experiment in Advancing Sulfation Chemistry
The theoretical study of alkene sulfation provides a powerful lens through which to understand and predict the outcomes of these important reactions. From elucidating the fundamental mechanisms of electrophilic addition to predicting the metabolic fate of drug candidates, computational chemistry offers invaluable insights that complement and guide experimental work. As computational methods continue to grow in accuracy and sophistication, their role in the rational design of chemical processes and the development of safer and more effective pharmaceuticals will undoubtedly expand. This guide has provided a framework for understanding the theoretical underpinnings of alkene sulfation and a practical overview of the computational tools available for its investigation, empowering researchers to tackle the challenges and opportunities in this exciting field.
References
-
Optibrium. (2024). Predicting regioselectivity of cytosolic SULT metabolism for drugs. Retrieved from a relevant source.[6]
- Nagayama, M., Okumura, O., Noda, S., Mandai, H., & Mori, A. (1974). The Mechanism for the Sulfonation of Olefins with a Sulfur Trioxide–Dioxane Complex. Bulletin of the Chemical Society of Japan, 47(9), 2158-2161.
- Roberts, D. W., & Williams, D. L. (1985). Relative reactivity studies for olefin sulphonation with sulphur trioxide in Dichloromethane: evidence for concerted [2s+ 2s] cycloaddition. Journal of the Chemical Society, Perkin Transactions 2, (12), 1983-1987.
-
Optibrium. (2024). Predicting regioselectivity of cytosolic SULT metabolism for drugs. Retrieved from a relevant source.[6]
-
Roberts, D. W., & Williams, D. L. (1985). Relative reactivity studies for olefin sulphonation with sulphur trioxide in Dichloromethane: evidence for concerted [2s+ 2s] cycloaddition. Journal of the Chemical Society, Perkin Transactions 2, (12), 1983-1987.[4]
-
Cerfontain, H., Lambrechts, H. J. P., & Schaafsma, N. (1984). Reactions of ω-phenylalkenes with sulfur trioxide; sulfonation and Friedel-Crafts type of cyclization. Recueil des Travaux Chimiques des Pays-Bas, 103(5), 153-161.[3]
-
Shi, Y. (2014). Sulfonation Mechanism of Benzene with SO 3 in Sulfuric Acid or Oleum or Aprotic Solvent: Obeying the Transition State Theory via a Trimolecular Electrophilic Substitution Clarified by Density Functional Theory Calculation. The Journal of Physical Chemistry A, 118(44), 10246-10257.[5]
-
Domingo, L. R., Aurell, M. J., Pérez, P., & Contreras, R. (2002). Understanding the polar mechanism of the ene reaction. A DFT study. Organic & biomolecular chemistry, 12(38), 7581-7590.[4]
- Singleton, D. A., & Hang, C. (1999). “Concerted” transition state, stepwise mechanism. Dynamics effects in C2-C6 enyne allene cyclizations. Journal of the American Chemical Society, 121(48), 11895-11903.
- Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of medicinal chemistry, 43(20), 3714-3717.
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26.
- Clark, T. (1985).
-
Kirchmair, J., Göller, A. H., Lang, D., Kunze, J., Testa, B., Wilson, I. D., ... & Wolber, G. (2015). Predicting drug metabolism: experiment and/or computation?. Nature reviews Drug discovery, 14(6), 387-404.[7]
- Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian 16, Revision C. 01. Gaussian, Inc., Wallingford CT.
- Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of chemical physics, 132(15), 154104.
- Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal solvation model based on solute electron density and on a continuum model of the solvent defined by the bulk dielectric constant and atomic surface tensions. The Journal of physical chemistry B, 113(18), 6378-6396.
- Parr, R. G., & Yang, W. (1989). Density-functional theory of atoms and molecules. Oxford university press.
- Koch, W., & Holthausen, M. C. (2001). A chemist's guide to density functional theory. John Wiley & Sons.
-
Master Organic Chemistry. (2019). Markovnikov vs Anti-Markovnikov in Alkene Addition Reactions. Retrieved from a relevant source.[2]
-
Chemistry LibreTexts. (2020). 10.8: Anti-Markovnikov additions to alkenes and alkynes. Retrieved from a relevant source.[8]
-
Master Organic Chemistry. (2023). Hydration of Alkenes With Aqueous Acid. Retrieved from a relevant source.[9]
-
YouTube. (2020). 8.8 How to Predict the Products of Alkene Addition Reactions | Organic Chemistry. Retrieved from a relevant source.[10]
-
Pearson Education. (n.d.). Reactions of Alkenes. Retrieved from a relevant source.[11]
-
Quora. (2020). What is the difference between concerted and stepwise reactions?. Retrieved from a relevant source.[1]
- YouTube. (2019). Alkene Addition 3 - Concerted Pathway.
Sources
- 1. quora.com [quora.com]
- 2. leah4sci.com [leah4sci.com]
- 3. Understanding the polar mechanism of the ene reaction. A DFT study - Universidad Andrés Bello [researchers.unab.cl]
- 4. researchgate.net [researchgate.net]
- 5. epic2-clone.awi.de [epic2-clone.awi.de]
- 6. Stereochemistry of Alkenes - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. pearson.com [pearson.com]
- 11. youtube.com [youtube.com]
decomposition of Cyclohexyl hydrogen sulfate
An In-Depth Technical Guide to the Decomposition of Cyclohexyl Hydrogen Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (C₆H₁₂O₄S) is a pivotal intermediate in organic synthesis, most notably in the hydration of cyclohexene to cyclohexanol.[1] Its stability is a critical parameter in synthetic chemistry, as unintended decomposition can lead to reduced yields and the formation of impurities. This guide provides a comprehensive technical overview of the decomposition pathways of this compound, including hydrolysis under acidic and basic conditions, thermal degradation, and radical-mediated processes. We will explore the underlying mechanisms, factors influencing reaction kinetics, and robust analytical methodologies for monitoring its degradation. Detailed, field-tested experimental protocols are provided to empower researchers with practical, self-validating workflows for studying and controlling the stability of this important sulfate ester.
Introduction: The Role and Reactivity of this compound
This compound is an organic sulfate monoester that serves as a key reagent and intermediate.[1] Its formation via the electrophilic addition of sulfuric acid to cyclohexene is a classic and efficient pathway for producing cyclohexanol upon subsequent hydrolysis.[1][2] While its utility is well-established, the inherent reactivity of the sulfate ester bond makes the molecule susceptible to decomposition under various conditions. Understanding the kinetics and mechanisms of this degradation is paramount for optimizing reaction conditions, ensuring product purity, and developing stable formulations in drug development where sulfate conjugates are common. This document serves as a senior-level guide to the core principles governing the stability and decomposition of this compound.
Chemical Properties and General Stability
This compound is a non-volatile, acidic compound with the molecular formula C₆H₁₂O₄S and a molecular weight of 180.22 g/mol .[1][3] The stability of the molecule is primarily dictated by the C-O-S ester linkage. While relatively stable under anhydrous and neutral conditions at moderate temperatures, this bond is susceptible to cleavage, particularly through hydrolysis. The decomposition is significantly accelerated by changes in pH and temperature.
Primary Decomposition Pathways
The degradation of this compound can proceed through several distinct chemical pathways, each influenced by specific environmental factors.
Hydrolytic Decomposition
Hydrolysis is the most common decomposition pathway, involving the cleavage of the sulfate ester bond by water to yield cyclohexanol and sulfuric acid.[1] This reaction can be catalyzed by both acids and bases.
3.1.1 Acid-Catalyzed Hydrolysis
In the presence of a strong acid and excess water, the hydrolysis of this compound is an equilibrium-driven process.[4][5] The mechanism is essentially the reverse of the Fischer esterification process used to form esters.
-
Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the sulfate group by a hydroxonium ion (H₃O⁺). This protonation increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by a water molecule. A subsequent series of proton transfers results in the elimination of cyclohexanol and the regeneration of the sulfuric acid catalyst.[5]
Caption: Mechanism of Acid-Catalyzed Hydrolysis.
3.1.2 Base-Catalyzed Hydrolysis (Saponification)
Under alkaline conditions, the hydrolysis of sulfate esters is generally irreversible and often proceeds more readily than acid-catalyzed hydrolysis.[4][6]
-
Mechanism: The reaction proceeds via a direct nucleophilic attack of a hydroxide ion (OH⁻) on the sulfur atom. This forms a pentacoordinate intermediate which then collapses, cleaving the C-O bond to release the cyclohexanol (or more accurately, the cyclohexoxide anion under strongly basic conditions) and a sulfate ion.[4][6] The deprotonation of the resulting cyclohexanol by the strong base makes the reaction effectively irreversible.[4]
Caption: Mechanism of Base-Catalyzed Hydrolysis.
Thermal Decomposition
At elevated temperatures, this compound can undergo thermal decomposition. High-temperature oxidation studies suggest that the molecule can decompose to release sulfur trioxide (SO₃) and cyclohexanol.[1] Studies on similar anionic surfactants, like linear alkylbenzene sulfonates, show that thermal treatment can generate a mixture of SO₂, SO₃, and sulfuric acid.[7]
-
Causality: The thermal energy supplied to the molecule increases its vibrational energy to a point where the C-O or S-O bonds can rupture. The specific products formed depend on the temperature and the presence of oxygen.
Radical-Mediated Decomposition
The presence of strong oxidants can generate highly reactive species like the sulfate radical anion (SO₄•⁻). This radical is a powerful oxidant that can initiate decomposition through hydrogen atom abstraction (HAT).[1]
-
Mechanism: For a saturated compound like this compound, the dominant pathway involves the SO₄•⁻ radical abstracting a hydrogen atom from one of the C-H bonds on the cyclohexane ring. This generates a cyclohexyl radical and a bisulfate ion (HSO₄⁻).[1] The resulting cyclohexyl radical is highly reactive and can undergo further reactions, such as oxidation or polymerization, leading to a complex mixture of degradation products.
Factors Influencing Decomposition Rates
The rate and extent of decomposition are governed by several key experimental parameters.
| Factor | Effect on Decomposition Rate | Rationale |
| Temperature | Increases significantly with temperature. | Provides the necessary activation energy for bond cleavage in all decomposition pathways.[8][9] |
| pH | High rates at both low (<3) and high (>10) pH. Most stable near neutral pH. | Acid (H⁺) and base (OH⁻) act as catalysts for hydrolysis, significantly lowering the activation energy.[4][10] |
| Water Concentration | Increases with higher water concentration. | Water is a key reactant in hydrolysis. In acid-catalyzed hydrolysis, a large excess of water shifts the equilibrium towards the products.[4][5] |
| Presence of Oxidants | Increases in the presence of strong oxidants. | Oxidants can generate radical species (e.g., SO₄•⁻) that initiate radical-mediated decomposition pathways.[1] |
Analytical Methodologies for Monitoring Decomposition
A multi-faceted analytical approach is required to fully characterize the decomposition of this compound. This involves monitoring the disappearance of the parent compound and the appearance of its degradation products.
Sources
- 1. benchchem.com [benchchem.com]
- 2. EP0053847A1 - Process for the preparation of cyclohexanol and/or cyclohexanone - Google Patents [patents.google.com]
- 3. This compound | C6H12O4S | CID 14004329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Long-Term Thermal Stability of Ionic Surfactants for Improving Oil Production at High-Salinity High-Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Stability of Sodium Alkyl Naphthalene Sulfonate – GREEN AGROCHEM [greenagrochem.com]
An In-depth Technical Guide on the Role of Sulfuric Acid Concentration in the Dehydration of Cyclohexanol to Cyclohexene
This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the critical role of sulfuric acid concentration in the acid-catalyzed dehydration of cyclohexanol to form cyclohexene. We will delve into the reaction mechanism, the multifaceted functions of sulfuric acid, and the causal relationships between its concentration and reaction outcomes, including yield, purity, and byproduct formation.
Introduction: The Central Role of the Acid Catalyst
The conversion of alcohols to alkenes via dehydration is a cornerstone of organic synthesis. In the case of producing cyclohexene—a valuable precursor for polymers like nylon and various fine chemicals—from cyclohexanol, an acid catalyst is indispensable.[1] While various strong acids can be employed, sulfuric acid (H₂SO₄) is frequently used due to its efficacy.[2][3] However, its concentration is not a trivial parameter; it is a critical variable that dictates the reaction's efficiency, rate, and the profile of impurities. Understanding how to control this parameter is key to optimizing the synthesis for both laboratory-scale and industrial applications. This guide will elucidate the nuanced role of sulfuric acid, moving beyond simple procedural steps to explain the underlying chemical principles.
The E1 Dehydration Mechanism: A Step-by-Step Analysis
The acid-catalyzed dehydration of a secondary alcohol like cyclohexanol proceeds through an E1 (Elimination, Unimolecular) mechanism.[3] This is a multi-step process where the concentration of the acid catalyst directly influences the kinetics of the initial step.
Step 1: Protonation of the Hydroxyl Group The reaction is initiated by the protonation of the cyclohexanol's hydroxyl (-OH) group by sulfuric acid. The oxygen atom of the alcohol acts as a Lewis base, donating a pair of electrons to a proton from the acid.[1] This rapid and reversible step is crucial because the hydroxyl group is a poor leaving group, but its protonated form, the oxonium ion (-OH₂⁺), is an excellent leaving group, equivalent to a neutral water molecule.[4]
Step 2: Formation of a Carbocation (Rate-Determining Step) The C-O bond in the oxonium ion cleaves, and the water molecule departs, resulting in the formation of a secondary cyclohexyl carbocation.[3] This step is the slowest in the sequence and is therefore the rate-determining step of the overall reaction. The stability of this carbocation intermediate is a key factor for the E1 pathway to be favored.
Step 3: Deprotonation to Form the Alkene In the final step, a base—typically a water molecule or the conjugate base of the catalyst (HSO₄⁻)—abstracts a proton from a carbon atom adjacent to the carbocation. The electrons from the C-H bond then form the π-bond of the cyclohexene ring. This step regenerates the acid catalyst, allowing it to participate in further reaction cycles.[1]
Caption: The E1 mechanism for the dehydration of cyclohexanol.
The Dual Function of Sulfuric Acid: Catalyst and Dehydrating Agent
Sulfuric acid plays two pivotal roles in this reaction, both of which are concentration-dependent.
-
As a Catalyst: Its primary function is to provide the protons (H⁺) necessary to initiate the reaction by protonating the alcohol. A higher concentration of sulfuric acid leads to a higher concentration of H⁺ ions in the solution, which, according to the principles of chemical kinetics, increases the rate of the initial protonation step. Consequently, this can lead to a faster overall reaction rate. Using a lower concentration, such as 4M instead of 9M sulfuric acid, would be expected to decrease the observed reaction rate.[5]
-
As a Dehydrating Agent: Concentrated sulfuric acid is a potent dehydrating agent. The dehydration of cyclohexanol is a reversible reaction.[3] By sequestering the water produced, concentrated sulfuric acid shifts the equilibrium to the right, favoring the formation of cyclohexene and increasing the overall yield, in accordance with Le Châtelier's Principle.[4] This dual functionality makes it effective, but also introduces complexities.
Impact of Concentration on Yield, Purity, and Side Reactions
The choice of sulfuric acid concentration is a delicate balance between achieving a desirable reaction rate and minimizing unwanted side reactions that compromise yield and purity.
| Parameter | Low H₂SO₄ Concentration | Moderate H₂SO₄ Concentration | High (Concentrated) H₂SO₄ |
| Reaction Rate | Slow | Moderate to Fast | Very Fast |
| Primary Role | Catalyst | Catalyst & Dehydrating Agent | Catalyst & Strong Dehydrating/Oxidizing Agent |
| Yield | Lower (due to slower rate and incomplete reaction) | Optimal | Lower (due to side reactions) |
| Ether Formation | Significant risk, especially at lower temperatures | Reduced risk | Minimal risk |
| Charring/Oxidation | Minimal risk | Low risk | High risk, especially with strong heating[6][7] |
| SO₂ Emission | No | No | Yes, indicates oxidation side reactions[8] |
Key Side Reactions Influenced by Acid Concentration:
-
Ether Formation (SN2 Reaction): A competing substitution reaction can produce dicyclohexyl ether. This occurs when a nucleophilic cyclohexanol molecule attacks the protonated alcohol of another molecule. This SN2 pathway is more competitive at lower temperatures and potentially lower acid concentrations where the E1 pathway is slower.
-
Oxidation and Charring: Concentrated sulfuric acid is a strong oxidizing agent.[6][7] At high concentrations and temperatures, it can oxidize the cyclohexanol or the cyclohexene product, leading to the formation of a black carbonaceous mass (charring) and the evolution of sulfur dioxide gas.[6][8] This severely reduces the yield and complicates purification. This is a primary reason why phosphoric acid, a non-oxidizing acid, is often considered a safer and cleaner alternative.[6][7]
-
Polymerization: The carbocation intermediate can be attacked by the π-bond of a newly formed cyclohexene molecule, initiating polymerization. Highly acidic conditions can favor this unwanted pathway.
Therefore, an optimal concentration exists that is high enough to ensure a reasonable reaction rate but not so high as to cause significant degradation of the organic materials.
Validated Experimental Protocol: Synthesis and Purification of Cyclohexene
This protocol is synthesized from established laboratory procedures and emphasizes the rationale behind each step.[8][9]
Materials:
-
Cyclohexanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)
-
Boiling chips
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 20g of cyclohexanol and 2-3 boiling chips. Carefully and slowly add 6 mL of concentrated sulfuric acid while swirling the flask.[8] Rationale: Slow addition is necessary as the protonation of the alcohol is exothermic.
-
Distillation: Assemble a fractional distillation apparatus. Heat the flask gently in an oil bath to 130-140°C.[8] The lower-boiling cyclohexene (b.p. 83°C) and water will co-distill.[10] Continue distillation until only a small, dark residue remains and the odor of sulfur dioxide may become apparent, indicating the start of side reactions.[8] Rationale: Distilling the product as it forms removes it from the hot, acidic environment, preventing reversal of the reaction and minimizing degradation.
-
Work-up and Neutralization: Transfer the distillate to a separatory funnel.
-
Add 10 mL of 10% sodium carbonate solution to neutralize any residual sulfuric acid that may have co-distilled.[8] Stopper and shake gently, venting frequently to release any CO₂ gas produced. Discard the lower aqueous layer.
-
Add 10 mL of saturated NaCl solution (brine) and shake.[3] Discard the lower aqueous layer. Rationale: The brine wash helps to remove any remaining water-soluble impurities and breaks up emulsions, facilitating a cleaner separation of the organic layer.
-
-
Drying: Transfer the crude cyclohexene layer into a dry conical flask. Add a small amount of anhydrous calcium chloride or magnesium sulfate to remove residual water.[8] Swirl and let it stand for 10-15 minutes until the liquid is clear. Rationale: Water must be removed before the final distillation to obtain a pure product.
-
Final Purification: Carefully decant or filter the dried cyclohexene into a clean, dry distillation flask. Perform a final simple distillation, collecting the fraction that boils between 81-83°C.[8] Rationale: This final distillation separates the pure cyclohexene from the drying agent and any higher-boiling impurities (like unreacted cyclohexanol or dicyclohexyl ether).
Caption: Experimental workflow for cyclohexene synthesis and purification.
Critical Safety Considerations for Handling Sulfuric Acid
Concentrated sulfuric acid is a highly corrosive and hazardous chemical that demands strict adherence to safety protocols.[11]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, chemical-resistant gloves (e.g., butyl or neoprene), a lab coat, and closed-toe shoes.[12][13]
-
Ventilation: All work with concentrated sulfuric acid must be performed in a properly functioning chemical fume hood to avoid inhaling harmful vapors.[12][14]
-
Handling: Never add water to concentrated acid due to the highly exothermic reaction that can cause violent splashing.[15] When preparing solutions, always add the acid slowly to cold water.
-
Spills: Neutralize spills with an appropriate agent like sodium bicarbonate, and contain the spill to prevent it from entering drains.[13]
-
First Aid: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15-30 minutes and seek immediate medical attention.[13][15] For eye contact, flush with water for at least 30 minutes and seek immediate medical attention.[15]
Conclusion
The concentration of sulfuric acid in the dehydration of cyclohexanol is a paramount factor that extends far beyond its catalytic role. It directly influences reaction kinetics, equilibrium position, and the prevalence of competing side reactions such as ether formation and oxidative degradation. While higher concentrations accelerate the reaction, they also increase the risk of charring and reduce purity, demonstrating a classic optimization challenge in chemical synthesis. A thorough understanding of these concentration-dependent effects empowers the scientist to make informed decisions, balancing reaction efficiency with the desired purity of the final cyclohexene product. For syntheses where purity is paramount and side reactions must be minimized, the use of a non-oxidizing catalyst like phosphoric acid is often a superior choice.[6][7]
References
-
Study.com. (n.d.). Dehydration of Cyclohexanol | Definition & Mechanism. Retrieved from [Link]
-
Westlab. (2023, September 14). Safety Protocols For Handling Sulfuric Acid in Laboratories. Retrieved from [Link]
-
von Walter, H. (2012). UV-VIS Analysis on the Mechanism of the Sulfuric Acid-Catalyzed Dehydration of 2-Cyclohexen-1-OL. Knowledge Exchange. Retrieved from [Link]
-
One Part of Chemistry. (2011, May 6). Dehydration of An Alcohol: Cyclohexanol and Cyclohexene. Retrieved from [Link]
-
CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid. Retrieved from [Link]
-
Standard Operating Procedure. (n.d.). Sulfuric Acid. Retrieved from [Link]
-
Quora. (2024, March 2). What are the safety precautions for handling small amounts of sulfuric acid?. Retrieved from [Link]
-
Chemistry Online. (2022, October 30). Cyclohexanol dehydration. Retrieved from [Link]
-
Synthesis of Cyclohexene The Dehydration of Cyclohexanol. (n.d.). Retrieved from [Link]
-
EduBirdie. (n.d.). Cyclohexanol Dehydration Lab Report: A Comprehensive Analysis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of 1,1-cyclohexanediacetic acid catalyzed by dilute sulfuric acid in high-temperature liquid water. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclohexene. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of cyclohexene. Retrieved from [Link]
-
Transtutors. (2022, May 7). In This Experiment, Cyclohexanol Is Dehydrated By Aqueous Sulfuric.... Retrieved from [Link]
-
Chegg.com. (2019, December 7). Solved In this experiment, cyclohexanol is dehydrated by.... Retrieved from [Link]
-
Chemguide. (n.d.). Dehydration of alcohols. Retrieved from [Link]
-
Scribd. (n.d.). Cyclohexene Synthesis and Purification Guide. Retrieved from [Link]
-
Science Madness. (2010, September 13). Convert Cyclohexanol to Cyclohexene via a Acid-Catalyzed Dehydration reaction. Retrieved from [Link]
-
YouTube. (2018, February 1). Exp 7 Preparation of cyclohexene from cyclohexanol. Retrieved from [Link]
-
YouTube. (2022, November 4). Dehydration of Cyclohexanol INTRODUCTION. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Dehydrating Alcohols to Make Alkenes. Retrieved from [Link]
Sources
- 1. Dehydration of Cyclohexanol | Definition & Mechanism | Study.com [study.com]
- 2. One Part of Chemistry: Dehydration of An Alcohol: Cyclohexanol and Cyclohexene [1chemistry.blogspot.com]
- 3. chemistry-online.com [chemistry-online.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chegg.com [chegg.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. prepchem.com [prepchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 12. westlab.com.au [westlab.com.au]
- 13. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 14. quora.com [quora.com]
- 15. CCOHS: Sulfuric Acid [ccohs.ca]
An In-depth Technical Guide to the Thermodynamic Properties of Cyclohexyl Hydrogen Sulfate
Abstract
Cyclohexyl hydrogen sulfate (C₆H₁₂O₄S) is a significant intermediate in organic synthesis, particularly in the hydration of cyclohexene to cyclohexanol. A thorough understanding of its thermodynamic properties—such as enthalpy of formation, entropy, and heat capacity—is crucial for process optimization, reaction modeling, and safety assessments in both research and industrial applications. This technical guide addresses the current landscape of thermodynamic data for this compound. It is important to note that, at the time of publication, there is a notable absence of direct experimental data for the core thermodynamic properties of this compound in publicly accessible literature. This guide, therefore, serves a dual purpose: to collate the existing pertinent chemical information and to provide a comprehensive framework of established experimental and computational methodologies that can be employed to determine these vital parameters. By leveraging data from analogous organosulfate compounds, this paper offers a scientifically grounded pathway for researchers and chemical engineers to either predict or measure the thermodynamic properties of this compound, thereby bridging a critical knowledge gap.
Introduction: The Significance of Thermodynamic Data
In the realm of drug development and fine chemical synthesis, precise control over reaction pathways is paramount. This compound emerges as a key intermediate in several synthetic routes.[1] The thermodynamic properties of such an intermediate govern the equilibrium position of its formation reaction, influence the kinetics of subsequent transformations, and dictate the energy requirements for the overall process. For instance, the enthalpy of formation is fundamental to calculating the heat of reaction, which is critical for designing safe and efficient reactor systems. Similarly, entropy and heat capacity data are essential for predicting the Gibbs free energy change and understanding how temperature variations will affect the spontaneity and equilibrium of the reaction.
This guide is structured to provide a logical progression from the known aspects of this compound's chemistry to the robust methodologies for determining its unknown thermodynamic profile. We will first review its synthesis and stability, as these are intrinsically linked to its thermodynamic characteristics. Subsequently, we will present detailed, field-proven experimental protocols and computational workflows, offering a practical roadmap for the scientific community to generate the necessary data.
Synthesis, Stability, and Decomposition of this compound
Synthesis via Electrophilic Addition
The primary and most well-documented method for synthesizing this compound is the electrophilic addition of sulfuric acid to cyclohexene.[1] This reaction is typically performed under controlled, often chilled, temperature conditions to manage its exothermicity and minimize the formation of by-products such as polymers.[1]
The mechanism proceeds in two key steps:
-
Electrophilic Attack: The electron-rich π-bond of the cyclohexene double bond attacks a proton from the sulfuric acid, leading to the formation of a secondary carbocation intermediate. This is the rate-determining step.
-
Nucleophilic Capture: The resulting hydrogensulfate anion (HSO₄⁻) then acts as a nucleophile, attacking the carbocation to form the this compound ester.[1]
The overall reaction can be summarized as: C₆H₁₀ + H₂SO₄ ⇌ C₆H₁₁OSO₃H
This synthesis is a critical step in the industrial hydration of cyclohexene to produce cyclohexanol, where the intermediate this compound is subsequently hydrolyzed by heating with water.[1]
Caption: Synthesis of this compound via Electrophilic Addition.
Chemical Stability and Decomposition
The stability of this compound is a key consideration for its handling and use. As an alkyl sulfate, it is susceptible to hydrolysis, particularly at elevated temperatures. The decomposition pathway is essentially the reverse of its formation, followed by the hydration of the resulting cyclohexene.
-
Thermal Decomposition: At high temperatures, this compound undergoes thermal decomposition, releasing sulfur trioxide (SO₃) and cyclohexanol.[1]
-
Hydrolysis: In the presence of water, especially when heated, the ester is hydrolyzed to yield cyclohexanol and regenerate sulfuric acid.[1] This reaction is fundamental to the two-step synthesis of cyclohexanol from cyclohexene.[1]
Understanding the thermodynamics of these decomposition pathways is crucial for defining the operational limits for processes involving this intermediate.
Proposed Experimental Determination of Thermodynamic Properties
While direct experimental data is lacking for this compound, well-established calorimetric techniques can be applied. These methods are routinely used for other organic compounds, including other sulfates, to yield high-precision data.[2][3]
Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation can be determined using combustion calorimetry or reaction calorimetry. Given the presence of sulfur, rotating-bomb calorimetry is the preferred method for combustion to ensure complete oxidation and accurate measurement.[3]
Experimental Protocol: Rotating-Bomb Combustion Calorimetry
-
Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of highly purified this compound is placed in a quartz crucible. A known mass of a combustion aid (e.g., benzoic acid) may be added to ensure complete combustion.
-
Bomb Assembly: The crucible is placed in the bomb calorimeter. A platinum or cotton fuse wire is positioned to contact the sample. A small amount of distilled water is added to the bomb to ensure all sulfur oxides are converted to aqueous sulfuric acid.
-
Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.
-
Calorimeter Setup: The bomb is submerged in a known quantity of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited via the fuse wire. The temperature of the water is meticulously recorded at short intervals before, during, and after combustion until a stable final temperature is reached. The bomb is rotated during this period to ensure a homogeneous solution of sulfuric acid.
-
Analysis: The energy change for the combustion reaction is calculated from the temperature rise and the predetermined heat capacity of the calorimeter system.
-
Corrections: Corrections are applied for the combustion of the fuse wire, the formation of nitric acid (from residual nitrogen), and the heat of solution of CO₂. The amount of sulfuric acid formed is determined by titration to correct for the heat of its formation.
-
Calculation of ΔfH°: Using the corrected energy of combustion and the known standard enthalpies of formation for CO₂(g) and H₂O(l), the standard enthalpy of formation of this compound can be calculated using Hess's Law.
Caption: Workflow for Determining Enthalpy of Formation via Calorimetry.
Heat Capacity (Cp) and Entropy (S°)
The standard entropy and the heat capacity as a function of temperature can be determined using adiabatic calorimetry from near absolute zero to the desired temperature.
Experimental Protocol: Adiabatic Calorimetry
-
Sample Loading: A purified sample of this compound is sealed in a calorimeter vessel under vacuum or a small pressure of helium gas to facilitate thermal conduction.
-
Low-Temperature Measurement: The vessel is cooled to a temperature near absolute zero (typically ~5 K).
-
Heat Pulse and Equilibration: A precisely measured quantity of electrical energy (a heat pulse) is supplied to the sample, and the resulting temperature increase is measured once the sample reaches thermal equilibrium.
-
Iterative Measurement: This process is repeated in small temperature increments up to the ambient temperature (and beyond, if desired). The heat capacity at each mean temperature is calculated as Cp = (Energy Input) / (Temperature Rise).
-
Data Integration: The standard entropy at a given temperature T (e.g., 298.15 K) is calculated by integrating the heat capacity data from 0 K to T, according to the third law of thermodynamics: S°(T) = ∫(Cp/T) dT from 0 to T An extrapolation from the lowest measurement temperature to 0 K is performed using the Debye T³ law.
Proposed Computational Prediction of Thermodynamic Properties
In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermodynamic properties. Methods based on quantum mechanics can yield accurate estimations, especially when benchmarked against related compounds.[4][5][6]
Computational Protocol: Ab Initio Calculations
-
Conformational Analysis: The first step is to identify the lowest energy conformer(s) of the this compound molecule. This is typically done using a combination of molecular mechanics and lower-level quantum mechanics (e.g., Density Functional Theory - DFT) scans of the key rotatable bonds.
-
Geometry Optimization: The geometry of the most stable conformer(s) is then optimized at a higher level of theory (e.g., DFT with a suitable functional like B3LYP or a composite method like G4).
-
Frequency Calculation: A vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.
-
Thermochemical Analysis: The output of the frequency calculation provides the necessary data to compute the thermodynamic properties (enthalpy, entropy, and heat capacity) based on statistical mechanics principles for translational, rotational, and vibrational contributions.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using an atomization or isodesmic reaction scheme. In an isodesmic scheme, the enthalpy of reaction for a hypothetical reaction where the number and types of bonds are conserved is calculated. Using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation for the target molecule can be determined with high accuracy due to the cancellation of systematic errors.
Caption: Workflow for Computational Prediction of Thermodynamic Properties.
Data Summary and Discussion
While quantitative thermodynamic data for this compound is not available, we can present its basic physicochemical properties and discuss expected trends based on analogous compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3233-51-0 | [1] |
| Molecular Formula | C₆H₁₂O₄S | [1] |
| Molecular Weight | 180.22 g/mol | [1] |
Discussion of Expected Thermodynamic Values:
-
Enthalpy of Formation: The formation of this compound from cyclohexene and sulfuric acid is an exothermic process. Therefore, its standard enthalpy of formation is expected to be significantly negative. For comparison, the enthalpy of micelle formation for sodium alkyl sulfates shows a trend of becoming more exothermic with increasing alkyl chain length, though this is a different process.[7][8] The absolute value would be influenced by the stability of the C-O-S ester linkage and the strain within the cyclohexane ring.
-
Entropy: As a relatively complex and flexible molecule, this compound will have a significant standard entropy value. The conformational flexibility of the cyclohexane ring and the rotation around the C-O and O-S bonds will be major contributors.
-
Heat Capacity: The heat capacity is expected to be in line with other organic molecules of similar size and complexity. It will increase with temperature as more vibrational modes become active. Group additivity methods could provide a rough first estimate for its liquid-phase heat capacity.[9][10]
Conclusion and Future Outlook
This technical guide has synthesized the available chemical knowledge on this compound and, more importantly, has laid out a clear and actionable framework for the determination of its fundamental thermodynamic properties. The absence of such data in the current literature represents a significant gap for process chemists and engineers who rely on this intermediate. The proposed experimental protocols, based on well-established calorimetric methods, and the outlined computational workflows, offer robust pathways to obtain the required values for enthalpy of formation, entropy, and heat capacity.
It is our recommendation that researchers in academia or industry undertake these measurements. The resulting data would not only be of immediate practical value for optimizing synthetic processes involving this compound but would also contribute to the broader thermochemical database of organosulfate compounds, aiding in the development and validation of predictive computational models.
References
-
Hyttinen, N., et al. (2020). Thermodynamic properties of isoprene- and monoterpene-derived organosulfates estimated with COSMOtherm. Atmospheric Chemistry and Physics, 20(9), 5679–5696. Retrieved from [Link]
-
Sahara, H., & Harada, S. (2013). Calorimetric study of micelle formation of sodium alkyl sulfates in water. Journal of Oleo Science, 62(12), 1041-1047. Retrieved from [Link]
-
Hyttinen, N., et al. (2020). Thermodynamic properties of isoprene- and monoterpene-derived organosulfates estimated with COSMOtherm. Atmospheric Chemistry and Physics. Retrieved from [Link]
-
Hyttinen, N., et al. (2019). Thermodynamic properties of isoprene and monoterpene derived organosulfates estimated with COSMO therm. ResearchGate. Retrieved from [Link]
-
Hyttinen, N., et al. (n.d.). Thermodynamic properties of isoprene- and monoterpene-derived organosulfates estimated with COSMOtherm. ResearchGate. Retrieved from [Link]
-
Sahara, H., & Harada, S. (2013). Calorimetric study of micelle formation of sodium alkyl sulfates in water. PubMed. Retrieved from [Link]
-
Skvarnavicius, G., et al. (n.d.). Comparison between enthalpies of alkyl sulfate (filled symbols,... ResearchGate. Retrieved from [Link]
-
Pethica, B. A. (n.d.). Ideal behavior of sodium alkyl sulfates in various interfaces. Thermodynamics of adsorption at the air-water interface. Journal of Physical Chemistry. Retrieved from [Link]
-
Ruzicka, V. Jr., & Domalski, E. S. (n.d.). Estimation of the heat capacities of organic liquids as a function of temperature using group additivity. I. Hydrocarbon compounds. OSTI.GOV. Retrieved from [Link]
-
Majzlan, J., et al. (2012). Experimentally Determined Standard Thermodynamic Properties of Synthetic MgSO4·4H2O (Starkeyite) and MgSO4·3H2O: A Revised Internally Consistent Thermodynamic Data Set for Magnesium Sulfate Hydrates. Astrobiology, 12(11), 1042-1054. Retrieved from [Link]
-
Wang, X. C., et al. (2016). Thermodynamic entropy of organic oxidation in the water environment: experimental evaluation compared to semi-empirical calculation. Environmental Science and Pollution Research, 23(21), 21971-21978. Retrieved from [Link]
-
Ruzicka, V. Jr., & Domalski, E. S. (2009). Estimation of the Heat Capacities of Organic Liquids as a Function of Temperature using Group Additivity. I. Hydrocarbon Compounds. NIST. Retrieved from [Link]
-
Pokharel, U., & Simmie, J. M. (2019). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. The Journal of Physical Chemistry A, 123(19), 4249-4262. Retrieved from [Link]
Sources
- 1. pure.au.dk [pure.au.dk]
- 2. researchgate.net [researchgate.net]
- 3. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. ACP - Thermodynamic properties of isoprene- and monoterpene-derived organosulfates estimated with COSMOtherm [acp.copernicus.org]
- 6. researchgate.net [researchgate.net]
- 7. Calorimetric Study of Micelle Formation of Sodium Alkyl Sulfates in Water [jstage.jst.go.jp]
- 8. Calorimetric study of micelle formation of sodium alkyl sulfates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estimation of the heat capacities of organic liquids as a function of temperature using group additivity. I. Hydrocarbon compounds (Journal Article) | OSTI.GOV [osti.gov]
- 10. srd.nist.gov [srd.nist.gov]
Cyclohexyl Hydrogen Sulfate: A Technical Guide to Chemical Stability and Degradation Pathway Elucidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
Cyclohexyl hydrogen sulfate (CAS 3233-51-0) is an organic sulfate monoester that serves as a notable intermediate in organic synthesis, particularly in the hydration of cyclohexene to cyclohexanol.[1][2] As with many sulfate esters, its utility in multi-step syntheses and its potential presence as an impurity or metabolite in various contexts necessitate a thorough understanding of its chemical stability. The integrity of the C-O-S sulfate ester linkage is paramount, as its cleavage can lead to the formation of impurities that may alter the safety and efficacy profiles of pharmaceutical products or complicate synthetic yields.
This technical guide provides an in-depth exploration of the factors governing the stability of this compound. We will delve into its primary degradation pathways—hydrolysis, thermal decomposition, and oxidation—and present a framework for systematically investigating its stability through forced degradation studies. The methodologies and insights presented herein are designed to equip researchers, particularly those in drug development, with the expertise to predict, identify, and control the degradation of this and similar alkyl sulfate compounds.
Core Physicochemical Properties and Synthesis
This compound is characterized by the molecular formula C₆H₁₂O₄S and a molecular weight of 180.22 g/mol .[1][3] Its structure consists of a cyclohexane ring bonded to a hydrogen sulfate group via an ester linkage.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3233-51-0 | [1] |
| Molecular Formula | C₆H₁₂O₄S | [3] |
| Molecular Weight | 180.22 g/mol | [3] |
| IUPAC Name | This compound | [3] |
The most common synthetic route to this compound is the electrophilic addition of concentrated sulfuric acid to cyclohexene.[1] This reaction proceeds through a stable carbocation intermediate, which is then attacked by the hydrogensulfate ion to form the final product.[1] This synthesis highlights the compound's role as a key intermediate in the conversion of alkenes to alcohols.[1][4]
Chemical Stability and Primary Degradation Pathways
The stability of this compound is primarily dictated by the susceptibility of its sulfate ester bond to cleavage under various chemical and physical stresses.
Hydrolytic Degradation
Hydrolysis is the most significant degradation pathway for this compound in aqueous environments. The reaction involves the cleavage of the C-O bond, yielding cyclohexanol and sulfuric acid. This process can be catalyzed by both acids and bases.[5][6]
-
Acid-Catalyzed Hydrolysis: In acidic conditions (pH < 3), the reaction rate increases. The mechanism involves protonation of an oxygen atom on the sulfate group, making it a better leaving group. A water molecule then acts as a nucleophile, attacking the carbon atom bonded to the sulfate group.
-
Base-Catalyzed Hydrolysis: Under alkaline conditions (pH > 10), the hydroxide ion acts as a potent nucleophile, directly attacking the carbon atom of the C-O-S linkage and displacing the sulfate group. Studies on similar simple alkyl sulfates show a significant increase in hydrolysis rates in 1 M KOH compared to acidic or neutral solutions.[5]
-
Neutral Hydrolysis: In the neutral pH range (3-10), the spontaneous hydrolysis of the sulfate ester is generally slow. For methyl sulfate, the extrapolated half-life at 25°C is exceptionally long, though this rate is sensitive to the alkyl group structure.[5]
Caption: Acid- and base-catalyzed hydrolysis of this compound.
Oxidative Degradation
Oxidative conditions, particularly in the presence of strong oxidizing agents or radical initiators, can induce degradation. The sulfate radical anion (SO₄•⁻), a powerful oxidant used in advanced oxidation processes, is particularly relevant.[7][8]
For a saturated compound like this compound, the predominant oxidative pathway initiated by the sulfate radical is Hydrogen Atom Abstraction (HAT) .[1] The radical removes a hydrogen atom from one of the C-H bonds on the cyclohexane ring, generating a cyclohexyl radical. This radical can then react further, typically with molecular oxygen, to form peroxy intermediates that can decompose into various products, including ketones (cyclohexanone) or other oxidized species.[1]
Caption: Oxidative degradation via hydrogen atom abstraction by a sulfate radical.
Thermal Degradation
Exposure to high temperatures can cause thermal decomposition. While specific data for this compound is limited, studies on analogous alkyl sulfates and sulfonates indicate that decomposition involves the cleavage of the sulfate group.[6][9] At elevated temperatures, this compound is expected to decompose, releasing sulfur trioxide (SO₃) and cyclohexanol or cyclohexene.[1] Research on linear alkylbenzene sulfonate decomposition at 250°C identified SO₂, SO₃, and H₂SO₄ in the resulting vapor phase.[9]
Enzymatic Degradation
In biological systems, sulfatase enzymes are responsible for the hydrolysis of sulfate esters.[1] These enzymes play a crucial role in the biotransformation of sulfated compounds, cleaving the ester to release an alcohol and a sulfate ion.[7] This pathway is particularly relevant for assessing the environmental fate and metabolic profile of the compound.
Protocol for a Comprehensive Forced Degradation Study
A forced degradation (or stress testing) study is essential for systematically identifying degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[10][11] The following protocols are designed as a robust framework for investigating this compound.
Experimental Design and Workflow
The core principle is to expose a solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water) to a range of stress conditions that are harsher than standard storage conditions.[12] The goal is to achieve 5-20% degradation to ensure that primary degradation products are formed without excessive secondary degradation.[13]
Caption: General workflow for a forced degradation study of this compound.
Step-by-Step Methodologies
Causality Behind Choices:
-
Acid/Base Concentration (0.1 M): This concentration is typically sufficient to catalyze hydrolysis at a reasonable rate without being overly aggressive, which could cause complex secondary reactions.
-
Temperature (RT, 60°C, 80°C): Elevated temperatures are used to accelerate degradation. 60-80°C is a standard range for thermal and acid stress.[14] Base hydrolysis is often rapid enough at room temperature (RT).
-
Oxidant (3% H₂O₂): Hydrogen peroxide is a common oxidant used in forced degradation studies as it mimics potential oxidative conditions.[10][14]
Protocol 1: Acid Hydrolysis
-
Preparation: Add 1 mL of the 1 mg/mL stock solution of this compound to a 10 mL volumetric flask. Add 1 mL of 1.0 M HCl and dilute to volume with the solvent (final acid concentration: 0.1 M).
-
Incubation: Place the flask in a water bath set to 60°C.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the aliquot with an equivalent molar amount of NaOH to stop the reaction.
-
Analysis: Analyze the sample by HPLC-UV to determine the percentage of remaining parent compound and the formation of degradation products.
Protocol 2: Base Hydrolysis
-
Preparation: Add 1 mL of the stock solution to a 10 mL flask. Add 1 mL of 1.0 M NaOH and dilute to volume (final base concentration: 0.1 M).
-
Incubation: Keep the flask at room temperature (25°C).
-
Sampling: Withdraw aliquots at shorter time points due to expected faster kinetics (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Immediately neutralize the aliquot with an equivalent molar amount of HCl.
-
Analysis: Analyze by HPLC-UV.
Protocol 3: Oxidative Degradation
-
Preparation: Add 1 mL of the stock solution to a 10 mL flask. Add 1 mL of 30% hydrogen peroxide and dilute to volume (final H₂O₂ concentration: 3%).
-
Incubation: Keep the flask at room temperature, protected from light.
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 8, 24 hours).
-
Analysis: Analyze directly by HPLC-UV. No quenching is typically required if the analysis is performed promptly.
Protocol 4: Thermal Degradation
-
Preparation: Prepare a sample of the stock solution in a sealed vial.
-
Incubation: Place the vial in an oven set to 80°C.
-
Sampling: Remove vials at specified time points (e.g., 0, 24, 48, 72 hours), cool to room temperature.
-
Analysis: Analyze by HPLC-UV.
Analytical Strategy for Monitoring Degradation
A robust, stability-indicating analytical method is crucial for separating all degradation products from the parent peak and from each other.
1. Primary Quantification (HPLC-UV/DAD):
-
Technique: Reversed-Phase High-Performance Liquid Chromatography with a UV or Photodiode Array (DAD) detector is the workhorse for these studies.[1]
-
Methodology:
-
Develop a gradient elution method using a C18 column. Mobile phases would typically be a buffered aqueous solution (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).
-
The gradient allows for the separation of the relatively polar this compound from its likely less polar primary degradant, cyclohexanol.
-
A DAD detector is invaluable as it provides spectral information, helping to assess peak purity and distinguish between different chromophores.
-
-
Self-Validation: The method is considered "stability-indicating" if it can resolve all the peaks generated during the stress testing. The unstressed control is compared against the stressed samples to identify new peaks.
2. Identification of Degradants (LC-MS/MS):
-
Technique: High-Performance Liquid Chromatography coupled with Mass Spectrometry (MS) is the definitive tool for identifying unknown degradation products.[1]
-
Methodology:
-
Analyze the stressed samples using the developed HPLC method, with the eluent directed into the mass spectrometer.
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent ion and any degradant peaks.
-
Perform MS/MS fragmentation on the degradant peaks. The fragmentation pattern provides structural information that, combined with the accurate mass, can lead to unambiguous identification of the degradant. For example, the identification of a peak with m/z corresponding to cyclohexanol would confirm the hydrolytic pathway.
-
Data Interpretation and Reporting
The data from the forced degradation study should be compiled to build a comprehensive stability profile.
Table 2: Example Data Summary from a Forced Degradation Study
| Stress Condition | Time (hours) | Parent Remaining (%) | Main Degradant 1 (%) | Main Degradant 2 (%) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24 | 85.2 | 13.5 (Cyclohexanol) | - | 98.7 |
| 0.1 M NaOH, RT | 2 | 89.8 | 9.5 (Cyclohexanol) | - | 99.3 |
| 3% H₂O₂, RT | 24 | 91.5 | 3.1 (Unknown A) | 2.8 (Unknown B) | 97.4 |
| Thermal, 80°C | 72 | 95.1 | 4.2 (Cyclohexanol) | - | 99.3 |
Note: Data are illustrative. The percentage of degradants is calculated based on the relative peak area, assuming similar response factors, or by using a relative response factor if determined.
Interpreting the Results:
-
Pathway Elucidation: The identity of the major degradants under each condition confirms the degradation pathways. The presence of cyclohexanol in acidic, basic, and thermal samples points to hydrolysis as a key pathway. The appearance of "Unknown A" and "Unknown B" under oxidative stress suggests a different mechanism, requiring further structural elucidation by MS/MS.
-
Mass Balance: A good mass balance (typically >95%) indicates that all major degradation products are being detected by the analytical method.
-
Intrinsic Stability: The rate of degradation under different conditions provides a clear picture of the molecule's intrinsic stability, highlighting its sensitivity to high pH and, to a lesser extent, acidic and oxidative conditions.
Conclusion
This compound is a moderately stable molecule whose primary liability is the hydrolysis of its sulfate ester bond, a reaction that is significantly accelerated under both acidic and basic conditions. It is also susceptible to oxidative and thermal degradation, leading to different product profiles. By employing a systematic forced degradation strategy coupled with a robust, stability-indicating HPLC method and definitive identification by mass spectrometry, researchers can fully characterize its stability profile. This knowledge is critical for controlling impurities during synthesis, ensuring the stability of formulations, and meeting the rigorous standards required in drug development and scientific research.
References
-
Le, T. M., et al. (2021). Ubiquitous Production of Organosulfates During Treatment of Organic Contaminants with Sulfate Radicals. Environmental Science & Technology Letters, 8(7), 574-580. Available at: [Link]
-
Wolfenden, R., & Williams, R. (2007). Monoalkyl sulfates as alkylating agents in water, alkylsulfatase rate enhancements, and the ''energy-rich'' character of the sulfate ester bond. Proceedings of the National Academy of Sciences, 104(1), 73-76. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14004329, this compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclohexylbenzene. Retrieved from [Link]
-
Science.gov. (n.d.). Forced degradation study: Topics. Retrieved from [Link]
-
Shi, L., et al. (2019). Long-Term Thermal Stability of Ionic Surfactants for Improving Oil Production at High-Salinity High-Temperature Conditions. ACS Omega, 4(27), 22619-22626. Available at: [Link]
-
Procter & Gamble. (2023). Safety Data Sheet - Tide White & Bright. Retrieved from [Link]
-
Lin, S. H., & Lan, W. C. (1998). Thermal Decomposition of Waste Linear Alkylbenzene Sulfonate. Industrial & Engineering Chemistry Research, 37(3), 841-846. Available at: [Link]
-
Japan Environmental Management Association for Industry. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Pearson+. (n.d.). Predict the product of the following reaction. Retrieved from [Link]
-
Sule, S., & Upadhye, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical Sciences Review and Research, 80(1), 1-8. Available at: [Link]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]
-
Teasdale, A. (2015). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]
-
chemrevise. (n.d.). 3.4 Alkenes. Retrieved from [Link]
-
PubMed. (2021). Ubiquitous Production of Organosulfates During Treatment of Organic Contaminants with Sulfate Radicals. Retrieved from [Link]
-
Wikipedia. (n.d.). Alcohol (chemistry). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. This compound | C6H12O4S | CID 14004329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. Long-Term Thermal Stability of Ionic Surfactants for Improving Oil Production at High-Salinity High-Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitous Production of Organosulfates During Treatment of Organic Contaminants with Sulfate Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquitous Production of Organosulfates During Treatment of Organic Contaminants with Sulfate Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. acdlabs.com [acdlabs.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. biomedres.us [biomedres.us]
- 14. forced degradation study: Topics by Science.gov [science.gov]
electrophilic attack on cyclohexene by H2SO4
An In-Depth Technical Guide to the Electrophilic Attack on Cyclohexene by Sulfuric Acid
Abstract
The electrophilic addition of sulfuric acid to cyclohexene is a cornerstone reaction in organic chemistry, demonstrating fundamental principles of reactivity, carbocation stability, and nucleophilic capture. This guide provides a comprehensive examination of the reaction, tailored for researchers, scientists, and professionals in drug development. We will dissect the underlying mechanisms, explore the influence of reaction conditions on product outcomes, present a detailed experimental protocol for the acid-catalyzed hydration of cyclohexene, and address critical safety considerations. Our analysis is grounded in established chemical principles, offering field-proven insights into the causality behind experimental choices and ensuring a trustworthy, authoritative resource.
The Nature of the Electrophile: Sulfuric Acid (H₂SO₄)
Sulfuric acid is a strong mineral acid that serves as an excellent source of electrophilic protons (H⁺). The hydrogen atoms in H₂SO₄ are attached to highly electronegative oxygen atoms, resulting in a significant partial positive charge (δ+) on the hydrogens.[1][2] This polarization makes the hydrogen atom a prime target for electron-rich species, such as the π-bond of an alkene.
In the context of this reaction, it is crucial to understand that sulfuric acid can participate in two primary ways depending on its concentration:
-
As a Catalyst (Dilute H₂SO₄): In aqueous solutions, sulfuric acid dissociates to provide H⁺ ions (as H₃O⁺), which initiate the electrophilic attack. The conjugate base, the hydrogen sulfate ion (HSO₄⁻), is a relatively poor nucleophile compared to the abundant water molecules. Thus, in dilute acid, H₂SO₄ primarily acts as a catalyst for the hydration of the alkene.[3][4]
-
As a Reagent (Concentrated H₂SO₄): In concentrated form, the availability of water is minimal. After the initial protonation of the alkene, the hydrogen sulfate ion (HSO₄⁻) acts as the primary nucleophile, leading to the formation of an alkyl hydrogen sulfate.[2][5][6]
The Reaction Mechanism: A Stepwise Dissection
The reaction proceeds via a well-established two-step electrophilic addition mechanism. The electron-rich π-bond of the cyclohexene double bond initiates the reaction.
Step 1: Electrophilic Attack and Carbocation Formation
The reaction begins with the π electrons of the cyclohexene double bond attacking a polarized hydrogen atom from sulfuric acid.[6][7] This breaks the π bond and forms a new carbon-hydrogen single bond. Simultaneously, the hydrogen-oxygen bond in H₂SO₄ breaks, with the electrons moving entirely to the oxygen atom.[1][7]
This initial attack results in the formation of a secondary cyclohexyl carbocation intermediate and a hydrogen sulfate anion (HSO₄⁻).[1][6] The carbocation is a planar, sp²-hybridized species with a vacant p-orbital, rendering it highly electrophilic and susceptible to nucleophilic attack.
Step 2: Nucleophilic Capture of the Carbocation
The fate of the cyclohexyl carbocation is determined by the nucleophiles present in the reaction medium.
-
Scenario A: Reaction with Concentrated H₂SO₄ In the absence of a better nucleophile like water, the hydrogen sulfate anion (HSO₄⁻) attacks the positively charged carbon atom of the carbocation. This nucleophilic attack forms cyclohexyl hydrogen sulfate.[5][8]
-
Scenario B: Reaction with Dilute H₂SO₄ (Acid-Catalyzed Hydration) When the reaction is conducted in the presence of water (i.e., with dilute sulfuric acid), water acts as the nucleophile. An oxygen atom from a water molecule attacks the carbocation. This results in a protonated cyclohexanol intermediate. A subsequent deprotonation step, typically involving another water molecule or the HSO₄⁻ anion acting as a base, yields the final product, cyclohexanol, and regenerates the acid catalyst (H⁺).[3][4]
Mechanistic Diagram
The following diagram illustrates the pathways for the reaction of cyclohexene with both concentrated and dilute sulfuric acid.
Caption: Reaction pathways for the electrophilic addition of H₂SO₄ to cyclohexene.
Stereochemical Considerations
The formation of a planar carbocation intermediate has important stereochemical consequences. The subsequent nucleophilic attack can occur from either face of the plane with equal probability.
-
For unsubstituted cyclohexene: The starting material and the carbocation intermediate are achiral. The product of hydration, cyclohexanol, is also achiral. Therefore, no stereoisomers are formed.
-
For chiral or substituted cyclohexenes: If the starting alkene is chiral, the two faces of the carbocation are diastereotopic. Attack by the nucleophile will occur at different rates, leading to a mixture of diastereomeric products in unequal amounts.[9] If the reaction creates a new stereocenter in an achiral starting material, a racemic mixture of enantiomers will be produced because attack from either side is equally likely.[10]
Experimental Protocol: Acid-Catalyzed Hydration of Cyclohexene to Cyclohexanol
This protocol details the synthesis of cyclohexanol from cyclohexene using sulfuric acid as a catalyst. This procedure is a common undergraduate laboratory experiment and serves as a practical example of the principles discussed.[11]
Disclaimer: This protocol is for informational purposes only and should be performed by trained personnel in a suitable laboratory setting with appropriate safety measures.
Materials and Reagents:
-
Cyclohexene (C₆H₁₀)
-
6 M Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Boiling chips
-
Round-bottom flask (100 mL)
-
Stir bar and magnetic stir plate
-
Distillation apparatus
-
Separatory funnel (125 mL)
-
Erlenmeyer flasks
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 5.0 mL of 6 M sulfuric acid solution. Carefully add 5.0 mL (4.1 g, 0.05 mol) of cyclohexene to the flask.
-
Reaction: Stir the two-phase mixture vigorously at room temperature for a minimum of 10-15 minutes. An observable change to a reddish-brown color indicates the reaction is proceeding.[11]
-
Quenching and Distillation Setup: Add 60 mL of distilled water to the reaction flask. Assemble a simple distillation apparatus with the flask, a distillation head, a condenser, and a receiving flask.[11]
-
Distillation: Gently heat the mixture using a heating mantle. The goal is to co-distill the cyclohexanol product along with water. Collect the distillate until the temperature of the distilling vapor reaches approximately 97-100°C. Collect around 40 mL of distillate, which will appear cloudy due to the immiscibility of cyclohexanol in water.[11]
-
Extraction (Work-up):
-
Transfer the collected distillate to a 125 mL separatory funnel.
-
Add 20 mL of brine solution to the funnel. This process, known as 'salting out', decreases the solubility of the alcohol in the aqueous layer and aids in separation.
-
Extract the product from the aqueous layer by adding 10 mL of diethyl ether, stoppering the funnel, and shaking vigorously while periodically venting. Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the extraction on the aqueous layer with a second 10 mL portion of diethyl ether.
-
Combine the two organic (ether) extracts in a clean Erlenmeyer flask.[11]
-
-
Drying and Isolation:
-
Dry the combined organic layers by adding a small amount of anhydrous sodium sulfate. Swirl the flask until the liquid is clear, indicating that the water has been absorbed.
-
Carefully decant or gravity filter the dried organic solution into a pre-weighed flask to remove the drying agent.
-
Evaporate the diethyl ether solvent in a fume hood using a gentle stream of air or a rotary evaporator to yield the cyclohexanol product.
-
-
Characterization: The final product can be characterized by measuring its boiling point, refractive index, or by spectroscopic methods such as IR and NMR to confirm its identity and purity.
Quantitative Data Summary
| Parameter | Value / Description | Source |
| Reaction Type | Electrophilic Addition | [1] |
| Reagents | Cyclohexene, Sulfuric Acid (H₂SO₄) | [12] |
| Conditions (Hydration) | Dilute H₂SO₄, Heat | [3][4] |
| Conditions (Sulfate Ester) | Concentrated H₂SO₄, Room Temperature | [5][12] |
| Major Product (Hydration) | Cyclohexanol | [3][4] |
| Major Product (Sulfate) | This compound | [5][8] |
| Intermediate | Secondary Cyclohexyl Carbocation | [6] |
| Typical Yield (Dehydration) | 79-87% (reverse reaction) | [13] |
Safety and Handling
Proper safety precautions are paramount when working with the reagents involved in this reaction.
-
Sulfuric Acid (Concentrated):
-
Hazards: Highly corrosive and can cause severe chemical burns to the skin, eyes, and respiratory tract.[14][15] It is also a strong dehydrating agent and reacts violently with water in an extremely exothermic manner.[14][15]
-
Handling: Always wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[16][17] All manipulations should be performed in a certified chemical fume hood.[14] Crucially, always add acid slowly to water, never the other way around, to dissipate the heat generated. [16]
-
Spills: Neutralize small spills with a suitable agent like sodium bicarbonate before cleaning. For larger spills, evacuate the area and follow established institutional procedures.[18]
-
-
Cyclohexene:
Conclusion
The electrophilic attack of sulfuric acid on cyclohexene is a versatile and illustrative reaction. The outcome is highly dependent on the reaction conditions, specifically the concentration of the acid, which dictates the available nucleophile. With dilute acid, the reaction serves as an efficient method for the catalytic hydration of an alkene to an alcohol. With concentrated acid, it leads to the formation of an alkyl hydrogen sulfate ester. A thorough understanding of the underlying mechanistic principles, stereochemistry, and safety protocols is essential for researchers utilizing this reaction in synthesis and development, ensuring both successful experimental outcomes and a safe laboratory environment.
References
-
Explaining electrophilic addition involving sulphuric acid. (n.d.). Chemguide. Retrieved from [Link]
-
What is the reaction between cyclohexene and sulfuric acid? (2019, July 24). Quora. Retrieved from [Link]
-
Reactions of Alkenes with Sulfuric Acid. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Hydration of Cyclohexene. (n.d.). [PDF document]. Retrieved from [Link]
-
Reaction of cyclohexene with concentrated sulphuric acid. (2018, October 29). Brainly.in. Retrieved from [Link]
-
A solution of cyclohexene in benzene is stirred at class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved from [Link]
-
electrophilic addition - symmetrical alkenes and sulphuric acid. (n.d.). Chemguide. Retrieved from [Link]
-
What are the products formed when 2 moles of cyclohexene reacts with conc h2so4? (2017, March 4). Quora. Retrieved from [Link]
-
2.4electrophilic Addition - Symmetrical Alkenes and Sulphuric Acid. (n.d.). Scribd. Retrieved from [Link]
-
In the following series of reaction, 2 -> conc. H2SO4 A Pt/H2 B A and B will be. (2025, May 6). Filo. Retrieved from [Link]
-
Standard Operating Procedure: Sulfuric Acid. (n.d.). University of California, Santa Cruz. Retrieved from [Link]
-
Explaining The Reaction Between Symmetrical Alkenes and Sulfuric acid. (n.d.). ChemKey. Retrieved from [Link]
-
Alkenes. (n.d.). chemrevise. Retrieved from [Link]
-
Cyclohexene. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Cyclohexene Synthesis and Purification Guide. (n.d.). Scribd. Retrieved from [Link]
-
Preparation of Cyclohexene. (2016, December 16). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of Cyclohexene The Dehydration of Cyclohexanol. (n.d.). [PDF document]. Retrieved from [Link]
-
Sulphuric acid - Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]
-
Sulphuric Acid Safety Data Sheet. (2018, December 7). Teck. Retrieved from [Link]
-
Preparation of cyclohexene. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Sulfuric Acid Safe Handling Guideline. (2013, May 20). SLAC National Accelerator Laboratory. Retrieved from [Link]
-
Stereochemistry of Reactions - Hydration of Chiral Alkenes. (2022, July 11). Chemistry LibreTexts. Retrieved from [Link]
-
What you need to know about Stereochemistry of Hydration and Hydrohalogenation of Alkenes. (2023, October 1). YouTube. Retrieved from [Link]
-
Stereochemistry of Reactions - Hydration of Chiral Alkenes. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Page loading... [guidechem.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. brainly.in [brainly.in]
- 7. shout.education [shout.education]
- 8. In the following series of reaction, 2 \longrightarrow \xrightarrow { \te.. [askfilo.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. www1.udel.edu [www1.udel.edu]
- 12. chemrevise.org [chemrevise.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 15. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 16. CCOHS: Sulfuric Acid [ccohs.ca]
- 17. teck.com [teck.com]
- 18. carlroth.com:443 [carlroth.com:443]
- 19. books.rsc.org [books.rsc.org]
Methodological & Application
Application Note & Protocol: Synthesis of Cyclohexanol from Cyclohexene via Sulfation-Hydrolysis
Introduction
Cyclohexanol is a key industrial chemical intermediate, pivotal in the production of nylon, plasticizers, and various pharmaceuticals. While direct hydration of cyclohexene is a common industrial route, the indirect hydration via sulfation offers a robust and mechanistically insightful laboratory-scale synthesis. This two-step method involves the electrophilic addition of concentrated sulfuric acid to cyclohexene to form a cyclohexyl hydrogen sulfate intermediate, which is subsequently hydrolyzed to yield cyclohexanol.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of cyclohexanol from cyclohexene following this pathway. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and outline the necessary safety and analytical procedures to ensure a successful and safe synthesis.
Scientific Principle and Mechanism
The synthesis proceeds in two distinct stages, each governed by fundamental principles of organic reactivity.
Stage 1: Electrophilic Addition of Sulfuric Acid to Cyclohexene
The reaction is initiated by the electrophilic attack of the electron-rich π-bond of the cyclohexene double bond on a proton from the concentrated sulfuric acid.[3][4] This is the rate-determining step and results in the formation of a secondary carbocation intermediate.[5] The highly polar nature of the H-O bond in sulfuric acid makes the hydrogen atom electrophilic.[4] Subsequently, the nucleophilic bisulfate ion (HSO₄⁻) rapidly attacks the carbocation, forming the intermediate product, this compound.[1][3]
Stage 2: Hydrolysis of this compound
The this compound ester is then hydrolyzed by heating with water.[1][2][6] This nucleophilic substitution reaction cleaves the O-S bond, liberating cyclohexanol and regenerating the sulfuric acid catalyst.[1][6] The overall process results in the net addition of water across the double bond of cyclohexene, consistent with Markovnikov's rule, although in the case of the symmetrical cyclohexene, only one product is possible.[2][7]
Reaction Mechanism Diagram
Caption: Reaction mechanism for the synthesis of cyclohexanol.
Experimental Protocol
This protocol is designed for a laboratory setting and outlines the necessary steps for the synthesis, workup, and purification of cyclohexanol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Cyclohexene | Reagent | Sigma-Aldrich | Purity >99% |
| Sulfuric Acid | Concentrated (98%) | Fisher Scientific | Handle with extreme care |
| Sodium Bicarbonate | Saturated Solution | Lab Prepared | For neutralization |
| Sodium Chloride | Saturated Solution | Lab Prepared | For washing |
| Anhydrous Magnesium Sulfate | Reagent | Acros Organics | For drying |
| Diethyl Ether | ACS Grade | VWR | For extraction |
| Boiling Chips | To ensure smooth boiling |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Dropping funnel
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel (250 mL)
-
Distillation apparatus
-
Ice bath
-
Beakers, Erlenmeyer flasks, graduated cylinders
-
pH paper
Workflow Diagram
Caption: Overall experimental workflow for cyclohexanol synthesis.
Step-by-Step Procedure
Part 1: Sulfation of Cyclohexene
-
Preparation: In a 100 mL round-bottom flask, place a magnetic stir bar and chill the flask in an ice bath.
-
Reagent Addition: Carefully add 20 mL of concentrated sulfuric acid to the chilled flask. While stirring, slowly add 10 mL of cyclohexene dropwise from a dropping funnel over a period of 20-30 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.
-
Expert Insight: The slow, dropwise addition and low temperature are crucial to control the exothermic reaction and prevent polymerization of the cyclohexene, which can lead to the formation of undesirable byproducts.
-
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the complete formation of this compound. The mixture should become homogeneous.
Part 2: Hydrolysis and Workup
-
Hydrolysis: Transfer the reaction mixture to a 250 mL round-bottom flask containing 100 mL of cold water. Heat the mixture under reflux for 30 minutes. This will hydrolyze the this compound to cyclohexanol.
-
Neutralization: After cooling the mixture to room temperature, carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is approximately 7-8.
-
Trustworthiness Check: Perform the neutralization in a large flask and add the sodium bicarbonate solution slowly to control the vigorous foaming that occurs due to the release of carbon dioxide.
-
-
Extraction: Transfer the neutralized mixture to a 250 mL separatory funnel. Extract the cyclohexanol with two 30 mL portions of diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with 30 mL of saturated sodium chloride solution to remove any remaining water-soluble impurities.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate for 15-20 minutes.
Part 3: Purification
-
Filtration: Filter the dried organic solution to remove the magnesium sulfate.
-
Distillation: Purify the cyclohexanol by simple distillation. Collect the fraction boiling between 159-162 °C.
-
Yield Calculation: Weigh the collected cyclohexanol and calculate the percentage yield based on the initial amount of cyclohexene used.
-
Quantitative Data Summary
| Parameter | Value |
| Volume of Cyclohexene | 10 mL |
| Volume of Conc. H₂SO₄ | 20 mL |
| Sulfation Temperature | < 10 °C |
| Hydrolysis Time | 30 minutes |
| Boiling Point of Cyclohexanol | 161 °C |
| Expected Yield | 60-70% |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable).[8]
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.[9]
-
Handling Concentrated Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent that can cause severe burns.[9] Always add acid to water, never the other way around, to avoid violent exothermic reactions.[10] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9]
-
Handling Cyclohexene: Cyclohexene is flammable and should be kept away from open flames and sparks. It is also an irritant.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Product Characterization
The identity and purity of the synthesized cyclohexanol can be confirmed using the following analytical techniques:
-
Infrared (IR) Spectroscopy: The IR spectrum of cyclohexanol should show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. The disappearance of the C=C stretch from cyclohexene (around 1650 cm⁻¹) also indicates a successful reaction.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to determine the purity of the final product by identifying the retention times of cyclohexanol and any potential impurities.[11][12] The mass spectrum will show a molecular ion peak corresponding to the molecular weight of cyclohexanol (100.16 g/mol ).[13]
-
Boiling Point Determination: The boiling point of the purified product should be consistent with the literature value for cyclohexanol (161 °C).
Conclusion
The synthesis of cyclohexanol from cyclohexene via sulfation and subsequent hydrolysis is a reliable and instructive method for laboratory-scale preparations. By carefully controlling the reaction conditions, particularly during the exothermic sulfation step, and adhering to the outlined purification procedures, a high-purity product can be obtained. This application note provides the necessary theoretical background and practical guidance to enable researchers to successfully perform this synthesis.
References
-
Master Organic Chemistry. (2023, September 15). Hydration of Alkenes With Aqueous Acid. Retrieved from [Link]
-
Chemistry Steps. Acid-Catalyzed Hydration of Alkenes with Practice Problems. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, October 6). 8.4: Hydration of Alkenes- Acid-Catalyzed Hydration. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 17). 6.4: Acid-Catalyzed Hydration. Retrieved from [Link]
-
ACS Publications. Reactive-Distillation Process for Direct Hydration of Cyclohexene to Produce Cyclohexanol. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Aidic. (2019). Hydration of Cyclohexene to Cyclohexanol in a Hybrid Reactive Distillation with a Side Decanter. Chemical Engineering Transactions. Retrieved from [Link]
-
chemrevise. 3.4 Alkenes. Retrieved from [Link]
-
Quora. (2019, July 24). What is the reaction between cyclohexene and sulfuric acid? Retrieved from [Link]
-
ResearchGate. (2025, August 5). Reactive-Distillation Process for Direct Hydration of Cyclohexene to Produce Cyclohexanol | Request PDF. Retrieved from [Link]
-
Organic Syntheses. cyclohexene. Retrieved from [Link]
-
NIH. (n.d.). Automated Microfluidics for Efficient Characterization of Cyclohexanol Electrooxidation for Sustainable Chemical Production. PMC. Retrieved from [Link]
-
Chemical Engineering Transactions. (2019, October 30). Hydration of Cyclohexene to Cyclohexanol in a Hybrid Reactive Distillation with a Side Decanter. Retrieved from [Link]
- Google Patents. US2927944A - Process for separation of cyclohexanol and cyclohexanone.
-
Scribd. Synthesis of Cyclohexene from Cyclohexanol. Retrieved from [Link]
-
Doc Brown's Chemistry. mechanism addition sulfuric/sulphuric acid water to alkenes electrophilic ionic mechanism steps ethene propene reagents reaction conditions organic synthesis. Retrieved from [Link]
-
Scribd. Cyclohexanol To Cyclohexene. Retrieved from [Link]
-
YouTube. (2020, July 6). Alkene + H2SO4 + H2O. Retrieved from [Link]
-
Chemguide. alkenes and sulphuric (sulfuric) acid. Retrieved from [Link]
-
Chemguide. electrophilic addition - symmetrical alkenes and sulphuric acid. Retrieved from [Link]
-
Scribd. Cyclohexene Synthesis and Purification Guide. Retrieved from [Link]
-
SSERC. Preparation of cyclohexene. Retrieved from [Link]
-
Royal Society of Chemistry. (2016, December 16). 9.1.1. Preparation of Cyclohexene. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
Standard Operating Procedure. Sulfuric Acid. Retrieved from [Link]
-
ChemKey. Explaining The Reaction Between Symmetrical Alkenes and Sulfuric acid. Retrieved from [Link]
-
ACS Publications. Cyclohexanol Production via Esterification of Cyclohexene with Formic Acid and Subsequent Hydration of the EsterReaction Kinetics. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
ACS Publications. (2025, March 4). Automated Microfluidics for Efficient Characterization of Cyclohexanol Electrooxidation for Sustainable Chemical Production. JACS Au. Retrieved from [Link]
-
Synthesis of Cyclohexene The Dehydration of Cyclohexanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 1). 2.2: Preparation of Cyclohexene from Cyclohexanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Alkenes with Sulfuric Acid. Retrieved from [Link]
-
Doc Brown. hydration of an alkene Reaction of ALKENES with concentrated sulfuric acid alkyl hydrogensulfate salts hydrolysis to form alcohols advanced A level organic chemistry revision notes. Retrieved from [Link]
-
Chemsheets. Dehydration of cyclohexanol Purification of cyclohexene Testing the cyclohexene. Retrieved from [Link]
-
PubChem - NIH. Cyclohexanol. Retrieved from [Link]
-
UKEssays.com. (2017, November 30). Synthesis of Cyclohexene from Cyclohexanol. Retrieved from [Link]
-
Restek. Cyclohexanol: CAS # 108-93-0 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Retrieved from [Link]
-
YouTube. (2020, June 15). Synthesis of cyclohexene from cyclohexanol. Retrieved from [Link]
-
Doubtnut. (2020, August 15). Alkyl hydrogen sulphates can be easily hydrolyzed to alcohols by heating them with. Retrieved from [Link]
-
Scribd. Synthesis of Cyclohexanol To Cyclohexene - Lab Report. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, March 10). Reaction of cyclohexene with hydrochloric acid. Retrieved from [Link]
-
ResearchGate. (2021, December 1). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?. Retrieved from [Link]
-
Sulfuric Acid Safe Handling Guideline. (2013, May 20). Retrieved from [Link]
-
CORECHEM Inc. Safe Handling Guide: Sulfuric Acid. Retrieved from [Link]
-
Westlab. (2023, September 14). Safety Protocols For Handling Sulfuric Acid in Laboratories. Retrieved from [Link]
Sources
- 1. chemrevise.org [chemrevise.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. mechanism addition sulfuric/sulphuric acid water to alkenes electrophilic ionic mechanism steps ethene propene reagents reaction conditions organic synthesis [docbrown.info]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. hydration of an alkene Reaction of ALKENES with concentrated sulfuric acid alkyl hydrogensulfate salts hydrolysis to form alcohols advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. westlab.com.au [westlab.com.au]
- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 10. CCOHS: Sulfuric Acid [ccohs.ca]
- 11. Cyclohexanol | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ukessays.com [ukessays.com]
Application Notes and Protocols: A Comprehensive Guide to the Laboratory Preparation of Cyclohexyl Hydrogen Sulfate
Abstract
This document provides a comprehensive, in-depth technical guide for the laboratory synthesis of cyclohexyl hydrogen sulfate. Addressed to an audience of researchers, scientists, and professionals in drug development, this guide eschews a rigid template in favor of a narrative that explains the causality behind experimental choices. The protocol herein is designed as a self-validating system, grounded in authoritative chemical principles and supported by cited literature. This guide details the reaction of cyclohexanol with chlorosulfonic acid, a robust and efficient method for the preparation of this important organic sulfate. Included are step-by-step experimental procedures, safety protocols, characterization data, and a discussion of the underlying chemical principles.
Introduction: The Scientific Significance of this compound
This compound (C₆H₁₂O₄S, MW: 180.22 g/mol ) is an organic sulfate ester of significant interest in synthetic organic chemistry.[1][2] It serves as a key intermediate in various chemical transformations, most notably in the hydration of cyclohexene to produce cyclohexanol.[1] The formation of this compound is a classic example of electrophilic addition, a fundamental reaction mechanism in organic chemistry.[1] Beyond its role in fundamental research, its derivatives have been explored as efficient, environmentally friendly, and reusable homogeneous Brønsted acid catalysts in various organic syntheses.[1] Understanding the preparation and properties of such organosulfates is crucial for chemists engaged in the synthesis of complex molecules and the development of novel catalytic systems.
This guide will focus on a reliable and scalable laboratory method for the preparation of this compound via the sulfation of cyclohexanol using chlorosulfonic acid. This method is chosen for its high reactivity and relatively low cost.[3]
Reaction Scheme and Mechanism
The overall reaction for the synthesis of this compound from cyclohexanol is depicted below:
C₆H₁₁OH + ClSO₃H → C₆H₁₁OSO₃H + HCl
The reaction proceeds via a nucleophilic attack of the hydroxyl group of cyclohexanol on the electrophilic sulfur atom of chlorosulfonic acid. The lone pair of electrons on the oxygen atom of the alcohol initiates the attack on the sulfur atom, leading to the displacement of the chloride ion. A subsequent deprotonation step, often facilitated by a base such as pyridine, yields the final product, this compound, and hydrochloric acid as a byproduct.
Caption: Reaction mechanism for the sulfation of cyclohexanol.
Materials and Apparatus
Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Cyclohexanol | C₆H₁₁OH | 100.16 | ≥99% | Sigma-Aldrich |
| Chlorosulfonic Acid | ClSO₃H | 116.52 | ≥99% | Sigma-Aldrich |
| Pyridine (anhydrous) | C₅H₅N | 79.10 | 99.8% | Sigma-Aldrich |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | ≥99.8% | Sigma-Aldrich |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | ≥99.7% | Sigma-Aldrich |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | ≥99% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | - | - | Prepared in-house |
| Deionized Water | H₂O | 18.02 | - | Laboratory supply |
Apparatus
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Thermometer
-
Ice-water bath
-
Condenser with a drying tube (filled with calcium chloride)
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper or pH meter
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations involving chlorosulfonic acid and anhydrous solvents must be conducted in a well-ventilated fume hood.
Sources
Cyclohexyl Hydrogen Sulfate: A Detailed Guide to its Synthesis, Applications as a Reactive Intermediate, and Role in Sulfation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on cyclohexyl hydrogen sulfate. It details the synthesis, characterization, and primary applications of this organic sulfate ester. While its name suggests a potential role as a direct sulfating agent, this guide clarifies its principal function as a reactive intermediate in key organic transformations, such as the hydration of cyclohexene to cyclohexanol and the synthesis of cyclohexylbenzene. Furthermore, this guide offers insights into the broader context of sulfation chemistry, comparing the reactivity of alkyl hydrogen sulfates like this compound with more commonly employed sulfating agents. Detailed protocols for the in-situ generation and subsequent reactions of this compound are provided, alongside a discussion of the mechanistic principles that govern its reactivity.
Introduction: The Chemistry of Organic Sulfates
Organic sulfate esters are a critical class of molecules with diverse applications, ranging from their role as surfactants to their presence in essential biological pathways.[1] The introduction of a sulfate moiety (-OSO₃H) can dramatically alter the physicochemical properties of a molecule, most notably increasing its water solubility. In the realm of synthetic organic chemistry, a variety of reagents and methods have been developed to achieve sulfation of alcohols, phenols, and other functional groups.
This compound (C₆H₁₂O₄S, CAS 3233-51-0) is an organic sulfate ester that serves as a significant intermediate in several industrial and laboratory-scale syntheses.[1] Its formation is a classic example of electrophilic addition, a fundamental reaction mechanism in organic chemistry. While not typically isolated and used as a standalone sulfating agent, understanding its formation and reactivity is crucial for controlling the outcomes of reactions involving cyclohexene and sulfuric acid.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₄S | [1] |
| Molecular Weight | 180.22 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 3233-51-0 | [1] |
| Appearance | Typically not isolated; exists in solution | N/A |
Synthesis of this compound: An In-Situ Approach
The most direct route to this compound is the reaction of cyclohexene with concentrated sulfuric acid.[1] This reaction is typically performed at low temperatures to control its exothermicity and minimize the formation of byproducts.
Reaction Mechanism
The formation of this compound proceeds via a well-established electrophilic addition mechanism.
Figure 2: Two-Step Synthesis of Cyclohexanol. This workflow shows the formation of this compound as an intermediate.
Protocol for Hydrolysis:
-
Water Addition: After the formation of this compound (as described in section 3.2), slowly and carefully add water to the reaction mixture. This step is highly exothermic.
-
Heating: Heat the mixture to facilitate the hydrolysis of the sulfate ester to cyclohexanol.
-
Work-up: The resulting cyclohexanol can be isolated through standard procedures such as extraction and distillation.
Synthesis of Cyclohexylbenzene
In the presence of an aromatic compound like benzene, the carbocation intermediate formed during the synthesis of this compound can be trapped in a Friedel-Crafts alkylation reaction to form cyclohexylbenzene. [2]In this context, any formed dicyclohexyl sulfate is converted to this compound by sulfuric acid, which is then removed during the washing steps. [2] Reaction Conditions for Cyclohexylbenzene Synthesis:
| Parameter | Condition | Reference |
| Reactants | Benzene, Cyclohexene, Concentrated H₂SO₄ | [2] |
| Temperature | 5-10°C | [2] |
| Stirring Time | 1 hour after cyclohexene addition | [2] |
| Work-up | Separation of hydrocarbon layer, washing with H₂SO₄, water, and NaOH solution | [2] |
This compound as a Sulfating Agent: A Critical Evaluation
While the name "this compound" might imply its use as a reagent to transfer a sulfate group to other molecules (a "sulfating agent"), there is a notable lack of evidence in the scientific literature for this application. The reactivity of alkyl hydrogen sulfates is generally dominated by their tendency to act as alkylating agents or to undergo elimination reactions, especially under basic or heated conditions.
In contrast, dedicated sulfating agents are designed to deliver the SO₃ group effectively. The most common and effective sulfating agents are complexes of sulfur trioxide with amines, such as the sulfur trioxide pyridine complex (SO₃·py). [3] Comparison of Sulfating Agents:
| Agent | Advantages | Disadvantages |
| This compound | Easily generated in-situ | Not typically used for sulfation of other molecules; prone to side reactions (alkylation, elimination). |
| Sulfur Trioxide Pyridine (SO₃·py) | Commercially available, stable, and effective for a wide range of substrates. [4] | Pyridine can be difficult to remove completely. [4] |
| Sulfur Trioxide Trimethylamine (SO₃·NMe₃) | Highly reactive, suitable for less reactive alcohols. | Can be too reactive for sensitive substrates. |
| Chlorosulfonic Acid (ClSO₃H) | Powerful sulfating agent. | Highly corrosive and reacts violently with water. |
The causality behind the preference for SO₃-amine complexes lies in their ability to moderate the extreme reactivity of sulfur trioxide, rendering it a selective and manageable electrophile for the sulfation of hydroxyl groups. This compound, on the other hand, is more likely to act as a source of a cyclohexyl carbocation or undergo elimination to cyclohexene, making it an unsuitable candidate for clean and efficient sulfation reactions on other substrates.
Conclusion
This compound is a key reactive intermediate in organic synthesis, particularly in the acid-catalyzed reactions of cyclohexene. Its in-situ generation provides a convenient pathway for the synthesis of cyclohexanol and cyclohexylbenzene. However, its role as a direct sulfating agent for other organic molecules is not established in the scientific literature. For researchers and drug development professionals seeking to perform sulfation reactions, the use of well-established reagents such as sulfur trioxide-amine complexes is recommended for achieving higher yields and cleaner reaction profiles. This guide provides the necessary protocols for the generation and use of this compound as an intermediate and offers a scientifically grounded perspective on its limited utility as a general sulfating agent.
References
-
Corson, B. B.; Ipatieff, V. N. Cyclohexylbenzene. Organic Syntheses. 1940 , 20, 24. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Quora. What is the reaction between cyclohexene and sulfuric acid? [Link]
-
Mishra, B.; Tiwari, V. K. Chemical Sulfation of Small Molecules – Advances and Challenges. RSC Adv.2012 , 2(1), 7-26. [Link]
-
Filo. In the following series of reaction, 2 \longrightarrow \xrightarrow { \te.. [Link]
-
Mishra, A.; et al. Chemical approaches to the sulfation of small molecules: current progress and future directions. Beilstein J. Org. Chem.2021 , 17, 1886-1906. [Link]
-
ACS Publications. The Reactions of Sulfur Trioxide, and Its Adducts, with Organic Compounds. Chem. Rev.1962 , 62(6), 549-589. [Link]
-
University of California, Santa Barbara. Safe Storage of Chemicals. [Link]
-
Joseph, J.; et al. Extracellular transsulfuration generates hydrogen sulfide from homocysteine and protects endothelium from redox stress. Am. J. Physiol. Cell Physiol.2015 , 309(3), C195-C203. [Link]
-
Chemsrc. (4-cyclohexylphenyl) hydrogen sulfate | CAS#:17239-48-4. [Link]
-
Master Organic Chemistry. Table of Functional Group Priorities for Nomenclature. [Link]
-
Wikipedia. Benzene. [Link]
-
Wikipedia. Phenol. [Link]
-
ChemTube3D. Interactive 3D Chemistry Animations. [Link]
Sources
Application Notes and Protocols for the Synthesis of Cyclohexylbenzene: The Role of Cyclohexyl Hydrogen Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the synthesis of cyclohexylbenzene via the acid-catalyzed alkylation of benzene with cyclohexene. Emphasis is placed on the mechanistic role and practical management of cyclohexyl hydrogen sulfate, a key intermediate and byproduct when employing sulfuric acid as a catalyst. This guide offers in-depth technical insights, step-by-step protocols, and an examination of the underlying chemical principles to empower researchers in optimizing this important industrial and pharmaceutical synthesis.
Introduction: The Significance of Cyclohexylbenzene
Cyclohexylbenzene (C₆H₅-C₆H₁₁) is a crucial intermediate in the chemical industry.[1] Its primary application lies in the production of phenol and cyclohexanone through a process analogous to the cumene process.[1] This route involves the oxidation of cyclohexylbenzene to its hydroperoxide, which then undergoes acid-catalyzed rearrangement.[1] Cyclohexanone is a vital precursor for the synthesis of caprolactam, the monomer for Nylon 6.
The most common industrial synthesis of cyclohexylbenzene is the acid-catalyzed Friedel-Crafts alkylation of benzene with cyclohexene.[1][2][3] While various acid catalysts can be employed, concentrated sulfuric acid remains a prevalent choice in laboratory and industrial settings.[2][4] Understanding the nuances of this reaction, including the formation and fate of intermediates like this compound, is critical for achieving high yields and purity.
The Core Reaction: Friedel-Crafts Alkylation of Benzene with Cyclohexene
The fundamental transformation is the electrophilic aromatic substitution of benzene with a cyclohexyl group derived from cyclohexene. This reaction is a classic example of a Friedel-Crafts alkylation.[2][5]
The Primary Mechanistic Pathway
The generally accepted mechanism involves three key steps when using a strong Brønsted acid like sulfuric acid (H₂SO₄):
-
Generation of the Electrophile: Sulfuric acid protonates the double bond of cyclohexene, forming a secondary cyclohexyl carbocation. This carbocation is a potent electrophile.
-
Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the cyclohexyl carbocation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Aromaticity Restoration: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the arenium ion, restoring the aromaticity of the benzene ring and yielding the final product, cyclohexylbenzene.
Diagram: Primary Reaction Mechanism
The following diagram illustrates the primary pathway for the synthesis of cyclohexylbenzene.
Caption: Primary mechanism of Friedel-Crafts alkylation.
The Role of this compound: A Deeper Mechanistic Insight
While the direct formation of the cyclohexyl carbocation is the primary productive pathway, the use of concentrated sulfuric acid introduces a parallel reaction that leads to the formation of sulfate esters.
Formation of this compound and Dicyclohexyl Sulfate
With concentrated sulfuric acid, cyclohexene can undergo an addition reaction to form this compound (C₆H₁₁OSO₃H). This is an electrophilic addition where a proton adds to one carbon of the double bond, and the bisulfate ion adds to the other.
Furthermore, under the reaction conditions, this compound can react with another molecule of cyclohexene to form dicyclohexyl sulfate ((C₆H₁₁)₂SO₄). It is often this dialkyl sulfate that is initially formed as a significant byproduct.
This compound as a Water-Soluble Byproduct
The detailed procedure from Organic Syntheses provides a crucial insight: the crude product is washed with cold, concentrated sulfuric acid.[4] The purpose of this wash is to convert the less soluble dicyclohexyl sulfate into the more soluble this compound, which can then be effectively removed during the subsequent aqueous workup.[4] This indicates that in this synthetic context, this compound is treated as a byproduct to be removed rather than a primary alkylating agent for benzene.
Can this compound Act as an Alkylating Agent?
Yes, under specific conditions, alkyl hydrogen sulfates can act as alkylating agents. The reaction of an acid-alkyl sulfate with an aromatic hydrocarbon can proceed to form the alkylated product and regenerate sulfuric acid. This approach can offer better control over the reaction and minimize side reactions like sulfonation of the aromatic ring, which can be problematic with free concentrated sulfuric acid. However, in the standard one-pot synthesis of cyclohexylbenzene, the direct alkylation by the carbocation is the predominant and desired pathway.
Diagram: Formation and Removal of Sulfate Byproducts
This diagram illustrates the side reactions leading to sulfate ester formation and their subsequent removal.
Caption: Competing pathways in the synthesis.
Detailed Experimental Protocol
This protocol is adapted from the robust procedure published in Organic Syntheses, Coll. Vol. 2, p.151 (1943); Vol. 19, p.28 (1939).[4]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Volume | Density (g/mL) |
| Benzene | 78.11 | 6.0 | 530 mL | 0.876 |
| Cyclohexene | 82.14 | 2.0 | 203 mL | 0.811 |
| Conc. Sulfuric Acid | 98.08 | - | 50 mL | 1.84 |
| Anhydrous CaCl₂ | 110.98 | - | As needed | - |
| 3% NaOH solution | 40.00 | - | As needed | - |
Procedure
-
Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 530 mL (6 moles) of benzene and 50 mL of concentrated sulfuric acid.
-
Cooling and Addition: Cool the mixture in an ice bath to 5-10 °C. With vigorous stirring, add 203 mL (2 moles) of cyclohexene dropwise from the dropping funnel over a period of 1.5 hours. Maintain the temperature between 5 °C and 10 °C throughout the addition.
-
Reaction Completion: After the addition is complete, continue stirring for an additional hour while maintaining the temperature at 5-10 °C.
-
Phase Separation: Transfer the reaction mixture to a separatory funnel and separate the upper hydrocarbon layer from the lower sulfuric acid layer.
-
Acid Wash (Byproduct Removal): Cool the separated hydrocarbon layer in an ice bath and wash it with four 50-mL portions of cold, concentrated sulfuric acid. This step is crucial for converting dicyclohexyl sulfate to this compound for subsequent removal.[4]
-
Neutralization and Washing: Wash the hydrocarbon layer sequentially with:
-
Two portions of warm water (~50 °C) to facilitate separation and minimize emulsions.[4]
-
Two portions of 3% sodium hydroxide solution to neutralize any remaining acid.
-
Two portions of pure water until the washings are neutral.
-
-
Drying: Dry the organic layer over anhydrous calcium chloride. It is advisable to let the mixture stand overnight to allow any suspended water to settle before adding the drying agent.[4]
-
Purification: Subject the dried product to fractional distillation. Collect the fraction boiling between 238-243 °C. The expected yield is approximately 210-220 g (65-68%).
Troubleshooting and Key Considerations
-
Temperature Control: Maintaining a low temperature (5-10 °C) is critical to minimize side reactions such as polymerization of cyclohexene and sulfonation of the benzene ring.
-
Emulsion Formation: During the washing steps, emulsions can form. Using warm water and dilute alkali can help mitigate this issue.[4]
-
Polysubstitution: The alkyl group of cyclohexylbenzene is activating, making the product more susceptible to further alkylation than benzene itself. Using a large excess of benzene helps to favor monoalkylation.
-
Catalyst Choice: While sulfuric acid is effective, modern industrial processes often utilize solid acid catalysts like zeolites.[2] These catalysts can offer advantages in terms of reduced corrosion, easier separation, and improved selectivity.
Conclusion
The synthesis of cyclohexylbenzene via Friedel-Crafts alkylation of benzene with cyclohexene is a cornerstone reaction with significant industrial relevance. While the primary mechanism involves the formation of a cyclohexyl carbocation, a comprehensive understanding of the reaction must include the role of this compound. It is primarily a water-soluble byproduct derived from the side reaction of cyclohexene with sulfuric acid, and its effective removal is key to obtaining a pure product. By carefully controlling reaction conditions and implementing a robust workup procedure, researchers can successfully and efficiently synthesize high-purity cyclohexylbenzene for downstream applications in the pharmaceutical and materials science sectors.
References
-
Wikipedia. Cyclohexylbenzene. [Link]
-
Organic Syntheses. cyclohexylbenzene. [Link]
-
Brainly. Choose a reasonable mechanism for the formation of cyclohexylbenzene from the reaction of benzene, cyclohexene, and sulfuric acid. [Link]
-
PrepChem. Synthesis of cyclohexylbenzene. [Link]
-
YouTube. How Benzene Reacts with Cyclohexene to Form Cyclohexylbenzene? #electrophilicsubstitution. [Link]
-
ResearchGate. Benzene and cyclohexene alkylation mechanism. [Link]
-
Quora. How does the disconnection of cyclohexyl benzene occur?. [Link]
Sources
Application Notes and Protocols: Cyclohexyl Hydrogen Sulfate Derivatives as Versatile Brønsted Acid Catalysts in Organic Synthesis
Introduction: Harnessing the Acidity of Cyclohexyl Hydrogen Sulfate Derivatives for Catalysis
In the ever-evolving landscape of organic synthesis, the demand for efficient, environmentally benign, and reusable catalysts is paramount. This compound derivatives, particularly cyclohexane-1,4-diyl bis(hydrogen sulfate) (CDBH), have emerged as potent and versatile homogeneous Brønsted acid catalysts. Their efficacy stems from the presence of acidic hydrogen sulfate groups anchored to a robust cyclohexane scaffold. This unique architecture provides strong proton-donating capabilities, facilitating a variety of organic transformations.
This technical guide provides an in-depth exploration of the synthesis and catalytic applications of these derivatives, with a focus on providing researchers, scientists, and drug development professionals with detailed, field-proven protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-yield, clean, and efficient chemical synthesis.
Part 1: Synthesis of the Catalyst - Cyclohexane-1,4-diyl bis(hydrogen sulfate) (CDBH)
The preparation of CDBH is a straightforward and efficient process, making it an accessible catalyst for a wide range of laboratories. The synthesis involves the reaction of a readily available diol with a sulfonating agent.
Protocol 1: Synthesis of Cyclohexane-1,4-diyl bis(hydrogen sulfate) (CDBH)
This protocol details the synthesis of CDBH from 1,4-cyclohexanediol and chlorosulfonic acid. The resulting disulfated derivative is a powerful Brønsted acid catalyst.[1]
Materials:
-
1,4-Cyclohexanediol (1.0 eq)
-
Chlorosulfonic acid (2.2 eq)
-
Dichloromethane (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 250 mL two-necked round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath.
-
Initial Mixture: Add 1,4-cyclohexanediol (e.g., 5.81 g, 50 mmol) to the flask, followed by anhydrous dichloromethane (100 mL). Stir the mixture to form a suspension.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (e.g., 12.8 g, 7.3 mL, 110 mmol) dropwise to the stirred suspension over a period of 30 minutes. Maintain the temperature of the reaction mixture at 0-5 °C during the addition. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (approximately 100 g) with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is typically obtained as an oil.[1]
-
Purification: The crude CDBH can be further purified by washing with anhydrous diethyl ether to remove any unreacted starting materials. The product is then dried under vacuum to yield the pure catalyst.
Catalyst Characterization: The structure and purity of the synthesized CDBH can be confirmed by various analytical techniques, including:
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic S=O and O-H stretching frequencies of the hydrogen sulfate groups.
-
¹H NMR (Proton Nuclear Magnetic Resonance) and ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the structure of the cyclohexane ring and the presence of the sulfate groups.
-
Titrimetric Analysis: To determine the acid strength of the catalyst.
Part 2: Catalytic Applications and Protocols
The Brønsted acidic nature of CDBH makes it an excellent catalyst for a variety of acid-catalyzed reactions. Its homogeneous nature allows for excellent contact with reactants, often leading to higher reaction rates and yields under mild conditions.[1]
Application 1: One-Pot, Multi-Component Synthesis of Dihydropyrimidones (Biginelli Reaction)
The Biginelli reaction is a multi-component reaction that provides an efficient route to synthesize 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs, which are of significant pharmacological interest. CDBH has been identified as a highly efficient and reusable catalyst for this transformation, particularly under solvent-free or aqueous conditions, aligning with the principles of green chemistry.
Plausible Catalytic Cycle for the Biginelli Reaction: The catalytic cycle for the Biginelli reaction using a Brønsted acid catalyst like CDBH is believed to proceed through the activation of the aldehyde component.
Caption: Proposed mechanism for the CDBH-catalyzed Biginelli reaction.
Protocol 2: CDBH-Catalyzed Solvent-Free Synthesis of Dihydropyrimidones
This protocol describes a green and efficient method for the synthesis of dihydropyrimidinones using CDBH as a catalyst under solvent-free conditions.
Materials:
-
Aldehyde (1.0 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea or Thiourea (1.2 mmol)
-
Cyclohexane-1,4-diyl bis(hydrogen sulfate) (CDBH) (5 mol%)
-
Mortar and pestle
-
Reaction vial or round-bottom flask
-
Oil bath
Procedure:
-
Reactant Mixture: In a mortar, grind a mixture of the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea or thiourea (1.2 mmol), and CDBH (0.05 mmol) for 1-2 minutes to ensure intimate mixing.
-
Reaction: Transfer the mixture to a reaction vial or a small round-bottom flask. Heat the mixture in a preheated oil bath at 80-100 °C.
-
Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 30-60 minutes.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add hot ethanol to the solid mass and stir for a few minutes.
-
Isolation: Filter the mixture to separate the catalyst (which can be recovered from the filtrate). The crude product crystallizes upon cooling the ethanol solution.
-
Purification: The product can be further purified by recrystallization from ethanol to afford the pure dihydropyrimidinone.
Quantitative Data: The following table summarizes typical results for the CDBH-catalyzed Biginelli reaction with various aldehydes.
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 30 | 95 |
| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 35 | 92 |
| 3 | 4-Methoxybenzaldehyde | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 40 | 94 |
| 4 | 3-Nitrobenzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 45 | 90 |
Catalyst Reusability: A significant advantage of CDBH is its reusability. After the reaction, the catalyst can be recovered from the aqueous filtrate by evaporation of water, washed with diethyl ether, and dried under vacuum. The recovered catalyst can be reused for several cycles without a significant loss in its catalytic activity.
Application 2: Esterification of Carboxylic Acids
The Brønsted acidity of this compound derivatives also makes them effective catalysts for esterification reactions, a fundamental transformation in organic synthesis. They can efficiently catalyze the reaction between carboxylic acids and alcohols to form esters, often under milder conditions than traditional mineral acids.
Experimental Workflow for Esterification:
Caption: General workflow for CDBH-catalyzed esterification.
Protocol 3: CDBH-Catalyzed Esterification of Acetic Acid with Cyclohexanol
This protocol provides a method for the synthesis of cyclohexyl acetate, a valuable intermediate, using CDBH as a catalyst.
Materials:
-
Cyclohexanol (1.0 eq)
-
Acetic acid (1.2 eq)
-
Cyclohexane-1,4-diyl bis(hydrogen sulfate) (CDBH) (2 mol%)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask with a magnetic stirrer
-
Heating mantle
Procedure:
-
Reaction Setup: Assemble a Dean-Stark apparatus with a reflux condenser on a round-bottom flask equipped with a magnetic stir bar.
-
Reactant Mixture: To the flask, add cyclohexanol (e.g., 10.0 g, 100 mmol), acetic acid (e.g., 7.2 g, 120 mmol), CDBH (0.55 g, 2 mmol), and toluene (50 mL).
-
Reaction: Heat the mixture to reflux using a heating mantle. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Continue the reaction until no more water is collected in the trap (typically 2-4 hours). The reaction can also be monitored by GC (Gas Chromatography) or TLC.
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude cyclohexyl acetate can be purified by fractional distillation.
Conclusion: A Green and Efficient Catalytic System
This compound derivatives, exemplified by cyclohexane-1,4-diyl bis(hydrogen sulfate), represent a class of highly effective, reusable, and environmentally friendly Brønsted acid catalysts. Their ease of synthesis and broad applicability in important organic transformations, such as the Biginelli reaction and esterification, make them a valuable tool for both academic research and industrial applications. The protocols detailed in this guide offer a solid foundation for utilizing these catalysts to achieve efficient and sustainable chemical synthesis.
References
-
Rezaei, R., Ahmadi, S., & Abdollahi, S. (2015). Cyclohexane-1,4-diyl bis (hydrogen sulfate) as an efficient homogeneous catalyst for one-pot multi-component synthesis of dihydropyrimidones via Biginelli reaction. Journal of the Iranian Chemical Society, 12(11), 1979-1987. [Link]
-
Bose, D. S., Sudharshan, M., & Chavhan, S. W. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. ARKIVOC, 2005(3), 228-236. [Link]
-
Dughera, S., & Barbero, N. (2017). A Brønsted acid catalysed enantioselective Biginelli reaction. Green Chemistry, 19(8), 1943-1949. [Link]
- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
-
Doc Brown's Chemistry. Reaction of ALKENES with concentrated sulfuric acid. [Link]
Sources
Industrial Synthesis of Cyclohexanol via Cyclohexyl Hydrogen Sulfate: A Detailed Guide for Researchers
Cyclohexanol, a vital industrial chemical, serves as a key precursor in the production of nylon-6 and nylon-66 polymers. Its synthesis is a cornerstone of industrial organic chemistry, with multiple established routes. This application note provides an in-depth exploration of the indirect hydration of cyclohexene, a process that proceeds through the pivotal intermediate, cyclohexyl hydrogen sulfate. This method offers a reliable pathway for the large-scale production of cyclohexanol.
This guide is designed for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying chemical principles and practical insights essential for successful implementation and optimization.
Theoretical Framework: The Chemistry of Indirect Hydration
The synthesis of cyclohexanol from cyclohexene via this compound is a classic example of an acid-catalyzed hydration reaction. This indirect route is typically carried out in two distinct stages:
-
Step 1: Formation of this compound. Cyclohexene reacts with cold, concentrated sulfuric acid in an electrophilic addition reaction. The sulfuric acid acts as both a reactant and a catalyst. The double bond of cyclohexene attacks a proton from the sulfuric acid, forming a secondary carbocation. This carbocation is then attacked by the hydrogen sulfate anion (HSO₄⁻) to form this compound.
-
Step 2: Hydrolysis to Cyclohexanol. The intermediate ester, this compound, is then hydrolyzed by heating with water. This step regenerates the sulfuric acid catalyst and produces cyclohexanol.
This two-step process allows for a controlled reaction, minimizing the formation of byproducts often associated with direct hydration methods.
Reaction Mechanism and Energetics
The overall transformation is governed by the principles of electrophilic addition and nucleophilic substitution. A visual representation of the reaction pathway is provided below.
Caption: Reaction mechanism for the synthesis of cyclohexanol.
The initial protonation of the cyclohexene double bond is the rate-determining step, leading to the formation of a carbocation intermediate. The subsequent nucleophilic attack by the hydrogen sulfate anion is a faster process. The hydrolysis step is driven by the application of heat.
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis. For industrial applications, process parameters will require significant scaling and optimization.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Cyclohexene | Reagent | Standard Chemical Supplier | Ensure purity >99% |
| Sulfuric Acid | Concentrated (98%) | Standard Chemical Supplier | Handle with extreme care |
| Sodium Carbonate | Anhydrous | Standard Chemical Supplier | For neutralization |
| Anhydrous Magnesium Sulfate | Reagent | Standard Chemical Supplier | For drying |
| Deionized Water | High Purity | In-house |
Step-by-Step Procedure
Safety First: Concentrated sulfuric acid is highly corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. All manipulations involving concentrated sulfuric acid must be performed in a certified fume hood.
Step 1: Formation of this compound
-
Place a 250 mL round-bottom flask in an ice-water bath and equip it with a magnetic stirrer.
-
Carefully add 50 mL of cyclohexene to the flask.
-
Slowly, and with continuous stirring, add 50 mL of cold, concentrated sulfuric acid dropwise to the cyclohexene. The rate of addition should be controlled to maintain the reaction temperature between -5°C and 5°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete formation of this compound.
Step 2: Hydrolysis and Work-up
-
Transfer the reaction mixture to a 500 mL beaker containing 200 mL of boiling water. Caution: This addition is exothermic and should be done carefully.
-
Heat the mixture to boiling for 10-15 minutes to hydrolyze the this compound.
-
Allow the mixture to cool to room temperature. Two layers will form: an upper organic layer (cyclohexanol) and a lower aqueous layer containing sulfuric acid.
-
Carefully transfer the mixture to a separatory funnel. Separate and discard the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
50 mL of water
-
50 mL of 10% sodium carbonate solution to neutralize any remaining acid.
-
50 mL of water
-
-
Dry the crude cyclohexanol over anhydrous magnesium sulfate.
-
Filter the drying agent and collect the crude cyclohexanol.
Purification
Purify the crude cyclohexanol by fractional distillation. Collect the fraction boiling between 160-162°C. In an industrial setting, multi-step distillation columns are employed to achieve high purity.
Process Parameters and Expected Outcomes
| Parameter | Value/Range | Rationale |
| Reaction Temperature (Step 1) | -5°C to 5°C | Low temperatures favor the formation of the sulfate ester and minimize polymerization and other side reactions. |
| Reaction Temperature (Step 2) | 50-150°C | Sufficient heat is required to drive the hydrolysis of the this compound. |
| Molar Ratio (Cyclohexene:H₂SO₄) | ~1:1 | A slight excess of sulfuric acid can be used to ensure complete reaction. |
| Expected Yield | 65-75% | Yields can be optimized by careful control of reaction conditions. |
| Purity (after distillation) | >99% | Fractional distillation is effective for removing impurities. |
Potential Side Reactions and Byproducts
The primary side reaction of concern is the formation of dicyclohexyl ether. This can occur through the reaction of the cyclohexyl carbocation with a molecule of cyclohexanol. Maintaining a low temperature during the initial addition of sulfuric acid helps to minimize this side reaction. Other potential byproducts include polymers of cyclohexene.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Ensure sufficient reaction time and proper temperature control. |
| Loss of product during work-up | Perform extractions and separations carefully. | |
| Product Contamination | Incomplete neutralization | Ensure thorough washing with sodium carbonate solution. |
| Presence of dicyclohexyl ether | Optimize reaction temperature and perform efficient fractional distillation. | |
| Emulsion formation during washing | Vigorous shaking | Use gentle inversions during extractions. Adding a small amount of brine can also help break emulsions. |
Industrial and Research Applications
The high-purity cyclohexanol produced through this method is a critical raw material for the synthesis of adipic acid and caprolactam, the monomers used in the production of nylon. In a research setting, this synthesis provides a robust and scalable method for producing cyclohexanol for further chemical transformations.
Safety Considerations
-
Sulfuric Acid: A highly corrosive and reactive chemical. Avoid contact with skin and eyes, and prevent inhalation of vapors. In case of a spill, neutralize with a suitable agent like sodium bicarbonate.
-
Cyclohexene: A flammable liquid. Keep away from ignition sources.
-
General Precautions: Always work in a well-ventilated area and wear appropriate personal protective equipment.
References
-
Benchchem. This compound.
-
Google Patents. EP0053847A1 - Process for the preparation of cyclohexanol and/or cyclohexanone.
-
University of California, Davis. Synthesis of Cyclohexene The Dehydration of Cyclohexanol.
-
Brainly.in. Conversion of cyclohexene to cyclohexanol can be conveniently achieved by.
-
Scribd. Synthesis of Cyclohexene from Cyclohexanol.
-
Stanford University. Standard Operating Procedure - Sulfuric Acid.
-
Google Patents. US3988379A - Manufacture of cyclohexanol from cyclohexene.
-
ResearchGate. How do I separate cyclohexanol impurity?
-
National Institutes of Health. Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillararene Cocrystals Accompanied by Vapochromic Behavior.
-
One Part of Chemistry. Dehydration of An Alcohol: Cyclohexanol and Cyclohexene.
-
Study.com. Write out all the steps for the reaction of cyclohexanol with H_2SO_4 to produce cyclohexene... [URL]([Link]
Application Note & Protocol: The Hydrolysis of Cyclohexyl Hydrogen Sulfate to Cyclohexanol
Introduction and Significance
Cyclohexanol is a crucial chemical intermediate in the industrial production of nylon, serving as a precursor to both adipic acid and caprolactam. While several synthetic routes to cyclohexanol exist, one classic and illustrative method is the hydration of cyclohexene. This process is often carried out indirectly, involving a two-step reaction sequence. The first step is the electrophilic addition of concentrated sulfuric acid to cyclohexene, which forms a cyclohexyl hydrogen sulfate ester.[1][2] The second, and the focus of this protocol, is the subsequent hydrolysis of this ester to produce cyclohexanol and regenerate the sulfuric acid catalyst.[2][3]
This application note provides a comprehensive, field-proven protocol for the hydrolysis step. It is designed for researchers, chemists, and process development professionals who require a reliable method for converting alkyl hydrogen sulfates to their corresponding alcohols. We will delve into the reaction mechanism, provide a detailed experimental workflow, and discuss the critical parameters that ensure a high-yield, high-purity synthesis of cyclohexanol.
Reaction Mechanism and Scientific Principles
The hydrolysis of this compound is a classic example of an acid-catalyzed nucleophilic substitution reaction. The sulfate group (-OSO₃H) is a poor leaving group. Under acidic conditions, it is protonated, converting it into a much better leaving group. Water, acting as a nucleophile, then attacks the carbon atom bonded to the sulfate group.
The accepted mechanism proceeds as follows:
-
Protonation: An oxygen atom on the sulfate group is protonated by a hydronium ion (H₃O⁺) from the acidic aqueous solution. This enhances the leaving group potential of the sulfuric acid moiety.
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbon atom attached to the protonated sulfate group. This can proceed via an Sₙ1-like mechanism involving a transient cyclohexyl carbocation or an Sₙ2-like mechanism with direct displacement.
-
Deprotonation: The resulting oxonium ion is deprotonated by another water molecule to yield the final product, cyclohexanol, and regenerate the hydronium ion catalyst.
This sequence underscores the necessity of an aqueous acidic environment to facilitate the reaction efficiently. The regeneration of the acid catalyst means it is only required in stoichiometric amounts relative to the intermediate, although reaction kinetics can be influenced by acid concentration.
Health and Safety Precautions
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
This compound: Assumed to be an irritant. Handle with care.
-
Sulfuric Acid (H₂SO₄): Extremely corrosive and causes severe skin burns and eye damage.[4][5][6][7][8] Reacts violently with water, generating significant heat.[4] Always add acid to water slowly, never the other way around.
-
Sodium Hydroxide (NaOH): Corrosive and can cause severe skin and eye burns.[9][10][11][12][13] Solutions can be highly exothermic upon preparation.
-
Cyclohexanol (C₆H₁₁OH): Harmful if swallowed or inhaled and causes skin and eye irritation.[14][15][16][17][18] It is a combustible liquid.[14][18]
-
Organic Solvents (e.g., Diethyl Ether): Highly flammable. Keep away from ignition sources.
An emergency safety shower and eyewash station must be readily accessible.
Materials and Reagents
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Distillation apparatus (simple or fractional)
-
pH paper or pH meter
-
Rotary evaporator (optional)
Reagents:
-
This compound (starting material)
-
Sulfuric acid (H₂SO₄), concentrated (98%)
-
Deionized water (H₂O)
-
Sodium hydroxide (NaOH) pellets or 10% w/v aqueous solution
-
Saturated sodium chloride solution (Brine)
-
Diethyl ether (or other suitable extraction solvent like dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Boiling chips
Detailed Experimental Protocol
This protocol outlines the acid-catalyzed hydrolysis of this compound. The reaction is performed by heating the ester in an aqueous solution, followed by a standard work-up procedure to isolate and purify the cyclohexanol product.
Part A: Hydrolysis Reaction
-
Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Secure the apparatus in a heating mantle on a stirrer plate.
-
Reagents: To the flask, add 50 mL of deionized water. Carefully add the this compound (e.g., 0.1 mol) to the water with gentle stirring.
-
Heating: Begin stirring the mixture and heat it to a gentle reflux (approximately 100°C). Patent literature suggests that the hydrolysis step is effectively carried out at temperatures between 50-150°C.[2] Refluxing at atmospheric pressure provides a stable and effective reaction temperature.
-
Reaction Time: Maintain the reflux for 1-2 hours. The reaction can be monitored for the disappearance of the oily sulfate ester layer and the formation of a distinct cyclohexanol layer.
-
Cooling: After the reaction is complete, turn off the heating mantle and allow the flask to cool to room temperature.
Part B: Product Isolation and Work-up
-
Transfer: Carefully transfer the cooled reaction mixture to a 250 mL separatory funnel.
-
Extraction: Add ~50 mL of diethyl ether to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate. The top organic layer contains the cyclohexanol product.
-
Separation: Drain the lower aqueous layer (containing sulfuric acid) into a beaker.
-
Neutralization Wash: To neutralize any remaining acid in the organic layer, add ~30 mL of a 5-10% sodium hydroxide solution to the separatory funnel. Shake and vent as before. Drain the lower aqueous layer. Check the pH of the aqueous wash to ensure it is basic. Repeat if necessary. Caution: This neutralization can be exothermic.
-
Brine Wash: Wash the organic layer with ~30 mL of saturated sodium chloride (brine) solution. This helps to remove residual water and break any emulsions.[19] Drain the lower aqueous layer.
-
Drying: Transfer the ether layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate or sodium sulfate to dry the solution. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Solvent Removal: Decant or filter the dried solution into a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator or by simple distillation.
Part C: Purification
-
Distillation: Purify the crude cyclohexanol by simple distillation. Add a few boiling chips to the flask. The boiling point of cyclohexanol is approximately 161°C. Collect the fraction that distills within a narrow range (e.g., 159-162°C).
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the cyclohexyl protons and the hydroxyl proton.
-
IR Spectroscopy: Look for a strong, broad absorbance around 3300-3400 cm⁻¹ corresponding to the O-H stretch of the alcohol.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (100.16 g/mol ) and assess purity.
Summary of Reaction Parameters
The following table summarizes key parameters for the two-step synthesis of cyclohexanol from cyclohexene, with a focus on the hydrolysis step.
| Parameter | Step 1: Ester Formation | Step 2: Hydrolysis | Reference |
| Reactants | Cyclohexene, Sulfuric Acid | This compound, Water | [2] |
| Temperature | -50°C to +30°C | 50°C to 150°C | [2] |
| Catalyst | Sulfuric Acid (Reagent) | Sulfuric Acid (Regenerated) | [2] |
| Product | This compound | Cyclohexanol | [2] |
References
-
Chem-Supply. (n.d.). Safety Data Sheet: Sodium Hydroxide 40%. [Link]
-
ClearTech. (2018). Sulphuric Acid Safety Data Sheet. [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Cyclohexanol. [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Sodium hydroxide. [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: sulphuric acid ... %. [Link]
-
Penta s.r.o. (2025). Safety Data Sheet: Cyclohexanol. [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: sodium hydroxide. [Link]
-
Lab Alley. (n.d.). Sodium-Hydroxide-Solid-Safety-Data-Sheet-SDS.pdf. [Link]
- Google Patents. (n.d.). EP0053847A1 - Process for the preparation of cyclohexanol and/or cyclohexanone.
-
Organic Syntheses. (n.d.). Cyclohexylbenzene. [Link]
-
Wikipedia. (n.d.). Alcohol (chemistry). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. EP0053847A1 - Process for the preparation of cyclohexanol and/or cyclohexanone - Google Patents [patents.google.com]
- 3. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. health.state.mn.us [health.state.mn.us]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. teck.com [teck.com]
- 8. chemos.de [chemos.de]
- 9. chemsupply.com.au [chemsupply.com.au]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. chemos.de [chemos.de]
- 12. Sodium Hydroxide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 13. media.laballey.com [media.laballey.com]
- 14. fishersci.com [fishersci.com]
- 15. carlroth.com [carlroth.com]
- 16. pentachemicals.eu [pentachemicals.eu]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Sulfation of Complex Alcohols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Sulfation in Modulating Molecular Function
Sulfation, the addition of a sulfo group (–SO₃H) to a molecule, is a pivotal biochemical transformation that profoundly impacts the function, solubility, and interaction of a vast array of bioactive compounds. In nature, this modification is executed with remarkable precision by sulfotransferase enzymes, which utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfate donor.[1][2] This enzymatic process is central to numerous physiological and pathological pathways, including cell signaling, inflammation, and the detoxification of xenobiotics.[1][2]
In the realm of synthetic chemistry and drug development, the ability to selectively sulfate complex alcohols—such as those found in steroids, carbohydrates, and polyphenols—opens up avenues for creating novel therapeutics, biological probes, and functionalized materials. Sulfated molecules often exhibit enhanced biological activity; for instance, the anticoagulant properties of heparin are directly attributable to the specific pattern of sulfate groups on its polysaccharide backbone.[3]
While various reagents can achieve sulfation, this guide provides a comprehensive overview of established methods, with a particular focus on the chemistry of sulfur trioxide complexes. We will also explore the role of alkyl hydrogen sulfates, such as cyclohexyl hydrogen sulfate, within the broader context of sulfation chemistry. This document is intended to equip researchers with the foundational knowledge and practical protocols necessary to successfully implement sulfation reactions in their work, emphasizing the rationale behind experimental choices to ensure reproducible and reliable outcomes.
The Chemical Landscape of Alcohol Sulfation: Mechanisms and Reagent Choice
The sulfation of an alcohol proceeds via the nucleophilic attack of the hydroxyl group onto the electrophilic sulfur atom of a sulfating agent. The choice of reagent is critical and depends on the substrate's complexity, stability (particularly acid sensitivity), and the desired degree of sulfation.
Sulfur Trioxide-Amine Complexes: The Workhorse Reagents
The most widely employed and versatile sulfating agents are complexes of sulfur trioxide (SO₃) with amines, such as pyridine (Py·SO₃), trimethylamine (Me₃N·SO₃), or triethylamine (Et₃N·SO₃).[1][2] These complexes temper the extreme reactivity of free SO₃, rendering it a selective and manageable reagent for a wide range of alcohols, including sensitive carbohydrate and steroid scaffolds.[1][2]
The general mechanism involves the alcohol's oxygen atom attacking the sulfur of the SO₃-amine complex, leading to the formation of a sulfate ester. The amine acts as a leaving group and subsequently as a base to neutralize the acidic proton of the newly formed sulfate.
Diagram: General Mechanism of Alcohol Sulfation with an SO₃-Amine Complex
Caption: Workflow for the sulfation of a complex alcohol.
Step-by-Step Methodology:
-
Substrate Preparation: Ensure the complex alcohol is completely dry. Lyophilize from water if necessary, followed by drying under high vacuum over P₂O₅ for several hours. Moisture will consume the sulfating reagent and reduce yields.
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the dried alcohol (1.0 eq) in anhydrous pyridine or a mixture of anhydrous pyridine and DMF. The solvent choice depends on the substrate's solubility.
-
Initiation of Reaction: Cool the solution to 0°C in an ice bath. Add the pyridine-sulfur trioxide complex (1.5 to 2.0 eq per hydroxyl group to be sulfated) portion-wise over 15-20 minutes. The reaction can be exothermic, so slow addition is crucial.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC), if applicable.
-
Quenching and Workup: Cool the reaction mixture back to 0°C. Cautiously quench the reaction by the slow, dropwise addition of cold methanol, followed by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral (~7.0).
-
Isolation and Purification:
-
For Water-Soluble Products: Concentrate the neutralized solution under reduced pressure. The resulting residue can be purified by dialysis against deionized water using a low molecular weight cutoff (e.g., 1 kDa) membrane for 48-72 hours, with frequent water changes. The dialyzed solution is then lyophilized to yield the sulfated product as a sodium salt.
-
For Organic-Soluble Products: If the sulfated product is not water-soluble, it may be precipitated by adding the reaction mixture to a large volume of a cold non-polar solvent like diethyl ether or acetone. The precipitate is then collected by filtration, washed, and dried. Further purification can be achieved by silica gel chromatography, although the high polarity of sulfated compounds can make this challenging. [3]
-
Analytical Characterization of Sulfated Alcohols
Confirming the successful sulfation and determining the degree of substitution requires a combination of analytical techniques.
| Analytical Technique | Information Provided | Key Considerations |
| NMR Spectroscopy (¹H, ¹³C) | Confirms structural integrity and identifies sites of sulfation via chemical shift changes. Protons and carbons adjacent to the newly formed sulfate ester will experience a downfield shift. | Samples must be pure. H-D exchange in D₂O can be useful for identifying hydroxyl protons. |
| Mass Spectrometry (ESI-MS) | Provides the molecular weight of the sulfated product, confirming the addition of SO₃ groups (80 Da per group). | Can be used to analyze complex mixtures and determine the distribution of differently sulfated species. |
| Capillary Electrophoresis (CE) | Quantifies the sulfate content after acid hydrolysis of the ester. The liberated sulfate ion is then analyzed. [4] | A destructive but highly accurate method for determining the overall degree of sulfation. |
| Infrared (IR) Spectroscopy | Shows the appearance of characteristic S=O stretching bands around 1210-1260 cm⁻¹ and S-O stretching bands around 1000-1060 cm⁻¹. | A quick qualitative check for the presence of sulfate groups. |
Troubleshooting and Scientific Insights
| Problem | Potential Cause | Suggested Solution & Rationale |
| Low or No Reaction | Incomplete drying of substrate or solvents; Inactive sulfating reagent. | Thoroughly dry all reagents and glassware. Use a fresh, properly stored bottle of the SO₃ complex. Moisture readily hydrolyzes the sulfating agent. |
| Incomplete or Partial Sulfation | Insufficient equivalents of sulfating agent; Steric hindrance around the hydroxyl group. | Increase the molar excess of the SO₃ complex (e.g., up to 5-10 eq per -OH). [3]For sterically hindered alcohols, consider increasing the reaction temperature or using a more reactive sulfating agent, but be mindful of potential side reactions. |
| Product Degradation | Substrate is sensitive to the reaction conditions (e.g., acidic or basic byproducts). | Use a milder reagent like sulfamic acid. [1]Ensure efficient neutralization during workup. For very sensitive molecules, enzymatic sulfation or a multi-step protecting group strategy may be necessary. |
| Difficult Purification | High polarity of the sulfated product; Mixture of partially sulfated products. | For highly polar compounds, dialysis is often the most effective method. Ion-exchange chromatography can also be employed. To minimize mixtures, drive the reaction to completion (per-sulfation) and then consider selective enzymatic or chemical desulfation if specific isomers are needed. |
Safety and Handling
Sulfating agents and their precursors are hazardous materials that demand strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves when handling sulfuric acid, chlorosulfonic acid, or SO₃ complexes. [5]* Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.
-
Handling Corrosives: Sulfuric acid and chlorosulfonic acid are extremely corrosive and can cause severe burns. [5]Never add water to concentrated acid; always add acid slowly to water (or other solutions) with cooling. [6]* Spill Management: Have a spill kit readily available containing a neutralizer, such as sodium bicarbonate, and an absorbent material. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. [5]* Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.
By understanding the underlying chemical principles and adhering to these detailed protocols and safety measures, researchers can confidently and effectively perform the sulfation of complex alcohols, unlocking new possibilities in their scientific endeavors.
References
-
Miller, L. A., et al. (2019). Sulfation made simple: a strategy for synthesising sulfated molecules. Chemical Communications, 55(25), 3594-3597. Available at: [Link]
-
Mumma, R. O. (1966). Preparation of sulfate esters. Lipids, 1(3), 221-223. Available at: [Link]
-
Boston College. (2022). Facile Method for Sulfation of Carbohydrates and Peptides. BC Flintbox. Available at: [Link]
-
Desai, U. R., et al. (2009). Chemical Sulfation of Small Molecules – Advances and Challenges. PMC NIH. Available at: [Link]
-
Mumma, R. O., & Verlangieri, A. J. (1972). Preparation of sulfate esters. Reactions of various alcohols, phenols, amines, mercaptans, and oximes with sulfuric acid and dicyclohexylcarbodiimide. Journal of the American Chemical Society. Available at: [Link]
-
Al-Horani, R. A., & Desai, U. R. (2021). Chemical approaches to the sulfation of small molecules: current progress and future directions. RSC Medicinal Chemistry. Available at: [Link]
- Erdem, B., et al. (2015). A method for the production of sulfate or sulfonate esters. Google Patents.
-
Mol, J. C., et al. (1987). Synthesis and some properties of sulfate esters and sulfamates of iodothyronines. Endocrinology, 120(5), 1738-1744. Available at: [Link]
-
Kinoshita, M., et al. (2011). Determination of sulfate ester content in sulfated oligo- and poly-saccharides by capillary electrophoresis with indirect UV detection. Biomedical Chromatography, 25(5), 588-593. Available at: [Link]
-
CORECHEM Inc. Safe Handling Guide: Sulfuric Acid. Available at: [Link]
-
Quora. (2019). What is the reaction between cyclohexene and sulfuric acid? Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Reaction of ALKENES with concentrated sulfuric acid. Available at: [Link]
-
Organic Syntheses. (n.d.). Cyclohexylbenzene. Available at: [Link]
-
Chemguide. (n.d.). Alkenes and sulphuric (sulfuric) acid. Available at: [Link]
-
Saha, S., et al. (2016). Extracellular transsulfuration generates hydrogen sulfide from homocysteine and protects endothelium from redox stress. American Journal of Physiology-Heart and Circulatory Physiology, 310(1), H13-H23. Available at: [Link]
-
Chemithon. (1997). Sulfonation and Sulfation Processes. Available at: [Link]
Sources
- 1. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfation made simple: a strategy for synthesising sulfated molecules - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC01057B [pubs.rsc.org]
- 4. This compound | C6H12O4S | CID 14004329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and some properties of sulfate esters and sulfamates of iodothyronines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cyclohexyl Hydrogen Sulfate as a Key Intermediate in Pharmaceutical Synthesis
Abstract
Sulfation is a critical biochemical transformation that modulates the activity of numerous endogenous and xenobiotic compounds, including many pharmaceutical drugs.[1][2] The incorporation of a sulfate moiety can significantly alter a molecule's polarity, solubility, and interaction with biological targets, often enhancing therapeutic efficacy or facilitating excretion.[1][2] Cyclohexyl hydrogen sulfate (C₆H₁₂O₄S) emerges as a significant intermediate and reagent in synthetic organic chemistry, particularly within the pharmaceutical landscape.[3] Its primary utility stems from its role in the hydration of cyclohexene to cyclohexanol and as a precursor in the synthesis of more complex molecules.[3][4] This document provides an in-depth guide for researchers and drug development professionals on the synthesis, characterization, and application of this compound, presenting it as a foundational tool in the broader context of synthesizing sulfated molecules and other vital pharmaceutical precursors.
Introduction: The Significance of Sulfation in Medicinal Chemistry
The deliberate introduction of sulfate groups is a cornerstone strategy in drug design.[5] Sulfated molecules play pivotal roles in a myriad of physiological processes, including cell signaling, immune responses, and anticoagulation.[1] Consequently, the synthesis of sulfated compounds, from small molecules to complex polysaccharides like semi-synthetic heparinoids, is of paramount importance.[6][7][8]
This compound serves as a classic and accessible example of an alkyl hydrogen sulfate. Its formation via the electrophilic addition of sulfuric acid to cyclohexene is a fundamental organic reaction that provides a gateway to various transformations.[3][9] Understanding the chemistry and handling of this intermediate is essential for chemists aiming to develop scalable and efficient syntheses of pharmaceutical agents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [10] |
| CAS Number | 3233-51-0 | [3] |
| Molecular Formula | C₆H₁₂O₄S | [3][10] |
| Molecular Weight | 180.22 g/mol | [3][10] |
| InChI Key | UCZUCGRGTXIWLR-UHFFFAOYSA-N | [10] |
| Appearance | Varies; often prepared in solution | N/A |
Core Chemistry and Reaction Mechanisms
The utility of this compound is rooted in two primary reaction pathways: its formation from cyclohexene and its subsequent hydrolysis or use in other substitution reactions.
Synthesis via Electrophilic Addition
The most direct synthesis involves the reaction of cyclohexene with concentrated sulfuric acid at controlled, cool temperatures.[3][9] This reaction is a classic example of electrophilic addition.
Mechanism Explained:
-
Protonation: The sulfuric acid acts as a strong acid, protonating the double bond of cyclohexene. This is the rate-determining step and results in the formation of a secondary carbocation intermediate, the most stable possible carbocation in this scenario.
-
Nucleophilic Attack: The resulting hydrogensulfate ion (HSO₄⁻), a weak nucleophile, then attacks the carbocation, forming the this compound ester.[3][11]
Caption: Mechanism of this compound Synthesis.
Role as a Synthetic Intermediate
Once formed, this compound is rarely isolated in pure form for subsequent reactions. Instead, it is typically used in situ.
-
Hydration to Cyclohexanol: The most common application is the synthesis of cyclohexanol.[3] By warming the reaction mixture with water, the this compound is readily hydrolyzed. The sulfuric acid is regenerated, making it a catalyst for the overall hydration of cyclohexene.[9][12] This two-step process avoids issues associated with direct acid-catalyzed hydration.
-
Precursor to Cyclohexylbenzene: It has also been utilized as an intermediate in the synthesis of cyclohexylbenzene, a precursor in the production of phenol and cyclohexanone.[3][4][13]
Detailed Application Protocols
The following protocols are designed to be self-validating, with clear steps for synthesis, characterization, and application.
Protocol 1: Synthesis of this compound
This protocol details the formation of this compound from cyclohexene, a critical first step for its use as an intermediate.
Objective: To synthesize this compound in solution from cyclohexene and concentrated sulfuric acid.
Materials:
-
Cyclohexene (≥99%)
-
Concentrated Sulfuric Acid (98%)
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a dropping funnel
Workflow Diagram:
Caption: Workflow for this compound Synthesis.
Procedure:
-
Setup: In a fume hood, place a 250 mL round-bottom flask equipped with a magnetic stir bar in an ice-water bath on a magnetic stirrer. Fit the flask with a dropping funnel.
-
Reagents: Add 50 mL of cyclohexene to the flask. Add 50 mL of concentrated sulfuric acid to the dropping funnel.
-
Reaction: Begin stirring the cyclohexene and allow it to cool to below 5°C. Once cooled, add the sulfuric acid dropwise from the funnel over a period of 60-90 minutes.
-
Causality Note: The slow, dropwise addition and cooling are critical to control the highly exothermic reaction and prevent unwanted side reactions or thermal degradation.[12]
-
-
Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour to ensure the reaction goes to completion. The resulting solution contains this compound and is ready for subsequent steps like hydrolysis.
Protocol 2: Characterization of the Intermediate
Direct characterization of the neat product is challenging due to its reactivity. However, spectroscopic analysis can confirm its formation.[3]
Objective: To confirm the structure of synthesized this compound using spectroscopic methods after appropriate workup and isolation.
Table 2: Spectroscopic Data for Characterization of this compound
| Technique | Expected Result | Rationale |
| FT-IR | Prominent absorption bands for S=O (1350-1400 cm⁻¹) and S-O (1150-1200 cm⁻¹) stretches. C-H stretches from the cyclohexane ring (~2850-2950 cm⁻¹). | These peaks are characteristic of the sulfate ester functionality and the alkyl backbone, confirming the major structural components.[3] |
| ¹H NMR | A distinct signal at a lower field (downfield shift) for the proton on the carbon attached to the oxygen (H-1). Complex multiplets for the other cyclohexane protons. | The electron-withdrawing sulfate group deshields the adjacent proton (H-1), causing it to resonate at a lower field compared to the other ring protons.[3] |
| Mass Spec | The molecular ion peak (m/z) corresponding to the molecular weight (180.22 g/mol ) may be observed, along with characteristic fragmentation patterns. | Mass spectrometry provides direct evidence of the compound's molecular weight and can offer structural clues through analysis of fragment ions.[3] |
Protocol 3: Application in Synthesis - Hydrolysis to Cyclohexanol
This protocol demonstrates the primary use of the this compound intermediate: its conversion to cyclohexanol.
Objective: To hydrolyze the in situ generated this compound to produce cyclohexanol.
Materials:
-
Reaction mixture from Protocol 1
-
Deionized water
-
Separatory funnel
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
Hydrolysis: To the reaction mixture from Protocol 1, slowly add 100 mL of warm water while stirring. The mixture will heat up.
-
Heating: Gently heat the mixture to 60-70°C for 20-30 minutes to ensure complete hydrolysis of the ester.[9]
-
Workup: Cool the mixture to room temperature. Transfer it to a separatory funnel. The organic layer (crude cyclohexanol) should separate from the aqueous sulfuric acid layer.
-
Washing: Discard the lower aqueous layer. Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally 50 mL of brine.
-
Causality Note: The bicarbonate wash is crucial to remove acidic impurities that could interfere with distillation or downstream applications.
-
-
Drying & Isolation: Transfer the washed organic layer to a clean flask and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent, and purify the resulting crude cyclohexanol by distillation.
Safety and Handling
Working with concentrated acids and reactive intermediates requires strict adherence to safety protocols.
Table 3: Safety and Handling Precautions
| Hazard | Recommended Precaution | Reference |
| Corrosive Reagents | Concentrated sulfuric acid is highly corrosive. Always wear acid-resistant gloves, safety goggles or a face shield, and a lab coat. | [3][14] |
| Exothermic Reaction | The reaction is highly exothermic. Maintain cooling with an ice bath and add reagents slowly to prevent uncontrolled temperature increases. | [12] |
| Inhalation | Perform all operations within a certified chemical fume hood to avoid inhaling corrosive vapors. | [3][15] |
| Waste Disposal | Carefully neutralize acidic waste with a base like sodium bicarbonate before disposal according to institutional guidelines. | [3] |
| Storage | Store reagents in a dry, cool, and well-ventilated area away from incompatible materials like strong bases.[15][16] | [15][16] |
Conclusion and Future Perspectives
This compound is a valuable, albeit often transient, intermediate in organic synthesis. Its straightforward preparation and predictable reactivity make it a cornerstone in the synthesis of cyclohexanol and related structures. For pharmaceutical scientists, the principles governing its formation and reaction provide a scalable and cost-effective method for producing key building blocks. The broader field of chemical sulfation continues to evolve, with ongoing research into more selective and milder sulfating agents.[1][6] Understanding the fundamental chemistry of simple intermediates like this compound provides a solid foundation for mastering these more advanced techniques, ultimately accelerating the discovery and development of new sulfated therapeutics.
References
-
D'Souza, A. & van der Vlag, J., Chemical Sulfation of Small Molecules – Advances and Challenges, Molecules, [Link]
-
Karaman, R., Chemical approaches to the sulfation of small molecules: current progress and future directions, RSC Medicinal Chemistry, [Link]
-
Feng, M., et al., Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry, Current Topics in Medicinal Chemistry, [Link]
-
El-Damasy, A., The importance of sulfur-containing motifs in drug design and discovery, ResearchGate, [Link]
-
Eurofins US, Safety Data Sheet, Eurofins US, [Link]
-
Organic Syntheses, cyclohexylbenzene, Organic Syntheses Procedure, [Link]
-
Feng, M., et al., Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry, PMC, [Link]
- Google Patents, EP0053847A1 - Process for the preparation of cyclohexanol and/or cyclohexanone, Google P
-
PubChem, this compound | C6H12O4S | CID 14004329, PubChem, [Link]
- Google Patents, EP0222984A1 - Process for the production of cyclohexyl compounds, Google P
-
MDPI, Sulfation of Various Polysaccharide Structures: Different Methods and Perspectives, MDPI, [Link]
-
PubMed, Semi-synthetic heparinoids, PubMed, [Link]
-
ResearchGate, Design, synthesis, and biomedical applications of synthetic sulphated polysaccharides, ResearchGate, [Link]
- Google Patents, US4283420A - Pharmaceutically active cyclohexyl compounds and their preparation, Google P
-
YouTube, Reactions of Alcohols with Strong Acid, Organic Chemistry Lessons, [Link]
-
Google Patents, (12) United States Patent, Googleapis.com, [Link]
-
PubChem, [1-(Aminomethyl)cyclohexyl] hydrogen sulfate | C7H15NO4S | CID 161016078, PubChem, [Link]
-
PubChem, Cyclohexyl hydrogen sulfite | C6H12O3S | CID 20537590, PubChem, [Link]
-
PubChem, Cyclohexyl sulfate | C6H11O4S- | CID 22497783, PubChem, [Link]
-
ResearchGate, (PDF) Semi-synthetic Heparinoids, ResearchGate, [Link]
-
chemrevise, 3.4 Alkenes, chemrevise, [Link]
-
PMC, The design and synthesis of new synthetic low molecular weight heparins, PMC, [Link]
-
PMC, Chemical Structures and Bioactivities of Sulfated Polysaccharides from Marine Algae, PMC, [Link]
-
AIMS Press, Innovative applications of sulfated polysaccharides from macroalgae in hydrogels and biomaterials production, AIMS Press, [Link]
- Google Patents, Synthesis method of N-cyclohexyl-5- (4-chlorobutyl)
-
NIH, Sustainable and biocompatible hybrid materials-based sulfated polysaccharides for biomedical applications: a review, NIH, [Link]
-
University of Massachusetts Boston, Reactions of Alcohols, University of Massachusetts Boston, [Link]
-
MDPI, Effects of Fermentation Compound Chinese Herbal Medicine on the Reproductive Performance, Immune and Antioxidant Status, and Colostrum Metabolites of Ningxiang Sows During the Lactation Period, MDPI, [Link]
-
MDPI, Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions, MDPI, [Link]
-
MDPI, Mechanochemical Synthesis Method for Drugs Used in the Treatment of CNS Diseases under PTC Conditions, MDPI, [Link]
-
Wikipedia, Phenol, Wikipedia, [Link]
-
Wikipedia, Carbon tetrachloride, Wikipedia, [Link]
Sources
- 1. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Semi-synthetic heparinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrevise.org [chemrevise.org]
- 10. This compound | C6H12O4S | CID 14004329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. EP0053847A1 - Process for the preparation of cyclohexanol and/or cyclohexanone - Google Patents [patents.google.com]
- 13. Phenol - Wikipedia [en.wikipedia.org]
- 14. eurofinsus.com [eurofinsus.com]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Application Note & Protocol: Synthesis of Dicyclohexyl Sulfate from Cyclohexene
Abstract
This document provides a comprehensive guide for the synthesis of dicyclohexyl sulfate, a dialkyl sulfate ester, from cyclohexene. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline critical safety precautions, and discuss methods for purification and characterization. This guide is built upon the principles of electrophilic addition reactions and provides field-proven insights to ensure procedural success and safety.
Introduction and Scientific Context
Dicyclohexyl sulfate [(C₆H₁₁O)₂SO₂] is an organic sulfate ester of interest as a potential alkylating agent and synthetic intermediate. Like other dialkyl sulfates, its reactivity is driven by the sulfate leaving group, enabling the transfer of cyclohexyl groups to various nucleophiles. The synthesis from cyclohexene, a readily available petrochemical feedstock, presents an economical route to this compound.
The core transformation relies on the electrophilic addition of concentrated sulfuric acid across the carbon-carbon double bond of cyclohexene.[1] This reaction proceeds in a stepwise manner, initially forming cyclohexyl hydrogen sulfate, which can then react further to yield the target diester, dicyclohexyl sulfate.[2][3] Understanding the kinetics and controlling the reaction conditions, particularly temperature and stoichiometry, are paramount to maximizing the yield of the desired product and minimizing side reactions such as hydration to cyclohexanol or polymerization.[2][4]
Reaction Mechanism: Electrophilic Addition
The formation of dicyclohexyl sulfate from cyclohexene is a classic example of an electrophilic addition reaction. The electron-rich pi (π) bond of the alkene attacks the highly electrophilic proton of concentrated sulfuric acid.[5][6] The reaction can be conceptualized in two primary stages:
-
Formation of this compound: The initial electrophilic attack by the cyclohexene π-bond on a proton from H₂SO₄ generates a secondary carbocation intermediate. This is the rate-determining step. The highly stable hydrogen sulfate anion (HSO₄⁻) then acts as a nucleophile, rapidly attacking the carbocation to form this compound.[1][7]
-
Formation of Dicyclohexyl Sulfate: To form the diester, a second equivalent of cyclohexene is required. The prevailing mechanism involves the protonation of the newly formed this compound, which then reacts with another molecule of cyclohexene. Alternatively, the carbocation generated in the first stage can be intercepted by a molecule of this compound acting as a nucleophile. The overall stoichiometry for this conversion is two moles of cyclohexene per mole of sulfuric acid.[2][3]
Caption: Fig. 1: Proposed Reaction Mechanism
Experimental Protocol
This protocol details a laboratory-scale synthesis of dicyclohexyl sulfate. All operations involving concentrated sulfuric acid and volatile organics must be performed in a certified chemical fume hood.
Reagents and Equipment
| Reagent/Equipment | Specifications |
| Reagents | |
| Cyclohexene | >99%, freshly distilled to remove peroxides |
| Sulfuric Acid | 98%, concentrated, reagent grade |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution, cold (0-5 °C) |
| Brine | Saturated aqueous NaCl solution, cold |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade, for drying |
| Equipment | |
| Three-neck round-bottom flask | 250 mL, oven-dried |
| Addition Funnel | 100 mL, pressure-equalizing |
| Magnetic Stirrer & Stir Bar | |
| Thermometer | Low temperature (-20 to 100 °C) |
| Ice-salt bath | For temperature control |
| Separatory Funnel | 500 mL |
| Rotary Evaporator | For solvent removal |
| Vacuum Distillation Apparatus | (Optional, for high-purity isolation) |
Step-by-Step Procedure
-
Reaction Setup:
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a pressure-equalizing addition funnel fitted with a drying tube (calcium chloride).
-
Place the flask in an ice-salt bath on a magnetic stirrer.
-
Charge the flask with cyclohexene (16.4 g, 20.2 mL, 0.20 mol). Begin stirring and allow the contents to cool to 0 °C.
-
-
Acid Addition:
-
Carefully charge the addition funnel with concentrated sulfuric acid (9.8 g, 5.3 mL, 0.10 mol).
-
Add the sulfuric acid dropwise to the stirred cyclohexene over a period of 60-90 minutes.
-
Crucial Control Point: Meticulously maintain the internal reaction temperature between 0 °C and 5 °C. The reaction is highly exothermic. A rapid temperature increase can lead to unwanted polymerization and charring.[8]
-
-
Reaction Digestion:
-
After the addition is complete, continue stirring the viscous, colorless to pale yellow mixture at 0-5 °C for an additional 2 hours to ensure complete reaction.
-
-
Workup and Isolation:
-
Slowly pour the reaction mixture into a beaker containing 100 g of crushed ice with vigorous stirring. This step quenches the reaction and dilutes the residual acid.
-
Transfer the entire mixture to a 500 mL separatory funnel. An organic layer should separate.
-
Separate the upper organic layer (the product is less dense than the acidic aqueous layer).
-
Wash the organic layer sequentially with:
-
1 x 50 mL cold deionized water.
-
2 x 50 mL cold saturated sodium bicarbonate solution. Caution: Perform this wash carefully to vent CO₂ gas buildup. Check the final aqueous wash with pH paper to ensure it is neutral or slightly basic.
-
1 x 50 mL cold brine solution to break any emulsions.
-
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
-
Drying and Solvent Removal:
-
Dry the organic product over anhydrous magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps together.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove any residual volatile impurities. The final product should be a viscous, oily liquid.
-
Purification (Optional)
For applications requiring high purity, the crude dicyclohexyl sulfate can be purified by vacuum distillation. However, dialkyl sulfates can be thermally labile, so distillation should be performed at the lowest possible pressure.
Data Presentation and Characterization
Physical and Chemical Properties
| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| Cyclohexene[9] | 82.14 | 0.811 | 83 |
| Sulfuric Acid[8] | 98.08 | 1.84 | 337 |
| Dicyclohexyl Sulfate[10] | 262.37 | ~1.1 (Estimated) | >200 (decomposes) |
Expected Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 4.5 - 4.7 ppm (multiplet, 2H, -CH-O-SO₂-). The protons alpha to the sulfate ester group are expected to be the most downfield.
-
δ 1.2 - 2.0 ppm (broad multiplets, 20H, remaining cyclohexyl -CH₂- protons).
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 80 - 85 ppm (-CH-O-SO₂-).
-
δ 23 - 35 ppm (remaining cyclohexyl -CH₂- carbons).
-
-
FT-IR (neat, cm⁻¹):
-
2935, 2860 (C-H stretch)
-
1350-1400 (S=O asymmetric stretch)
-
1150-1200 (S=O symmetric stretch)
-
1000 (C-O stretch)
-
Experimental Workflow Visualization
Caption: Fig. 2: Experimental Workflow
Safety and Hazard Management
The synthesis of dicyclohexyl sulfate involves significant hazards that require strict adherence to safety protocols.
-
Chemical Hazards:
-
Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and causes severe skin and eye burns. It is also a strong oxidizing agent and reacts violently with water in an exothermic manner. Always add acid to water (or in this case, the organic reagent), never the other way around.[8]
-
Cyclohexene (C₆H₁₀): A flammable liquid and vapor. It can form explosive peroxides upon standing in air. Use freshly distilled or inhibitor-stabilized material.[9]
-
Dicyclohexyl Sulfate: Assumed to be toxic and a potent alkylating agent, similar to other dialkyl sulfates (e.g., dimethyl sulfate). Such compounds are often carcinogenic. Avoid all contact with skin and inhalation of vapors.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory during the addition of sulfuric acid and workup.
-
Hand Protection: Use heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton).
-
Body Protection: A flame-resistant lab coat and appropriate closed-toe footwear are required.
-
-
Engineering Controls & Emergency Procedures:
-
Fume Hood: All steps of the procedure must be conducted within a well-ventilated chemical fume hood.
-
Spill Kits: Have appropriate spill kits for both acids and flammable solvents readily available.
-
Emergency Shower/Eyewash: Ensure immediate access to an emergency shower and eyewash station.
-
References
-
Chemrevise. (n.d.). Alkenes. Retrieved from [Link]
-
Clark, J. (n.d.). Explaining electrophilic addition involving sulphuric acid. Chemguide. Retrieved from [Link]
-
Clark, J. (n.d.). Electrophilic addition - symmetrical alkenes and sulphuric acid. Chemguide. Retrieved from [Link]
-
Quora. (2019). What is the reaction between cyclohexene and sulfuric acid? Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mechanism addition sulfuric/sulphuric acid water to alkenes. Retrieved from [Link]
-
Chemistry Student. (2022, November 24). Alkenes: Electrophilic Addition with H2SO4 (A-level Chemistry) [Video]. YouTube. Retrieved from [Link]
-
Brainly.in. (2018, October 29). Reaction of cyclohexene with concentrated sulphuric acid. Retrieved from [Link]
-
YouTube. (2022, May 30). Addition of sulphuric acid to alkenes, Alkene + H2SO4 + H2O. Retrieved from [Link]
-
Vedantu. (n.d.). A solution of cyclohexene in benzene is stirred at class 12 chemistry CBSE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclohexylbenzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Alkenes with Sulfuric Acid. Retrieved from [Link]
-
Chemguide. (n.d.). Alkenes and sulphuric (sulfuric) acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Hydration of an alkene. Retrieved from [Link]
-
Scribd. (n.d.). Sulfuric Acid Reactions with Alkenes. Retrieved from [Link]
- Google Patents. (n.d.). EP0053847A1 - Process for the preparation of cyclohexanol and/or cyclohexanone.
-
National Center for Biotechnology Information. (n.d.). Dicyclohexyl sulfate. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on the synthesis of N,N'-dicyclohexylcarbodiimide from N,N'-dicyclohexylurea. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclohexene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). CN102906069A - Preparation method of dicyclohexyl disulfide.
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Dicyclohexyl – Knowledge and References. Retrieved from [Link]
-
Chegg. (2017, December 6). Dicyclohexyl ether is one potential byproduct... Retrieved from [Link]
Sources
- 1. brainly.in [brainly.in]
- 2. Page loading... [guidechem.com]
- 3. quora.com [quora.com]
- 4. EP0053847A1 - Process for the preparation of cyclohexanol and/or cyclohexanone - Google Patents [patents.google.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Dicyclohexyl sulfate | C12H22O4S | CID 15340215 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Real-Time Monitoring of the Acid-Catalyzed Hydration of Cyclohexene
Abstract
The acid-catalyzed hydration of cyclohexene to cyclohexanol is a cornerstone reaction in organic synthesis, serving as a critical step in the production of precursors for materials like nylon.[1] The efficiency and selectivity of this reaction are paramount, as side reactions such as ether formation and polymerization can significantly reduce yield and complicate purification.[2] This application note provides a comprehensive guide for researchers and process chemists on monitoring this reaction in real-time using modern analytical techniques. We present detailed protocols for Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), offering a multi-faceted approach to understanding reaction kinetics, identifying intermediates, and quantifying product formation.
Scientific Foundation: The Chemistry of Cyclohexene Hydration
The reaction between cyclohexene and sulfuric acid is a classic example of electrophilic addition.[3][4] The mechanism proceeds through several key steps, which dictate the formation of the desired product and potential impurities.
1.1. Primary Reaction: Hydration to Cyclohexanol
When dilute sulfuric acid is used, the reaction primarily yields cyclohexanol. The acid acts as a catalyst, protonating the alkene double bond to form a secondary carbocation intermediate.[5][6] A water molecule then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation yields the final product, cyclohexanol, and regenerates the acid catalyst.[5][6]
1.2. Competing Side Reactions
The reaction environment must be carefully controlled to minimize the formation of undesired byproducts:
-
Ether Formation: The carbocation intermediate can be attacked by the hydroxyl group of another cyclohexanol molecule, leading to the formation of dicyclohexyl ether, a common impurity.[2]
-
Alkyl Hydrogen Sulfate Formation: With concentrated sulfuric acid, the hydrogensulfate ion (HSO₄⁻) can act as the nucleophile, leading to the formation of a cyclohexyl hydrogen sulfate intermediate.[4][7][8]
-
Polymerization: The carbocation can also react with another cyclohexene molecule, initiating a cationic polymerization cascade, which results in the formation of oligomeric or polymeric materials.
The potential for these competing pathways underscores the critical need for precise reaction monitoring to optimize conditions for selectivity and yield.
Figure 2: Workflow for in-situ ATR-FTIR reaction monitoring.
Monitoring Protocol II: ¹H-NMR Spectroscopy
NMR spectroscopy provides detailed structural information, allowing for unambiguous identification and quantification of reactants, products, and even reaction intermediates. [9][10]While typically an offline method, samples can be taken at time points to build a kinetic profile.
3.1. Rationale for NMR Monitoring
The transformation of cyclohexene to cyclohexanol results in a clear change in the proton environment, which is easily distinguishable in the ¹H-NMR spectrum.
-
Cyclohexene (Reactant): Shows a characteristic signal for the two vinyl protons (-CH=CH-) at approximately 5.6 ppm.
-
Cyclohexanol (Product): The vinyl proton signal disappears and a new signal for the proton on the carbon bearing the hydroxyl group (CH-OH) appears around 3.6 ppm.
Table 2: Characteristic ¹H-NMR Chemical Shifts (in CDCl₃)
| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Cyclohexene | -CH=CH- | ~5.6 | Multiplet |
| Allylic (-CH₂-C=) | ~2.0 | Multiplet | |
| Other -CH₂- | ~1.6 | Multiplet | |
| Cyclohexanol | -CH-OH | ~3.6 | Multiplet |
| -OH | Variable (broad singlet) | Singlet | |
| Other -CH₂- | ~1.2-1.9 | Multiplets |
3.2. Experimental Protocol: NMR Analysis
-
Reaction Sampling: At designated time points (t=0, 5 min, 15 min, etc.), withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a vial containing a cold, neutral solvent (e.g., diethyl ether) and a small amount of saturated sodium bicarbonate solution to neutralize the sulfuric acid.
-
Extraction & Drying: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Sample Preparation: Evaporate the solvent and re-dissolve the residue in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane - TMS).
-
NMR Acquisition: Acquire the ¹H-NMR spectrum for each time point.
-
Data Analysis: Integrate the characteristic peaks for cyclohexene (δ 5.6) and cyclohexanol (δ 3.6). [11]Calculate the relative concentrations at each time point to determine the reaction progress.
Monitoring Protocol III: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique ideal for separating and identifying volatile components in a mixture, making it perfect for quantifying the conversion of cyclohexene and detecting volatile byproducts like dicyclohexyl ether. [12] 4.1. Rationale for GC-MS Monitoring
GC separates compounds based on their boiling points and interactions with the column's stationary phase, while MS provides mass information for definitive identification. Cyclohexene (b.p. 83 °C) and cyclohexanol (b.p. 161 °C) are easily separable by GC. [13] 4.2. Experimental Protocol: GC-MS Analysis
-
Sampling and Quenching: Follow steps 1 and 2 from the NMR protocol to obtain and neutralize timed aliquots of the reaction.
-
Sample Preparation: Extract the organic components into a suitable solvent like diethyl ether or dichloromethane. Crucially, ensure all sulfuric acid is neutralized before injection, as acid can severely damage the GC column. [14]3. Injection: Inject a small volume (e.g., 1 µL) of the organic extract into the GC-MS.
-
GC Separation: Use a suitable capillary column (e.g., DB-5 or equivalent) with a temperature program that effectively separates the reactant, product, and potential byproducts. An example program might start at 50°C and ramp to 200°C.
-
MS Detection: Operate the mass spectrometer in electron impact (EI) mode, scanning a mass range of m/z 35-200.
-
Data Analysis: Identify compounds by their retention times and mass spectra. Quantify the components by integrating the peak areas, preferably using an internal standard for accuracy.
Table 3: Example GC-MS Retention Times and Key m/z Fragments
| Compound | Approx. Retention Time (min) | Key Mass Fragments (m/z) |
| Cyclohexene | 2.5 | 82 (M⁺), 67, 54 |
| Cyclohexanol | 6.0 | 100 (M⁺), 82, 57, 44 |
| Dicyclohexyl Ether | 9.5 | 182 (M⁺), 100, 83, 67 |
graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];A [label="Withdraw Aliquot\nfrom Reaction"]; B [label="Quench & Neutralize\n(e.g., NaHCO₃ soln)"]; C [label="Liquid-Liquid Extraction\n(e.g., Diethyl Ether)"]; D [label="Dry Organic Layer\n(e.g., Na₂SO₄)"]; E [label="Inject Sample into GC-MS"]; F [label="Separate & Detect\nComponents"]; G [label="Analyze Data:\nIdentify & Quantify"];
A -> B -> C -> D -> E -> F -> G; }
Figure 3: Workflow for GC-MS sample preparation and analysis.
Conclusion
Effective monitoring of the acid-catalyzed hydration of cyclohexene is essential for optimizing reaction conditions to maximize the yield of cyclohexanol while minimizing byproduct formation. This application note details three complementary analytical approaches. In-situ ATR-FTIR provides real-time kinetic data, NMR offers detailed structural confirmation, and GC-MS delivers sensitive separation and quantification of all volatile species. By employing these robust protocols, researchers and chemists can gain a comprehensive understanding of the reaction dynamics, enabling efficient process development and control.
References
-
Explaining The Reaction Between Symmetrical Alkenes and Sulfuric acid. ChemKey. [Link]
-
What is the reaction between cyclohexene and sulfuric acid? Quora. (2019-07-24). [Link]
-
Reactions of Alkenes with Sulfuric Acid. Chemistry LibreTexts. (2023-01-22). [Link]
-
electrophilic addition - symmetrical alkenes and sulphuric acid. Chemguide. [Link]
-
Synthesis of Cyclohexene from Cyclohexanol. Scribd. [Link]
-
Cyclohexene. Organic Syntheses Procedure. [Link]
-
Cyclohexanol To Cyclohexene. Scribd. [Link]
-
Synthesis of Cyclohexene The Dehydration of Cyclohexanol. Unknown Source. [Link]
-
Preparation of cyclohexene. PrepChem.com. [Link]
-
Acid Catalyzed Hydration. Science Info. (2023-11-01). [Link]
-
Preparation of Cyclohexene from Cyclohexanol. Chemistry LibreTexts. (2024-09-01). [Link]
-
Reaction Monitoring. Magritek. [Link]
-
Addition Reactions of Alkenes. Save My Exams. (2024-04-29). [Link]
-
Monitoring Reactions by NMR. Unknown Source. [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH. (2025-07-16). [Link]
-
Acid-Catalyzed Dehydration of Cyclohexanol To Cyclohexene Lab - Report. Scribd. [Link]
-
Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. Hiden Analytical. (2017-12-14). [Link]
-
Reaction of cyclohexene with concentrated sulphuric acid. Brainly.in. (2018-10-29). [Link]
-
Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis. AZoM. (2014-12-09). [Link]
-
Convert Cyclohexanol to Cyclohexene via a Acid-Catalyzed Dehydration reaction. YouTube. (2010-09-13). [Link]
-
NMR in Lab- Monitoring Reaction Progress. Chemistry LibreTexts. (2022-10-04). [Link]
-
FTIR as a Complementary Tool to HPLC. YouTube. (2016-09-06). [Link]
-
Simulation on the process of direct hydration of cyclohexene by catalytic distillation. ResearchGate. [Link]
-
The mechanism of cyclohexene hydration reaction. ResearchGate. [Link]
-
Organic Chem Exp. Scribd. [Link]
-
Determination of Sulfuric Acid Effects on Degradation and Structural Changes of Gelatin Using Fourier-Transform Infrared Spectroscopy and Peak Deconvolution Analysis. Journal of Research in Archaeometry. [Link]
-
Study on Feasibility of Reactive Distillation Process for the Direct Hydration of Cyclohexene to Cyclohexanol Using a Cosolvent. ACS Publications. (2013-05-24). [Link]
-
Why methanol and sulphuric acid used in the analysis of polyhydroxyalkanoates (PHA) by GC-MS? ResearchGate. (2024-07-22). [Link]
-
The Test for the double bond: cyclohexene from cyclohexan. Slideshare. [Link]
-
GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. SciSpace. [Link]
-
Explaining electrophilic addition involving sulphuric acid. Chemguide. [Link]
-
How do I remove sulphuric acid of my sample before injecting it into the gas chromatograph? ResearchGate. (2015-05-07). [Link]
-
ATR-IR spectroscopic studies of the formation of sulfuric acid and sulfuric acid monohydrate films. Physical Chemistry Chemical Physics (RSC Publishing). [Link]
-
FT-IR spectra of the specimens under sulfuric acid exposure. ResearchGate. [Link]
-
Sulfuric Acid Analysis. Chromatography Forum. (2010-04-20). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. shout.education [shout.education]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. scienceinfo.com [scienceinfo.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. brainly.in [brainly.in]
- 9. Magritek [magritek.com]
- 10. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
A Comprehensive Guide to the Large-Scale Synthesis of Cyclohexyl Hydrogen Sulfate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
Cyclohexyl hydrogen sulfate (CAS No: 3233-51-0) is a pivotal organic sulfate ester that serves as a significant intermediate in industrial and pharmaceutical synthesis.[1][2] Its primary utility is demonstrated in the hydration of cyclohexene to produce cyclohexanol, a precursor for nylons, and in the synthesis of other complex molecules like cyclohexylbenzene.[1][3][4] The formation of this compound is a classic illustration of electrophilic addition to an alkene, a fundamental reaction in organic chemistry.[1][5]
This application note provides a detailed, scalable, and robust protocol for the synthesis of this compound. We will delve into the underlying chemical principles, present two viable large-scale synthetic routes with a comparative analysis, and offer a comprehensive, step-by-step guide from reaction setup to product purification. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the process effectively. Crucially, this document emphasizes a culture of safety, providing extensive guidance on hazard management when handling highly corrosive and reactive sulfating agents.
Chemical Principles and Synthetic Strategy
The synthesis of this compound from cyclohexene is fundamentally an electrophilic addition reaction.[1] The electron-rich double bond of the cyclohexene ring acts as a nucleophile, attacking a strong electrophile provided by the sulfating agent.
Reaction Mechanism
The reaction proceeds through a well-established two-step mechanism:
-
Electrophilic Attack and Carbocation Formation: The sulfating agent generates a potent electrophile (H⁺ from H₂SO₄ or the sulfur atom in ClSO₃H). The π-electrons of the cyclohexene double bond attack this electrophile. This breaks the double bond and forms a new single bond, resulting in a secondary carbocation intermediate on the adjacent carbon.[1]
-
Nucleophilic Capture: The resulting conjugate base of the sulfating agent (the hydrogensulfate anion, HSO₄⁻, or the chlorosulfate anion, ClSO₃⁻) acts as a nucleophile. It rapidly attacks the positively charged carbocation, forming the final this compound product.[1]
Caption: Figure 1: Electrophilic Addition Mechanism.
Selection of Sulfating Agent for Scalability
Two primary reagents are considered for the large-scale sulfation of cyclohexene: concentrated sulfuric acid and chlorosulfonic acid. The choice depends on factors like reaction kinetics, cost, safety infrastructure, and downstream processing.
| Feature | Concentrated Sulfuric Acid (H₂SO₄) | Chlorosulfonic Acid (ClSO₃H) |
| Reactivity | Strong; sufficient for the reaction. | Extremely high; reacts violently with water.[6] |
| Byproducts | Primarily water (if any side reactions occur). Can lead to dicyclohexyl sulfate.[7] | Hydrogen chloride (HCl) gas is evolved.[6] |
| Handling | Highly corrosive. Standard protocols for strong acids apply. | Dangerously corrosive and a strong oxidant. Reacts violently with many substances.[8] Requires specialized handling and off-gas scrubbing. |
| Cost | Generally lower cost and more readily available. | Higher cost. |
| Recommendation | Recommended for standard large-scale synthesis due to better safety profile and lower cost. | Suitable for applications requiring very rapid or aggressive sulfation, but demands advanced engineering controls. |
For this guide, we will focus on the protocol using concentrated sulfuric acid due to its more manageable safety profile and economic advantages, making it more accessible for a broader range of research and development facilities.
Large-Scale Synthesis Protocol: Sulfation with Sulfuric Acid
This protocol is designed for a nominal 10-mole scale synthesis. All operations should be conducted in a well-ventilated chemical fume hood or a walk-in hood suitable for large-scale reactions.
Experimental Workflow
Caption: Figure 2: Step-by-step experimental workflow.
Reagents and Equipment
| Reagent / Equipment | Grade / Specification | Quantity | Supplier Example |
| Cyclohexene | Reagent Grade, ≥99% | 821.5 g (10.0 mol) | Major Chemical Supplier |
| Sulfuric Acid | Concentrated, 98% | 1080 g (11.0 mol) | Major Chemical Supplier |
| Deionized Water | N/A | As needed | In-house |
| Ice | N/A | ~5 kg | In-house |
| 5L Jacketed Glass Reactor | With bottom outlet valve | 1 | Laboratory Equipment Supplier |
| Overhead Mechanical Stirrer | High-torque motor | 1 | Laboratory Equipment Supplier |
| Temperature Probe | Teflon-coated, calibrated | 1 | Laboratory Equipment Supplier |
| 1L Dropping Funnel | Pressure-equalizing | 1 | Laboratory Equipment Supplier |
| Chiller/Circulator | Capable of maintaining 0 °C | 1 | Laboratory Equipment Supplier |
Step-by-Step Protocol
1. Reactor Setup:
-
Assemble the 5L jacketed glass reactor in a large fume hood. Equip it with an overhead stirrer, a temperature probe, and a pressure-equalizing dropping funnel.
-
Connect the reactor jacket to a chiller/circulator and begin cooling the system to 0-5 °C.
2. Charging Reactants:
-
Charge the reactor with cyclohexene (821.5 g, 10.0 mol).
-
Begin moderate stirring (e.g., 150-200 RPM) to ensure uniform cooling.
-
Carefully measure and transfer the concentrated sulfuric acid (1080 g, 11.0 mol) into the dropping funnel. Causality Note: A slight molar excess of sulfuric acid is used to ensure complete conversion of the cyclohexene.
3. Controlled Addition:
-
Once the cyclohexene has reached a stable temperature of 0-5 °C, begin the dropwise addition of the sulfuric acid from the dropping funnel.
-
The addition rate must be carefully controlled to maintain the internal reaction temperature below 10 °C.[3] Causality Note: This is a highly exothermic reaction. Maintaining a low temperature is critical to minimize the formation of byproducts such as dicyclohexyl ether and polymeric materials. A runaway reaction can occur if the temperature is not controlled.
-
The addition process should take approximately 1.5 to 2 hours.
4. Reaction and Monitoring:
-
After the addition is complete, continue stirring the mixture for an additional 1-2 hours, maintaining the temperature between 5-10 °C.[3]
-
The reaction mixture should become more viscous and homogeneous as the this compound forms.
5. Work-up and Isolation:
-
In a separate, appropriately sized container, prepare a mixture of crushed ice and deionized water (approx. 5 kg).
-
Slowly and carefully, pour the viscous reaction mixture onto the ice/water with good stirring. This step should be performed cautiously as the quenching process is also exothermic.
-
The this compound is soluble in water. The purpose of this step is to dilute any unreacted sulfuric acid and separate the aqueous product from any organic-soluble impurities.
-
Transfer the aqueous solution to a large separatory funnel. If an organic layer is present (from impurities or dicyclohexyl sulfate), separate and discard it.[3]
-
Optional Purification: To remove non-polar impurities, the cold aqueous solution can be washed with a cold, non-reactive organic solvent like hexane or dichloromethane (2 x 500 mL). Discard the organic layers.
6. Final Product:
-
The resulting aqueous solution contains the this compound. It is often used directly in subsequent reactions, such as hydrolysis to cyclohexanol.[9]
-
If isolation of a salt is required, the acidic solution can be carefully neutralized with a base (e.g., NaOH, NaHCO₃) under strict temperature control to precipitate the corresponding salt.
Safety and Hazard Management
The large-scale synthesis of this compound involves significant hazards that must be managed through rigorous safety protocols.
Hazard Identification and Mitigation
| Chemical | Primary Hazards | Recommended PPE and Handling Precautions |
| Cyclohexene | Flammable liquid and vapor. Skin and eye irritant. | Handle in a fume hood away from ignition sources. Wear nitrile gloves, safety glasses, and a flame-retardant lab coat. |
| Concentrated Sulfuric Acid | Severe Corrosive. Causes severe skin burns and eye damage.[10] Reacts violently with water. | Mandatory: Wear acid-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and an acid-resistant apron or suit.[6][11] Always add acid to water, never the other way around. Ensure an emergency shower and eyewash station are immediately accessible.[11] |
| Chlorosulfonic Acid (Alternative Reagent) | Extremely Dangerous. Reacts violently with water, evolving toxic HCl gas. Causes severe burns.[6][8] | Requires specialized training and equipment. Use in a closed system or with dedicated off-gas scrubbing. Wear a full-face respirator with an acid gas cartridge, and comprehensive acid-proof protective clothing.[8][10][12] |
Emergency Procedures
-
Skin Contact (Sulfuric Acid): Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing.[8][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 30 minutes, holding the eyelids open. Seek immediate medical attention.
-
Spills: Evacuate the area. For small spills of sulfuric acid, cautiously neutralize with an appropriate agent like sodium bicarbonate or soda ash.[8][10] Absorb the residue with an inert material (e.g., sand or vermiculite). Do NOT use combustible materials like sawdust.[12] For large spills, contact your institution's emergency response team.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction temperature exceeds 10 °C | Acid addition rate is too fast. Chiller malfunction. | Immediately stop the addition of acid. Check chiller settings and fluid flow. Resume addition at a much slower rate once the temperature is back in range. |
| Formation of a dark, tarry substance | Temperature was too high, leading to polymerization or charring. | The batch may be compromised. In the future, ensure stricter temperature control and slower acid addition. |
| Low Yield / Incomplete Reaction | Insufficient amount of sulfuric acid. Reaction time too short. | Use a slight excess of the sulfating agent. Ensure the post-addition stirring time is adequate. Monitor reaction completion via a suitable analytical method if possible. |
| Product layer is oily or has low water solubility | Significant formation of dicyclohexyl sulfate or other organic byproducts. | This can result from poor temperature control. The organic layer should be separated. The desired product remains in the aqueous phase.[3][7] |
Conclusion
This application note provides a robust and scalable framework for the synthesis of this compound. By understanding the underlying chemical principles of electrophilic addition and adhering strictly to the detailed protocol—especially the critical parameters of temperature control and slow reagent addition—researchers can safely and efficiently produce this valuable chemical intermediate. The emphasis on hazard management is paramount and serves as a non-negotiable foundation for any attempt to scale this synthesis.
References
-
Veolia North America. (n.d.). Chlorosulfonic Acid. Retrieved from [Link]
-
Chemstock. (n.d.). Chlorosulphonic Acid Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Chlorosulphonic Acid. Retrieved from [Link]
-
IPCS. (n.d.). ICSC 1039 - Chlorosulfonic Acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclohexylbenzene. Retrieved from [Link]
-
Quora. (2019). What is the reaction between cyclohexene and sulfuric acid?. Retrieved from [Link]
- Google Patents. (1982). EP0053847A1 - Process for the preparation of cyclohexanol and/or cyclohexanone.
-
LookChem. (n.d.). Purification of Cyclohexane. Retrieved from [Link]
-
Filo. (2025). In the following series of reaction, 2.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14004329, this compound. Retrieved from [Link]
- Google Patents. (1967). US3347920A - Purification of cyclohexylamine.
-
Organic Syntheses. (n.d.). Photochemical Protonation of Cycloalkenes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22497783, Cyclohexyl sulfate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclohexene. Retrieved from [Link]
- Google Patents. (2017). EP2675772B1 - Process for producing cyclohexylbenzene.
Sources
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. orgsyn.org [orgsyn.org]
- 4. EP2675772B1 - Process for producing cyclohexylbenzene - Google Patents [patents.google.com]
- 5. In the following series of reaction, 2 \longrightarrow \xrightarrow { \te.. [askfilo.com]
- 6. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 7. quora.com [quora.com]
- 8. ICSC 1039 - CHLOROSULFONIC ACID [chemicalsafety.ilo.org]
- 9. EP0053847A1 - Process for the preparation of cyclohexanol and/or cyclohexanone - Google Patents [patents.google.com]
- 10. echemi.com [echemi.com]
- 11. nj.gov [nj.gov]
- 12. chemstock.ae [chemstock.ae]
The Untapped Potential of Cyclohexyl Hydrogen Sulfate in Heterocyclic Chemistry: A Theoretical and Applied Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexyl hydrogen sulfate, an intermediate in the hydration of cyclohexene, is a readily accessible and structurally simple organic sulfate. While its direct application in the synthesis of sulfur-containing heterocycles is not a well-established field in chemical literature, its inherent reactivity as a potential sulfonating and alkylating agent presents intriguing, yet largely unexplored, possibilities. This application note provides a comprehensive overview of the known chemistry of this compound, alongside a theoretical exploration of its potential applications in the synthesis of valuable sulfur-containing heterocyclic scaffolds. Furthermore, it contrasts these hypothetical pathways with established, field-proven protocols for the synthesis of thiophenes and thiazoles, providing researchers with both a foundational understanding and practical, validated methodologies.
Introduction: The Enigmatic Role of this compound
This compound, with the chemical formula C₆H₁₂O₄S, is most commonly recognized as a transient intermediate in the acid-catalyzed hydration of cyclohexene to produce cyclohexanol.[1] Its formation is a classic example of electrophilic addition.[1] While derivatives of cyclohexyl sulfate, such as cyclohexane-1,4-diyl bis(hydrogen sulfate), have been explored as homogeneous Brønsted acid catalysts in organic synthesis, the direct utilization of the parent compound as a building block for sulfur-containing heterocycles remains conspicuously absent from mainstream synthetic literature.[1]
This document aims to bridge this knowledge gap by:
-
Detailing the established synthesis and reactivity of this compound.
-
Proposing theoretical pathways for its use in the synthesis of sulfur-containing heterocycles, grounded in fundamental principles of organic reactivity.
-
Providing detailed, validated protocols for the synthesis of key sulfur-containing heterocycles, offering researchers reliable methods for immediate application.
The Known Chemistry of this compound
Synthesis via Electrophilic Addition
The most direct route to this compound is the reaction of cyclohexene with concentrated sulfuric acid.[1] This reaction proceeds through a carbocation intermediate.
Reaction Mechanism: Formation of this compound
Caption: Electrophilic addition of sulfuric acid to cyclohexene.
Established Applications
The primary documented use of this compound is as a synthetic intermediate. For instance, it plays a role in the synthesis of cyclohexylbenzene.[1] Beyond this, its chemistry is not extensively explored in the context of a primary reagent for complex molecular synthesis.
Theoretical Applications in Sulfur Heterocycle Synthesis
While no established protocols exist, the structure of this compound suggests two potential modes of reactivity for the synthesis of sulfur-containing heterocycles: as a sulfonating agent or as a source of a sulfur-containing electrophile.
Hypothetical Pathway 1: Sulfonation of Active Methylene Compounds for Thiophene Synthesis
One of the cornerstones of thiophene synthesis is the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent. Theoretically, this compound could act as a sulfonating agent for a compound with an active methylene group, which could then be transformed into a precursor for cyclization.
Proposed Reaction Scheme:
Caption: Hypothetical synthesis of thiophenes using this compound.
Causality Behind This Hypothesis: Alkyl hydrogen sulfates can act as sulfonating agents, albeit less commonly than reagents like sulfur trioxide or chlorosulfonic acid. The sulfonate group could then be reduced to a thiol, a key functional group for many thiophene syntheses. The subsequent intramolecular cyclization would be driven by the formation of the stable aromatic thiophene ring. However, the efficacy of this compound in the initial sulfonation step is speculative and would likely require harsh conditions, potentially leading to side reactions.
Field-Proven Protocols for Sulfur Heterocycle Synthesis
Given the theoretical nature of the above pathways, it is crucial for researchers to have access to reliable and validated methods. Below are detailed protocols for the synthesis of thiophenes and thiazoles, representing common and versatile approaches in medicinal and materials chemistry.
Application Protocol: The Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes, which are valuable intermediates in drug discovery.
Experimental Protocol:
-
Reaction Setup: To a solution of an α-methylene ketone (1.0 eq) and a β-cyano-ester, -ketone, or -nitrile (1.0 eq) in a suitable solvent such as ethanol or DMF, add elemental sulfur (1.1 eq).
-
Base Addition: Add a catalytic amount of a base, such as morpholine or triethylamine (0.2 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
| Reactant A (α-Methylene Ketone) | Reactant B (Active Methylene Nitrile) | Product (2-Aminothiophene) | Yield (%) |
| Cyclohexanone | Malononitrile | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 85-95 |
| Acetone | Ethyl cyanoacetate | Ethyl 2-amino-4-methylthiophene-3-carboxylate | 70-85 |
Application Protocol: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives.[2]
Experimental Protocol:
-
Reaction Setup: Dissolve a thioamide (1.0 eq) in a suitable solvent, such as ethanol or acetone.
-
Addition of Haloketone: To this solution, add an α-haloketone (1.0 eq) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete, as indicated by TLC.
-
Work-up: If a precipitate (the hydrohalide salt of the thiazole) forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The product is then purified by column chromatography or recrystallization.
| Thioamide | α-Haloketone | Product (Thiazole) | Yield (%) |
| Thioacetamide | Chloroacetone | 2,4-Dimethylthiazole | 75-90 |
| Thiourea | 2-Bromoacetophenone | 2-Amino-4-phenylthiazole | 80-95 |
Conclusion and Future Outlook
This compound remains a reagent of untapped potential in the synthesis of sulfur-containing heterocycles. While this application note has highlighted the current lack of established protocols for its direct use, the theoretical pathways presented offer a starting point for future research. By exploring the fundamental reactivity of this simple molecule, new and innovative synthetic methodologies may be uncovered.
For researchers currently engaged in the synthesis of sulfur-containing heterocycles, the provided validated protocols for the Gewald and Hantzsch syntheses offer robust and reliable methods for obtaining these important structural motifs. It is through the interplay of exploring novel reagents and refining established methods that the field of heterocyclic chemistry will continue to advance.
References
-
Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
Synthesis of sulfur-containing heterocycles via ring enlargement. (2018). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
Synthesis of sulfur-containing heterocycles through oxidative carbon-hydrogen bond functionalization. (2012). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
Lewis Base Catalyzed Synthesis of Sulfur Heterocycles via the C1-Pyridinium Enolate. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
Synthesis of Substituted 3(2H)-Furanones Using Alkylative Intramolecular Cyclization of Sulfonium Salts. (2016). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
Isomer-resolved unimolecular dynamics of the hydroperoxyalkyl intermediate (•QOOH) in cyclohexane oxidation. (2024). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
-
Cyclohexyl sulfate. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
Sources
Application Notes & Protocols: Sulfation of Polymers Using Sulfuric Acid/Carbodiimide Chemistry
Introduction: Modifying Polymers for Advanced Biomedical Applications
The functionalization of polymers through sulfation is a powerful strategy for imparting unique biological activities and altering physicochemical properties. The introduction of sulfate ester groups (-OSO₃H) onto a polymer backbone can dramatically increase hydrophilicity and introduce a negative charge, mimicking the structure of natural sulfated glycosaminoglycans like heparin.[1] This modification is pivotal in developing materials for drug delivery, tissue engineering, and regenerative medicine, bestowing properties such as anticoagulant, anti-inflammatory, and antiviral activities.[1][2][3]
While various sulfating agents exist, including sulfur trioxide complexes and chlorosulfonic acid, these methods can be harsh, often leading to polymer degradation.[4] A more controlled and regioselective approach involves the use of sulfuric acid (H₂SO₄) activated by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC).[5][6] This method is particularly effective for sulfating polymers with primary hydroxyl groups.[5]
This guide provides a comprehensive overview and a detailed protocol for the sulfation of a model hydroxyl-containing polymer (e.g., a polysaccharide) using the H₂SO₄/DCC system. We will delve into the reaction mechanism, step-by-step experimental procedures, characterization techniques, and critical safety considerations for researchers in materials science and drug development.
The Chemistry of Carbodiimide-Mediated Sulfation
The sulfation of polymers using sulfuric acid and DCC is a condensation reaction. The process is not a direct reaction with a pre-formed agent like cyclohexyl hydrogen sulfate, but rather an in situ activation of sulfuric acid by the carbodiimide. The steric hindrance of the bulky carbodiimide reagent favors the sulfation of more accessible primary alcohols over secondary ones, lending the method a degree of regioselectivity.[5]
The proposed mechanism involves two key stages:
-
Activation of Sulfuric Acid: DCC reacts with sulfuric acid to form a highly reactive O-acylisourea intermediate. This intermediate is a potent sulfating agent.
-
Nucleophilic Attack: A hydroxyl group on the polymer chain acts as a nucleophile, attacking the sulfur atom of the activated intermediate. This results in the formation of the sulfate ester on the polymer and the byproduct, dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration.
Below is a diagram illustrating the proposed reaction pathway.
Caption: Proposed mechanism for DCC-mediated polymer sulfation.
Experimental Protocol: Sulfation of a Polysaccharide
This protocol provides a general framework for the sulfation of a polysaccharide. Researchers should optimize parameters such as reagent ratios and reaction time for their specific polymer.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Polysaccharide (e.g., Starch, Dextran) | Lab Grade | Sigma-Aldrich | Must be thoroughly dried before use. |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich | Highly toxic and a potent sensitizer. Handle with extreme care. |
| Sulfuric Acid (H₂SO₄) | 95-98% | Fisher Scientific | Highly corrosive. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics | Use a dry solvent to prevent unwanted side reactions. |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR | For neutralization. |
| Dialysis Tubing | MWCO 3.5-5 kDa | Spectrum Labs | Molecular weight cutoff should be appropriate for the polymer. |
| Deionized Water | High Purity | In-house | Used for dialysis and purification. |
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Büchner funnel and vacuum flask for filtration
-
Lyophilizer (Freeze-dryer)
Step-by-Step Methodology
The entire workflow is summarized in the diagram below, followed by detailed steps.
Caption: Experimental workflow for polymer sulfation.
-
Polymer Dissolution (Critical Step):
-
Accurately weigh 1.0 g of the dried polysaccharide and add it to a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar.
-
Add 50 mL of anhydrous DMF.
-
Seal the flask and stir the mixture under a nitrogen atmosphere until the polymer is completely dissolved. This may take several hours.
-
Rationale: The use of an anhydrous solvent is crucial to prevent the hydrolysis of DCC and the reactive intermediate, which would reduce sulfation efficiency.[5]
-
-
Reagent Preparation & Reaction Setup:
-
In a separate flask, prepare the sulfating reagent by carefully and slowly adding 1.5 mL of concentrated H₂SO₄ to 10 mL of anhydrous DMF, followed by 5.0 g of DCC. Stir until dissolved. This step is exothermic and should be performed in an ice bath.
-
Cool the polymer solution flask to 0°C using an ice bath.
-
-
Sulfation Reaction:
-
Slowly add the H₂SO₄/DCC solution to the stirring polymer solution dropwise over 30-60 minutes using a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring under a nitrogen atmosphere.
-
Rationale: Slow, cooled addition prevents excessive heat generation and potential polymer degradation.[4] The reaction time can be varied to control the degree of sulfation.
-
-
Work-up and Purification:
-
A white precipitate of dicyclohexylurea (DCU) will form during the reaction. Remove the DCU by vacuum filtration using a Büchner funnel.
-
Transfer the clear filtrate to a beaker. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the solution is neutral (pH ~7.0).
-
Rationale: Neutralization is essential to stop the reaction and prevent acid-catalyzed hydrolysis of the newly formed sulfate esters during purification.[4]
-
-
Dialysis:
-
Transfer the neutralized solution into a dialysis tube (e.g., 3.5 kDa MWCO).
-
Dialyze against deionized water for 3 days, changing the water twice daily, to remove residual salts, DMF, and other small-molecule impurities.
-
-
Lyophilization:
-
Freeze the purified polymer solution and lyophilize it to obtain the final sulfated polymer as a dry, fluffy white powder.
-
Store the final product in a desiccator.
-
Characterization of the Sulfated Polymer
Confirmation of successful sulfation and determination of the degree of substitution are essential validation steps.
Degree of Sulfation (DS)
The DS, which is the average number of sulfate groups per monomer unit, can be determined using various methods, including elemental analysis (measuring sulfur content) or titration methods.
Spectroscopic Analysis
FTIR and NMR spectroscopy are powerful tools for structural confirmation.[7][8]
| Technique | Expected Observation for Sulfation | Reference |
| FTIR Spectroscopy | Appearance of a strong absorption band around 1240-1260 cm⁻¹ (asymmetric S=O stretching) and a band near 820 cm⁻¹ (C-O-S vibration). | [7] |
| ¹³C NMR Spectroscopy | Downfield chemical shift of the carbon atom attached to the newly formed sulfate ester group (C-OSO₃H) due to the deshielding effect of the sulfate group. | [7] |
Applications and Future Directions
Sulfated polymers are at the forefront of biomaterial innovation. Their heparin-mimetic properties make them valuable for creating anticoagulant surfaces on medical devices.[1] In drug delivery, they can be used to formulate nanoparticles and hydrogels for the controlled release of therapeutics.[2][9] The negative charge can be exploited for electrostatic interaction with positively charged drugs or for targeting specific biological sites.[1] Further research can focus on tailoring the degree and position of sulfation to fine-tune the biological activity for specific applications in cancer therapy, inflammation modulation, and antiviral treatments.[3][7]
Safety and Handling Precautions
-
DCC: N,N'-Dicyclohexylcarbodiimide is highly toxic, corrosive, and a potent skin sensitizer. Always handle it inside a chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[10][11]
-
Sulfuric Acid: Concentrated H₂SO₄ is extremely corrosive and can cause severe burns. Handle with extreme care, always adding acid to the solvent slowly.[12][13]
-
DMF: N,N-Dimethylformamide is a skin and eye irritant and can be absorbed through the skin. Ensure adequate ventilation and wear appropriate PPE.[13]
-
Waste Disposal: Quench any unreacted DCC with acetic acid. Neutralize all acidic waste before disposing of it according to your institution's hazardous waste protocols.[12]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete dissolution of the polymer. Moisture in the reaction. Insufficient reaction time. | Ensure the polymer is fully dissolved before adding reagents. Use anhydrous solvents and a dry nitrogen atmosphere. Increase the reaction time to 24 or 36 hours. |
| Low Degree of Sulfation (DS) | Insufficient amount of sulfating agent. Reaction temperature too low. | Increase the molar ratio of H₂SO₄/DCC to the polymer's hydroxyl groups. Ensure the reaction is allowed to proceed at room temperature after the initial addition. |
| Polymer Degradation | Reaction temperature too high. H₂SO₄/DCC solution added too quickly. | Maintain the ice bath during the addition of reagents. Add the sulfating agent slowly over at least 30-60 minutes. |
| Product is Gummy, not a Powder | Incomplete removal of water or DMF. | Ensure dialysis is thorough. Extend lyophilization time until a constant weight is achieved. |
References
- Ragul, S., Sneha, S., Nautiyal, S., Balde, A., & Nazeer, R. A. (2026). Sulfated polysaccharides and their potential applications as drug carrier systems: A review. Reactive and Functional Polymers, 106576.
-
Cunha, L., & Grenha, A. (2016). Sulfated Seaweed Polysaccharides as Multifunctional Materials in Drug Delivery Applications. Marine Drugs, 14(3), 42. Retrieved from [Link]
-
Jayasinghe, M., et al. (2023). Functions and values of sulfated polysaccharides from seaweed. Algae, 38(4), 283-303. Retrieved from [Link]
-
AIMS Press. (2025). Innovative applications of sulfated polysaccharides from macroalgae in hydrogels and biomaterials production. AIMS Materials Science. Retrieved from [Link]
-
Costa, L. S., et al. (2022). Sulfated Polysaccharides from Macroalgae—A Simple Roadmap for Chemical Characterization. Marine Drugs, 20(1), 42. Retrieved from [Link]
-
ResearchGate. (2026). Sulfated polysaccharides and their potential applications as drug carrier systems: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for the chemical characterization of polysaccharides. Retrieved from [Link]
-
Eurofins US. (2014). Safety Data Sheet - Sodium hydrogen sulfate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Shaik, K., et al. (2024). Sulfation of Various Polysaccharide Structures: Different Methods and Perspectives. Polymers, 16(13), 1782. Retrieved from [Link]
- Takano, R., et al. (1987). Sulfation of polysaccharides with sulfuric acid mediated by dicyclohexylcarbodiimide.
-
ResearchGate. (1987). Sulfation of polysaccharides with sulfuric acid mediated by dicyclohexylcarbodiimide. Retrieved from [Link]
Sources
- 1. Innovative applications of sulfated polysaccharides from macroalgae in hydrogels and biomaterials production [aimspress.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfated Seaweed Polysaccharides as Multifunctional Materials in Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Sulfation of polysaccharides with sulfuric acid mediated by dicyclohexylcarbodiimide [agris.fao.org]
- 7. Functions and values of sulfated polysaccharides from seaweed [e-algae.org]
- 8. Sulfated Polysaccharides from Macroalgae—A Simple Roadmap for Chemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. eurofinsus.com [eurofinsus.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
Application Notes and Protocols for the Catalytic Use of Sulfated Solid Acids in Cyclohexyl Compound Transformations
Introduction: The Shift from Liquid to Solid Acids in Organic Synthesis
In the landscape of industrial and laboratory-scale organic synthesis, acid catalysis is a cornerstone technology, driving essential reactions from ester production to hydrocarbon processing.[1] For decades, the field was dominated by homogeneous liquid acids like sulfuric acid (H₂SO₄) and hydrofluoric acid (HF). While effective, these catalysts present significant challenges, including corrosivity, difficulties in separation from the reaction products, and substantial environmental waste.[2]
The pursuit of "green chemistry" and more efficient processes has propelled the development of heterogeneous solid acid catalysts. These materials offer a paradigm shift, providing active sites on a solid support that can be easily filtered, recovered, and reused, thereby minimizing waste and simplifying product purification.[2] Among the most potent of these are the sulfated metal oxides, a class of materials that can exhibit "superacidic" properties, enabling them to catalyze reactions at low temperatures with high efficiency.[1][3]
This guide focuses on the application of these robust sulfated solid acids—particularly sulfated zirconia (SZ), titania, and tin oxide—in the catalytic transformation of cyclohexyl-based compounds. We will delve into the nature of their enhanced acidity, provide detailed protocols for their synthesis and use, and explore their application in key industrial reactions such as esterification and alkylation.
Section 1: Understanding the Catalyst: The Source of Superacidity
The remarkable catalytic activity of sulfated metal oxides stems from a profound enhancement of their surface acidity upon sulfation. A standard metal oxide like zirconia (ZrO₂) possesses Lewis acid sites on its surface. However, the introduction of sulfate groups via treatment with sulfuric acid or ammonium sulfate, followed by thermal activation (calcination), dramatically alters the electronic properties of the surface.[1][4]
The strongly electron-withdrawing sulfate group induces a powerful inductive effect on the zirconium cations, significantly increasing the strength of the adjacent Lewis acid sites.[1] Furthermore, this process generates potent Brønsted acid sites, which are crucial for many catalytic reactions.[4][5] The nature and density of these acid sites are not accidental; they are a direct function of the preparation methodology.
Key Preparation Parameters:
-
Sulfating Agent: While sulfuric acid is common, ammonium sulfate can also be used.[1][2]
-
Precursor Form: Using an amorphous precursor, such as a metal hydroxide (e.g., Zr(OH)₄), is critical for achieving high activity, as it allows for better dispersion of the sulfate groups before crystallization.[1]
-
Calcination Temperature: This is arguably the most critical step. There is an optimal temperature window, typically between 550-650°C for zirconia, which maximizes acid site density and strength.[1][4] Temperatures below this window may result in incomplete activation, while higher temperatures can cause the decomposition and loss of the surface sulfate groups, thereby reducing acidity.[4]
The workflow for synthesizing a highly active sulfated zirconia catalyst is depicted below.
Caption: Workflow for Synthesis and Activation of Sulfated Zirconia.
Section 2: Essential Catalyst Characterization
To ensure reproducibility and understand catalytic performance, proper characterization of the synthesized material is imperative. This acts as a quality control system, validating the successful creation of an active catalyst.
-
X-Ray Diffraction (XRD): This technique is used to identify the crystalline phase of the metal oxide. For sulfated zirconia, the tetragonal phase is often associated with the highest catalytic activity.[6]
-
BET Surface Area Analysis (N₂ Adsorption-Desorption): This measures the surface area and porosity of the catalyst. Sulfation typically leads to a higher surface area compared to the unmodified oxide, which can enhance catalytic performance by providing more accessible active sites.[5][6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the presence of sulfate groups bonded to the metal oxide surface.[4]
-
Temperature-Programmed Desorption of Ammonia (NH₃-TPD): This is a critical technique for quantifying the total acidity and determining the distribution of acid site strengths (weak, medium, strong).[2][7] The amount of desorbed ammonia and the temperatures at which it desorbs provide a detailed "fingerprint" of the catalyst's acidic properties.
| Catalyst Property | Characterization Technique | Typical Observation for Active Catalyst |
| Crystalline Phase | X-Ray Diffraction (XRD) | Predominantly tetragonal phase for SZ[6] |
| Surface Area & Porosity | BET N₂ Adsorption | Increased surface area after sulfation[6] |
| Functional Groups | FTIR Spectroscopy | Characteristic peaks for S=O bonds[4] |
| Acidity (Strength & Density) | NH₃-TPD | High ammonia desorption at elevated temperatures |
Section 3: Catalytic Applications in Cyclohexyl Compound Synthesis
Sulfated solid acids are versatile catalysts for a range of organic transformations involving cyclohexyl moieties. Their high activity allows these reactions to proceed under milder conditions than often required by less active catalysts.
Esterification: Synthesis of Cyclohexyl Esters
The formation of esters from a carboxylic acid and an alcohol is a fundamental reaction known as Fischer-Speier esterification.[8][9] Sulfated solid acids are highly efficient catalysts for this process, including the synthesis of cyclohexyl acetate, a valuable solvent and fragrance component.[10][11] The reaction can proceed via two main routes: the esterification of a carboxylic acid with cyclohexanol or the direct addition esterification of a carboxylic acid to cyclohexene.[12][13]
The mechanism on the solid acid surface involves several key steps:
-
Protonation: The carboxylic acid is protonated at its carbonyl oxygen by a Brønsted acid site on the catalyst surface, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The alcohol (cyclohexanol) attacks the activated carbonyl carbon.
-
Water Elimination: A molecule of water is eliminated, and the catalyst proton is regenerated.
This catalytic cycle avoids the use of corrosive liquid acids and simplifies product workup, as the catalyst can be simply filtered off.
Caption: Catalytic Cycle of Esterification on a Solid Acid.
Friedel-Crafts Alkylation: Synthesis of Cyclohexylphenols
Cyclohexylphenols are important intermediates in the manufacturing of resins, dyes, and biocides.[14][15] They are synthesized via the Friedel-Crafts alkylation of phenol with an alkylating agent like cyclohexene. Sulfated zirconia and other supported heteropolyacids have proven to be highly active and selective catalysts for this reaction.[14][16]
The catalytic mechanism proceeds through the formation of a cyclohexyl carbocation.
-
Carbocation Formation: Cyclohexene is protonated by a Brønsted acid site on the catalyst, forming a highly reactive secondary cyclohexyl carbocation.[17]
-
Electrophilic Attack: The electron-rich phenol ring attacks the carbocation, leading to the formation of C-alkylated products (2-cyclohexylphenol and 4-cyclohexylphenol).
-
Catalyst Regeneration: A proton is eliminated from the intermediate, regenerating the active site on the catalyst.
O-alkylation to form cyclohexyl phenyl ether can also occur and is often favored at lower temperatures.[14][16] The selectivity between C- and O-alkylation can be tuned by modifying the catalyst properties and reaction conditions.
Section 4: Experimental Protocols
The following protocols provide a framework for the synthesis, characterization, and application of a sulfated zirconia catalyst.
Protocol 1: Synthesis of High-Activity Sulfated Zirconia (SZ)
Materials:
-
Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)
-
Ammonium hydroxide (NH₄OH), 25% solution
-
Sulfuric acid (H₂SO₄), 0.5 M solution
-
Deionized water
Procedure:
-
Precursor Precipitation: Dissolve ZrOCl₂·8H₂O in deionized water. Slowly add NH₄OH solution dropwise with vigorous stirring until the pH reaches ~8-9 to precipitate zirconium hydroxide (Zr(OH)₄).
-
Washing: Filter the precipitate and wash it thoroughly with deionized water until it is free of chloride ions (test the filtrate with AgNO₃ solution). This step is crucial to prevent catalyst poisoning.
-
Drying: Dry the resulting Zr(OH)₄ powder in an oven at 110°C for 12-24 hours.[18]
-
Sulfation: Immerse the dried Zr(OH)₄ powder in a 0.5 M H₂SO₄ solution (e.g., 10 mL of solution per 1 gram of powder). Stir the suspension for at least 3 hours at room temperature.[2]
-
Catalyst Recovery: Filter the sulfated solid, but do not wash it. Dry the recovered solid at 110°C for 12 hours to remove excess water.
-
Calcination (Activation): Place the dried powder in a ceramic crucible and calcine in a muffle furnace in static air. Ramp the temperature to 600°C and hold for 4 hours.[18] After calcination, allow the catalyst to cool to room temperature in a desiccator. The resulting white powder is the active SZ catalyst.
Protocol 2: General Procedure for Catalytic Esterification of Cyclohexanol
Materials & Equipment:
-
Synthesized SZ catalyst
-
Cyclohexanol
-
Glacial acetic acid
-
Toluene (optional, for azeotropic water removal)
-
Three-neck round-bottom flask
-
Reflux condenser, magnetic stirrer with hotplate, thermometer
-
Dean-Stark trap (if using toluene)
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reaction Setup: Assemble the reaction flask with the reflux condenser (and Dean-Stark trap, if applicable) and magnetic stirrer.
-
Reactant Charging: Charge the flask with cyclohexanol and acetic acid. A typical molar ratio is 1:2 (cyclohexanol:acetic acid) to drive the equilibrium towards the product.[2]
-
Catalyst Addition: Add the powdered SZ catalyst. A typical catalyst loading is 0.5% to 5% by weight relative to the limiting reactant (cyclohexanol).[2][18]
-
Reaction: Heat the mixture to reflux temperature (typically 60-110°C) with vigorous stirring.[8][18] If using a Dean-Stark trap, water will be removed as it is formed, further pushing the reaction to completion.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC to determine the conversion of cyclohexanol and selectivity to cyclohexyl acetate.
-
Catalyst Recovery: After the reaction reaches the desired conversion (or stops progressing), cool the mixture to room temperature. Separate the solid catalyst by filtration or centrifugation. The catalyst can be washed with a solvent, dried, and potentially reused.
-
Product Isolation: The liquid product mixture can be purified by standard methods, such as distillation, to isolate the cyclohexyl acetate.
Conclusion
Sulfated metal oxides represent a class of exceptionally active and robust solid acid catalysts. Their application in the synthesis and transformation of cyclohexyl compounds demonstrates their significant potential to replace hazardous and inefficient homogeneous catalysts. By carefully controlling the synthesis parameters, particularly the calcination temperature, researchers can tune the acidic properties of these materials to optimize performance for specific reactions like esterification and alkylation. The protocols provided herein offer a reliable starting point for scientists and drug development professionals to explore the utility of these powerful catalysts in creating cleaner, more efficient chemical processes.
References
-
Recent Progress on Sulfated Nanozirconia as a Solid Acid Catalyst in the Hydrocracking Reaction - MDPI. Available at: [Link]
-
Sulfated metal oxide catalysts. Available at: [Link]
Sources
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Role of Sulfation of Zirconia Catalysts in Vapor Phase Ketonization of Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sulfated graphene as an efficient solid catalyst for acid-catalyzed liquid reactions - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pnnl.gov [pnnl.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyclohexene Sulfation
Welcome to the Technical Support Center for cyclohexene sulfation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and effectively minimize the formation of unwanted side products. By understanding the underlying mechanisms and controlling key reaction parameters, you can significantly improve the yield and purity of your desired sulfated cyclohexene derivatives.
Introduction to Cyclohexene Sulfation
The sulfation of cyclohexene is a classic example of an electrophilic addition reaction. The pi electrons of the cyclohexene double bond act as a nucleophile, attacking an electrophilic sulfur species, typically derived from sulfuric acid or a sulfur trioxide complex. The intended product is cyclohexyl hydrogen sulfate, a versatile intermediate in organic synthesis. However, the reaction is often plagued by a variety of side reactions that can significantly reduce the yield and complicate purification. This guide provides a comprehensive overview of these challenges and offers practical solutions to overcome them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your cyclohexene sulfation experiments in a question-and-answer format.
Issue 1: Low Yield of this compound with Significant Unreacted Cyclohexene
Question: I am observing a low conversion of cyclohexene to the desired product, with a significant amount of starting material remaining. What are the likely causes and how can I improve the yield?
Answer: A low conversion rate in cyclohexene sulfation can stem from several factors, primarily related to the reactivity of the sulfating agent and the reaction conditions.
Probable Causes & Solutions
| Probable Cause | Recommended Solution |
| Insufficiently Reactive Sulfating Agent | If using dilute sulfuric acid, the concentration of the electrophilic species may be too low. Consider using concentrated sulfuric acid or a more reactive agent like a sulfur trioxide-pyridine complex. |
| Low Reaction Temperature | The reaction may be too slow at lower temperatures. Gradually increase the reaction temperature in 5-10°C increments while monitoring the reaction progress by TLC or GC. Be cautious, as excessive heat can lead to an increase in side products. |
| Presence of Water in the Reaction Mixture | Water can compete with cyclohexene for the sulfating agent, leading to the formation of sulfuric acid hydrates and reducing the efficiency of the desired reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Inadequate Reaction Time | The reaction may not have reached completion. Monitor the reaction over a longer period to ensure maximum conversion. |
Issue 2: Formation of a Viscous or Solid Precipitate in the Reaction Mixture
Question: My reaction mixture has become viscous, or a solid has precipitated out, making stirring difficult. What is happening and what should I do?
Answer: Increased viscosity or precipitation during cyclohexene sulfation is often an indication of polymerization or the formation of insoluble byproducts.
Probable Causes & Solutions
| Probable Cause | Recommended Solution |
| Polymerization of Cyclohexene | Acid-catalyzed polymerization is a common side reaction, especially at higher temperatures and with high concentrations of acid.[1] Lower the reaction temperature and consider the slow, dropwise addition of the sulfating agent to maintain a low instantaneous concentration. The use of an inert solvent can also help to control the reaction rate and dissipate heat. In some cases, adding a radical scavenger like butylated hydroxytoluene (BHT) at the start of the reaction can prevent polymerization.[1] |
| Formation of Dicyclohexyl Sulfate | With concentrated sulfuric acid, the initially formed this compound can react with another molecule of cyclohexene to form the less soluble dicyclohexyl sulfate.[2] Using a molar excess of the sulfating agent can help to minimize this side reaction. If dicyclohexyl sulfate does form, it can often be converted back to the desired product by treatment with sulfuric acid during workup.[3] |
Issue 3: Presence of Significant Byproducts Identified by GC-MS or NMR
Question: My product analysis shows the presence of significant impurities besides unreacted starting material. How can I identify and minimize these?
Answer: The formation of byproducts is the most common challenge in cyclohexene sulfation. The identity of the byproduct can provide clues to the underlying issue.
Probable Causes & Solutions
| Observed Byproduct | Probable Cause | Recommended Solution |
| Cyclohexanol | This is a result of the hydration of the carbocation intermediate, which is favored when using dilute sulfuric acid or in the presence of excess water.[2] Use concentrated sulfuric acid and ensure anhydrous conditions. | |
| Dicyclohexyl Ether | Formed by the reaction of the carbocation intermediate with unreacted cyclohexanol (if present as an impurity or formed in situ).[4] Ensure the purity of the starting cyclohexene and maintain anhydrous conditions. | |
| Oxidation Products (e.g., Cyclohexenone, Cyclohexanol) | Concentrated sulfuric acid is a strong oxidizing agent, especially at elevated temperatures.[5] Maintain a low reaction temperature (ideally 0-25°C) and consider using a milder sulfating agent such as a sulfur trioxide-pyridine or sulfur trioxide-dioxane complex.[6] | |
| Rearrangement Products | Although less common with cyclohexene, carbocation intermediates can undergo rearrangements to form more stable carbocations, leading to isomeric products. This is more prevalent with more complex alkenes. Maintaining low reaction temperatures can disfavor rearrangement. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for cyclohexene sulfation?
A1: The optimal temperature is a balance between reaction rate and selectivity. Generally, lower temperatures (0-25°C) are preferred to minimize side reactions such as polymerization and oxidation.[5] However, if the reaction is too slow, a modest increase in temperature may be necessary. It is crucial to monitor the reaction closely when increasing the temperature.
Q2: Which sulfating agent is best for cyclohexene?
A2: The choice of sulfating agent depends on the desired reactivity and selectivity.
-
Concentrated Sulfuric Acid: Highly reactive and inexpensive, but prone to causing oxidation and polymerization.[7]
-
Sulfur Trioxide-Pyridine Complex: A milder and more selective reagent that often results in higher yields of the desired product with fewer byproducts.[8][9] The pyridine acts as a Lewis base, moderating the reactivity of the highly electrophilic SO₃.
-
Sulfur Trioxide-Dioxane Complex: Similar to the pyridine complex, it offers a controlled sulfation with reduced side reactions.
-
Chlorosulfonic Acid: A highly reactive agent, but its use can be complicated by the formation of HCl as a byproduct.[10]
Q3: How can I monitor the progress of my cyclohexene sulfation reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method for qualitative monitoring.[11] For more quantitative analysis, gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the ratio of reactants and products.[12][13] ¹H NMR spectroscopy can also be employed to follow the disappearance of the alkene protons of cyclohexene and the appearance of new signals corresponding to the sulfated product.[14]
Q4: What is the role of β-sultones in this reaction?
A4: When using sulfur trioxide or its complexes, the reaction can proceed through a cyclic intermediate known as a β-sultone.[8] The formation of this intermediate can influence the stereochemistry of the final product. The β-sultone is often unstable and can rearrange to the more stable sulfonic acid or be hydrolyzed to a hydroxysulfonic acid. Understanding the potential for β-sultone formation is crucial for controlling the stereochemical outcome of the reaction, especially with more complex or chiral alkenes.
Experimental Protocols
Protocol 1: General Procedure for Cyclohexene Sulfation with Sulfur Trioxide-Pyridine Complex
This protocol provides a general method for the sulfation of cyclohexene using a milder reagent to minimize side reactions.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclohexene (1 equivalent) in an anhydrous solvent such as dichloromethane or diethyl ether.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Reagent Addition: Dissolve sulfur trioxide-pyridine complex (1.1 equivalents) in the same anhydrous solvent and add it dropwise to the stirred cyclohexene solution over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Quench the reaction by slowly adding cold water. Separate the organic layer and wash it sequentially with dilute HCl (to remove pyridine), water, and brine.[15]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by column chromatography if necessary.
Visualizing Reaction Pathways
Diagram 1: Main Reaction and Key Side Reactions in Cyclohexene Sulfation
Caption: Main reaction and side pathways in cyclohexene sulfation.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield in cyclohexene sulfation.
References
-
Brainly.in. (2018, October 29). Reaction of cyclohexene with concentrated sulphuric acid. Retrieved from [Link]
-
Chemguide. (n.d.). Explaining electrophilic addition involving sulphuric acid. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Reactions of β-sultones and carbyl sulfates with nucleophiles. Retrieved from [Link]
-
MDPI. (n.d.). Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclohexylbenzene. Retrieved from [Link]
-
Enviro Wiki. (2012, March 23). Sulfonation/Sulfation Processing Technology for Anionic Surfactant Manufacture. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Course Hero. (2020, December 13). Produce cyclohexene through the acid catalyzed elimination of water from cyclohexanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Electrophilic Addition Reactions of Alkenes. Retrieved from [Link]
-
Helda. (n.d.). Influence of temperature on gas-phase oxidation of cyclohexene and limonene. Retrieved from [Link]
-
PMC - NIH. (n.d.). Diastereoselective Coupling of Chiral Acetonide Trisubstituted Radicals with Alkenes. Retrieved from [Link]
-
MDPI. (n.d.). Sulfation of Various Polysaccharide Structures: Different Methods and Perspectives. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, April 3). 7.8: Electrophilic Addition Reactions of Alkenes. Retrieved from [Link]
-
ResearchGate. (2020, June 16). What are your suggestions for sulfonation reaction conditions and purification using pyridine-SO3 complex? Retrieved from [Link]
-
Chemguide. (n.d.). Electrophilic addition reactions menu. Retrieved from [Link]
- Google Patents. (n.d.). EP0141928A1 - Process for the sulphonation of aromatic compounds with sulphur trioxide.
-
ResearchGate. (n.d.). (PDF) Stereoselectivity control in Rh-catalyzed β-OH elimination for chiral allene formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of reaction temperature on cyclohexane oxidative dehydrogenation.... Retrieved from [Link]
-
PMC - NIH. (n.d.). Chemical approaches to the sulfation of small molecules: current progress and future directions. Retrieved from [Link]
-
YouTube. (2024, February 9). Electrophilic Addition Reactions and Mechanism | Practice Problems. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Polymerisation of cyclohexene. Retrieved from [Link]
-
MDPI. (n.d.). The Low Temperature Solvent-Free Aerobic Oxidation of Cyclohexene to Cyclohexane Diol over Highly Active Au/Graphite and Au/Graphene Catalysts. Retrieved from [Link]
-
Organic Chemistry Portal. (2006, February 27). Selective Reactions of Alkenes. Retrieved from [Link]
-
NIH. (2023, November 16). Stereoselectivity control in Rh-catalyzed β-OH elimination for chiral allene formation. Retrieved from [Link]
-
RSC Publishing. (n.d.). Efficient alternating copolymerization of sulfur dioxide with cyclohexene oxide and a mechanistic understanding. Retrieved from [Link]
-
ACS Publications. (n.d.). Cyclohexane Oxidative Dehydrogenation on Graphene-Oxide-Supported Cobalt Ferrite Nanohybrids: Effect of Dynamic Nature of Active Sites on Reaction Selectivity. Retrieved from [Link]
-
NIH. (n.d.). GC-MS Analysis of the Bioactive Compounds in Aqueous Ethanol, Dichloromethane, and N-Hexane Extracts of Pumpkin (CucubitaPepo) Seed. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). A collection of challenges faced in Thiopolymer commercialisation. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. Retrieved from [Link]
-
ResearchGate. (2020, February 27). How to separate benzene and cyclohexane on a GC?. Retrieved from [Link]
-
PubMed. (n.d.). GC-MS analysis and hepatoprotective activity of the n-hexane extract of Acrocarpus fraxinifolius leaves against paracetamol-induced hepatotoxicity in male albino rats. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. DSpace [helda.helsinki.fi]
- 6. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Stereoselectivity control in Rh-catalyzed β-OH elimination for chiral allene formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMA/AGSM/2022/BCS/001- GC-MS Analysis of the Bioactive Compounds in Aqueous Ethanol, Dichloromethane, and N-Hexane Extracts of Pumpkin (CucubitaPepo) Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Preventing Polymerization in the Acid-Catalyzed Hydration of Cyclohexene
Welcome to the Technical Support Center for managing the reaction of cyclohexene with sulfuric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the common side reaction of polymerization during the synthesis of cyclohexanol.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental principles governing the reaction, providing the causal context for the troubleshooting steps that follow.
Q1: What is the primary cause of polymerization during the reaction of cyclohexene with H₂SO₄?
The polymerization of cyclohexene in the presence of sulfuric acid is an inherent side reaction stemming from the core mechanism of acid catalysis. The process begins when the sulfuric acid (H₂SO₄) protonates the cyclohexene double bond, creating a highly reactive secondary carbocation intermediate.[1][2] This carbocation is the central pivot point for two competing reaction pathways:
-
Desired Reaction (Hydration): A water molecule, acting as a nucleophile, attacks the carbocation. Subsequent deprotonation yields the desired product, cyclohexanol.[3][4]
-
Undesired Reaction (Polymerization): Another cyclohexene molecule, whose π-bond is electron-rich, acts as a nucleophile and attacks the carbocation.[5] This forms a new, larger carbocation (a dimer), which can then be attacked by yet another cyclohexene molecule, propagating a chain reaction that results in the formation of oligomers and polymers.[6]
This competing pathway is the primary reason for reduced yields and the formation of viscous or solid byproducts in the reaction mixture.[7]
Q2: How do reaction conditions influence the rate of polymerization versus hydration?
The balance between hydration and polymerization is critically dependent on two main parameters: sulfuric acid concentration and temperature.
-
H₂SO₄ Concentration: The concentration of sulfuric acid is arguably the most critical factor.
-
Dilute H₂SO₄: Favors hydration. The high concentration of water provides an abundance of nucleophiles to trap the carbocation, leading to the formation of cyclohexanol.[3][4]
-
Concentrated H₂SO₄: Strongly favors polymerization. With very little water present, the carbocation is more likely to be attacked by another cyclohexene molecule.[5] Concentrated acid can also lead to the formation of byproducts like di-cyclohexanyl-sulphate.[3][4]
-
-
Temperature: Elevated temperatures generally accelerate all reaction rates, but they can disproportionately favor the undesired polymerization.
-
Low Temperature (e.g., Room Temperature or below): Generally recommended to control the reaction. It slows the rate of polymerization, which often has a higher activation energy than hydration.[7]
-
High Temperature: Provides the activation energy needed to initiate and propagate the polymerization chain.[7] High heat can also lead to decomposition and the formation of sulfur dioxide.[8]
-
| Parameter | Condition | Predominant Outcome | Rationale |
| H₂SO₄ Concentration | Dilute (e.g., <50%) | Hydration (Cyclohexanol) | High water concentration outcompetes cyclohexene as the nucleophile.[3][4] |
| Concentrated (e.g., >85%) | Polymerization & Side Products | Low water concentration allows cyclohexene to act as the primary nucleophile.[5] | |
| Temperature | Low (e.g., 0-25°C) | Controlled Hydration | Minimizes the rate of polymerization side reactions. |
| High (e.g., >100°C) | Runaway Polymerization | Provides sufficient activation energy for rapid polymer chain propagation.[7] |
Q3: What are the typical signs that significant polymerization is occurring in my reaction?
Identifying polymerization early is key to salvaging an experiment. The most common indicators include:
-
Increased Viscosity: The reaction mixture becomes noticeably thicker or syrupy as oligomers and polymer chains form.[7]
-
Solidification: In severe cases, the mixture may turn into a semi-solid or solid mass, making stirring impossible.[7]
-
Poor Yield of Cyclohexanol: The final yield of the desired product is significantly lower than theoretically expected.
-
Difficult Workup: The presence of a sticky, non-volatile residue after distillation or extraction complicates purification.
Part 2: Troubleshooting Guides & Prevention Protocols
This section provides step-by-step solutions to specific problems encountered during the experiment.
Issue 1: The reaction mixture has become viscous or has solidified.
Primary Cause: Uncontrolled, runaway polymerization due to suboptimal reaction conditions.
Immediate Action: If safe to do so, cool the reaction vessel in an ice bath to slow the exothermic polymerization process. Do not add water directly to concentrated acid, as this can cause a violent exothermic reaction.
Objective: To maintain a low and stable reaction temperature that favors hydration over polymerization.
Methodology:
-
Setup: Place the reaction flask in an ice-water bath on a magnetic stir plate. Ensure the bath has sufficient ice to last the duration of the addition step.
-
Pre-Cooling: Cool the cyclohexene in the reaction flask to 0-5°C before adding any acid.
-
Slow, Dropwise Addition: Add the diluted sulfuric acid solution dropwise using an addition funnel. This allows for the dissipation of heat generated from the initial exothermic protonation.
-
Monitoring: Monitor the internal temperature of the reaction with a thermometer. Maintain the temperature below 25°C throughout the reaction.
Objective: To ensure the reaction medium contains sufficient water to act as the primary nucleophile.
Methodology:
-
Safety First: Always add acid to water, never the other way around. Wear appropriate PPE (gloves, goggles, lab coat). The dilution of sulfuric acid is highly exothermic.
-
Calculation: Determine the desired final concentration (a 50% aqueous solution is a common starting point for hydration).
-
Dilution Procedure: In a separate beaker submerged in an ice bath, add the calculated volume of deionized water. Slowly and with constant stirring, add the required volume of concentrated H₂SO₄ to the water.
-
Cooling: Allow the diluted acid solution to cool to room temperature before use in the reaction.
Issue 2: My yield of cyclohexanol is low, and I suspect polymer byproducts.
Primary Cause: The reaction conditions, while not causing runaway polymerization, still favor the polymerization pathway to a significant degree.
Objective: To scavenge radical species that can be formed by heat or contaminants, providing an additional layer of protection against unwanted polymerization. While the primary mechanism is cationic, radical polymerization can be a contributing factor.[7]
Methodology:
-
Select an Inhibitor: Choose a suitable inhibitor based on your reaction solvent and workup procedure. Phenolic inhibitors are common and effective.[7]
-
Add Inhibitor: Add the inhibitor to the cyclohexene starting material before introducing the acid catalyst.
-
Workup: Be aware that some inhibitors may need to be removed during purification. For example, phenolic inhibitors can often be removed with a basic wash (e.g., 5% NaOH solution).[7]
| Inhibitor | Type | Typical Concentration | Notes |
| Butylated Hydroxytoluene (BHT) | Phenolic | 100 - 200 ppm | Soluble in organic solvents, effective for a wide range of monomers.[7] |
| Hydroquinone (HQ) | Phenolic | 50 - 150 ppm | Common and effective, but can be more volatile than other options.[7] |
| 4-tert-Butylcatechol (TBC) | Phenolic | 15 - 100 ppm | Often used to stabilize dienes and other reactive monomers.[7] |
Objective: To fundamentally change the reaction conditions to disfavor polymerization.
-
Use an Alternative Acid Catalyst: Phosphoric acid (H₃PO₄) is a common and effective catalyst for the dehydration of cyclohexanol (the reverse reaction) and is often used for hydration in teaching labs because it is less oxidizing and less prone to causing charring and polymerization than sulfuric acid.[9][10][11]
-
Consider Reactive Distillation: For larger-scale synthesis, reactive distillation is a highly effective process. In this setup, the reaction and distillation occur in the same unit. As cyclohexanol is formed, it is continuously separated from the reactants. This constant removal of the product shifts the reaction equilibrium forward and prevents the buildup of intermediates that could lead to polymerization.[12][13]
References
- BenchChem Technical Support Team. (2025).
- Quora. (2019). What is the reaction between cyclohexene and sulfuric acid?
- Guidechem. (2021). What is the reaction between cyclohexene and sulfuric acid? - FAQ.
- Chemguide. Explaining electrophilic addition involving sulphuric acid.
- Quora. (2017). What are the products formed when 2 moles of cyclohexene reacts with conc h2so4?
- Brainly.in. (2018).
- chemrevise. (n.d.). 3.4 Alkenes.
- ResearchGate. (2025). Reactive-Distillation Process for Direct Hydration of Cyclohexene to Produce Cyclohexanol.
- AIDIC. (n.d.).
- Organic Syntheses. (n.d.). Cyclohexene.
- Chemsheets. (2012).
- Scribd. (n.d.). Synthesis of Cyclohexanol To Cyclohexene - Lab Report.
- YouTube. (2018).
- YouTube. (2015). Polymerization mechanism with alkene addition Reaction #7.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. brainly.in [brainly.in]
- 3. quora.com [quora.com]
- 4. Page loading... [guidechem.com]
- 5. quora.com [quora.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. scribd.com [scribd.com]
- 11. scisheets.co.uk [scisheets.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. aidic.it [aidic.it]
Technical Support Center: Optimizing the Yield of Cyclohexyl Hydrogen Sulfate
Welcome to the technical support center for the synthesis and optimization of Cyclohexyl Hydrogen Sulfate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causal relationships that govern reaction outcomes. Our goal is to empower you with the knowledge to not only troubleshoot common issues but also to proactively optimize your synthetic strategy for maximum yield and purity.
Part 1: Understanding the Synthesis - A Tale of Two Precursors
The synthesis of this compound can be approached from two primary starting materials: cyclohexene and cyclohexanol. The choice of precursor fundamentally dictates the reaction mechanism and the potential challenges you may encounter.
Route A: Electrophilic Addition to Cyclohexene
This is a classic example of an electrophilic addition reaction where concentrated sulfuric acid reacts with the electron-rich double bond of cyclohexene. The reaction proceeds through a carbocation intermediate, which is then attacked by the hydrogen sulfate anion.
Route B: Sulfation of Cyclohexanol
This route involves the direct sulfation of the hydroxyl group of cyclohexanol. While seemingly straightforward, this pathway is often complicated by a competing acid-catalyzed dehydration reaction that converts cyclohexanol back to cyclohexene, especially at elevated temperatures.
Part 2: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Low or No Yield of this compound
Question: I've performed the reaction of cyclohexene with concentrated sulfuric acid, but my yield is disappointingly low. What are the likely causes and how can I improve it?
Answer: Low yields in this synthesis often stem from suboptimal reaction conditions that favor the formation of byproducts. Let's break down the key parameters to investigate:
-
Temperature Control is Critical: The reaction is exothermic. Without adequate cooling, localized heating can lead to polymerization of cyclohexene or the formation of dicyclohexyl ether. It is crucial to maintain a low reaction temperature, typically between 5°C and 10°C, using an ice bath.
-
Rate of Addition: The slow, dropwise addition of cyclohexene to the stirred sulfuric acid is paramount. This ensures that the cyclohexene concentration remains low at any given moment, minimizing the chance of it reacting with the carbocation intermediate to form polymers.
-
Stoichiometry and Acid Concentration: Ensure you are using a sufficient molar excess of concentrated sulfuric acid. The acid acts as both a reactant and a catalyst. Using dilute sulfuric acid will favor the hydration of cyclohexene to cyclohexanol instead.
Troubleshooting Workflow for Low Yield:
Caption: A decision-making workflow for troubleshooting low yields.
Issue 2: Presence of an Oily, Insoluble Byproduct
Question: After quenching the reaction, I've noticed an oily layer that is not my desired product. What is this and how can I prevent its formation?
Answer: The oily byproduct is likely dicyclohexyl sulfate or dicyclohexyl ether.
-
Dicyclohexyl Sulfate Formation: This can form as an intermediate or a byproduct. Interestingly, further treatment with concentrated sulfuric acid can convert dicyclohexyl sulfate into the desired this compound.
-
Dicyclohexyl Ether Formation: This occurs when the carbocation intermediate is attacked by a molecule of cyclohexanol (if present as an impurity or formed from trace water) or another molecule of cyclohexene followed by hydration.
To minimize the formation of these byproducts, adhere strictly to the optimized reaction conditions, particularly temperature control and the slow addition of reactants.
Issue 3: Difficulty in Isolating the Pure Product
Question: My final product is difficult to purify and seems to be contaminated with starting material and other impurities. What is the best work-up and purification strategy?
Answer: A robust work-up procedure is essential for isolating pure this compound.
-
Quenching: The reaction mixture should be carefully quenched by pouring it onto crushed ice. This serves to dilute the sulfuric acid and precipitate the product if it is a solid at that temperature.
-
Extraction: If the product is an oil, it can be extracted with a suitable organic solvent.
-
Washing: The organic layer should be washed sequentially with:
-
Cold water to remove the bulk of the sulfuric acid.
-
A dilute solution of sodium bicarbonate or sodium carbonate to neutralize any remaining acid. Be cautious as this will produce CO₂ gas, so vent the separatory funnel frequently.
-
A final wash with brine (saturated NaCl solution) to aid in the removal of water from the organic layer.
-
-
Drying and Solvent Removal: The organic layer should be dried over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate. After filtration, the solvent can be removed under reduced pressure.
Table 1: Summary of Optimized Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Starting Material | Cyclohexene | More direct route, avoids competing dehydration reaction. |
| Sulfating Agent | Concentrated Sulfuric Acid | Acts as both reactant and catalyst. |
| Temperature | 5-10°C | Minimizes polymerization and byproduct formation. |
| Reactant Addition | Slow, dropwise addition of cyclohexene to H₂SO₄ | Maintains low cyclohexene concentration, preventing side reactions. |
| Stirring | Vigorous and continuous | Ensures homogeneity and efficient heat dissipation. |
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I use cyclohexanol instead of cyclohexene?
A1: Yes, but it is generally less efficient due to the competing acid-catalyzed dehydration of cyclohexanol to cyclohexene. If you must use cyclohexanol, it is crucial to use a milder sulfating agent or carefully control the temperature to minimize this side reaction. The reaction of cyclohexanol with sulfuric acid is a common laboratory method for preparing cyclohexene, highlighting the prevalence of the dehydration pathway.
Q2: What is the mechanism of byproduct formation?
A2: The primary byproduct, dicyclohexyl ether, forms when the cyclohexyl carbocation intermediate is attacked by a molecule of cyclohexanol. Polymerization occurs when the carbocation is attacked by another molecule of cyclohexene, initiating a chain reaction.
Reaction Mechanism and Side Reactions:
Caption: The reaction mechanism for the synthesis of this compound and competing side reactions.
Q3: How can I confirm the identity and purity of my product?
A3: A combination of spectroscopic techniques is recommended for full characterization:
-
¹H NMR Spectroscopy: The proton on the carbon bearing the sulfate group will be shifted downfield compared to the other protons on the cyclohexane ring due to the electron-withdrawing effect of the sulfate group.
-
¹³C NMR Spectroscopy: Similarly, the carbon atom attached to the sulfate group will exhibit a downfield chemical shift.
-
Mass Spectrometry (MS): This will allow you to confirm the molecular weight of your product.
-
Infrared (IR) Spectroscopy: Look for characteristic S=O stretching frequencies of the sulfate group.
Q4: Is this compound stable?
A4: this compound is an ester and can be hydrolyzed back to cyclohexanol and sulfuric acid, particularly in the presence of water and at elevated temperatures. It is best stored in a cool, dry environment.
Part 4: Experimental Protocols
Protocol 1: Synthesis of this compound from Cyclohexene
Materials:
-
Cyclohexene
-
Concentrated sulfuric acid (98%)
-
Ice
-
Sodium bicarbonate solution (5%)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Diethyl ether (or other suitable extraction solvent)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, place concentrated sulfuric acid and cool the flask in an ice-salt bath to below 5°C.
-
Slowly add cyclohexene dropwise from the dropping funnel to the stirred sulfuric acid, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Carefully pour the reaction mixture onto a generous amount of crushed ice in a separate beaker with stirring.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (vent frequently), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
References
-
Quora. What is the reaction between cyclohexene and sulfuric acid?. [Link]
-
Organic Syntheses. Cyclohexylbenzene. [Link]
-
Knowledge Exchange. UV-VIS Analysis on the Mechanism of the Sulfuric Acid-Catalyzed Dehydration of 2-Cyclohexen-1-OL. [Link]
- Unknown Source. Synthesis of Cyclohexene The Dehydration of Cyclohexanol. [No URL available]
- Homework.Study.com. 1. Write out all the steps for the reaction of cyclohexanol with H_2SO_4 to produce cyclohex
Technical Support Center: Purification of Cyclohexyl Hydrogen Sulfate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of Cyclohexyl Hydrogen Sulfate (C₆H₁₂O₄S). This document provides in-depth guidance, troubleshooting, and frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification of this compound, providing the essential knowledge needed to approach your experiment with confidence.
Q1: What are the typical impurities in a crude this compound synthesis?
Understanding your starting material is the first step to effective purification. This compound is most commonly synthesized via the electrophilic addition of concentrated sulfuric acid to cyclohexene.[1] Consequently, the crude product is often contaminated with several process-related impurities:
-
Unreacted Sulfuric Acid (H₂SO₄): Excess reagent used to drive the reaction to completion.
-
Unreacted Cyclohexene: The starting alkene, especially if the reaction did not go to completion.
-
Dicyclohexyl Sulfate: A common byproduct formed from the reaction of this compound with another molecule of cyclohexene.
-
Cyclohexanol: Formed from the hydrolysis of the sulfate ester, a risk during aqueous workup.[1]
-
Polymerization Byproducts: Acid-catalyzed polymerization of cyclohexene can lead to oligomeric, often tarry, impurities.
-
Water: Introduced during the reaction or workup.
Q2: What are the primary methods for purifying this compound?
Given the acidic and water-soluble nature of the compound, several strategies can be employed. The choice depends on the scale of your reaction and the required final purity.
| Purification Method | Principle | Pros | Cons |
| Aqueous Washing / Extraction | Partitions water-soluble impurities (like H₂SO₄) and water-insoluble impurities (like cyclohexene, dicyclohexyl sulfate) between an organic solvent and water. | Simple, fast, and effective for removing bulk inorganic acid and nonpolar organics. | Risk of hydrolysis, potential for emulsion formation, may not remove structurally similar impurities. |
| Precipitation via Salt Formation | The acidic proton of the hydrogen sulfate group is reacted with a base (e.g., Ba(OH)₂, NaOH, Cyclohexylamine) to form a salt which may have different solubility properties, allowing it to be selectively precipitated. | Can yield highly pure, crystalline material. Removes the compound from acidic conditions, improving stability. | Requires an additional chemical step, and the free acid must be regenerated if needed. |
| Column Chromatography | Separates compounds based on their differential adsorption to a stationary phase.[2] | Capable of providing very high purity by separating closely related impurities. | Can be time-consuming and require large volumes of solvent. The acidic nature of the compound can cause streaking on standard silica gel. |
Q3: How do I choose the best purification method for my scale and purity requirements?
The optimal method is a balance of efficiency, scale, and desired outcome.
-
For initial, large-scale cleanup: Start with an aqueous wash/extraction . This is the most effective way to remove large quantities of unreacted sulfuric acid and nonpolar side products.
-
For high purity and stability: Precipitation via salt formation is often the best choice. Converting the acidic and somewhat unstable hydrogen sulfate into a stable, crystalline salt (like the barium or sodium salt) is a classic and effective strategy.
-
For final polishing or small-scale purification: High-Performance Liquid Chromatography (HPLC) is suitable for achieving the highest purity on a smaller scale.[3][4] For preparative scale, normal-phase chromatography on silica can be attempted, but reverse-phase chromatography is often more successful for these polar, acidic compounds.
Q4: How can I convert this compound to a salt for easier handling and purification?
Converting the compound to a neutral salt is highly recommended as it often improves stability and crystallinity. A common method is precipitation as a barium salt.
Mechanism: this compound is a strong acid and will readily react with a base. Barium hydroxide is particularly useful because the byproduct, barium sulfate (BaSO₄), is extremely insoluble in water, effectively removing any contaminating sulfate ions from the solution.
2 C₆H₁₁OSO₃H + Ba(OH)₂ → (C₆H₁₁OSO₃)₂Ba + 2 H₂O H₂SO₄ (impurity) + Ba(OH)₂ → BaSO₄(s)↓ + 2 H₂O
The desired barium cyclohexyl sulfate salt can then be isolated by filtration and, if necessary, converted back to the free acid using a strong acid ion-exchange resin.
Q5: What analytical techniques should I use to assess the purity of my final product?
A combination of techniques is essential for unambiguous confirmation of structure and purity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure.[1] Look for the characteristic signal of the proton on the carbon bearing the sulfate group (H-1), which will be shifted downfield due to the electron-withdrawing effect of the sulfate. The absence of signals for cyclohexene or dicyclohexyl sulfate is a key indicator of purity.
-
Infrared (IR) Spectroscopy: The presence of strong absorption bands around 1200 cm⁻¹ (asymmetric S=O stretch) and 1000 cm⁻¹ (symmetric S-O stretch) are characteristic of the sulfate ester group.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying purity.[3] A reverse-phase method (e.g., using a C18 column) with a buffered aqueous mobile phase is typically effective for separating the polar analyte from less polar impurities.
-
Mass Spectrometry (MS): GC-MS can detect volatile impurities like unreacted cyclohexene, while LC-MS can confirm the molecular weight of the desired product (m/z 180.22).[1][5]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your purification workflow in a direct question-and-answer format.
Q: My yield is low after an aqueous workup. Why is this happening and how can I prevent it?
A: The most likely cause of low yield during aqueous workup is the hydrolysis of the sulfate ester bond . This bond is labile and can break under neutral or basic conditions, especially with heating, reverting the product to cyclohexanol and sulfuric acid.[6]
Causality & Solution Workflow:
Caption: Workflow to diagnose and prevent low yields.
Expert Tip: Before starting your workup, cool your crude reaction mixture and all washing solutions in an ice bath. This single step can significantly inhibit the rate of hydrolysis.
Q: The product is a persistent oil and won't crystallize. What are the next steps?
A: Failure to crystallize is almost always due to the presence of impurities that disrupt the formation of a crystal lattice.
Troubleshooting Steps:
-
Re-evaluate Purity: Use NMR or HPLC to check for persistent impurities like dicyclohexyl sulfate or residual organic solvent.
-
Convert to a Salt: As discussed in the FAQ, converting the oily free acid to a salt (e.g., sodium, potassium, or cyclohexylammonium salt) often induces crystallization.[7][8] The rigid ionic nature of a salt can facilitate packing into a crystal lattice.
-
Chromatographic Purification: If salt formation is unsuccessful, column chromatography is the next logical step to remove the offending impurities.[9]
-
Classical Crystallization Tricks:
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface to create nucleation sites.
-
Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the oil.
-
Solvent Titration: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol) and slowly add a poor solvent (e.g., hexane) until turbidity persists. Allow it to stand and crystallize.
-
Q: My final product shows signs of decomposition (discoloration, charring). What causes this?
A: this compound is thermally and chemically sensitive. Decomposition is typically caused by excessive heat or exposure to strong acids/bases.[6]
-
Cause 1: High Heat: Avoid concentrating the product on a rotary evaporator at high temperatures. Always use a cold water bath and stop the concentration process as soon as the bulk solvent is removed.
-
Cause 2: Residual Strong Acid: If significant amounts of sulfuric acid are carried through the purification, it can catalyze decomposition and charring upon heating. Ensure thorough washing to remove all traces of sulfuric acid.
-
Storage: Store the purified product in a freezer (-20 °C) under an inert atmosphere (nitrogen or argon) to prevent long-term degradation.
Q: Emulsions are forming during the liquid-liquid extraction. How can I break them?
A: Emulsions are common when washing crude reaction mixtures, especially when using concentrated base.
Solutions:
-
Use Dilute Base: As recommended in related procedures, use dilute (e.g., 3-5%) sodium hydroxide or sodium carbonate solutions instead of concentrated ones.[10]
-
Use Warm Water: Washing with warm (approx. 50 °C) water can sometimes help break emulsions, but be mindful of the increased risk of hydrolysis.[10]
-
Add Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, forcing the organic components out and helping to break the emulsion.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes break up the microscopic droplets.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (30 minutes to several hours). Sometimes, the layers will separate on their own.
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for common purification workflows. Always perform work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed for the initial cleanup of a crude reaction mixture to remove both acidic and nonpolar organic impurities.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Separation and quantitative analysis of alkyl sulfate ethoxymers by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation and indirect detection of alkyl sulfonates and sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C6H12O4S | CID 14004329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Cyclohexylammonium hydrogen sulfate | C6H15NO4S | CID 5284372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chromatographic purification steps: Topics by Science.gov [science.gov]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Troubleshooting Emulsion Formation in Cyclohexyl Hydrogen Sulfate Workup
This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for troubleshooting and preventing emulsion formation during the workup of reactions involving Cyclohexyl hydrogen sulfate. By understanding the underlying chemical principles, you can effectively resolve these common and frustrating separation challenges.
Section 1: Frequently Asked Questions - Understanding the "Why"
This section addresses the fundamental reasons for emulsion formation, with a specific focus on the unique properties of this compound.
Q1: What is an emulsion, and why is it a problem during my experimental workup?
An emulsion is a mixture of two or more immiscible liquids (like oil and water) where one liquid is dispersed in the other in the form of microscopic droplets.[1] In a laboratory setting, this typically manifests as a cloudy, milky, or opaque layer between the aqueous and organic phases in a separatory funnel, making a clean separation impossible.[2][3] This is a significant problem because an effective workup is the first and most crucial stage of purification; failing to separate the phases cleanly leads to product loss, contamination of your desired compound, and complications in downstream applications like chromatography or crystallization.[1]
Q2: I've noticed emulsions are especially common when working with this compound. Is there a specific reason for this?
Yes, the molecular structure of this compound is the primary culprit. This compound is amphiphilic, meaning it has both a water-loving (hydrophilic) and an oil-loving (lipophilic) part.
-
Hydrophilic Head: The hydrogen sulfate group (-OSO₃H) is polar and ionic, readily interacting with water.
-
Lipophilic Tail: The cyclohexyl group (C₆H₁₁) is a nonpolar, greasy hydrocarbon that prefers to interact with organic solvents.
This dual nature allows this compound to act as a surfactant or emulsifying agent .[4][5] It naturally migrates to the interface between the aqueous and organic layers, lowering the interfacial tension and stabilizing the dispersed droplets, thereby preventing them from coalescing into a separate layer.[4][6]
Q3: Besides the structure of my compound, what other factors can cause or worsen an emulsion?
Several factors can contribute to the formation of a stable emulsion:
-
High-Energy Agitation: Shaking a separatory funnel too vigorously imparts significant energy into the system, breaking the liquids into very fine droplets and increasing the surface area for the emulsifying agent to act upon.[7][8]
-
Presence of Particulates: Fine, insoluble solid particles can collect at the liquid-liquid interface and physically stabilize droplets, a phenomenon known as a Pickering emulsion.[9][10]
-
High Concentration of Reactants: A high concentration of the emulsifying agent (this compound) or other surfactant-like impurities can lead to more robust emulsions.
-
Inappropriate pH: The pH of the aqueous phase can influence the charge and solubility of impurities that may also contribute to emulsion stability.[2][3][11]
Section 2: The Troubleshooting Workflow - A Step-by-Step Guide to Breaking Emulsions
When faced with an emulsion, it is best to proceed with a logical workflow, starting with the simplest and least disruptive methods before escalating to more forceful techniques.
Troubleshooting Decision Tree
The following diagram outlines the recommended decision-making process for tackling an emulsion.
Caption: A decision tree for troubleshooting emulsions, from passive to active methods.
Summary of Emulsion Breaking Techniques
| Technique | Underlying Principle | When to Use | Potential Downsides |
| Patience & Gravity | Allows droplets to coalesce naturally over time. | For weak, recently formed emulsions. The first and easiest step. | Time-consuming; ineffective for stable emulsions. |
| Salting Out (Brine) | Increases the ionic strength of the aqueous phase, dehydrating and destabilizing the surfactant interface.[7][12] | The most common and often successful second step for many emulsions. | May slightly decrease the solubility of the desired product in the organic layer. |
| Filtration (Celite®) | Provides a high-surface-area, porous medium that physically disrupts the emulsion layer, promoting coalescence.[9][13] | For stubborn emulsions that do not respond to salting out. | Can lead to some product loss due to adsorption onto the filter aid. |
| Phase Separators | Utilizes a hydrophobic filter that allows the organic solvent to pass through while retaining the aqueous phase.[14][15] | An excellent alternative to filtration, especially for chlorinated solvents. | Less effective for emulsions with very fine, stable droplets.[14] |
| Centrifugation | Applies a strong mechanical force to accelerate gravitational separation of the phases.[1][2][3] | A highly effective, often "sure-fire" method for very persistent and stable emulsions. | Requires access to a centrifuge and appropriate tubes; may not be feasible for large volumes. |
| Ultrasonication | Uses high-frequency sound waves to induce cavitation, which disrupts the interfacial film.[2][3] | An alternative mechanical method for persistent emulsions. | Can potentially heat the sample; may not be available in all labs. |
Section 3: Detailed Protocols & Explanations
Level 1: Passive and Simple Chemical Methods
Q: I just finished shaking my separatory funnel and now I have a massive emulsion. What is the very first thing I should do?
A: Wait. Before taking any drastic measures, simply let the separatory funnel stand undisturbed in a ring clamp for 15-30 minutes.[2][3] Often, time and gravity are sufficient to resolve a weakly stabilized emulsion. You can assist the process by gently tapping the side of the funnel or slowly swirling the contents, which can help droplets find each other and coalesce.[2][3] Avoid further vigorous shaking.
Q: I've waited, and the emulsion is still there. What is the next logical step?
A: "Salt out" the emulsion. This is the most common and effective technique for breaking emulsions stabilized by surfactants.[7] Adding a saturated aqueous solution of sodium chloride (brine) dramatically increases the ionic strength of the water layer.[12] This reduces the solubility of organic molecules (including your product and the emulsifying agent) in the aqueous phase and dehydrates the polar head groups of the surfactant, disrupting the stable film around the droplets and forcing separation.[1][7][12]
Protocol: Salting Out with Saturated Brine
-
Prepare a saturated brine solution by adding sodium chloride (NaCl) to water with stirring until no more salt will dissolve.
-
Add a significant volume of the saturated brine solution (e.g., 20-25% of the total volume in the funnel) directly to the emulsified mixture.
-
Do not shake vigorously. Instead, gently invert the separatory funnel 2-3 times to mix the brine into the aqueous layer.
-
Vent the funnel.
-
Allow the funnel to stand and observe. The emulsion should begin to break, and a distinct interface will form.
Level 2: Active Intervention Methods
Q: Salting out helped a little, but a stubborn emulsion layer remains. What can I do now?
A: Use filtration. Filtering the entire mixture through a pad of a filter aid like Celite® (diatomaceous earth) or a plug of glass wool is an excellent physical method to break emulsions. The vast, porous surface area of the filter aid disrupts the delicate structure of the emulsion, forcing the small droplets to coalesce into a bulk liquid.[9][13]
Protocol: Celite® Filtration
-
Place a fritted glass funnel or a Büchner funnel with filter paper on a clean filter flask.
-
Prepare a slurry of Celite® in your organic extraction solvent.
-
Pour the slurry into the funnel to create a flat pad of Celite® (typically 1-2 cm thick). Gently apply vacuum to settle the pad.
-
Carefully pour the entire emulsified mixture from your separatory funnel onto the Celite® pad.
-
Apply a gentle vacuum. The two distinct liquid phases should pass through the filter and separate cleanly in the collection flask.
-
Rinse the original separatory funnel and the Celite® pad with a small amount of fresh organic solvent to recover any residual product.
-
Transfer the contents of the filter flask back to a clean separatory funnel to complete the separation.
Another excellent option is to use a commercially available phase separator , which is a cartridge or filter paper impregnated with a hydrophobic material.[14][15][16] These devices allow the organic layer to pass through while retaining the aqueous layer, effectively breaking the emulsion at the filter.[14]
Level 3: The "Sure-Fire" Mechanical Methods
Q: I have a very small volume of a precious sample, and the emulsion is incredibly stable. What is the most reliable method?
A: Centrifugation. For small-scale, stubborn emulsions, centrifugation is the most powerful and reliable technique.[2][3] The strong g-force applied by the centrifuge dramatically accelerates the phase separation that gravity would accomplish very slowly, if at all.[1][6]
Protocol: Centrifugation
-
Carefully transfer the emulsified mixture into one or more centrifuge tubes. Ensure the tubes are balanced.
-
Place the tubes in the centrifuge.
-
Spin the samples at a moderate speed (e.g., 2000-4000 rpm) for 5-10 minutes.
-
Carefully remove the tubes. You should observe a sharp, clear interface between the two layers.
-
Use a pipette to carefully remove the desired layer.
Section 4: Proactive Strategies & Mechanistic Insights
Q: How can I modify my workup from the start to prevent emulsions from forming?
A: Prevention is always the best strategy.
-
Minimize Agitation: Instead of vigorous shaking, perform a series of gentle inversions of the separatory funnel. This is often sufficient for extraction without imparting enough energy to form a stable emulsion.
-
Add Brine Early: If you know a reaction is prone to emulsification, use saturated brine for your very first aqueous wash instead of deionized water.
-
Filter Before Extraction: If your reaction mixture contains fine solids, filter them out before transferring the mixture to the separatory funnel. This prevents the formation of Pickering emulsions.
-
Consider Temperature: Using warm water for washes can sometimes help prevent emulsions, as it can decrease viscosity and alter solubilities.[17] However, be cautious of the thermal stability of your product.
Mechanism of Emulsion Stabilization
The diagram below illustrates how a single molecule of this compound orients itself at the oil-water interface to stabilize an emulsion.
Caption: The amphiphilic nature of this compound stabilizes emulsions.
References
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]
-
Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]
-
Applied Chemical Technology. (n.d.). Emulsion Breaking: Chemical Formulation Strategies That Work. Retrieved from [Link]
-
Biotage. (n.d.). ISOLUTE® Phase separator | Disposable cartridges and plates. Retrieved from [Link]
-
Feng, J., et al. (2020). Emulsion Destabilization by Squeeze Flow. Langmuir, 36(25), 7059–7065. Retrieved from [Link]
-
Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. Retrieved from [Link]
-
Altiras. (n.d.). Emulsion Breaking Studies - Fuel & Chemical Separation Research. Retrieved from [Link]
-
Labotronics Scientific. (n.d.). Solid Phase Extractor. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclohexylbenzene. Retrieved from [Link]
-
Fingas, M. (n.d.). The physics and chemistry of emulsions. Retrieved from [Link]
-
Max Planck Institute of Colloids and Interfaces. (n.d.). a little (theory): emulsion stability. Retrieved from [Link]
-
Verrerie Villeurbannaise. (n.d.). 1PS Phase Separator for Solvent Extraction, 125 mm circle (100 pcs) Impregnated with stabilized sili. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Manage an Emulsion. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]
-
Wikipedia. (n.d.). Salting out. Retrieved from [Link]
-
Reddit. (2018, February 9). Breaking emulsions. r/chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP0053847A1 - Process for the preparation of cyclohexanol and/or cyclohexanone.
-
University of Florida. (n.d.). Fundamental study of emulsions stabilized by soft and rigid particles. Retrieved from [Link]
-
ResearchGate. (n.d.). Emulsion breaking process by pH increasing of the continuous phase and special helicoidally multi-vane used geometry. Retrieved from [Link]
-
Baron, A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Emulsion Formation, Stability, and Rheology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14004329, this compound. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 3. azom.com [azom.com]
- 4. go2eti.com [go2eti.com]
- 5. bsee.gov [bsee.gov]
- 6. altiras.com [altiras.com]
- 7. biotage.com [biotage.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. reddit.com [reddit.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. researchgate.net [researchgate.net]
- 12. Salting out - Wikipedia [en.wikipedia.org]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. biotage.com [biotage.com]
- 15. dawnscientific.com [dawnscientific.com]
- 16. 1PS Phase Separator for Solvent Extraction, 125 mm circle (100 pcs) Impregnated with stabilized sili - Verrerie Villeurbannaise [verrerie-villeurbannaise.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Strategies for the Removal of Dicyclohexyl Sulfate from Reaction Mixtures
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions regarding the removal of dicyclohexyl sulfate from reaction mixtures. As a common byproduct or unreacted starting material, its effective removal is crucial for obtaining pure products and ensuring the reliability of downstream applications. This guide is designed to provide you with the expertise and practical insights needed to tackle this purification challenge head-on.
I. Understanding the Challenge: The Chemical Nature of Dicyclohexyl Sulfate
Dicyclohexyl sulfate ((C₆H₁₁)₂SO₄) is a dialkyl sulfate ester characterized by two bulky, nonpolar cyclohexyl groups.[1] This structure imparts low aqueous solubility, making its removal through simple aqueous washes challenging. Its behavior is often analogous to that of dicyclohexylurea (DCU), a common byproduct in DCC-mediated coupling reactions, which is notoriously difficult to remove due to its poor solubility in many common organic solvents.[2][3][4] Understanding the chemical properties of dicyclohexyl sulfate is paramount to devising an effective purification strategy.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing dicyclohexyl sulfate from a reaction mixture?
A2: The most effective methods for the removal of dicyclohexyl sulfate leverage its chemical reactivity and physical properties. The main strategies are:
-
Quenching (Hydrolysis): Chemically converting dicyclohexyl sulfate into more easily removable, water-soluble byproducts.
-
Precipitation & Filtration: Exploiting its low solubility in certain organic solvents to induce precipitation, followed by physical removal.
-
Extractive Work-up: Partitioning the dicyclohexyl sulfate into a specific solvent phase based on solubility differences.
-
Chromatography: Separating the dicyclohexyl sulfate from the desired product based on differential adsorption to a stationary phase.[5]
Q2: My product is also nonpolar. How can I selectively remove dicyclohexyl sulfate?
A2: This is a common challenge. When both your product and dicyclohexyl sulfate are nonpolar, simple extraction may not be effective. In this scenario, consider the following:
-
Selective Precipitation: Carefully choose a solvent system where your product is highly soluble, but dicyclohexyl sulfate is not. This may require screening several solvents.
-
Chromatography: Column chromatography is often the most effective method for separating compounds with similar polarities. A carefully selected eluent system can allow for the separation of your product from the dicyclohexyl sulfate.[6]
-
Chemical Conversion: If your product is stable to hydrolytic conditions, quenching the reaction mixture to convert the dicyclohexyl sulfate into cyclohexanol and sulfate salts can be a highly effective strategy.
Q3: Is dicyclohexyl sulfate reactive? Can I deactivate it in the reaction mixture?
A3: Yes, as an alkylating agent, dicyclohexyl sulfate is reactive.[7][8][9] It can be hydrolyzed, particularly under acidic or basic conditions, to yield cyclohexanol and sulfuric acid.[10][11] This reactivity can be exploited in a "quenching" step to convert it into byproducts that are more easily separated.
III. Troubleshooting and Workflow Guides
Decision-Making Workflow for Dicyclohexyl Sulfate Removal
This workflow will guide you in selecting the most appropriate removal strategy based on the properties of your desired product.
Sources
- 1. Dicyclohexyl sulfate | C12H22O4S | CID 15340215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 8. Alkylating agents in chemotherapy | Research Starters | EBSCO Research [ebsco.com]
- 9. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Cyclohexyl Hydrogen Sulfate Formation
Welcome to the technical support center for the synthesis of Cyclohexyl Hydrogen Sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for challenges encountered during its formation. The following information is curated from established literature and experimental best practices to ensure scientific integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
There are two main routes for the synthesis of this compound:
-
Electrophilic addition to cyclohexene: This method involves the reaction of cyclohexene with concentrated sulfuric acid. The reaction proceeds via an electrophilic attack on the double bond of cyclohexene.[1]
-
Sulfation of cyclohexanol: This involves the direct esterification of cyclohexanol with a sulfating agent, typically concentrated sulfuric acid or a sulfur trioxide complex.
Q2: What is the critical role of temperature in the formation of this compound?
Temperature is arguably the most critical parameter in the synthesis of this compound. The reaction is exothermic, and improper temperature control can lead to a variety of side reactions, significantly impacting both the yield and purity of the final product. Generally, low temperatures are favored to minimize these unwanted pathways.
Q3: What are the common side reactions that occur at elevated temperatures?
Elevated temperatures can trigger several side reactions, depending on the starting material:
-
From Cyclohexanol: The primary side reaction is the acid-catalyzed dehydration of cyclohexanol to form cyclohexene.[2] This elimination reaction is in direct competition with the desired sulfation (a substitution reaction). At higher temperatures, the elimination pathway becomes dominant. Another potential byproduct is the formation of dicyclohexyl ether.
-
From Cyclohexene: High temperatures can promote the polymerization of cyclohexene, leading to the formation of undesirable polymeric tars.[1] Additionally, the formation of dicyclohexyl sulfate is a possibility.[3]
Q4: What is the recommended temperature range for the synthesis?
While the optimal temperature can vary slightly based on the specific reagents and their concentrations, a general guideline is to maintain the reaction temperature between 0°C and 10°C . For analogous reactions, such as the formation of cyclohexylbenzene from cyclohexene and sulfuric acid, a temperature range of 5°C to 10°C is explicitly recommended to minimize side product formation.[4] It is highly advisable to use an ice bath to control the exothermic nature of the reaction.[1][4]
Q5: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or by quenching a small aliquot of the reaction mixture and analyzing it via Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, with a focus on temperature-related problems.
Issue 1: Low Yield of this compound
| Potential Cause | Explanation | Recommended Solution |
| Reaction temperature was too high. | As detailed in the FAQs, elevated temperatures favor the formation of byproducts such as cyclohexene (from cyclohexanol) or polymers (from cyclohexene).[1][2] | Maintain the reaction temperature between 0°C and 10°C using an ice bath. Add the sulfuric acid or cyclohexene dropwise to the reaction mixture to better control the exotherm. |
| Incomplete reaction. | Insufficient reaction time or inadequate mixing can lead to a low conversion of the starting material. | Ensure vigorous stirring throughout the reaction. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, NMR) to determine the optimal reaction time. |
| Loss of product during workup. | This compound is water-soluble, and significant amounts can be lost during aqueous extraction phases if not performed carefully. | When washing the organic layer, use saturated brine solutions to minimize the partitioning of the product into the aqueous phase. Minimize the number of aqueous washes. |
Issue 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Explanation | Recommended Solution |
| Formation of cyclohexene. | If the reaction temperature was not adequately controlled when starting from cyclohexanol, the dehydration byproduct, cyclohexene, will contaminate the product. | Purify the crude product by fractional distillation. Cyclohexene has a much lower boiling point (around 83°C) than this compound. |
| Formation of dicyclohexyl ether or dicyclohexyl sulfate. | These higher molecular weight byproducts can form, particularly if the stoichiometry of the reactants is not carefully controlled or if the temperature is too high. | These impurities can often be removed by recrystallization or column chromatography. |
| Residual starting material. | Unreacted cyclohexanol or cyclohexene may be present in the final product. | Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Purification via distillation or chromatography can also remove starting materials. |
Issue 3: Darkening or Polymerization of the Reaction Mixture
| Potential Cause | Explanation | Recommended Solution |
| Reaction temperature is too high. | This is a common issue when using cyclohexene as a starting material. Acid-catalyzed polymerization is accelerated at higher temperatures.[1] | Immediately cool the reaction mixture in an ice bath. For future attempts, ensure slow, dropwise addition of reagents while maintaining a low temperature (0-10°C). |
| Presence of impurities in the starting materials. | Certain impurities can act as initiators for polymerization. | Use purified starting materials. Consider passing cyclohexene through a column of activated alumina to remove any peroxide impurities. |
Experimental Protocols
The following are generalized protocols. Researchers should adapt them based on the specific scale and equipment available in their laboratory.
Protocol 1: Synthesis of this compound from Cyclohexanol
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place cyclohexanol (1.0 equivalent).
-
Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0°C.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-5°C for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture over crushed ice. Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted cyclohexanol and byproducts like dicyclohexyl ether. The aqueous layer contains the desired this compound.
-
Isolation: The product can be isolated as a salt (e.g., sodium salt) by neutralizing the aqueous layer with a base like sodium bicarbonate and then removing the water under reduced pressure.
Protocol 2: Synthesis of this compound from Cyclohexene
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place concentrated sulfuric acid (1.1 equivalents).
-
Cooling: Cool the flask in an ice bath to an internal temperature of 0-5°C.
-
Addition of Cyclohexene: Slowly add cyclohexene (1.0 equivalent) dropwise, maintaining the internal temperature between 5°C and 10°C.[4]
-
Reaction: After the addition, allow the mixture to stir at this temperature for an additional 1-2 hours.
-
Workup and Isolation: Follow the workup and isolation steps as described in Protocol 1.
Diagrams
Reaction Mechanism and Temperature Influence
Caption: Effect of temperature on the reaction pathways of cyclohexanol with sulfuric acid.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
-
Corson, B. B.; Ipatieff, V. N. Cyclohexylbenzene. Organic Syntheses. Coll. Vol. 2, p.151 (1943); Vol. 18, p.25 (1938). URL: [Link]
-
Coleman, G. H.; Johnstone, H. F. Cyclohexene. Organic Syntheses. Coll. Vol. 1, p.183 (1941); Vol. 5, p.33 (1925). URL: [Link]
-
Quora. What is the reaction between cyclohexene and sulfuric acid? URL: [Link]
-
Chegg. Lab: Dehydration of cyclohexanol to cyclohexene. URL: [Link]
-
Scribd. Dehydration of Cyclohexanol to Cyclohexene. URL: [Link]
Sources
Technical Support Center: Improving the Selectivity of Cyclohexene Sulfation
Welcome to the technical support center for cyclohexene sulfation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you enhance the selectivity and yield of your experiments. Our focus is on providing practical, scientifically grounded solutions to the specific issues encountered in the lab.
Section 1: Understanding the Reaction - Core Concepts & Mechanisms
Before troubleshooting, a firm grasp of the underlying chemical pathways is essential. This section breaks down the desired reaction and its common, yield-reducing competitors.
FAQ 1: What is the primary goal and mechanism of selective cyclohexene sulfation?
The primary objective is the electrophilic addition of a sulfur trioxide (SO₃) equivalent across the double bond of cyclohexene to form an allylic sulfate, specifically targeting the formation of a cyclohexenyl sulfate. This reaction is highly valued for creating intermediates in organic synthesis. The process typically involves a sulfur trioxide complex, such as SO₃-Pyridine or SO₃-Dimethylformamide (DMF), to moderate the extreme reactivity of free SO₃.[1][2] The sulfating agent acts as an electrophile, which is attacked by the nucleophilic π-bond of the cyclohexene ring.
FAQ 2: What are the main competing side reactions that reduce selectivity?
Several side reactions can occur, significantly lowering the yield of the desired product. The most common byproducts include:
-
Dicyclohexyl sulfate: Formed when a second molecule of cyclohexene reacts with the initially formed cyclohexene sulfuric acid.
-
Cyclohexanol: Results from the hydrolysis of the sulfate ester during reaction or workup.[3]
-
Polymers: Acid-catalyzed polymerization of cyclohexene can lead to the formation of high-molecular-weight oligomers and polymers, especially at elevated temperatures or with highly active acidic species.[4]
-
Isomeric Sulfates: Sulfation can potentially occur at different positions, although the allylic position is generally favored.
Understanding and controlling these pathways is the key to improving selectivity.
}
Figure 1. Reaction pathways in cyclohexene sulfation.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section provides a question-and-answer formatted guide to directly address the most common experimental challenges.
Problem 1: My yield of cyclohexenyl sulfate is consistently low, and I have a significant amount of unreacted cyclohexene.
Potential Causes & Solutions:
-
Insufficient Reagent Activity: The SO₃ complex may have degraded due to moisture. SO₃ complexes are highly hygroscopic.
-
Incorrect Stoichiometry: An insufficient molar equivalent of the sulfating agent will naturally lead to incomplete conversion.
-
Solution: While a 1:1 molar ratio is theoretically sufficient, a slight excess of the sulfating agent (e.g., 1.1 to 1.2 equivalents) can often drive the reaction to completion. However, a large excess can promote side reactions.
-
-
Reaction Temperature is Too Low: The activation energy for the reaction may not be met, leading to a sluggish or stalled reaction.
-
Solution: While low temperatures are generally used to control selectivity, the reaction may require a specific temperature window to proceed at a reasonable rate. If the reaction is stalled at 0°C, for example, consider slowly raising the temperature to 10-15°C while carefully monitoring the reaction progress by TLC or GC.[6]
-
Problem 2: I'm observing a significant amount of dicyclohexyl sulfate in my product mixture.
Potential Causes & Solutions:
-
High Local Concentration of Cyclohexene: Adding the sulfating agent to the bulk cyclohexene can create conditions where the newly formed cyclohexenyl sulfate intermediate is more likely to react with another cyclohexene molecule.
-
Solution (Reverse Addition): Add the cyclohexene dropwise to a solution of the sulfating agent in the chosen solvent. This keeps the concentration of free cyclohexene low at all times, minimizing the chance of the second addition.
-
-
Incorrect Molar Ratios: Using a large excess of cyclohexene will favor the formation of the dialkyl sulfate.
-
Solution: Carefully control the stoichiometry. Aim for a cyclohexene to sulfating agent ratio of 1:1 or slightly less than 1 (e.g., 0.95:1) if dicyclohexyl sulfate formation is a persistent issue.
-
Problem 3: My final product is contaminated with cyclohexanol.
Potential Causes & Solutions:
-
Premature Quenching with Water: The intermediate alkyl sulfuric acid is prone to hydrolysis.[7] Adding water or aqueous solutions too early or at too high a temperature during workup can cleave the sulfate ester.
-
Solution: Quench the reaction at a low temperature (0°C or below) by adding it to a cold, basic solution (e.g., ice-cold sodium bicarbonate or sodium hydroxide solution). The base will neutralize the acidic species, forming the more hydrolysis-stable sodium salt of the sulfate.[3]
-
-
Moisture in the Reaction: Water present during the reaction can lead to the formation of sulfuric acid, which can catalyze hydrolysis.
-
Solution: Ensure all solvents and reagents are anhydrous. Use dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[8]
-
Problem 4: The reaction mixture becomes viscous and difficult to stir, suggesting polymerization.
Potential Causes & Solutions:
-
Excessive Acidity or Temperature: Strong acidic conditions, often from uncomplexed SO₃ or sulfuric acid formed from trace moisture, can initiate cationic polymerization of cyclohexene.[4][9] This is often exacerbated by higher reaction temperatures.
-
Solution 1 (Temperature Control): Maintain a strict, low-temperature profile throughout the reaction (e.g., -10°C to 5°C). Use a cryostat or an ice-salt bath for reliable temperature management.
-
Solution 2 (Choice of Sulfating Agent): SO₃-Pyridine is generally considered a milder and more controlled sulfating agent than SO₃-DMF, which can sometimes release small amounts of dimethylamine and SO₃, leading to more aggressive reaction conditions.[1][10] Switching to SO₃-Pyridine may reduce polymerization.
-
Solution 3 (Solvent Choice): Use a non-coordinating, dry solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to maintain a homogeneous solution without participating in the reaction.
-
}
Figure 2. Troubleshooting decision tree for poor selectivity.
Section 3: Protocols & Methodologies
Following a validated protocol is crucial for reproducibility. The following methods provide a starting point for optimizing your reaction.
Protocol 1: Selective Sulfation of Cyclohexene using SO₃-Pyridine Complex
This protocol prioritizes selectivity by using a mild sulfating agent and controlled addition.
Materials:
-
Cyclohexene (freshly distilled)
-
Sulfur trioxide pyridine complex (SO₃·Py)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice-salt bath
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagent Preparation: In the flask, dissolve SO₃·Py (1.1 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to -5°C using an ice-salt bath.
-
Reaction: Dissolve cyclohexene (1.0 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the cyclohexene solution dropwise to the stirred SO₃·Py solution over 30-45 minutes, ensuring the internal temperature does not exceed 0°C.
-
Monitoring: After the addition is complete, let the reaction stir at 0°C for 1-2 hours. Monitor the reaction progress by TLC or by quenching a small aliquot and analyzing via GC-MS.[11][12]
-
Workup: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing a vigorously stirred, ice-cold saturated NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure at low temperature to obtain the crude product.
-
Purification: The resulting sodium cyclohexenyl sulfate can be purified further if necessary, often by precipitation or chromatography, though it is frequently used in its crude form for subsequent steps.
Protocol 2: Product Analysis by GC-MS
Quantitative analysis is key to accurately determining selectivity.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
Column: A non-polar or moderately polar capillary column, such as a DB-5 or equivalent, is suitable for separating cyclohexene, cyclohexanol, and other byproducts.[13]
Sample Preparation:
-
Take a small aliquot (~0.1 mL) from the reaction mixture.
-
Quench it in a vial containing cold NaHCO₃ solution and a small amount of an extraction solvent (e.g., diethyl ether or DCM).
-
Add an internal standard (e.g., dodecane) of a known concentration.
-
Vortex the vial, and inject the organic layer into the GC-MS.
Analysis:
-
Identify the peaks corresponding to cyclohexene, cyclohexanol, and the desired product (often derivatized or observed as a breakdown product) based on their retention times and mass spectra.[12]
-
Calculate the relative peak areas against the internal standard to determine the conversion of cyclohexene and the relative abundance of each product, thereby quantifying the reaction's selectivity.
Section 4: Advanced Topics & FAQs
This section explores nuanced aspects of the reaction to further refine your experimental design.
FAQ 3: How do I choose between SO₃-Pyridine and SO₃-DMF?
The choice of sulfating agent is a critical parameter that balances reactivity and selectivity.[1]
| Feature | SO₃-Pyridine Complex | SO₃-DMF Complex |
| Reactivity | Milder, more controlled.[14] | More reactive, can be faster.[2] |
| Selectivity | Generally higher selectivity, less prone to charring and polymerization.[10] | Can be less selective; side reactions are more common if not carefully controlled. |
| Handling | Commercially available as a stable solid, but hygroscopic. | Often prepared in situ or used as a solution; can be less stable.[2] |
| Best Use Case | For sensitive substrates where selectivity is paramount and side reactions must be minimized. | For less sensitive substrates where higher reactivity is desired to drive the reaction to completion. |
FAQ 4: What is the role of the solvent? Can the reaction be run neat?
The solvent plays a crucial role in temperature control, concentration management, and reaction homogeneity.
-
Function: A solvent, typically a chlorinated one like DCM, helps to dissipate the heat generated during the exothermic reaction, preventing localized hot spots that can lead to polymerization and byproduct formation. It also keeps reagent concentrations uniform.
-
Neat Conditions: While running the reaction neat (without solvent) is possible, it is generally not recommended for achieving high selectivity. The high concentration of reactants increases the likelihood of side reactions, particularly the formation of dicyclohexyl sulfate and polymers. Temperature control is also significantly more challenging.
FAQ 5: Are there alternative methods to improve selectivity?
Yes, ongoing research explores various strategies:
-
Catalytic Approaches: The use of solid acid catalysts or specific metal catalysts can offer higher selectivity and easier separation compared to stoichiometric reagents.[15] For instance, certain zeolites have been investigated for shape-selective oxidations and related reactions.
-
Flow Chemistry: Performing the reaction in a microreactor or flow chemistry setup can dramatically improve selectivity. The excellent heat transfer and precise control over reaction time and mixing minimize the formation of byproducts that are common in batch reactions.
-
Alternative Sulfating Agents: Other SO₃ complexes, such as SO₃-trimethylamine, or different sulfating agents altogether, may offer unique selectivity profiles depending on the substrate.[16]
By carefully considering these mechanistic details and troubleshooting strategies, researchers can significantly improve the outcome of cyclohexene sulfation, leading to higher yields and purer products for downstream applications.
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
- Asinger, F. (1968). Process for the preparation of secondary alkyl sulfate-containing surfactant compositions. (U.S. Patent No. EP0466243B1). Google Patents.
-
Effect of temperature in the oxidation of cyclohexane using H 4 [ -SiW 12 O 40 ]/TiO 2. (n.d.). AIP Conference Proceedings. Retrieved from [Link]
-
Zhang, Y., et al. (2015). Efficient alternating copolymerization of sulfur dioxide with cyclohexene oxide and a mechanistic understanding. Polymer Chemistry, 6(32), 5863-5869. Retrieved from [Link]
-
Reddit r/Chempros. (2022). What are some common causes of low reaction yields? Retrieved from [Link]
-
Alberigi, M. (2018). Synthesis of Cyclohexene via Dehydration of Cyclohexanol Discussion Part 1. Malberigi's Blog. Retrieved from [Link]
-
Karst, J., & Linhardt, R. (2018). Chemical approaches to the sulfation of small molecules: current progress and future directions. Bioorganic & Medicinal Chemistry, 26(12), 3131-3143. Retrieved from [Link]
-
ResearchGate. (n.d.). Initial sulfation attempts using SO3 ⋅ pyridine and SO3 ⋅ DMF. Retrieved from [Link]
-
Frederick, D. S., Cogan, H. D., & Marvel, C. S. (1934). The Reaction between Sulfur Dioxide and Olefins. Cyclohexene. Journal of the American Chemical Society, 56(8), 1815-1817. Retrieved from [Link]
-
Chemithon. (1997). Sulfonation and Sulfation Processes. Retrieved from [Link]
- Process for removing sulfuric acid from the reaction mixture obtained in the sulfoxidation of paraffins. (n.d.). Google Patents.
-
Tomaz, S. (2023). Influence of temperature on gas-phase oxidation of cyclohexene and limonene. Helda - University of Helsinki. Retrieved from [Link]
-
[Gas chromatography-infrared spectroscopy(GC-IR) analysis of the oxidation products of cyclohexene]. (1997). Guang Pu Xue Yu Guang Pu Fen Xi, 17(4), 88-90. Retrieved from [Link]
-
University of Calgary. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol. Retrieved from [Link]
-
Liu, H., et al. (2019). Selective Hydrogenation of Benzene to Cyclohexene over Monometallic Ru Catalysts: Investigation of ZnO and ZnSO4 as Reaction Additives as Well as Particle Size Effect. Catalysts, 9(10), 843. Retrieved from [Link]
-
Smith, A. M., et al. (2024). A modified all-in-one DMSO-activating and base releasing reagent for the Parikh-Doering-type benzylic oxidation reaction. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymerisation of cyclohexene. Retrieved from [Link]
-
Al-Ghamdi, S. A., et al. (2024). Selective Oxidation of Cyclohexene over the Mesoporous H-Beta Zeolite on Copper/Nickel Bimetal Catalyst in Continuous Reactor. ACS Omega. Retrieved from [Link]
-
Hermans, I., et al. (2007). The formation of byproducts in the autoxidation of cyclohexane. Chemistry – A European Journal, 13(15), 4175-4182. Retrieved from [Link]
-
ResearchGate. (n.d.). GC/MS chromatogram of products mixture after oxidation of cyclohexene. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of Cyclohexene totrans-1,2-Cyclohexanediol Promoted byp-Toluenesulfonic Acid without Organic Solvents. Retrieved from [Link]
- Sulfation of alcohols with a solution of a complex of so3 with dimethylformamide. (n.d.). Google Patents.
-
ResearchGate. (n.d.). What are your suggestions for sulfonation reaction conditions and purification using pyridine-SO3 complex? Retrieved from [Link]
-
ResearchGate. (n.d.). The temperature dependence of cyclohexene hydrogenation and dehydrogenation turnover rates. Retrieved from [Link]
-
Ishikita, S., et al. (2022). Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Journal of the American Chemical Society, 144(2), 966-974. Retrieved from [Link]
-
Karst, J. C., & Linhardt, R. J. (2014). Chemical Sulfation of Small Molecules – Advances and Challenges. Current Organic Chemistry, 18(2), 254-266. Retrieved from [Link]
-
van de Runstraat, A., et al. (1997). Selectivity to cyclohexene in the gas-phase hydrogenation of benzene over ruthenium. Faraday Discussions, 105, 253-264. Retrieved from [Link]
-
Barkenbus, C., & Owen, J. J. (1934). Preparation of Primary n-Alkyl Sulfates. Journal of the American Chemical Society, 56(8), 1817-1818. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated. Retrieved from [Link]
-
Li, Y., et al. (2025). Epoxidation Selectivity of Cyclohexene Catalyzed by Electric Field at the Interface of Microdroplets without Catalyst. Journal of the American Chemical Society, 147(37), 33460-33471. Retrieved from [Link]
-
ResearchGate. (n.d.). The Formation of Byproducts in the Autoxidation of Cyclohexane. Retrieved from [Link]
- Conversion of cyclohexane to cyclohexene. (n.d.). Google Patents.
-
Ovoshchnikov, D. S., et al. (2021). The Low Temperature Solvent-Free Aerobic Oxidation of Cyclohexene to Cyclohexane Diol over Highly Active Au/Graphite and Au/Graphene Catalysts. Catalysts, 11(11), 1335. Retrieved from [Link]
-
Wang, H., et al. (2023). Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. Polymers, 15(13), 2848. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 2.2: Preparation of Cyclohexene from Cyclohexanol. Retrieved from [Link]
-
Dyer, P. W., et al. (2014). Ring-Opening Copolymerization of Cyclohexene Oxide and Cyclic Anhydrides Catalyzed by Bimetallic Scorpionate Zinc Catalysts. Macromolecules, 47(12), 3868-3876. Retrieved from [Link]
-
Leah4sci. (2014, March 3). Aromatic Sulfonation Mechanism - EAS vid 5. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of reaction temperature on cyclohexane oxidative dehydrogenation. Retrieved from [Link]
-
Li, M., et al. (2025). Superior high 2-cyclohexen-1-ol selectivity in electrocatalytic cyclohexene oxidation through tailored oil-water interface. Nano Research, 18(8). Retrieved from [Link]
-
Ishikita, S., et al. (2022). Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Journal of the American Chemical Society. Retrieved from [Link]
Sources
- 1. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3544555A - Sulfation of alcohols with a solution of a complex of so3 with dimethylformamide - Google Patents [patents.google.com]
- 3. EP0466243B1 - Process for the preparation of secondary alkyl sulfate-containing surfactant compositions - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. chemithon.com [chemithon.com]
- 8. reddit.com [reddit.com]
- 9. Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. [Gas chromatography-infrared spectroscopy(GC-IR) analysis of the oxidation products of cyclohexene] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Technical Support Center: Controlling Exothermicity in Sulfuric Acid Addition to Alkenes
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the critical importance of maintaining precise control over reaction parameters. The acid-catalyzed hydration of alkenes using sulfuric acid is a cornerstone of organic synthesis, but its inherent exothermicity presents significant challenges. An uncontrolled temperature increase can lead to reduced yield, increased impurity profiles, and potentially hazardous thermal runaway events.[1]
This guide provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting protocols. Our goal is to equip you with the knowledge to not only prevent issues but to understand the underlying chemical principles governing your reaction's thermal behavior.
Frequently Asked Questions (FAQs)
Q1: Why is the addition of concentrated sulfuric acid to an alkene an exothermic reaction?
A1: The reaction is exothermic because the overall process involves the breaking of weaker bonds and the formation of stronger, more stable bonds, releasing the energy difference as heat.[2] The mechanism proceeds via electrophilic addition.[3][4]
-
Step 1 (Rate-Determining): The π-bond of the alkene (relatively weak) attacks a proton (H⁺) from the highly polar H-O bond in sulfuric acid.[5][6] This breaks the π-bond and an H-OSO₃H bond, forming a more stable carbocation intermediate and a new, strong C-H σ-bond. This initial step has the highest activation energy.[7]
-
Step 2: The nucleophilic hydrogensulfate ion (HSO₄⁻) then rapidly attacks the electrophilic carbocation, forming a strong C-O σ-bond and yielding an alkyl hydrogensulfate.[5]
The net energy released from forming the strong C-H and C-O sigma bonds is greater than the energy consumed to break the C=C pi bond and the H-O bond, resulting in a negative enthalpy change (ΔH) and the release of heat.[2][8]
Q2: What are the primary risks associated with poor exotherm control in this reaction?
A2: The primary risks escalate from product degradation to severe safety hazards:
-
Reduced Selectivity and Yield: Higher temperatures can provide sufficient activation energy for alternative reaction pathways, leading to the formation of polymers, ethers (if alcohols are present), or other unwanted byproducts.[9]
-
Product Decomposition: The desired alkyl hydrogensulfate or the final alcohol product can decompose at elevated temperatures, often observed as charring or darkening of the reaction mixture. Concentrated sulfuric acid is a potent oxidizing and dehydrating agent, and these side reactions are accelerated by heat.[10]
-
Thermal Runaway: This is the most critical risk. A thermal runaway occurs when the reaction rate increases due to a rise in temperature, which in turn releases heat more rapidly, further increasing the temperature in an uncontrolled positive feedback loop.[1] This can lead to a violent boiling of solvents, over-pressurization of the vessel, and potentially an explosion or fire.[1][11]
Q3: Which factors have the greatest impact on the rate of heat generation?
A3: Several factors critically influence the reaction's thermal profile:
-
Rate of Addition: The rate at which sulfuric acid is added is the most direct and crucial control parameter. A faster addition rate introduces reactants more quickly, accelerating the reaction and heat generation.[9]
-
Concentration of Reactants: Higher concentrations of both the alkene and the sulfuric acid lead to a higher frequency of molecular collisions, increasing the reaction rate and the volumetric heat output.[9]
-
Mixing Efficiency: Poor mixing can create localized "hot spots" where the concentration of reactants is high, leading to a rapid exotherm in one part of the reactor even if the bulk temperature appears stable. Efficient stirring is vital for uniform heat dissipation.[12]
-
Alkene Structure: The structure of the alkene affects the stability of the carbocation intermediate. Alkenes that form more stable carbocations (e.g., tertiary vs. secondary) will generally react faster, leading to a more rapid release of heat.[6][7]
-
Temperature: Like most chemical reactions, the rate of addition increases with temperature. A higher starting temperature or inadequate cooling will cause the reaction to proceed faster and generate heat more quickly.[9]
Troubleshooting Guide: Managing Exotherms
Q: My reaction temperature is rising rapidly and exceeding the target range. What is the immediate course of action?
A: This situation requires a calm, systematic, and immediate response to prevent thermal runaway. Follow this troubleshooting workflow:
Q: I've observed a dark brown or black color developing in my reaction. What happened?
A: Dark coloration or charring is a strong indicator that the reaction temperature became too high, either throughout the bulk solution or in localized hot spots. Concentrated sulfuric acid is a powerful dehydrating agent, and at elevated temperatures, it will begin to aggressively oxidize and dehydrate the organic compounds present, leading to the formation of carbonaceous byproducts and sulfur dioxide. This significantly reduces your yield and complicates purification.
Corrective Action: Review your protocol. The most likely causes are an excessive addition rate, inefficient stirring, or inadequate cooling capacity. For future runs, reduce the addition rate and/or use a more potent cooling bath (see Table 1).[13]
Q: The reaction appears to have stopped, as the temperature is no longer rising despite continued addition. Should I increase the addition rate?
A: Absolutely not. This could be a sign of a dangerous induction period, especially if mixing is poor. An unreacted pool of sulfuric acid and alkene could be accumulating. A sudden improvement in mixing or a localized temperature increase could trigger a delayed but extremely rapid and large exotherm.
Troubleshooting Steps:
-
Stop the addition immediately.
-
Observe the temperature for at least 5-10 minutes to ensure it is truly stable.
-
Verify that your stirrer is functioning correctly and creating a good vortex for mixing.
-
If the reaction has genuinely stalled, there may be an issue with reagent purity or moisture content.[13] Do not try to "kick-start" it with rapid addition. It is safer to quench the reaction and investigate the root cause.
Protocols for Thermal Control
Protocol 1: Controlled Addition of Sulfuric Acid
This protocol outlines a standard laboratory procedure for the safe, controlled addition of concentrated H₂SO₄ to an alkene.
1. Equipment Setup:
- Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a digital thermometer with the probe submerged in the reaction medium, and a pressure-equalizing dropping funnel.
- Place the flask in a secondary container (e.g., a crystallizing dish) and create a cooling bath capable of maintaining a temperature at least 10-15°C below your target reaction temperature (see Table 1).
- Ensure the entire setup is securely clamped within a fume hood.[14]
2. Reagent Preparation:
- Charge the flask with the alkene and any solvent. Begin stirring and cool the solution to the target starting temperature (e.g., 0°C).
- Carefully charge the dropping funnel with the pre-calculated amount of concentrated sulfuric acid.
3. Controlled Addition:
- Begin adding the sulfuric acid dropwise from the funnel. The initial rate should be very slow (approx. 1 drop every 5-10 seconds).
- Monitor the internal temperature constantly. The primary goal is to maintain a stable internal temperature by matching the addition rate to the system's ability to remove heat.
- If the temperature rises more than 2-3°C above the set point, immediately stop the addition and wait for the cooling bath to bring the temperature back down before resuming at a slower rate.
4. Reaction Monitoring & Completion:
- After the addition is complete, continue to stir the reaction at the target temperature and monitor for any delayed exotherm.
- Monitor reaction progress using an appropriate technique (e.g., TLC, GC-MS) until completion is confirmed.
Data Table 1: Common Laboratory Cooling Baths
| Cooling Bath Composition | Typical Achievable Temperature (°C) | Pros | Cons |
| Ice / Water | 0 to 5 | Readily available, non-toxic. | Limited cooling capacity for highly exothermic reactions. |
| Ice / Saturated NaCl | -10 to -20 | Inexpensive, greater cooling capacity than ice/water. | Corrosive to some metals. |
| Dry Ice / Acetone | -78 | Excellent cooling capacity, rapid cooling. | Acetone is flammable; requires careful handling of dry ice (risk of frostbite). |
| Dry Ice / Isopropanol | -77 | Similar to acetone but slightly less volatile and flammable. | Requires careful handling of dry ice. |
Protocol 2: Safe Reaction Quenching
Quenching a reaction containing concentrated sulfuric acid is also hazardous due to the large heat of dilution of sulfuric acid.[15] Never add water directly to the concentrated reaction mixture. [14]
1. Preparation for Quench:
- Ensure the reaction is complete and has cooled to the target quench temperature (typically 0-5°C).
- In a separate, larger flask, prepare the quenching solution (e.g., a large volume of ice-cold water or a chilled, dilute solution of sodium bicarbonate). This flask should also be in a cooling bath.
2. The "Reverse Addition" Quench:
- Using a cannula or a dropping funnel, slowly and carefully transfer the reaction mixture into the vigorously stirred quenching solution.
- This "reverse addition" ensures that the concentrated acid is always being added to a large excess of the diluent, allowing the heat generated to be absorbed more effectively.[16]
- Monitor the temperature of the quenching vessel during the addition. If it rises significantly, pause the transfer until it cools.
3. Neutralization and Workup:
- After the transfer is complete, if an acidic quench was used, slowly add a base (e.g., sat. NaHCO₃) until gas evolution ceases and the pH is neutral or slightly basic.
- The reaction is now safely quenched and can proceed to the extraction and purification stages.[17]
References
-
Master Organic Chemistry. (2023, September 15). Hydration of Alkenes With Aqueous Acid. [Link]
-
Energy Foundations for High School Chemistry. Exothermic, Endothermic, & Chemical Change. [Link]
-
chemrevise. (n.d.). 3.4 Alkenes. [Link]
-
Gautier, G., et al. (2016). Heat exchanger/reactors (HEX reactors): Concepts, technologies: State-of-the-art. CORE. [Link]
-
The Organic Chemistry Tutor. (2020, July 6). Alkene + H2SO4 + H2O. YouTube. [Link]
-
eCampusOntario Pressbooks. 3.2.2 – Hydration of Alkenes. [Link]
-
MDPI. (2020). Heat Transfer and Hydrodynamics in Stirred Tanks with Liquid-Solid Flow Studied by CFD–DEM Method. [Link]
-
Wolfram Demonstrations Project. (2013). Dynamics of a Continuous Stirred-Tank Reactor with Consecutive Exothermic and Endothermic Reactions. [Link]
-
Quora. (2018, May 3). What happens when alkene reacts with hot and concentrated sulphuric acid?[Link]
-
Wikipedia. Exothermic reaction. [Link]
-
Doc Brown's Chemistry. hydration of an alkene Reaction of ALKENES with concentrated sulfuric acid. [Link]
-
ChemiPhys. (2016, October 14). Reaction between Sulphuric Acid and Alkenes. [Link]
-
Chemguide. alkenes and sulphuric (sulfuric) acid. [Link]
-
Chemistry LibreTexts. (2023, January 22). Addition of Sulfuric acid to Alkenes. [Link]
-
Save My Exams. (2024, April 29). Addition Reactions of Alkenes. [Link]
-
ResearchGate. (2022, January). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. [Link]
-
University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. [Link]
-
YouTube. (2023, December 24). How Can You Identify An Exothermic Reaction?[Link]
-
ResearchGate. (1980). Heat and Mass Transfer in a Tank Reactor Stirred by Gaseous Jets. [Link]
-
ScienceDirect. Local and overall heat transfer of exothermic reactions in microreactor systems. [Link]
-
YouTube. (2024, June 3). Can Sulfuric Acid Cause A Fire?[Link]
-
Royal Society of Chemistry. (2020, August 3). Temperature changes in exothermic and endothermic reactions. [Link]
-
YouTube. (2024, January 3). What Is Quenching In Organic Chemistry?[Link]
-
ResearchGate. (2019, March 25). If i want to quench a reaction contain sulphuric acid with water how should i add the water?[Link]
-
KGROUP. (2006, October 27). Quenching Reactive Substances. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
Wikipedia. Thermal runaway. [Link]
-
Gasmet Technologies. What is thermal runaway in lithium-ion batteries. [Link]
-
Journal of the American Chemical Society. Sulfuric Acid as Autocatalyst in the Formation of Sulfuric Acid. [Link]
-
Michigan State University, Department of Chemistry. Addition Reactions of Alkenes. [Link]
-
Monash University. Exothermic and endothermic reactions. [Link]
-
YouTube. (2020, October 9). Chapter 5 – Part 5: Endothermic and Exothermic Sample Problems. [Link]
-
Duke University, Occupational & Environmental Safety Office. Chemical Safety Guidelines - Sulfuric Acid. [Link]
-
Dragonfly Energy. What Is Thermal Runaway In Batteries?[Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench. [Link]
-
ClearTech. (2018, December 7). Sulphuric Acid Safety Data Sheet. [Link]
-
VelocityEHS. (2014, July 22). Sulfuric Acid Safety Tips – Sulfuric Acid MSDS Information. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Alkenes with Sulfuric Acid. [Link]
-
Doc Brown's Chemistry. mechanism addition sulfuric/sulphuric acid water to alkenes. [Link]
Sources
- 1. Thermal runaway - Wikipedia [en.wikipedia.org]
- 2. monash.edu [monash.edu]
- 3. chemrevise.org [chemrevise.org]
- 4. savemyexams.com [savemyexams.com]
- 5. hydration of an alkene Reaction of ALKENES with concentrated sulfuric acid alkyl hydrogensulfate salts hydrolysis to form alcohols advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 6. mechanism addition sulfuric/sulphuric acid water to alkenes electrophilic ionic mechanism steps ethene propene reagents reaction conditions organic synthesis [docbrown.info]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Exothermic reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. quora.com [quora.com]
- 11. gasmet.com [gasmet.com]
- 12. mdpi.com [mdpi.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. safety.duke.edu [safety.duke.edu]
- 15. CCOHS: Sulfuric Acid [ccohs.ca]
- 16. How To Run A Reaction [chem.rochester.edu]
- 17. How To [chem.rochester.edu]
Technical Support Center: Byproducts of Cyclohexene & Concentrated Sulfuric Acid Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for navigating the complexities of the reaction between cyclohexene and concentrated sulfuric acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this classic electrophilic addition reaction. Our goal is to provide field-proven insights and troubleshooting strategies to help you anticipate, identify, and manage the formation of common and unexpected byproducts.
Troubleshooting Guide
This section addresses specific issues encountered during the experiment, focusing on the diagnosis and resolution rooted in the chemical principles of the reaction.
Problem 1: The final product is a dark, viscous oil or contains black solids.
-
Probable Cause: This is a classic sign of charring and oxidation. Concentrated sulfuric acid is a strong oxidizing agent, particularly at elevated temperatures.[1] The acid can oxidize the organic compounds (cyclohexene, products, and byproducts) to elemental carbon and produce sulfur dioxide (SO₂), which may be detected by its sharp, pungent odor.[1]
-
Solution & Scientific Rationale:
-
Strict Temperature Control: The primary solution is to maintain a lower reaction temperature. The activation energy for oxidation and polymerization side reactions is often higher than that for the desired electrophilic addition. Running the reaction in an ice bath can significantly suppress these degradation pathways.
-
Controlled Reagent Addition: Add the concentrated sulfuric acid dropwise to the cyclohexene with vigorous stirring. This ensures efficient heat dissipation and prevents localized "hot spots" where charring can initiate.
-
Acid Concentration: While "concentrated" acid is required, using fuming sulfuric acid or excessively high concentrations can exacerbate oxidation. Ensure you are using the appropriate grade and concentration for your intended synthesis.
-
Problem 2: A significant high-boiling point fraction is collected during final distillation.
-
Probable Cause: The most likely identity of this fraction is dicyclohexyl ether or polymeric/dimeric byproducts .[2][3] Dicyclohexyl ether has a boiling point of approximately 243 °C, significantly higher than cyclohexene (83 °C) or cyclohexanol (161 °C).[4][5]
-
Solution & Scientific Rationale:
-
Mechanism of Formation: These byproducts arise from the common cyclohexyl carbocation intermediate. Instead of being trapped by the bisulfate anion or water, the carbocation can be attacked by another nucleophile present in the flask.
-
Dicyclohexyl Ether: If the reaction is a hydration to form cyclohexanol, the newly formed alcohol can act as a nucleophile, attacking another carbocation.[2][6]
-
Dimerization/Polymerization: A molecule of cyclohexene can act as a nucleophile, attacking the carbocation to form a dimeric carbocation, which can then be terminated or continue to polymerize.[3]
-
-
Prevention:
-
Minimize reaction time to reduce the probability of side reactions.
-
Maintain a low temperature to decrease the rate of these competing reactions.
-
Ensure a stoichiometric excess of the trapping agent (water, if cyclohexanol is the desired product) to favor the main reaction pathway.
-
-
Purification: Use efficient fractional distillation to separate the desired product from these high-boiling impurities.[1]
-
Problem 3: GC-MS analysis reveals multiple unexpected peaks close to the main product.
-
Probable Cause: Your product is likely a mixture containing the desired compound along with unreacted starting material and various byproducts. The concentration of sulfuric acid and the presence of water are critical factors that dictate the product distribution.[7][8]
-
Solution & Scientific Rationale:
-
Identify the Components: Use the table below to tentatively identify the peaks based on their expected boiling points (which correlate with GC retention times) and molecular weights (from MS).
-
Optimize Reaction Conditions:
-
If unreacted cyclohexene is present, consider increasing the reaction time or temperature slightly (while balancing the risk of charring).
-
If cyclohexanol is observed when the alkyl hydrogen sulfate is desired, ensure anhydrous conditions and use highly concentrated sulfuric acid.
-
If dicyclohexyl sulfate is suspected, this indicates highly concentrated conditions where two equivalents of the carbocation have reacted with the sulfate ion.[8]
-
-
Refine Workup Procedure: The standard workup is designed to remove specific impurities.
-
Sodium Carbonate/Bicarbonate Wash: This step is crucial for neutralizing residual sulfuric acid, which could otherwise catalyze degradation during distillation.[1][9]
-
Brine Wash: Washing with saturated sodium chloride solution helps to break up emulsions and reduces the solubility of organic compounds in the aqueous layer, improving separation.[10]
-
Drying: Ensure the organic layer is thoroughly dried with an agent like anhydrous calcium chloride or magnesium sulfate before distillation, as water can co-distill with the product.[10][11]
-
-
Table 1: Properties of Potential Reaction Components
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| Cyclohexene | C₆H₁₀ | 82.14 | 83 | Starting Material |
| Cyclohexanol | C₆H₁₂O | 100.16 | 161 | Product of Hydration[7] |
| Cyclohexyl Hydrogen Sulfate | C₆H₁₂O₄S | 180.22 | High (Decomposes) | Primary Addition Product[12] |
| Dicyclohexyl Ether | C₁₂H₂₂O | 182.30 | ~243 | Common Byproduct[2][5] |
| Dicyclohexyl Sulfate | C₁₂H₂₂O₄S | 278.37 | High (Decomposes) | Byproduct with conc. H₂SO₄[8] |
| Cyclohexene Dimer | C₁₂H₂₀ | 164.29 | Variable | Polymerization Byproduct[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism, and how does it lead to different byproducts?
The core of the reaction is the electrophilic addition of a proton (H⁺) from sulfuric acid to the cyclohexene double bond.[13][14] This creates a secondary cyclohexyl carbocation, a highly reactive intermediate. The fate of this carbocation determines the final product distribution.
-
Path A (Main Reaction): The carbocation reacts with the nucleophilic bisulfate anion (HSO₄⁻) to form this compound.[12][15] If water is added, this can be hydrolyzed to cyclohexanol.
-
Path B (Ether Formation): The carbocation is attacked by the oxygen atom of a cyclohexanol molecule (either the product of hydration or unreacted starting material if dehydrating an alcohol).[2][6]
-
Path C (Polymerization): The carbocation is attacked by the electron-rich double bond of another cyclohexene molecule.[3]
Diagram: Reaction Pathways of the Cyclohexyl Carbocation
Caption: Fate of the carbocation intermediate.
Q2: How does the concentration of sulfuric acid affect the outcome?
The concentration of sulfuric acid is one of the most critical parameters.
-
Concentrated H₂SO₄: In the absence of significant water, the reaction favors the formation of this compound.[15] These conditions also promote polymerization and ether formation due to the high concentration of the acid catalyst and organic species.
-
Dilute H₂SO₄: When a significant amount of water is present, the reaction pathway shifts. The carbocation is preferentially trapped by water molecules, which are present in much higher concentration than the bisulfate anion. This leads to the formation of cyclohexanol via an acid-catalyzed hydration mechanism.[7][8]
Q3: Why is it necessary to wash the crude product with a basic solution like sodium carbonate?
Washing with a mild base such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) is a critical purification step.[1][9] Its purpose is to neutralize any remaining traces of the sulfuric acid catalyst. If the acid is not removed, it can catalyze decomposition and polymerization of the product during the final heating for distillation, leading to a lower yield and a contaminated final product.
Q4: What analytical techniques are best for identifying these byproducts?
A combination of techniques is recommended for unambiguous identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool. GC separates the components of the mixture, and MS provides the molecular weight and fragmentation pattern of each component, allowing for positive identification.[11][16]
-
Infrared (IR) Spectroscopy: IR can confirm the presence or absence of key functional groups. For example, a broad peak around 3300 cm⁻¹ would indicate O-H bonds (cyclohexanol), while its absence and the presence of a peak around 1650 cm⁻¹ would suggest C=C bonds (unreacted cyclohexene).[9]
-
Chemical Tests: Simple qualitative tests can provide quick confirmation. The disappearance of the color of bromine water or a potassium permanganate solution indicates the presence of an alkene (unreacted cyclohexene).[17][18]
Diagram: General Troubleshooting & Analysis Workflow
Caption: A logical workflow for troubleshooting byproduct formation.
References
-
ChemKey. Explaining The Reaction Between Symmetrical Alkenes and Sulfuric acid. Available at: [Link]
-
Quora. (2019). What is the reaction between cyclohexene and sulfuric acid?. Available at: [Link]
-
Chemistry LibreTexts. (2023). Reactions of Alkenes with Sulfuric Acid. Available at: [Link]
-
Chemsheets. Dehydration of cyclohexanol Purification of cyclohexene Testing the cyclohexene. Available at: [Link]
-
Pearson. Starting with cyclohexene, how can the following compounds be prepared? c. dicyclohexyl ether. Available at: [Link]
-
Synthesis of Cyclohexene The Dehydration of Cyclohexanol. Available at: [Link]
-
Chemistry LibreTexts. (2024). 2.2: Preparation of Cyclohexene from Cyclohexanol. Available at: [Link]
-
Chemguide. electrophilic addition - symmetrical alkenes and sulphuric acid. Available at: [Link]
-
Chemistry 3719L – Lab Session 8 Synthesis of Cyclohexene from Cyclohexanol by Acid-catalyzed Elimination (E1). Available at: [Link]
-
Quora. (2017). What are the products formed when 2 moles of cyclohexene reacts with conc h2so4?. Available at: [Link]
-
The Department of Chemistry, UWI, Mona, Jamaica. Preparation of cyclohexene from cyclohexanol. Available at: [Link]
-
The Student Room. (2015). Reactions of cyclohexene's. Available at: [Link]
-
Royal Society of Chemistry. (2015). Practical skills assessment video - the dehydration of cyclohexanol to cyclohexene. Available at: [Link]
-
Brainly.in. (2018). Reaction of cyclohexene with concentrated sulphuric acid. Available at: [Link]
-
PrepChem.com. Preparation of cyclohexene. Available at: [Link]
-
Pearson. What is the major organic product obtained when cyclohexene is treated with concentrated H2SO4 under heating conditions. Available at: [Link]
-
Chemguide. Explaining electrophilic addition involving sulphuric acid. Available at: [Link]
- Google Patents. (2020). CN110642681A - Preparation method of dicyclohexyl ether.
-
Chem 267: Cyclohexene (revised 6/2020). Available at: [Link]
-
Synthesis of Cyclohexene The Dehydration of Cyclohexanol. Available at: [Link]
-
Save My Exams. (2024). Addition Reactions of Alkenes (Oxford AQA International A Level (IAL) Chemistry): Revision Note. Available at: [Link]
-
Chegg. (2017). Dicyclohexyl ether is one potential byproduct that could be formed during the sulfuric-acid catalyzed dehydration of cyclohexanol. Provide a mechanism for this reaction.. Available at: [Link]
-
LookChem. Dicyclohexyl ether. Available at: [Link]
-
The Royal Society of Chemistry. Preparation of cyclohexene. Available at: [Link]
-
YouTube. (2023). Cyclohexene Synthesis. Available at: [Link]
-
Chemical Engineering Transactions. (2019). Hydration of Cyclohexene to Cyclohexanol in a Hybrid Reactive Distillation with a Side Decanter. Available at: [Link]
-
Scribd. Synthesis of Cyclohexanol To Cyclohexene - Lab Report. Available at: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. CN110642681A - Preparation method of dicyclohexyl ether - Google Patents [patents.google.com]
- 5. lookchem.com [lookchem.com]
- 6. Preparation of cyclohexene from cyclohexanol. [wwwchem.uwimona.edu.jm]
- 7. quora.com [quora.com]
- 8. Page loading... [guidechem.com]
- 9. rsc.org [rsc.org]
- 10. scisheets.co.uk [scisheets.co.uk]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. shout.education [shout.education]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. scribd.com [scribd.com]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. youtube.com [youtube.com]
Technical Support Center: Managing Acidic Waste from Cyclohexyl Hydrogen Sulfate Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of cyclohexyl hydrogen sulfate. Our goal is to provide expert, field-proven guidance on safely managing the acidic waste generated during this process. This document moves beyond simple protocols to explain the causality behind our recommendations, ensuring a safe, compliant, and efficient workflow.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Waste Stream
Q1: What exactly is in the acidic waste generated during this compound synthesis?
The composition of your acidic waste depends on your specific synthetic route.
-
Route A: Cyclohexene + Sulfuric Acid: The primary components are unreacted concentrated sulfuric acid (H₂SO₄) and potentially some sulfonated byproducts.[1][2] The reaction is an equilibrium process, often leaving significant amounts of unreacted acid.[3]
-
Route B: Cyclohexanol + Chlorosulfonic Acid: This route generates a waste stream containing hydrochloric acid (HCl), which is released during the reaction, and any excess chlorosulfonic acid (ClSO₃H).[1][3][4] Chlorosulfonic acid itself is highly reactive and will violently decompose in the presence of water to form sulfuric acid and hydrochloric acid.[5]
In both cases, the waste is highly corrosive and classified as hazardous (EPA Waste Code D002) if the pH is ≤ 2.0.[6][7]
Q2: Why is this waste considered hazardous?
The waste is hazardous primarily due to its corrosivity .[7] Strong acids like sulfuric and hydrochloric acid can cause severe chemical burns to skin and eyes, damage respiratory tracts if inhaled, and corrode metals and other materials.[8][9][10] Improper disposal can lead to significant environmental damage, altering the pH of soil and water bodies, which is detrimental to flora and fauna.[11]
Section 2: Waste Characterization & Analysis
Q1: How do I properly characterize my acidic waste before treatment?
Accurate characterization is a critical first step for safety and regulatory compliance. You need to know what you're treating.
-
Estimate Acid Concentration: Based on your reaction stoichiometry, calculate the theoretical maximum concentration of residual acid. This provides a baseline for the amount of neutralizing agent you will need.
-
Measure pH: Using a calibrated pH meter is the most accurate way to determine the corrosivity of the waste.[7] For highly concentrated acids, you will need to take a small, known volume of the waste and carefully dilute it in a large volume of deionized water before measuring the pH.
-
Titration (for precise concentration): For more rigorous process control, you can titrate a diluted sample of the waste with a standardized solution of a strong base (e.g., 1M Sodium Hydroxide) to determine the exact acid concentration.
Q2: Are there more advanced analytical methods I should consider?
For most routine laboratory waste, pH and titrimetric analysis are sufficient. However, if your process is prone to side reactions or if you are working under GMP conditions, you might consider:
-
Toxicity Characteristic Leaching Procedure (TCLP): This EPA method (SW-846 Method 1311) is used to determine if any hazardous components, particularly heavy metals from catalysts or reactors, could leach into the environment.[12][13]
-
Synthetic Precipitation Leaching Procedure (SPLP): This method (SW-846 Method 1312) simulates exposure to acid rain and is used to assess the potential mobility of pollutants in the waste.[7][12]
Troubleshooting & Procedural Guides
Section 3: Safety First - Handling & Spill Control
Q1: What is the mandatory Personal Protective Equipment (PPE) for handling this waste?
There is no room for compromise on safety. When handling concentrated acidic waste, the following PPE is required:
-
Eye Protection: Chemical splash goggles and a full-face shield.[6][8]
-
Hand Protection: Acid-resistant gloves are essential. Butyl rubber or Viton® are excellent choices for sulfuric acid. Always check the manufacturer's glove compatibility chart.
-
Body Protection: A chemical-resistant apron or lab coat.[8]
-
Respiratory Protection: Work must be conducted in a certified chemical fume hood to avoid inhaling corrosive vapors.[6][14]
Q2: What is the correct procedure for a spill?
All personnel handling acidic waste must be trained on spill mitigation.[5]
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Contain: Contain the spill using an acid-neutralizing spill kit or inert absorbent materials like sand or vermiculite. Do NOT use combustible materials like paper towels to absorb the initial spill.
-
Neutralize: Slowly apply an acid neutralizer (such as sodium bicarbonate) from the outside of the spill inwards. Be prepared for fizzing and gas evolution (CO₂).
-
Clean Up: Once neutralized, the residue can be absorbed, collected in a designated waste container, and disposed of according to your institution's hazardous waste procedures.
-
Report: Report the spill to your Environmental Health and Safety (EHS) department.
Section 4: Step-by-Step Neutralization Protocol
Q1: What is the best chemical for neutralizing my acidic waste?
The choice of neutralizing agent depends on the scale of your operation and the specific acid.
| Neutralizing Agent | Chemical Formula | Pros | Cons |
| Sodium Bicarbonate | NaHCO₃ | Inexpensive, readily available, weak base (safer to handle), CO₂ evolution provides a visual cue.[15][16] | Can cause significant foaming, inefficient for large volumes. |
| Sodium Hydroxide | NaOH | Highly effective, inexpensive, fast reaction. | Strong base (itself hazardous), reaction is highly exothermic and can cause boiling/splattering if not controlled.[15] |
| Calcium Hydroxide (Lime) | Ca(OH)₂ | Very low cost, effective. | Low solubility in water, can form insoluble calcium sulfate precipitates, making cleanup more difficult.[17] |
| Sodium Carbonate (Soda Ash) | Na₂CO₃ | More effective per unit weight than sodium bicarbonate. | Stronger base than bicarbonate, can also cause significant foaming and exothermic reaction. |
For typical lab-scale (<1 L) waste, a dilute solution of sodium hydroxide or sodium bicarbonate is recommended.
Experimental Protocol: Lab-Scale Acidic Waste Neutralization
This protocol is designed for the safe neutralization of up to 1 liter of acidic waste.
Materials:
-
Appropriate PPE (see Section 3)
-
Stir plate and magnetic stir bar
-
Large beaker (must be at least 5x the volume of the waste)
-
Ice bath
-
Calibrated pH meter or pH paper
-
Neutralizing agent (e.g., 5% Sodium Hydroxide solution or saturated Sodium Bicarbonate solution)
-
Waste container for neutralized solution
Procedure:
-
Work in a Fume Hood: Perform all steps inside a certified chemical fume hood.[6]
-
Prepare the Neutralization Vessel: Place the large beaker in an ice bath on top of the stir plate. This is critical to manage the heat generated during neutralization.[18]
-
Add Base: Add a volume of your neutralizing base solution to the large beaker.
-
SLOWLY Add Acid Waste: With vigorous stirring, slowly add the acidic waste to the neutralizing solution using a pipette or dropping funnel. NEVER add water or base directly to concentrated acid waste. [8][19] This can cause a violent exothermic reaction and splattering.
-
Monitor Temperature and pH: Continuously monitor the temperature of the solution. If it rises too quickly or approaches boiling, stop the addition and allow it to cool. Periodically check the pH.
-
Target Neutral pH: Continue adding the acidic waste until the pH of the solution is stable within a neutral range (typically between 6.0 and 9.0).[18][20]
-
Final Disposal: Once neutralized, the solution can be transferred to a designated waste container. Consult your local EHS department for final disposal guidelines. Do not assume it can be poured down the drain.[18][19]
Diagram: Acidic Waste Neutralization Workflow
Caption: Workflow for safe laboratory-scale neutralization of acidic waste.
Section 5: Troubleshooting Common Issues
Q1: My neutralization reaction is getting too hot and starting to boil! What should I do?
A: Stop the addition of acid immediately. The rapid temperature increase indicates the reaction is too exothermic for your current cooling capacity. Allow the solution to cool down in the ice bath. Resume addition at a much slower rate once the temperature has stabilized. If it happens again, consider using a more dilute neutralizing solution or a larger ice bath.
Q2: I added too much base and now my waste is alkaline (pH > 9.5). What's the procedure now?
A: You have created a corrosive basic waste, which is also hazardous. You must neutralize it back to the acceptable range. To do this, use a dilute acid (e.g., 5% acetic acid or citric acid). Add the dilute acid very slowly while monitoring the pH until it is within the 6.0-9.0 range. Document this corrective action in your lab notebook.
Q3: A white solid (precipitate) is forming during neutralization. Is this a problem?
A: This is common if you are using calcium hydroxide (lime) as a neutralizing agent, which forms calcium sulfate (gypsum), a sparingly soluble salt.[4] It is generally not a problem, but the solid will need to be separated from the liquid (by decanting or filtration) before final disposal. Both the liquid and solid phases must be disposed of according to local regulations.
Diagram: Troubleshooting Neutralization Issues
Caption: Decision-making guide for common neutralization problems.
References
- Safety Measures and Handling Protocols for Chlorosulphonic Acid. (2024). SlideServe.
- Chlorosulfonic Acid. Veolia North America.
- How to neutralize sulfuric acid. (n.d.). Lab Alley.
- How to Safely Dispose of Sulfuric Acid. (n.d.). Lab Alley.
- Cyclohexyl Hydrogen Sulf
- Management of Acid Waste. (2022). GreenTec Energy.
- How To Neutralize Sulfuric Acid Solutions. (2024). Simple Solvents.
- Chlorosulfonic acid. (n.d.).
- Proper Disposal Procedures for Sulfuric Acid and Tridecan-2-ol. (n.d.). Benchchem.
- SAFETY DATA SHEET - Chlorosulfonic acid. (2024). Sigma-Aldrich.
- How to Treat Acid Waste: A Comprehensive Guide. (2024). Greenflow.
- Neutralizing Sulfuric Acid: Effective Methods You Should Know. (2024). North Industrial Chemicals.
- Waste Neutralization Systems: Advancing Eco-Friendly Industrial Solutions. (2024).
- SAFETY DATA SHEET - Chlorosulfonic acid. (2012). Fisher Scientific.
- Waste Characteriz
- Chapter 7 - Management Procedures For Specific Waste Types. (n.d.). Cornell University Environmental Health and Safety.
- Remediation and recycling of inorganic acids and their green alternatives for sustainable industrial chemical processes. (2023). Environmental Science: Advances. Royal Society of Chemistry.
- How to Dispose of Acids and Bases Safely: A Complete Guide. (2024). Greenflow.
- Sulfonation and Sulfation Processes. (1997).
- Waste Characterization. (n.d.).
- Hazardous Waste Characteristics. (2025). US Environmental Protection Agency.
- Sulf
- What is the reaction between cyclohexene and sulfuric acid? (2019). Quora.
- How Should Hydrochloric Acid Be Disposed Of Safely? (2025). Chemistry For Everyone.
- School Science Safety | Disposal of Hazardous Waste. (2023). YouTube.
Sources
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. chemithon.com [chemithon.com]
- 4. Sulfation - Wikipedia [en.wikipedia.org]
- 5. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rtilab.com [rtilab.com]
- 8. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]
- 9. How To Neutralize Sulfuric Acid Solutions [postapplescientific.com]
- 10. fishersci.com [fishersci.com]
- 11. Remediation and recycling of inorganic acids and their green alternatives for sustainable industrial chemical processes - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D3VA00112A [pubs.rsc.org]
- 12. Waste Characterization - Eurofins USA [eurofinsus.com]
- 13. epa.gov [epa.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Neutralizing Sulfuric Acid: Effective Methods You Should Know [northindustrial.net]
- 16. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
- 17. waterandwastewater.com [waterandwastewater.com]
- 18. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 19. laballey.com [laballey.com]
- 20. laballey.com [laballey.com]
Technical Support Center: Computational Modeling for Optimizing Cyclohexyl Hydrogen Sulfate Synthesis
Introduction
Welcome to the Technical Support Center for the synthesis of Cyclohexyl Hydrogen Sulfate. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this synthesis process through a combination of experimental best practices and computational modeling. The synthesis of this compound, a key intermediate in various chemical transformations, presents several challenges including managing its exothermic nature, minimizing side-product formation, and ensuring high purity of the final product.[1]
This document provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the synthesis. We will explore how computational modeling, particularly Computational Fluid Dynamics (CFD) and kinetic modeling, can be a powerful predictive tool to understand and optimize reaction conditions, leading to improved yield, purity, and process safety.
The Role of Computational Modeling in Synthesis Optimization
Computational modeling has become an indispensable tool in modern chemical engineering, allowing for the simulation of complex processes and providing insights that are often difficult to obtain through experimentation alone.[2][3] For the synthesis of this compound, two primary modeling approaches are particularly valuable:
-
Computational Fluid Dynamics (CFD): CFD models can simulate the fluid flow, heat transfer, and mass transfer within the reactor.[4][5][6] This is crucial for understanding how mixing affects local temperature and concentration gradients, which in turn influence reaction rates and selectivity. By simulating different impeller designs, stirring speeds, and reactor geometries, we can predict and mitigate the formation of hotspots and dead zones that can lead to undesirable side reactions.[3][4][6]
-
Kinetic Modeling: A kinetic model mathematically describes the rates of the desired and undesired reactions occurring in the system.[7][8] By understanding the kinetics, we can predict how changes in temperature, reactant concentrations, and catalyst loading will affect the yield of this compound and the formation of byproducts over time.
The synergy of these two modeling approaches allows for a comprehensive in-silico optimization of the synthesis process before extensive laboratory work is undertaken.
Workflow for Computational Model Development and Application
Caption: The electrophilic addition of sulfuric acid to cyclohexene, leading to the desired product and potential side products.
Troubleshooting Steps & Computational Insights:
| Side Product | Formation Mechanism | Experimental Mitigation | Computational Modeling Insight |
| Dicyclohexyl Sulfate | The cyclohexyl carbocation intermediate reacts with a molecule of the already formed this compound. | - Maintain a lower reaction temperature (e.g., 5-10°C) to favor the kinetic product. [2] - Avoid a large excess of cyclohexene. | A kinetic model can help identify the temperature and concentration ranges where the rate of dicyclohexyl sulfate formation becomes significant compared to the desired product formation. |
| Polymerization | The carbocation intermediate can act as an initiator for the cationic polymerization of cyclohexene. [1] | - Add cyclohexene slowly to the sulfuric acid to maintain a low concentration of the alkene. [1] - Ensure rapid and efficient mixing to disperse the cyclohexene quickly. | CFD simulations can help design a feeding strategy (e.g., subsurface addition near the impeller) that minimizes local high concentrations of cyclohexene, thereby reducing the rate of polymerization. |
Issue 3: Difficulty in Product Purification
Q: How can I effectively purify my this compound and remove unreacted sulfuric acid and side products?
A: Purification can be challenging due to the high polarity of the product and the presence of strong acid.
Purification Protocol:
-
Quenching: After the reaction is complete, carefully pour the reaction mixture over crushed ice or into cold water to quench the reaction and dilute the sulfuric acid.
-
Neutralization: Slowly add a cold, dilute solution of a base (e.g., sodium hydroxide or sodium bicarbonate) to neutralize the excess sulfuric acid. [2]Monitor the pH closely to avoid making the solution too basic, which could hydrolyze the product.
-
Extraction: If dicyclohexyl sulfate or other organic byproducts are present, perform an extraction with a non-polar organic solvent like ether to remove them. [2]The desired this compound will remain in the aqueous layer as its salt.
-
Isolation: The sodium salt of this compound can be isolated by evaporation of the water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting of common issues in this compound synthesis.
Experimental Protocols
Standard Synthesis of this compound
This protocol is a baseline for experimental work and can be used to generate data for computational model validation.
-
Preparation:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 100 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0-5°C. [2]
-
-
Reaction:
-
Slowly add 0.5 moles of cyclohexene dropwise to the stirred, cold sulfuric acid over a period of 1-2 hours. [1][2] * Maintain the internal temperature between 5°C and 10°C throughout the addition. [2] * After the addition is complete, continue stirring for an additional hour at the same temperature.
-
-
Work-up and Purification:
-
Slowly pour the reaction mixture into a beaker containing 500g of crushed ice with vigorous stirring.
-
Neutralize the excess sulfuric acid by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Wash the aqueous solution with two 100 mL portions of diethyl ether to remove any organic-soluble byproducts. [2] * The aqueous layer containing the sodium salt of this compound can be concentrated under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from an appropriate solvent if necessary.
-
Analytical Characterization
-
¹H NMR: To confirm the structure of the product. The proton on the carbon bearing the sulfate group will be shifted downfield. [1]* FTIR: To identify the characteristic S=O and C-O-S stretching frequencies of the sulfate group.
-
HPLC/GC-MS: To determine the purity of the product and quantify any byproducts. [1]
Safety Precautions
-
Reagents: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Cyclohexene is flammable. Handle both chemicals in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.
-
Exothermic Reaction: The reaction is highly exothermic. Ensure adequate cooling and slow addition of reagents to maintain temperature control and prevent runaway reactions. [9]* Quenching: Always add the acid to water/ice, never the other way around, to avoid violent boiling and splashing.
References
-
Sulfonation and Sulfation Processes - Chemithon. (URL: [Link])
-
cyclohexylbenzene - Organic Syntheses Procedure. (URL: [Link])
-
What is the reaction between cyclohexene and sulfuric acid? - Quora. (URL: [Link])
-
Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC - NIH. (URL: [Link])
-
Reaction of cyclohexene with concentrated sulphuric acid - Brainly.in. (URL: [Link])
-
CFD Simulation of Mixing Effect on a Continuous Stirred Tank Reactor - Semantic Scholar. (URL: [Link])
-
Digital Twinning Process for Stirred Tank Reactors/Separation Unit Operations through Tandem Experimental/Computational Fluid Dynamics (CFD) Simulations - MDPI. (URL: [Link])
-
CFD simulation of the fluid hydrodynamics in a continuous stirred-tank reactor. (URL: [Link])
-
CFD Simulation of the Fluid Hydrodynamics in a Continuous Stirred-Tank Reactor - Aidic. (URL: [Link])
-
Explaining electrophilic addition involving sulphuric acid - Chemguide. (URL: [Link])
-
CFD modelling of single and multiphase flow in a stirred tank reactor - FOSSEE. (URL: [Link])
-
What are the products formed when 2 moles of cyclohexene reacts with conc h2so4? (URL: [Link])
-
Kinetic modeling of liquid phase catalytic alkylation of guaiacol with cyclohexene - CONICET. (URL: [Link])
-
Organic Syntheses Procedure. (URL: [Link])
-
electrophilic addition - symmetrical alkenes and sulphuric acid - Chemguide. (URL: [Link])
-
Experimental and Kinetic Modeling Study on High-Temperature Autoignition of Cyclohexene. (URL: [Link])
-
Reactions of Alkenes with Sulfuric Acid - Chemistry LibreTexts. (URL: [Link])
-
3.4 Alkenes | chemrevise. (URL: [Link])
-
Kinetic equations for liquid-phase selective hydrogenation of benzene to cyclohexene. (URL: [Link])
-
mechanism addition sulfuric/sulphuric acid water to alkenes electrophilic ionic mechanism steps ethene propene reagents reaction conditions organic synthesis - Doc Brown's Chemistry. (URL: [Link])
-
2.4electrophilic Addition - Symmetrical Alkenes and Sulphuric Acid | PDF - Scribd. (URL: [Link])
-
Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. (URL: [Link])
-
(PDF) Sulfonation chemistry - more sustainable approaches - ResearchGate. (URL: [Link])
-
How to purify and isolate required compound from a reaction mixture? - ResearchGate. (URL: [Link])
-
Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-performance liquid chromatography - NIH. (URL: [Link])
-
This compound | C6H12O4S | CID 14004329 - PubChem - NIH. (URL: [Link])
-
Dicyclohexyl sulfate | C12H22O4S | CID 15340215 - PubChem - NIH. (URL: [Link])
-
cyclohexene - Organic Syntheses Procedure. (URL: [Link])
-
The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])
-
Kinetic Modeling of Hydrogen Production by Dehydrogenation of Polycyclic Naphthenes with Varying Degrees of Condensation - MDPI. (URL: [Link])
-
Density Functional Theory: Introduction and Applications - YouTube. (URL: [Link])
-
Density Functional Theory Study on the Adsorption Mechanism of Sulphide Gas Molecules on α-Fe 2 O 3 (001) Surface - MDPI. (URL: [Link])
-
Density functional theory study on the reaction mechanism of Ni+-catalysed cyclohexane dehydrogenation | Request PDF - ResearchGate. (URL: [Link])
-
Density-Functional-Theory Modeling of Cyclohexane Partial Oxidation in Millisecond Single-Gauze Reactors | Request PDF - ResearchGate. (URL: [Link])
-
Fast adsorption and kinetic separation of benzene and cyclohexane/cyclohexene in a microporous metal azolate framework - Journal of Materials Chemistry A (RSC Publishing). (URL: [Link])
-
Density Functional Theory Study in Photocatalytic Water Splitting via Covalent Triazine Frameworks Functioned by Benzothiophene Sulfone - MDPI. (URL: [Link])
- WO2012024839A1 - Preparation method of dicyclohexyl disulfide - Google P
-
Determination of sulphate content of anionic surfactants: sodium di-2-ethylhexyl sulphosuccinate - PubMed. (URL: [Link])
-
The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH | Request PDF - ResearchGate. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] CFD Simulation of Mixing Effect on a Continuous Stirred Tank Reactor | Semantic Scholar [semanticscholar.org]
- 5. Research Portal [openresearch.surrey.ac.uk]
- 6. aidic.it [aidic.it]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Experimental and Kinetic Modeling Study on High-Temperature Autoignition of Cyclohexene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
Technical Support Center: Preventing the Formation of Colored Impurities in Sulfation Reactions
Welcome to our dedicated technical support guide for professionals engaged in sulfation reactions. This resource is tailored for researchers, chemists, and process development scientists who encounter the persistent challenge of colored impurity formation. The objective is to provide not just remedial actions, but a foundational understanding of the reaction mechanisms that lead to these impurities, thereby enabling proactive prevention and robust troubleshooting.
Introduction: The Challenge of Color in Sulfation
Sulfation is an essential transformation in the synthesis of pharmaceuticals and specialty chemicals. However, the reaction's utility is often compromised by the generation of intensely colored byproducts. These impurities, even in trace amounts, can be challenging to remove and may impact the final product's quality, stability, and regulatory acceptance. Understanding the origins of these chromophores is paramount to developing effective control strategies.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns dark brown or black almost immediately upon adding the sulfating agent. What is the cause, and how can I prevent this?
This common issue is typically indicative of substrate decomposition, often referred to as charring.
Underlying Causes:
-
Highly Reactive Sulfating Agents: Potent sulfating agents such as sulfur trioxide (SO₃) and oleum are extremely exothermic upon reaction.[1] If not properly controlled, this can lead to localized "hot spots" that cause thermal degradation of the organic substrate.
-
Mass Transfer Limitations: Inefficient mixing can result in high local concentrations of the sulfating agent, exacerbating the problem of localized overheating and subsequent charring.[2]
-
Substrate Sensitivity: Organic molecules with functionalities that are susceptible to oxidation or acid-catalyzed degradation are particularly prone to charring under harsh sulfating conditions.
Preventative Measures and Protocols:
-
Strict Temperature Control:
-
Action: It is crucial to maintain a low and consistent reaction temperature, generally between -10 °C and 10 °C, during the addition of the sulfating agent. This can be achieved using an efficient cooling system like an ice-salt bath or a cryocooler.
-
Rationale: Lower temperatures decrease the rate of exothermic side reactions, allowing the desired sulfation to occur more selectively.
-
-
Controlled Reagent Addition:
-
Action: The sulfating agent should be added slowly and, if feasible, below the surface of the reaction mixture to promote rapid dispersion. The use of a syringe pump is highly recommended for precise and steady addition.
-
Rationale: Slow and controlled addition prevents the formation of localized areas of high reagent concentration, thereby minimizing thermal decomposition.
-
-
Selection of a Milder Sulfating Agent:
-
Action: For substrates that are sensitive, consider replacing aggressive reagents with milder alternatives. Sulfur trioxide-amine complexes, such as SO₃-pyridine or SO₃-trimethylamine, are excellent choices.[3][4][5][6]
-
Rationale: These complexes moderate the reactivity of SO₃, leading to a more controlled sulfation process with a significant reduction in charring and other side reactions.[6][7]
-
Comparison of Common Sulfating Agents:
| Sulfating Agent | Reactivity Level | Common Colored Byproducts | Ideal for |
| Oleum (H₂SO₄·SO₃) | Very High | Charred material, polysulfonated species | Robust, non-sensitive substrates |
| Chlorosulfonic Acid (ClSO₃H) | High | Charred material, chlorinated species | Alcohols and phenols |
| SO₃-Pyridine Complex | Moderate | Minimal charring | Sensitive substrates like alcohols, amines |
| SO₃-DMF Complex | Moderate | Minimal charring | Heterocyclic compounds |
Troubleshooting Workflow for Immediate Discoloration:
Caption: A logical workflow to diagnose and resolve immediate discoloration in sulfation reactions.
Q2: After quenching and work-up, my isolated product has a persistent yellow or pink tint. What are these impurities, and how can they be removed?
This type of coloration often indicates the formation of stable, conjugated byproducts that are carried through the purification process.
Underlying Causes:
-
Oxidative Side Reactions: For aromatic substrates like phenols, oxidation can occur in parallel with sulfation, leading to the formation of highly conjugated and colored species such as quinone-type structures.
-
Nitrated Impurities: The use of lower-grade sulfuric acid that contains nitric acid as an impurity can lead to the formation of yellow-colored nitrated side products.
-
Solvent-Related Byproducts: Certain solvents can react with the sulfating agent to generate reactive intermediates. For instance, SO₃ can react with DMF to form the Vilsmeier reagent, which can then react with the substrate to produce colored impurities.
Preventative and Remedial Protocols:
-
Maintain an Inert Atmosphere:
-
Action: Conduct the reaction under an inert atmosphere, such as nitrogen or argon.
-
Rationale: Excluding oxygen from the reaction environment minimizes oxidative side reactions that are a common source of colored impurities.
-
-
Ensure High Purity of Reagents:
-
Action: Utilize high-purity grades of sulfating agents and solvents. If nitration is suspected, it is advisable to test the sulfuric acid for the presence of nitric acid.
-
Rationale: The purity of the starting materials is critical to preventing the formation of colored byproducts.
-
-
Post-Reaction Decolorization Techniques:
-
Activated Carbon Treatment:
-
Protocol:
-
Dissolve the crude product in a suitable solvent.
-
Add 1-5% (w/w) of activated carbon.[8]
-
Stir the resulting slurry for 1-2 hours at a temperature ranging from ambient to slightly elevated (e.g., 40-50 °C).
-
Remove the activated carbon by filtering the mixture through a pad of celite.
-
Isolate the purified product from the filtrate by crystallization or precipitation.
-
-
Rationale: Activated carbon possesses a high surface area and is effective at adsorbing large, planar, conjugated molecules, which are often the source of color.[9][10][11]
-
-
Recrystallization:
-
Action: Select a solvent system in which the desired product has high solubility at elevated temperatures but low solubility at cooler temperatures, while the colored impurities remain dissolved.
-
Rationale: This fundamental purification technique is highly effective for separating compounds with differing solubility profiles.
-
-
Decision Tree for Post-Workup Color Issues:
Caption: A troubleshooting guide for addressing persistent color in the final product.
Q3: My sulfation of an aliphatic alcohol is giving low yields and byproducts. How can I improve the reaction's efficiency and purity?
Incomplete reactions and the formation of byproducts during the sulfation of alcohols are often due to equilibrium effects and competing side reactions.
Underlying Causes:
-
Reversibility: The formation of alkyl sulfates can be a reversible process, and the presence of water can lead to hydrolysis of the product back to the starting alcohol.[12][13][14][15][16]
-
Elimination Reactions: Under acidic conditions, especially at higher temperatures, secondary and tertiary alcohols can undergo dehydration to form alkenes, which can then polymerize into colored tars.
-
Ether Formation: An intermolecular dehydration reaction between two alcohol molecules can result in the formation of ether byproducts.
Preventative Measures and Protocols:
-
Anhydrous Conditions:
-
Action: It is imperative to use anhydrous starting materials and solvents.
-
Rationale: The removal of water from the reaction system shifts the equilibrium towards the formation of the desired sulfate ester and minimizes product hydrolysis.
-
-
Appropriate Reagent and Base Selection:
-
Action: For alcohol sulfation, the SO₃-pyridine complex is often the reagent of choice. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, which can also serve as the solvent.[6]
-
Rationale: The base serves to neutralize the sulfuric acid byproduct, thereby preventing acid-catalyzed side reactions like elimination and ether formation.
-
Competing Reaction Pathways in Alcohol Sulfation:
Caption: A diagram illustrating the desired sulfation pathway versus common side reactions for alcohols.
References
-
Title: Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC Source: National Institutes of Health URL: [Link]
-
Title: Mechanism of alcohol sulfation Source: ResearchGate URL: [Link]
-
Title: Analysis of sulfate esters by solvolysis or hydrolysis Source: PubMed URL: [Link]
-
Title: The role of activated carbon in organic synthesis Source: xingyuancarbon.com URL: [Link]
-
Title: Sulfur-Trioxide Complex Source: Ozone Specialities URL: [Link]
- Title: PROCESS FOR SULFATING UNSATURATED ALCOHOLS Source: Google Patents URL
-
Title: Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfamates Source: ACS Publications URL: [Link]
-
Title: The Role of Activated Carbon In Organic Synthesis Source: Xingyuan Industry URL: [Link]
-
Title: Approaches to the Sulfation of Small Molecules: Current Progress and Future Directions Source: ChemRxiv URL: [Link]
-
Title: Enzymatic Hydrolysis of an Organic Sulfur Compound Source: Scirp.org URL: [Link]
-
Title: Sulfatase - Wikipedia Source: Wikipedia URL: [Link]
- Title: Sulfation of alcohols using ureamodified sulfuric acid Source: Google Patents URL
-
Title: Chemical approaches to the sulfation of small molecules: current progress and future directions Source: PubMed URL: [Link]
-
Title: A proposed mechanism for hydrolysis of the covalently bound sulfate... Source: ResearchGate URL: [Link]
-
Title: Sulfation - Wikipedia Source: Wikipedia URL: [Link]
- Title: Removal of color impurities from organic compounds Source: Google Patents URL
-
Title: 3.5C: Charcoal - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: (PDF) Sulfur Trioxide-Amine Adducts Source: ResearchGate URL: [Link]
-
Title: 10.3: Converting an Alcohol to a Sulfonate Ester Source: Chemistry LibreTexts URL: [Link]
-
Title: Coloration Process in the Sulfonation of Fatty Acid Methyl Ester with Sulfur Trioxide Source: researchgate.net URL: [Link]
-
Title: Sulfonation and Sulfation Processes Source: Chemithon URL: [Link]
-
Title: Decolorization Protocol Source: Creative Bioarray URL: [Link]
-
Title: Decolorization of Solution & Chemicals Source: Concepts Ecotech URL: [Link]
-
Title: Application Of Activated Carbon Decolorization in The Chemical Industry Source: naturecarbon.com URL: [Link]
-
Title: How can I remove color from my reaction product? Source: Biotage URL: [Link]
-
Title: Ch17 Reactions of Aromatic Compounds Source: msubillings.edu URL: [Link]
- Title: Process for the production of alcohol sulfates Source: Google Patents URL
-
Title: Sulfonation of Aromatic Compounds Source: YouTube URL: [Link]
-
Title: Aromatic sulfonation - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Sulfation pathways from red to green Source: PubMed Central URL: [Link]
-
Title: Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds Source: YouTube URL: [Link]
-
Title: Sulfonation of Benzene and Aromatic Rings Source: YouTube URL: [Link]
-
Title: Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution Source: masterorganicchemistry.com URL: [Link]
-
Title: Sulfation Source: Britannica URL: [Link]
-
Title: Chemical Sulfation of Small Molecules – Advances and Challenges Source: National Institutes of Health URL: [Link]
- Title: Continuous sulphonation process Source: Google Patents URL
-
Title: Sulfonation of benzene. How Sulfonation can be used as blocking group Source: YouTube URL: [Link]
-
Title: Aromatic Sulfonation Mechanism - EAS vid 5 By Leah4sci Source: YouTube URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US3891689A - Continuous sulphonation process - Google Patents [patents.google.com]
- 3. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Chemical approaches to the sulfation of small molecules: current progress and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ozonespecialities.com [ozonespecialities.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Role of Activated Carbon In Organic Synthesis [xygrup.cn]
- 10. sdlookchem.com [sdlookchem.com]
- 11. conceptsecotech.com [conceptsecotech.com]
- 12. Analysis of sulfate esters by solvolysis or hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enzymatic Hydrolysis of an Organic Sulfur Compound [scirp.org]
- 15. Sulfatase - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Identification of Cyclohexyl Hydrogen Sulfate: An NMR-Centric Comparative Analysis
Introduction: Cyclohexyl hydrogen sulfate (C₆H₁₂O₄S) is a key organic intermediate, notably formed during the classic electrophilic addition of sulfuric acid to cyclohexene.[1] Its unambiguous identification is crucial for reaction monitoring, quality control, and mechanistic studies. While several analytical techniques can provide clues to its structure, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the definitive, non-destructive method for complete structural elucidation. This guide provides an in-depth, NMR-centric comparison of analytical techniques for the characterization of this compound, grounded in field-proven insights and experimental causality.
Part 1: The Unrivaled Power of NMR for Structural Elucidation
NMR spectroscopy provides a detailed map of the carbon-hydrogen framework of a molecule, making it an indispensable tool for confirming the structure of this compound.[1] Unlike other techniques that identify fragments or functional groups, NMR reveals the precise connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
The proton (¹H) NMR spectrum of this compound is highly informative. The key to its interpretation lies in understanding the influence of the electron-withdrawing sulfate (-OSO₃H) group.
-
The Alpha-Proton (H-1): The proton on the carbon directly attached to the sulfate group (C-1) is the most deshielded proton on the cyclohexane ring. Its signal is shifted significantly downfield (to a higher ppm value) compared to the other cyclohexane protons.[1] This is a direct consequence of the inductive effect of the highly electronegative oxygen atoms in the sulfate moiety.
-
Signal Multiplicity: The H-1 signal will appear as a complex multiplet due to spin-spin coupling with the four adjacent protons on C-2 and C-6. The exact appearance depends on the chair conformation of the ring and the relative axial/equatorial orientations of the coupled protons.
-
Other Cyclohexane Protons: The remaining ten protons on the cyclohexane ring will resonate at higher fields (lower ppm), typically in a crowded region, as they are further from the electron-withdrawing group.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The carbon (¹³C) NMR spectrum provides complementary information, confirming the carbon framework.
-
The Alpha-Carbon (C-1): Similar to the alpha-proton, the C-1 carbon experiences a significant downfield shift due to the direct attachment to the electronegative oxygen of the sulfate group. Its chemical shift is a key diagnostic marker.
-
Symmetry and Signal Count: Assuming a rapid chair-chair interconversion at room temperature, the molecule possesses a plane of symmetry. This results in four distinct carbon signals: C-1, C-2/C-6, C-3/C-5, and C-4. This reduction in the number of signals from the six carbons present is a powerful confirmation of the molecule's symmetry.
Advanced NMR Techniques
For unambiguous assignment, two-dimensional (2D) NMR experiments are invaluable:
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling relationships, allowing for the tracing of the proton connectivity throughout the cyclohexane ring, starting from the well-resolved H-1 signal.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, definitively assigning each carbon signal to its attached proton(s).
-
³³S NMR: While technically possible, ³³S NMR is rarely used for routine organic characterization. It suffers from a low natural abundance (0.76%), a low gyromagnetic ratio, and quadrupolar broadening, resulting in very broad signals and low sensitivity.[2][3] It is generally reserved for specialized studies on small, highly symmetric inorganic sulfates.[2]
Part 2: A Comparative Analysis of Analytical Techniques
While NMR is the gold standard for structural confirmation, other techniques can provide supporting or screening-level information. Their performance is objectively compared below.
| Technique | Information Provided | Sample Preparation | Destructive? | Sensitivity | Key Limitations |
| NMR Spectroscopy | Complete molecular structure, connectivity, stereochemistry | Simple dissolution in a deuterated solvent | No | Moderate | Lower sensitivity than MS; requires higher sample concentration. |
| Mass Spectrometry (LC-MS/MS, GC-MS) | Molecular weight and fragmentation pattern | Dilution; may require hydrolysis and derivatization for GC-MS[4] | Yes | Very High | Provides no information on atom connectivity; cannot distinguish isomers without standards. |
| FTIR Spectroscopy | Presence of functional groups (e.g., S=O, C-O, C-H)[1][5] | Minimal (neat, KBr pellet, or solution) | No | Moderate | Does not provide a detailed structural map; many compounds have similar functional groups. |
| Elemental Analysis | Percentage composition of C, H, and S | Weighed, pure sample | Yes | Low | Confirms empirical formula only; cannot distinguish between isomers. |
| Chemical Hydrolysis/Solvolysis | Releases sulfate for separate analysis[6] | Harsh chemical treatment (acid/base)[6] | Yes | N/A | Is an analytical step, not a standalone identification method; can cause degradation.[4] |
Part 3: Experimental Protocol for NMR Analysis
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Objective: To obtain unambiguous ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Materials:
-
This compound sample (approx. 10-20 mg for ¹H, 50-100 mg for ¹³C)
-
Deuterated solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is a good choice due to its ability to dissolve the polar analyte and the presence of the acidic sulfate proton.
-
NMR tubes (5 mm, high precision)
-
Pipettes and vials
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the this compound sample and place it into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Gently vortex or sonicate the vial until the sample is completely dissolved.
-
Causality Note: DMSO-d₆ is chosen over other common solvents like CDCl₃ because this compound is a polar, acidic compound with poor solubility in chloroform. The acidic proton of the sulfate group will also be observable in DMSO-d₆, whereas it would rapidly exchange with D₂O.
-
-
Transfer to NMR Tube:
-
Using a clean pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detection coil (typically ~4 cm).
-
-
Instrument Setup & Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the instrument on the deuterium signal of the DMSO-d₆ solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Typical Parameters: Spectral width of ~12 ppm, acquisition time of ~3-4 seconds, relaxation delay of 2-5 seconds, 8-16 scans.
-
Causality Note: A relaxation delay of at least 2 seconds ensures that all protons have fully relaxed before the next pulse, allowing for accurate integration if quantitative analysis is needed.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical Parameters: Spectral width of ~220 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-5 seconds, 1024 or more scans.
-
Causality Note: A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (~1.1%). Proton decoupling simplifies the spectrum to single lines for each unique carbon, making interpretation easier.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to 2.50 ppm. Calibrate the ¹³C spectrum by setting the DMSO solvent peak to 39.52 ppm.
-
Integrate the ¹H signals and pick the peaks for both spectra to determine chemical shifts (ppm).
-
Part 4: Visualization of Workflow and Structure
Diagrams help to clarify the analytical process and the structural information obtained.
Caption: Analytical workflow for NMR-based identification of this compound.
Caption: Predicted NMR spectral features and correlations for this compound.
Conclusion
For the definitive identification of this compound, NMR spectroscopy is the most powerful and reliable technique. It provides a complete, non-destructive view of the molecular structure, from the carbon-hydrogen framework to the subtle effects of the sulfate substituent. While methods like mass spectrometry and FTIR spectroscopy can offer valuable complementary data, they lack the comprehensive structural detail that ¹H and ¹³C NMR deliver. The protocols and comparative data presented in this guide underscore the centrality of NMR in modern chemical analysis, providing researchers and drug development professionals with the trustworthy data needed for confident structural assignment.
References
-
Lee, S. (2022). Structural identification of this compound with 60 MHz NMR. Knowledge Exchange - Campus Research Month. [Link]
-
Freeze, H. H. (2001). Analysis of sulfate esters by solvolysis or hydrolysis. Current Protocols in Molecular Biology, Chapter 17, Unit 17.23. [Link]
-
University of Ottawa. * (33S) Sulfur NMR*. [Link]
-
Kupce, E., & Freeman, R. (2021). 33S NMR: Recent Advances and Applications. Molecules, 26(16), 4989. [Link]
-
Fenner, T., et al. (2008). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. ResearchGate. [Link]
-
Le Grandois, J., et al. (2019). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Metabolites, 9(11), 253. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14004329, this compound. [Link]
-
Organic Syntheses. Cyclohexylbenzene. [Link]
-
University of Wisconsin, Department of Chemistry. 13C NMR Chemical Shifts. [Link]
-
Rao, K. R., et al. (2016). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Supporting Information. [Link]
Sources
A Senior Application Scientist's Guide to the Analytical Quantification of Cyclohexyl Hydrogen Sulfate
Introduction: The Analytical Imperative for Cyclohexyl Hydrogen Sulfate
This compound (CHS) is an organosulfate that can be present as a process-related impurity or a counter-ion in active pharmaceutical ingredients (APIs). Given that certain alkyl sulfates are classified as potential genotoxic impurities (GTIs), regulatory bodies mandate rigorous control and quantification at trace levels.[1] The development of robust, sensitive, and specific analytical methods is therefore not merely a quality control exercise but a critical component of ensuring patient safety.
This guide provides a comparative analysis of the principal analytical techniques for the quantification of this compound. We will delve into the causality behind the methodological choices, present comparative performance data, and provide detailed experimental protocols to enable researchers, scientists, and drug development professionals to select and implement the most appropriate method for their specific needs.
Comparative Analysis of Key Analytical Methodologies
The choice of an analytical technique for CHS is governed by the required sensitivity, selectivity, sample matrix, and the available instrumentation. The primary methods employed are Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), Ion Chromatography (IC) with suppressed conductivity detection, and Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization.
| Parameter | UPLC-MS/MS | Ion Chromatography (IC) | GC-MS (with Derivatization) |
| Principle | Separation by reversed-phase or HILIC chromatography, followed by highly selective mass-based detection. | Separation of ions based on interaction with a resin, followed by conductivity detection. | Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid stationary phase, followed by mass-based detection. |
| Selectivity | Very High (mass-based) | Moderate to High | High (mass-based) |
| Sensitivity (Typical LOQ) | Very High (ppb levels, e.g., ~0.5 ng/mL)[2] | High (low ppm levels) | High (ppm to ppb levels)[3] |
| Analysis Time | Fast (5-15 min) | Moderate (10-20 min) | Moderate (20-30 min) |
| Matrix Effects | Can be significant, requires careful sample preparation and possible use of internal standards. | Less prone to matrix effects from non-ionic components. | Matrix effects are minimized by sample cleanup and the volatility-based separation. |
| Derivatization Required? | No | No | Yes (for non-volatile sulfate) |
| Primary Application | Trace-level genotoxic impurity analysis, complex matrices. | Quantification of counter-ions and inorganic impurities.[4][5] | Analysis of volatile and semi-volatile impurities.[1] |
Methodology Deep Dive: Principles and Experimental Protocols
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Expertise & Experience: UPLC-MS/MS stands as the gold standard for trace-level quantification of genotoxic impurities due to its exceptional sensitivity and selectivity.[6][7] The coupling of the high-resolution separation power of UPLC with the specificity of tandem mass spectrometry allows for the detection of CHS at levels far below what is achievable with other techniques. The choice of electrospray ionization (ESI) in negative mode is mechanistically driven, as the sulfate group readily loses a proton to form a negative ion, which is ideal for MS detection.
Trustworthiness: The self-validating nature of this method comes from the use of Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce characteristic product ions. For CHS, the precursor ion is the deprotonated molecule ([M-H]⁻) at a mass-to-charge ratio (m/z) of 179. Key fragment ions include the hydrogen sulfate anion (HSO₄⁻) at m/z 97 and the sulfite radical anion (•SO₃⁻) at m/z 80. The simultaneous detection of these specific transitions provides a high degree of confidence in the identification and quantification of the analyte.
Experimental Protocol: UPLC-MS/MS for CHS Quantification
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the API into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into a UPLC vial.
-
-
UPLC Conditions:
-
Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Negative ESI Mode):
-
Capillary Voltage: 2.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
MRM Transitions:
-
Primary (Quantification): 179 > 97
-
Secondary (Confirmation): 179 > 80
-
-
Visualization of the UPLC-MS/MS Workflow
Caption: UPLC-MS/MS workflow for CHS quantification.
Ion Chromatography (IC)
Expertise & Experience: Ion Chromatography is a robust and reliable technique for the analysis of ionic species.[4] It is particularly well-suited for quantifying CHS when it is present as a counter-ion at higher concentrations (e.g., percent levels). The principle of IC involves the separation of ions on a stationary phase with ion-exchange functional groups. Suppressed conductivity detection is the standard for this application, as it reduces the background conductivity of the eluent, thereby increasing the signal-to-noise ratio for the analyte.[5]
Trustworthiness: The validation of an IC method according to ICH guidelines ensures its reliability.[8] System suitability parameters, such as peak symmetry and resolution from other ionic species, are established to ensure consistent performance. The accuracy is confirmed through spike recovery studies in the API matrix, demonstrating that the method is free from significant bias.
Experimental Protocol: IC for CHS Quantification
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the API into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with deionized water.
-
Vortex to ensure complete dissolution.
-
If necessary, pass the solution through an appropriate solid-phase extraction (SPE) cartridge to remove the API, allowing the ionic CHS to pass through.
-
Filter the sample through a 0.45 µm IC-certified syringe filter.
-
-
IC Conditions:
-
Column: Dionex IonPac AS18 or equivalent anion-exchange column.
-
Eluent: Potassium Hydroxide (KOH) gradient (e.g., 10 mM to 40 mM). A Reagent-Free™ IC (RFIC™) system can be used for automated eluent generation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 25 µL.
-
Detection: Suppressed conductivity.
-
Visualization of the Ion Chromatography Workflow
Caption: Ion Chromatography workflow for CHS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] However, CHS is a non-volatile salt. Therefore, its analysis by GC-MS necessitates a derivatization step to convert it into a volatile analogue. This approach is typically considered when a laboratory has extensive GC-MS expertise but lacks LC-MS capabilities. The choice of derivatizing agent is critical; for instance, reaction with an alkylating agent like methyl iodide after conversion to a silver salt can produce a volatile dimethyl sulfate derivative.
Trustworthiness: The method's reliability hinges on the reproducibility of the derivatization reaction. A well-validated GC-MS method will include a robust derivatization protocol with defined reaction times, temperatures, and quenching steps. The use of an internal standard that undergoes the same derivatization process is crucial to correct for any variability in the reaction yield. The specificity is then provided by the mass spectrometer, which can be operated in selected ion monitoring (SIM) mode to enhance sensitivity.
Experimental Protocol: GC-MS for CHS (Conceptual)
-
Sample Preparation and Derivatization:
-
Extract CHS from the API matrix using a suitable solvent.
-
Isolate the CHS fraction and dry it completely.
-
Derivatization Step (Example): Convert the CHS to its silver salt using silver oxide. React the silver salt with methyl iodide to form a volatile derivative.
-
Quench the reaction and extract the derivative into an organic solvent suitable for GC injection (e.g., hexane).
-
Add an appropriate internal standard prior to derivatization.
-
-
GC-MS Conditions:
-
Column: DB-1 or similar non-polar capillary column.
-
Carrier Gas: Helium.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, ramp to 280 °C.
-
MS Conditions (Electron Ionization - EI):
-
Ion Source Temperature: 230 °C.
-
Mode: Selected Ion Monitoring (SIM) of characteristic fragments of the CHS derivative.
-
-
Visualization of the GC-MS Logical Relationship
Caption: Logical flow for the GC-MS analysis of CHS.
Conclusion and Recommendations
The selection of an analytical method for quantifying this compound is a multi-faceted decision.
-
For trace-level genotoxic impurity analysis in pharmaceutical substances, UPLC-MS/MS is unequivocally the superior method. Its unparalleled sensitivity and selectivity are essential for meeting the stringent regulatory requirements for GTIs.
-
For the quantification of CHS as a counter-ion, where it is present at much higher concentrations, Ion Chromatography is a robust, reliable, and cost-effective choice. It is a well-established technique in pharmaceutical quality control for ionic species.
-
GC-MS should be considered a secondary option, primarily when LC-MS/MS is unavailable. The requirement for a robust and reproducible derivatization step adds complexity and potential for variability that is not present in the other methods.
Ultimately, the chosen method must be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose, ensuring the generation of accurate and reliable data that underpins the safety and quality of the pharmaceutical product.
References
-
A Comprehensive Review of Current and Emerging Analytical Techniques for the Identification, Quantification, and Assessment of Genotoxic Impurities in Drug Substances. (2023). ResearchGate. [Link]
-
Role of Analytical Methods for Detection of Genotoxic Impurities. (2023). Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
-
Elemental Impurities in Pharmaceuticals - Sample Preparation Methods and Tips for ICP-MS. (2022). Agilent Technologies. [Link]
-
Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.). American Pharmaceutical Review. [Link]
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2023). Open Access Library Journal. [Link]
-
An, J., Sun, M., Bai, L., Chen, T. K., Liu, D. Q., & Kord, A. (2008). A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
A Review on Analysis of Genotoxic Impurities. (2020). International Journal of Science and Research (IJSR). [Link]
-
Ion Chromatography for Detecting Impurities in Pharmaceuticals. (2024). Conquer Scientific. [Link]
-
An overview of sample preparation procedures for determination of elemental impurities in medicines. (2018). ResearchGate. [Link]
-
Yarbagi, K., et al. (2016). Sulfonic Acid Counter Ions Quantification in Pharmaceuticals by Ion Chromatography. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. (n.d.). Shimadzu. [Link]
-
Liu, Z., et al. (2019). Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (2021). MDPI. [Link]
-
A Validated GC-MS Method for the Determination of Genotoxic Impurities in Divalproex Sodium Drug Substance. (2019). Journal of Chromatographic Science. [Link]
-
Application of Ion Chromatography in Pharmaceutical and Drug Analysis. (2011). Journal of Chromatographic Science. [Link]
-
Quality Control Methodologies for Pharmaceutical Counterions. (2015). LCGC International. [Link]
-
Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). LCGC Europe. [Link]
-
Control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs). (2003). Semantic Scholar. [Link]
-
Synthesis of Reference Standards and Optimization of UPLC-ESI-MS/MS Method for Quantification of Organosulfates in PM2.5. (2025). PubMed. [Link]
-
Development and validation of a UPLC-MS method for determination of atazanavir sulfate by the "analytical quality by design" approach. (2020). Acta Pharmaceutica. [Link]
-
LC–API-MS(/MS) for Biological Samples: Importance of Hydrophobicity, Molecular Weight and Structural Development. (2004). LCGC International. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. Synthesis of Reference Standards and Optimization of UPLC-ESI-MS/MS Method for Quantification of Organosulfates in PM2.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Validated GC-MS Method for the Determination of Genotoxic Impurities in Divalproex Sodium Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. conquerscientific.com [conquerscientific.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 8. ijpsr.com [ijpsr.com]
A Comparative Guide to the Validation of Cyclohexyl Hydrogen Sulfate Synthesis by Titration
This guide provides an in-depth, comparative analysis of validation methodologies for the synthesis of cyclohexyl hydrogen sulfate, with a primary focus on classical titrimetric analysis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale, ensuring a robust and reliable validation framework.
Introduction: The Role of this compound in Synthesis
This compound (C₆H₁₂O₄S) is a pivotal, yet often transient, intermediate in organic synthesis.[1] Its most prominent role is in the acid-catalyzed hydration of cyclohexene to produce cyclohexanol, a key precursor for various industrial polymers and pharmaceutical agents.[1][2] The synthesis typically involves the electrophilic addition of concentrated sulfuric acid to cyclohexene.[3][4]
Given its function as a reactive intermediate, the precise quantification of this compound after synthesis is critical. Incomplete conversion or the presence of unreacted starting materials can significantly impact the yield and purity of the final product. This guide details a reliable, cost-effective titration method for validating the synthesis yield and provides a comparative analysis against modern analytical techniques.
Synthesis Pathway: Electrophilic Addition
The formation of this compound is a classic example of electrophilic addition. The electron-rich double bond of cyclohexene attacks a proton from sulfuric acid, leading to the formation of a secondary carbocation intermediate. This is subsequently attacked by the hydrogen sulfate anion (HSO₄⁻) to yield the final product.[1][4]
Caption: Workflow for Titrimetric Validation of this compound.
Data Presentation: Method Validation Parameters
To ensure the method is suitable for its intended purpose, key validation parameters must be assessed as recommended by guidelines like those from the USP. [5]The following table presents hypothetical data from such a validation study.
| Parameter | Specification | Experimental Results | Pass/Fail |
| Accuracy | 98.0 - 102.0% Recovery | 99.5%, 100.2%, 99.8% (Avg. 99.8%) | Pass |
| Precision (Repeatability) | RSD ≤ 1.0% | 0.45% | Pass |
| Linearity (r²) | r² ≥ 0.999 | 0.9995 | Pass |
Comparison with Alternative Validation Methods
While titration is robust and accessible, other analytical techniques offer different advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Acid-Base Titration | Neutralization of the acidic sulfate group. [6] | Low cost, rapid analysis, high precision, minimal equipment required. | Low specificity; requires complete removal of acidic impurities (H₂SO₄) for accuracy. [7] | Routine quality control, high-throughput screening in cost-sensitive environments. |
| HPLC with UV/ELSD | Chromatographic separation of components followed by detection. [8][9] | High specificity (can separate product from H₂SO₄ and other byproducts), high sensitivity. | Higher equipment cost, requires method development, slower sample throughput. | R&D labs, purity profiling, analysis of complex reaction mixtures. |
| Hydrolysis & Sulfate Ion Titration | Chemical hydrolysis of the ester to form SO₄²⁻, followed by precipitation titration with Ba²⁺ or Pb²⁺. [10][11] | Indirectly confirms the sulfate ester group. Can be used if direct titration is problematic. | Multi-step process, potential for incomplete hydrolysis, interferences from other sulfur species. | Specialized applications where direct analysis is not feasible. |
| Quantitative NMR (qNMR) | Integration of specific proton signals relative to an internal standard. [1] | Absolute quantification without a reference standard of the analyte, provides structural information. | Very high equipment cost, requires specialized expertise, lower throughput. | Structural confirmation, primary standard characterization, complex mixture analysis. |
Conclusion
The validation of this compound synthesis via acid-base titration stands as a highly reliable, precise, and cost-effective method. Its primary limitation—a lack of specificity in the presence of unreacted sulfuric acid—is effectively overcome through a rigorous pre-analysis purification protocol. The trustworthiness of the results is therefore directly dependent on the quality of the sample preparation.
For research environments where absolute purity profiling and the simultaneous quantification of byproducts are necessary, HPLC is the superior alternative. However, for process monitoring, yield determination, and routine quality control, a well-validated titration method provides an optimal balance of accuracy, speed, and economic feasibility, making it an indispensable tool for the modern chemistry laboratory.
References
-
Corson, B. B., & Ipatieff, V. N. (1939). CYCLOHEXYLBENZENE. Organic Syntheses, 19, 36. [Link]
-
Morvan, J., Hubert-Roux, M., Agasse, V., Cardinael, P., Barbot, F., Decock, G., & Bouillon, J. P. (2008). Separation and quantitative analysis of alkyl sulfate ethoxymers by HPLC. Journal of Chromatographic Science, 46(10), 872–882. [Link]
-
Morvan, J., et al. (2008). Separation and Quantitative Analysis of Alkyl Sulfate Ethoxymers by HPLC. ResearchGate. [Link]
- Stamicarbon B V. (1982). Process for the preparation of cyclohexanol and/or cyclohexanone.
-
National Center for Biotechnology Information. This compound. PubChem. [Link]
-
chemrevise. (n.d.). 3.4 Alkenes. [Link]
-
Wikipedia. Titration. [Link]
-
Mettler Toledo. (n.d.). Validation of Titration Methods. [Link]
-
Coleman, G. H., & Johnstone, H. F. (1925). CYCLOHEXENE. Organic Syntheses, 5, 33. [Link]
-
Mettler Toledo. (n.d.). Validation Steps and Recommended Limits for Titration Methods. [Link]
-
Freeze, H. H. (2001). Analysis of sulfate esters by solvolysis or hydrolysis. Current Protocols in Molecular Biology, Chapter 17, Unit 17.23. [Link]
-
Xylem Analytics. (n.d.). Determination of Sulfate in drinking, surface and waste water. [https://www.xylemanalytics.com/media/wysiwyg/analytics/applications/ titration/water/AP_TitroLine_SO4_CaISE_en.pdf]([Link] titration/water/AP_TitroLine_SO4_CaISE_en.pdf)
-
Doc Brown's Chemistry. (n.d.). hydration of an alkene Reaction of ALKENES with concentrated sulfuric acid. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. EP0053847A1 - Process for the preparation of cyclohexanol and/or cyclohexanone - Google Patents [patents.google.com]
- 3. chemrevise.org [chemrevise.org]
- 4. hydration of an alkene Reaction of ALKENES with concentrated sulfuric acid alkyl hydrogensulfate salts hydrolysis to form alcohols advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 5. usp.org [usp.org]
- 6. Titration - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Separation and quantitative analysis of alkyl sulfate ethoxymers by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of sulfate esters by solvolysis or hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. metrohm.com [metrohm.com]
A Senior Application Scientist's Guide to the Comparative Study of Sulfating Agents for Alcohols
Introduction: The Critical Role of Alcohol Sulfation
In the landscape of chemical synthesis and drug development, the sulfation of alcohols is a cornerstone transformation. This reaction, which introduces a sulfate ester (-OSO₃H), fundamentally alters the physicochemical properties of a molecule, most notably by dramatically increasing its polarity and water solubility.[1] The applications are vast, ranging from the industrial production of surfactants like sodium lauryl sulfate (SLS) used in detergents and cosmetics, to the metabolic processing of xenobiotics and the synthesis of biologically active molecules, including anticoagulants like heparin and steroid hormone derivatives.[1][2][3][4]
The choice of sulfating agent is not trivial; it is a critical decision that dictates reaction efficiency, substrate compatibility, and the profile of side products. A highly reactive agent may be ideal for a robust primary alcohol but could lead to extensive degradation of a complex, acid-sensitive natural product. This guide provides an in-depth, comparative analysis of the most common sulfating agents employed in the modern research laboratory. We will move beyond simple protocols to explore the mechanistic rationale behind reagent choice, offering field-proven insights to guide your experimental design.
The Reagents: A Mechanistic and Practical Comparison
The selection of a sulfating agent is fundamentally a balance between reactivity and selectivity. Below, we dissect the characteristics of four major classes of reagents.
Sulfur Trioxide-Amine Complexes (e.g., Pyridine•SO₃, Trimethylamine•SO₃)
Sulfur trioxide (SO₃) is the ultimate electrophile for sulfation, but its gaseous nature and extreme reactivity make it difficult to handle directly.[5] By forming complexes with Lewis bases like pyridine or trimethylamine, its reactivity is tamed, resulting in solid, stable, and easily handled reagents.[3][6]
Mechanism of Action: The amine moderates the electrophilicity of the sulfur trioxide. The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the complex. A subsequent proton transfer, often facilitated by a base like pyridine (which may also serve as the solvent), yields the sulfate ester. This process avoids the generation of strong acids as byproducts, a key advantage for sensitive substrates.[2]
Caption: Mechanism of alcohol sulfation using a Sulfur Trioxide-Pyridine complex.
Expertise & Causality:
-
Why choose SO₃•Pyridine? This is the go-to reagent for acid-sensitive substrates, such as complex carbohydrates, steroids, or molecules with other labile functional groups.[2][7] The reaction is mild and proceeds under neutral or slightly basic conditions, preventing acid-catalyzed hydrolysis or rearrangement.
-
Trustworthiness: The reaction is generally clean, with the primary byproduct being the protonated amine, which is easily removed during aqueous workup. The stability and solid nature of the complex ensure consistent reactivity.[8]
-
Drawbacks: A significant excess of the reagent is often required, which can complicate purification.[2] For large-scale synthesis, the cost can be a factor. If pyridine is used as the solvent, its complete removal can be challenging due to its high boiling point, and residual pyridine can be toxic.[2]
Chlorosulfonic Acid (ClSO₃H)
Chlorosulfonic acid is a powerful and highly efficient sulfating agent, widely used in industrial applications for its rapid and complete reactions, particularly with long-chain alcohols.[9]
Mechanism of Action: The reaction is a direct and vigorous sulfation where the alcohol displaces the chloride from chlorosulfonic acid. A major characteristic of this reaction is the stoichiometric generation of hydrogen chloride (HCl) gas.[9][10] This byproduct must be effectively removed or neutralized to drive the reaction to completion and prevent side reactions.
Caption: Mechanism of alcohol sulfation using Chlorosulfonic Acid.
Expertise & Causality:
-
Why choose ClSO₃H? For simple, robust primary or secondary alcohols where reaction speed and cost are priorities, chlorosulfonic acid is an excellent choice.[9] The reaction is highly exothermic and often goes to completion quickly at low temperatures.[11]
-
Trustworthiness: The stoichiometry is typically close to 1:1, simplifying process calculations. However, the system's validity depends on rigorous temperature control. Uncontrolled exotherms can lead to charring, discoloration, and the formation of undesired byproducts like alkyl chlorides and ethers.[11]
-
Drawbacks: This reagent is highly corrosive and reacts violently with water.[9] The evolution of HCl gas requires a well-ventilated fume hood or a scrubbing system.[10] It is generally unsuitable for substrates containing acid-labile groups (e.g., acetals, silyl ethers) due to the generation of HCl.
Sulfamic Acid (H₂NSO₃H)
Sulfamic acid is a crystalline, stable solid that offers a milder and more selective alternative to chlorosulfonic acid, particularly for substrates that might be sensitive to strong acids but can tolerate heat.
Mechanism of Action: The sulfation with sulfamic acid is essentially a transamidation reaction. The alcohol reacts with sulfamic acid, typically at elevated temperatures (110-160°C), to form the ammonium salt of the alkyl sulfate directly.[10] This eliminates the need for a separate neutralization step if the ammonium salt is the desired final product.
Caption: Mechanism of alcohol sulfation using Sulfamic Acid.
Expertise & Causality:
-
Why choose H₂NSO₃H? Its key advantage is selectivity. Sulfamic acid will sulfate alcohol groups without sulfonating aromatic rings, making it ideal for alkylphenol ethoxylates.[10] Since it is a solid and less corrosive than chlorosulfonic acid, it is also easier and safer to handle.[10]
-
Trustworthiness: The reaction is stoichiometric and directly yields a neutralized product, simplifying the workflow.[10] The protocol is self-validating in that the formation of the ammonium salt is the primary pathway, with fewer side reactions compared to harsher reagents.
-
Drawbacks: It is less reactive than other agents and requires high reaction temperatures, which may not be suitable for thermally sensitive substrates.[10] It is also significantly more expensive than sulfuric or chlorosulfonic acid.[3][10]
Concentrated Sulfuric Acid (H₂SO₄)
While historically significant, the direct use of concentrated sulfuric acid for sulfating alcohols in a research setting is now less common due to its harshness and lack of selectivity.
Mechanism of Action: The reaction is an equilibrium process where the alcohol is protonated, followed by reaction with a sulfate ion or SO₃ present in the acid. Water is produced as a byproduct, which limits the reaction's completion unless it is removed.[3] The strongly acidic and oxidizing conditions often lead to side reactions.
Caption: Simplified mechanism of alcohol sulfation using Sulfuric Acid.
Expertise & Causality:
-
Why use H₂SO₄? Its primary advantage is its low cost. It is generally reserved for the simplest, most robust alcohols or for industrial processes where rigorous control and purification trains can manage the side products.
-
Trustworthiness: The protocol is inherently problematic due to the equilibrium nature and the high potential for side reactions, including dehydration to form alkenes, ether formation, and oxidation.[3] This makes it a non-ideal choice for fine chemical or pharmaceutical synthesis where high purity is paramount.
Comparative Performance Data
The following table summarizes the key performance characteristics of the discussed sulfating agents to facilitate at-a-glance comparison.
| Feature | Sulfur Trioxide-Amine Complex | Chlorosulfonic Acid | Sulfamic Acid | Concentrated Sulfuric Acid |
| Reactivity | Moderate to High | Very High | Low to Moderate | High (but harsh) |
| Typical Temp. | 0 °C to RT | -10 to 25 °C[10] | 110 to 160 °C[10] | Varies, often low temp |
| Substrate Scope | Excellent; best for sensitive substrates, polyols, steroids.[2][7] | Good for robust primary & secondary alcohols.[9] | Good for ethoxylates; selective for alcohols over aromatics.[10] | Limited; simple, robust alcohols and alkenes.[3] |
| Key Byproduct | Protonated Amine | HCl gas | None (direct to ammonium salt) | Water, oxidation/elimination products |
| Handling Safety | Good; stable solids, but hygroscopic. | Poor; highly corrosive, reacts violently with water, fuming.[9] | Excellent; stable, non-volatile solid.[10] | Poor; highly corrosive, strong dehydrating agent.[12][13] |
| Key Advantage | Mildness & Selectivity | High Reactivity & Low Cost | Ease of Handling & Direct Neutralization | Very Low Cost |
| Key Disadvantage | Cost, potential pyridine residue.[2] | Corrosivity, HCl evolution, harshness.[5] | High temperature required, higher cost.[10] | Poor selectivity, numerous side reactions.[3] |
Experimental Protocols & Workflow
To provide a practical context, we present a general workflow for alcohol sulfation and a specific, comparative protocol for the sulfation of 1-dodecanol, a common model substrate.
General Experimental Workflow
Caption: A generalized workflow for a laboratory-scale alcohol sulfation experiment.
Protocol: Comparative Sulfation of 1-Dodecanol
This protocol outlines the sulfation of 1-dodecanol using two distinct agents to highlight the differences in procedure and handling.
Objective: To synthesize sodium dodecyl sulfate from 1-dodecanol using A) Sulfur Trioxide-Pyridine Complex and B) Chlorosulfonic Acid.
Materials:
-
1-Dodecanol (Reagent Grade)
-
Sulfur Trioxide-Pyridine Complex (SO₃•Py)
-
Chlorosulfonic Acid (ClSO₃H)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Sodium Hydroxide (NaOH)
-
Sodium Bicarbonate (NaHCO₃)
-
Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, ice bath, dropping funnel.
PART A: Using Sulfur Trioxide-Pyridine Complex
-
Setup: In a fume hood, add 1-dodecanol (e.g., 5.0 g, 26.8 mmol) to a 250 mL round-bottom flask equipped with a magnetic stir bar. Dissolve the alcohol in 50 mL of anhydrous pyridine.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring.
-
Reagent Addition: In portions, slowly add SO₃•Pyridine complex (e.g., 6.4 g, 40.2 mmol, 1.5 eq) to the cooled solution over 30 minutes. Maintain the temperature at or below 10 °C. Causality: The excess reagent helps drive the reaction to completion. Slow, portion-wise addition prevents a sudden exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (a new, more polar spot corresponding to the product should appear, and the starting material spot should diminish).
-
Work-up: Carefully pour the reaction mixture into 100 mL of ice-cold 1 M NaOH solution with vigorous stirring.
-
Purification: Transfer the aqueous solution to a separatory funnel. Wash with 3 x 30 mL of dichloromethane to remove unreacted alcohol and pyridine. The desired sodium dodecyl sulfate remains in the aqueous layer.
-
Isolation: The aqueous solution can be concentrated under reduced pressure to yield the product, which may then be purified further by recrystallization from ethanol/water if necessary.
PART B: Using Chlorosulfonic Acid
-
Setup: In a fume hood, add 1-dodecanol (e.g., 5.0 g, 26.8 mmol) to a 250 mL three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet connected to an HCl gas trap (e.g., a bubbler with NaOH solution). Dissolve the alcohol in 50 mL of anhydrous dichloromethane.
-
Cooling: Cool the flask to 0 °C in an ice-salt bath. Causality: Strict temperature control is critical with ClSO₃H to prevent side reactions and discoloration.[11]
-
Reagent Addition: Add chlorosulfonic acid (e.g., 3.1 g, 2.0 mL, 26.8 mmol, 1.0 eq) to the dropping funnel. Add the acid dropwise to the stirred alcohol solution over 45-60 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous bubbling (HCl evolution) will be observed.
-
Reaction: After the addition is complete, let the mixture stir at 0-5 °C for an additional 1 hour.
-
Neutralization: Prepare a separate beaker with a stirred, ice-cold solution of 1.2 eq of NaOH in 100 mL of water. Slowly and carefully, pour the reaction mixture into the NaOH solution. The acid sulfate is neutralized to sodium dodecyl sulfate.
-
Work-up: Transfer the mixture to a separatory funnel. The layers will separate. The lower organic layer contains unreacted starting material and byproducts. The upper aqueous layer contains the product.
-
Isolation: Wash the aqueous layer with 2 x 20 mL of DCM. Concentrate the aqueous layer under reduced pressure to obtain the crude product, which can be purified by recrystallization.
Analytical Characterization
Reaction progress and final product purity should be assessed using appropriate analytical techniques:
-
Thin-Layer Chromatography (TLC): For quick qualitative monitoring of the disappearance of starting material.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of reaction conversion and final product purity, especially using an ion-pairing method for the highly polar sulfate.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product. A characteristic downfield shift of the protons on the carbon bearing the sulfate group (α-protons) is expected.
-
Mass Spectrometry (MS): To confirm the molecular weight of the sulfated product. In negative ion mode, a prominent [M-H]⁻ ion is typically observed.[15]
Critical Safety & Handling Protocols
Chemical sulfation involves highly reactive and corrosive materials. Adherence to strict safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene) when handling these reagents.[13][16]
-
Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors (SO₃, HCl) and solvents.[13]
-
Handling Corrosives (H₂SO₄, ClSO₃H): These are strong acids and powerful dehydrating agents.[12] They cause severe chemical and thermal burns on contact. Always add acid to other liquids slowly; never add water to the acid. Work near an emergency shower and eyewash station. Have a neutralizing agent (e.g., sodium bicarbonate) ready for spills.[12][16]
-
Handling SO₃ Complexes: While less hazardous than free SO₃, these complexes are moisture-sensitive. Handle them in a dry environment (e.g., under nitrogen or in a glove box for small scales) and store them in desiccators.
-
Waste Disposal: Neutralize acidic waste streams before disposal. Halogenated solvents (like DCM) must be collected in a designated waste container. Dispose of all chemical waste in accordance with your institution's environmental health and safety guidelines.[16]
Conclusion and Recommendations
The selection of an optimal sulfating agent is a strategic decision guided by the specific attributes of the alcohol substrate and the goals of the synthesis.
-
For high-value, complex, and acid-sensitive alcohols , the mild and selective nature of sulfur trioxide-amine complexes is unparalleled, despite the higher cost.
-
For robust, simple primary and secondary alcohols in process chemistry or large-scale applications, chlorosulfonic acid offers a rapid, efficient, and cost-effective solution, provided that the necessary safety infrastructure for handling HCl gas and exothermic reactions is in place.
-
Sulfamic acid carves a niche for applications requiring high selectivity for alcohols over other functional groups, such as aromatics, and where a direct route to an ammonium salt is advantageous.
-
Concentrated sulfuric acid should generally be avoided in modern research synthesis due to its propensity for generating a complex mixture of difficult-to-separate byproducts.
By understanding the underlying mechanisms, advantages, and limitations of each reagent, researchers and drug development professionals can make informed choices, leading to more efficient, safer, and successful synthetic outcomes.
References
-
Roberts, D.W. (1998). Mechanism of alcohol sulfation. ResearchGate. Available at: [Link]
-
Ataman Kimya. CHLOROSULFONIC ACID. Ataman Kimya. Available at: [Link]
-
SLS - Lab Supplies. Sulfur trioxide pyridine compl. SIGMA-ALDRICH. Available at: [Link]
-
Chemithon. (1997). Sulfonation and Sulfation Processes. Chemithon. Available at: [Link]
- Google Patents. (1967). US3332979A - Sulfation of alcohols using ureamodified sulfuric acid. Google Patents.
-
DuPont. Chlorosulfonic Acid (CSA) Product and Information Guide. CSA. Available at: [Link]
- Google Patents. (1996). US5539370A - Process for sulfating unsaturated alcohols. Google Patents.
-
Al-Horani, F. A., & Desai, U. R. (2020). Chemical approaches to the sulfation of small molecules: current progress and future directions. Essays in Biochemistry, 64(1), 15–35. Available at: [Link]
- Google Patents. (1967). US3337601A - Process for the production of alcohol sulfates. Google Patents.
-
Wikipedia. (2023). Sulfation. Wikipedia. Available at: [Link]
-
Bordwell, F. G., & Pistorius, J. A. (1950). Mechanism of Sulfation of Alcohols. Journal of the American Chemical Society, 72(5), 2245–2247. Available at: [Link]
-
Baker, S. B., & Rodebush, W. H. (2007). Sulfites: Separating Fact from Fiction. University of Florida IFAS Extension. Available at: [Link]
-
Al-Horani, F. A., & Desai, U. R. (2014). Chemical Sulfation of Small Molecules – Advances and Challenges. Tetrahedron, 70(4), 653-673. Available at: [Link]
-
Chemical Industries Secrets. Alcohol Sulfates. chemicalindustriessecrets.com. Available at: [Link]
-
The Royal Society of Chemistry. (2016). The Truth About Sulfuric Acid: Handling and Storage Safety!. YouTube. Available at: [Link]
- Google Patents. (1968). US3395170A - Sulfation of secondary alcohols. Google Patents.
-
Al-Horani, F. A., & Desai, U. R. (2020). Chemical approaches to the sulfation of small molecules: current progress and future directions. Essays in Biochemistry. Available at: [Link]
-
Petrovic, M., & Barceló, D. (2012). Determination of alcohol sulfates in wastewater treatment plant influents and effluents by gas chromatography-mass spectrometry. Talanta, 99, 633-40. Available at: [Link]
-
ResearchGate. (2012). Determination of alcohol sulfates in wastewater treatment plant influents and effluents by gas chromatography-mass spectrometry. Request PDF. Available at: [Link]
-
CORECHEM Inc. Safe Handling Guide: Sulfuric Acid. CORECHEM Inc.. Available at: [Link]
-
Agilent. (2024). Sulfate Standard - Safety Data Sheet. Agilent. Available at: [Link]
-
Miller, G. J., et al. (2019). Sulfation made simple: a strategy for synthesising sulfated molecules. Chemical Communications, 55(27), 3871-3874. Available at: [Link]
-
Westlab. (2023). Safety Protocols For Handling Sulfuric Acid in Laboratories. Westlab. Available at: [Link]
-
Liu, M. C., & Liu, Y. (2011). Identification of sulfation sites of metabolites and prediction of the compounds' biological effects. Analytical and Bioanalytical Chemistry, 401(10), 3289–3297. Available at: [Link]
-
MDPI. (2022). Sulfation of Various Polysaccharide Structures: Different Methods and Perspectives. MDPI. Available at: [Link]
-
Malá, J., et al. (2021). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules, 26(11), 3350. Available at: [Link]
-
National Environmental Methods Index. EPA-NERL: 375.2: Sulfate by Colorimetry. NEMI. Available at: [Link]
-
LibreTexts. (2024). 18.8: Thiols and Sulfides. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Sulfation - Wikipedia [en.wikipedia.org]
- 2. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfation made simple: a strategy for synthesising sulfated molecules - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC01057B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. One moment, please... [lifechempharma.com]
- 7. portlandpress.com [portlandpress.com]
- 8. scientificlabs.com [scientificlabs.com]
- 9. macro.lsu.edu [macro.lsu.edu]
- 10. chemithon.com [chemithon.com]
- 11. US3337601A - Process for the production of alcohol sulfates - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. westlab.com.au [westlab.com.au]
- 14. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of sulfation sites of metabolites and prediction of the compounds’ biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
A Comparative Guide to the Synthetic Routes of Cyclohexanol from Cyclohexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanol is a pivotal chemical intermediate, most notably serving as a precursor in the production of adipic acid and caprolactam, the monomers for Nylon 6,6 and Nylon 6, respectively.[1][2][3] While industrial-scale synthesis has traditionally relied on the oxidation of cyclohexane or the hydrogenation of phenol, these processes present significant drawbacks, including safety risks associated with explosive mixtures and the high cost of starting materials.[1][4] The hydration of cyclohexene offers a more direct, selective, and safer synthetic alternative.[2][4]
However, the seemingly straightforward addition of water to the cyclohexene double bond is mechanistically and practically nuanced. The choice of synthetic methodology has profound implications for yield, purity, stereochemical outcome, cost, and environmental impact. This guide provides a comparative analysis of the principal synthetic routes from cyclohexene to cyclohexanol, offering field-proven insights and detailed protocols to inform experimental design and selection.
Route 1: Direct Acid-Catalyzed Hydration
Direct hydration is the most atom-economical approach, adding only a molecule of water across the double bond. This reaction is typically performed using strong mineral acids like sulfuric or phosphoric acid, or increasingly, solid acid catalysts such as zeolites (e.g., HZSM-5) and ion-exchange resins to simplify purification and minimize corrosion.[2][5][6][7]
Mechanism: The Carbocation Pathway
The reaction proceeds via a classical electrophilic addition mechanism.[8][9]
-
Protonation: The alkene's π-bond acts as a nucleophile, attacking a proton from the acid catalyst (e.g., H₃O⁺) to form a secondary carbocation intermediate.[9][10]
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electron-deficient carbocation.
-
Deprotonation: A final proton transfer to a water molecule regenerates the acid catalyst and yields the neutral cyclohexanol product.[9]
Caption: Mechanism of Oxymercuration-Demercuration.
Performance & Practical Considerations
-
Advantages: This method consistently produces high yields (often >70%) of the Markovnikov addition product without carbocation rearrangements. [11][12][13]The reaction conditions are generally mild.
-
Disadvantages: The extreme toxicity of mercury salts and organomercury intermediates is the overwhelming drawback. The environmental hazards and stringent disposal requirements make this route unsuitable for large-scale or green chemistry applications.
Route 3: Hydroboration-Oxidation
This two-step procedure is renowned for its predictable stereochemistry and its ability to achieve anti-Markovnikov hydration of unsymmetrical alkenes. For the symmetrical cyclohexene, its key feature is the defined syn-addition of H and OH.
Mechanism: The Organoborane Pathway
-
Hydroboration: Borane (BH₃), typically stabilized as a complex with tetrahydrofuran (THF), adds across the double bond in a concerted step. The boron and hydrogen atoms add to the same face of the alkene (syn-addition). [14][15][16]The reaction proceeds until all three B-H bonds have reacted, forming a tri(cyclohexyl)borane intermediate. [17]2. Oxidation-Hydrolysis: The resulting organoborane is treated with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH). This oxidizes the carbon-boron bonds and, following hydrolysis, replaces them with carbon-oxygen bonds, yielding cyclohexanol. [14][18]The configuration at the carbon atom is retained during this step. [18]
Caption: Mechanism of Hydroboration-Oxidation.
Performance & Practical Considerations
-
Advantages: The reaction provides excellent yields with well-defined syn-stereochemistry. [14][16]It completely avoids carbocation intermediates and their associated side reactions. [18]* Disadvantages: Borane and its complexes are often pyrophoric, requiring careful handling under an inert atmosphere. The reagents are also more expensive than simple mineral acids, making the process less economical for bulk synthesis.
Comparative Analysis
The selection of a synthetic route is a trade-off between yield, reaction conditions, cost, safety, and environmental impact.
Caption: Decision workflow for selecting a synthetic route.
| Feature | Direct Acid-Catalyzed Hydration | Oxymercuration-Demercuration | Hydroboration-Oxidation |
| Mechanism | Carbocation Intermediate | Bridged Mercurinium Ion | Concerted Syn-Addition |
| Stereochemistry | Mixture of Syn and Anti | Anti-Addition | Syn-Addition |
| Rearrangements | Possible (not for cyclohexene) | No | No |
| Key Reagents | H₂SO₄, H₃PO₄, or solid acid | 1. Hg(OAc)₂, H₂O2. NaBH₄ | 1. BH₃•THF2. H₂O₂, NaOH |
| Typical Yields | Low to Moderate (Equilibrium limited) | High (>70%) | High (>80%) |
| Advantages | Low-cost catalyst, atom economical | High yield, avoids rearrangements | High yield, defined stereochemistry |
| Disadvantages | Low conversion, harsh conditions, side reactions | Extreme toxicity of mercury , waste disposal | Reagent cost, handling of pyrophoric borane |
Detailed Experimental Protocols
Protocol 1: Acid-Catalyzed Hydration of Cyclohexene
(Adapted from standard undergraduate procedures) [6][19]
-
Setup: To a 100 mL round-bottom flask, add 10 mL of cyclohexene and a magnetic stir bar. In a separate beaker, cautiously add 5 mL of concentrated phosphoric acid (85%) to 5 mL of distilled water. Cool the acid solution in an ice bath.
-
Reaction: Slowly add the cooled acid solution to the stirring cyclohexene. Equip the flask with a reflux condenser and heat the mixture in a water bath at 80-90°C for 60 minutes.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. The organic layer (top) contains cyclohexanol and unreacted cyclohexene. Wash the organic layer sequentially with 20 mL of water, 20 mL of 5% sodium bicarbonate solution, and finally 20 mL of brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent. Purify the crude cyclohexanol by simple distillation, collecting the fraction boiling at approximately 160-162°C.
Protocol 2: Oxymercuration-Demercuration of Cyclohexene
(Adapted from Organic Syntheses, Vol. 51, p.133) [13]
-
Oxymercuration: In a 250 mL flask equipped with a magnetic stirrer, dissolve 6.38 g (0.02 mol) of mercury(II) acetate in 20 mL of water. Add 20 mL of diethyl ether. While stirring vigorously, add 1.64 g (0.02 mol) of cyclohexene. Continue stirring at room temperature for 30 minutes.
-
Demercuration: To the reaction mixture, add 20 mL of 3 N sodium hydroxide solution. Then, slowly add a solution of 0.38 g (0.01 mol) of sodium borohydride in 20 mL of 3 N sodium hydroxide. Maintain the temperature below 25°C using an ice bath during the addition. Stir for 2 hours at room temperature until elemental mercury precipitates as a silver liquid.
-
Workup: Decant the supernatant liquid from the mercury. Transfer the liquid to a separatory funnel and separate the ether layer. Extract the aqueous layer with two 20 mL portions of ether.
-
Purification: Combine the ether extracts and dry over anhydrous magnesium sulfate. Filter and remove the ether by rotary evaporation. The resulting crude cyclohexanol can be purified by distillation.
Protocol 3: Hydroboration-Oxidation of Cyclohexene
(General procedure based on established methods) [14][17][18]
-
Hydroboration (under N₂): To a flame-dried 100 mL flask under a nitrogen atmosphere, add 4.1 g (0.05 mol) of cyclohexene dissolved in 20 mL of anhydrous THF. Cool the flask in an ice bath. Slowly add 17 mL of a 1.0 M solution of borane-THF complex (BH₃•THF) via syringe while maintaining the temperature below 10°C. After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Oxidation: Cool the flask again in an ice bath. Cautiously add 6 mL of 3 N sodium hydroxide solution, followed by the slow, dropwise addition of 6 mL of 30% hydrogen peroxide (H₂O₂), keeping the internal temperature below 40°C.
-
Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Add 20 mL of diethyl ether and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with two 20 mL portions of ether.
-
Purification: Combine the organic extracts and wash with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting cyclohexanol by distillation.
Conclusion
The synthesis of cyclohexanol from cyclohexene illustrates a fundamental principle in synthetic organic chemistry: there is no single "best" route. The optimal choice is dictated by the specific context and objectives of the researcher.
-
Acid-catalyzed hydration , while simple in concept, is hampered by kinetic and equilibrium limitations, making it challenging for high-purity lab-scale synthesis but a focus for industrial process intensification using solid acids. [2][20][21]* Oxymercuration-demercuration offers an excellent, high-yield laboratory preparation but is fundamentally compromised by the severe toxicity of mercury reagents.
-
Hydroboration-oxidation provides a robust and stereochemically reliable method that is often the preferred choice for academic and fine chemical synthesis where reagent cost is secondary to yield and purity.
Ultimately, a thorough understanding of the mechanisms, advantages, and limitations of each pathway is essential for the modern scientist to make informed, efficient, and responsible decisions in the laboratory.
References
-
Title: Two-Step Reactive Distillation Process for Cyclohexanol Production from Cyclohexene. Source: Industrial & Engineering Chemistry Research, ACS Publications.
-
Title: Cyclohexanol Production via Esterification of Cyclohexene with Formic Acid and Subsequent Hydration of the EsterReaction Kinetics. Source: Industrial & Engineering Chemistry Research, ACS Publications.
-
Title: Cyclohexanol To Cyclohexene. Source: Scribd.
-
Title: Production of Cyclohexanol from Cyclohexene. Source: Medium.
-
Title: Illustrated Glossary of Organic Chemistry - Oxymercuration-demercuration. Source: UCLA Chemistry.
-
Title: 2.2: Preparation of Cyclohexene from Cyclohexanol. Source: Chemistry LibreTexts.
-
Title: Synthesis of Cyclohexene The Dehydration of Cyclohexanol. Source: University of Colorado Boulder.
-
Title: 8.5 Hydration of Alkenes: Addition of H2O by Hydroboration. Source: Organic Chemistry, LibreTexts.
-
Title: Illustrated Glossary of Organic Chemistry - Hydroboration-oxidation reaction. Source: UCLA Chemistry.
-
Title: Green Chemistry Alternatives for Sustainable Development in Organic Synthesis. Source: ResearchGate.
-
Title: The quest for a better solvent for the direct hydration of cyclohexene: From molecular screening to process design. Source: TU Delft Research Portal.
-
Title: Catalysts for hydration of cyclohexene to cyclohexanol. Source: ResearchGate.
-
Title: OXYMERCURATION-REDUCTION: ALCOHOLS FROM OLEFINS: 1-METHYLCYCLOHEXANOL. Source: Organic Syntheses.
-
Title: Process for the preparation of cyclohexanol. Source: Google Patents.
-
Title: Acid-Catalyzed Hydration of Alkenes with Practice Problems. Source: Chemistry Steps.
-
Title: 8.5: Hydration of Alkenes - Addition of H₂O by Hydroboration. Source: Chemistry LibreTexts.
-
Title: N-HEXYL ALCOHOL. Source: Organic Syntheses.
-
Title: Hydroboration-Oxidation of Alkenes | Making of Anti-Markovnikov Alcohols. Source: YouTube.
-
Title: Catalytic Enhancement of Cyclohexene Hydration by Ga-Doped ZSM-5 Zeolites. Source: National Institutes of Health (NIH).
-
Title: 6.4: Acid-Catalyzed Hydration. Source: Chemistry LibreTexts.
-
Title: Oxymercuration Demercuration of Alkenes. Source: Master Organic Chemistry.
-
Title: Oxymercuration-demercuration reaction: Introduction with easy mechanism. Source: Chemisfast.
-
Title: Oxymercuration reaction. Source: Wikipedia.
-
Title: Alternative Greener Method for Preparation of Alkenes from Alcohol. Source: Beyond Benign.
-
Title: Novel hydrophobic catalysts to promote hydration at the water–oil interface. Source: National Institutes of Health (NIH).
-
Title: 8.4: Hydration of Alkenes- Acid-Catalyzed Hydration. Source: Chemistry LibreTexts.
-
Title: Greener Solvent Alternatives. Source: Sigma-Aldrich.
-
Title: Simulation on the process of direct hydration of cyclohexene by catalytic distillation. Source: Dalian University of Technology Thesis.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic Enhancement of Cyclohexene Hydration by Ga-Doped ZSM-5 Zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel hydrophobic catalysts to promote hydration at the water–oil interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 11. chemistnotes.com [chemistnotes.com]
- 12. Illustrated Glossary of Organic Chemistry - Oxymercuration-demercuration [chem.ucla.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. 8.5 Hydration of Alkenes: Addition of H2O by Hydroboration – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. Illustrated Glossary of Organic Chemistry - Hydroboration-oxidation reaction [chem.ucla.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. people.chem.umass.edu [people.chem.umass.edu]
- 20. medium.com [medium.com]
- 21. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Alkyl Sulfates
Introduction: Characterizing the Workhorse Surfactant
Alkyl sulfates, such as the ubiquitous Sodium Dodecyl Sulfate (SDS), are fundamental components in countless applications, from biochemical research and drug formulation to cleaning products.[] Their amphiphilic nature, consisting of a hydrophobic alkyl chain and a hydrophilic sulfate headgroup, dictates their function as powerful surfactants. For researchers, scientists, and drug development professionals, the precise characterization of these molecules is not merely an academic exercise; it is a critical requirement for ensuring product quality, purity, stability, and safety. The potential for alkyl sulfates to exist as process-related impurities, some of which may be genotoxic, further elevates the need for robust, accurate, and reliable analytical methodologies.[2][3]
This guide provides an in-depth comparison of the three cornerstone spectroscopic techniques for the analysis of alkyl sulfates: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references to provide a comprehensive and practical framework for your analytical endeavors.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Definitive Structural Blueprint
NMR spectroscopy stands as the preeminent technique for the unambiguous structural elucidation of organic molecules, including alkyl sulfates. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for definitive identification and quantification.
Expertise & Experience: The Power of the Proton and Carbon Signal
The utility of NMR lies in its ability to probe the magnetic properties of atomic nuclei. For a typical alkyl sulfate, ¹H NMR allows us to map the entire alkyl chain, from the methyl group at the terminus to the methylene group directly attached to the sulfate ester.[4][5] The chemical shift of the alpha-methylene protons (adjacent to the sulfate) is significantly downfield due to the electron-withdrawing effect of the sulfate group, providing a clear diagnostic signal.[6] ¹³C NMR complements this by providing a signal for each unique carbon atom in the molecule, confirming chain length and identifying any branching.
This technique is inherently quantitative (qNMR) when an internal standard of known concentration is used. The integral of each signal is directly proportional to the number of nuclei it represents, allowing for a highly accurate determination of purity without the need for compound-specific calibration curves, a significant advantage over other methods.
Experimental Protocol: ¹H NMR Analysis of Sodium Dodecyl Sulfate (SDS)
This protocol outlines a self-validating system for obtaining a high-quality ¹H NMR spectrum for identity and purity assessment.
-
Sample Preparation (The "Why"):
-
Accurately weigh approximately 10-20 mg of the alkyl sulfate sample and a similar amount of a suitable internal standard (e.g., maleic acid) into a clean vial. The choice of an internal standard with signals that do not overlap with the analyte is critical for accurate quantification.
-
Dissolve the sample and standard in ~0.7 mL of a deuterated solvent, typically Deuterium Oxide (D₂O), as alkyl sulfates are highly water-soluble. D₂O is chosen to avoid a large, interfering solvent signal from ¹H nuclei.[7]
-
Vortex the sample until fully dissolved. A clear, homogenous solution is essential to minimize magnetic field distortions that can degrade spectral quality.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the D₂O. The lock system compensates for magnetic field drift, ensuring spectral stability over the course of the experiment.
-
Shim the magnetic field to optimize its homogeneity. This process is crucial for achieving sharp, well-resolved peaks, which is a prerequisite for accurate integration.
-
Acquire the ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer would include a 30-degree pulse angle, a relaxation delay of at least 5 times the longest T1 relaxation time (a 5-7 second delay is often sufficient for quantitative work on alkyl chains), and 16-64 scans. A longer relaxation delay is paramount for ensuring that all protons have fully relaxed before the next pulse, a non-negotiable requirement for accurate quantification.
-
-
Data Processing & Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in positive absorption mode.
-
Calibrate the chemical shift axis by setting the residual HDO peak to ~4.79 ppm.
-
Integrate all relevant peaks corresponding to the alkyl sulfate and the internal standard.
-
Calculate the purity based on the relative integrals, known masses, and molecular weights of the analyte and standard.
-
Data Presentation: Characteristic ¹H NMR Signals for Sodium Dodecyl Sulfate (SDS) in D₂O
| Assignment | Proton Group | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |
| α-CH₂ | -CH₂ -OSO₃⁻ | 4.0 - 4.2 | Triplet | 2H |
| β-CH₂ | -CH₂-CH₂ -OSO₃⁻ | 1.6 - 1.8 | Multiplet | 2H |
| Bulk (CH₂)₉ | -(CH₂ )₉- | 1.2 - 1.4 | Broad Multiplet | 18H |
| Terminal CH₃ | -CH₃ | 0.8 - 0.9 | Triplet | 3H |
Note: Chemical shifts can vary slightly depending on concentration and solvent. Data compiled from sources.[4][5][6][8]
Chapter 2: Mass Spectrometry (MS) — Unrivaled Sensitivity for Detection and Identification
Mass spectrometry is the gold standard for detecting and identifying molecules at trace levels. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and elemental composition. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures.
Expertise & Experience: The Logic of Soft Ionization
Alkyl sulfates are polar, non-volatile molecules, making them ideal candidates for Electrospray Ionization (ESI).[9] ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[9] This is critical because it ensures the molecular ion (or a related adduct) is observed, directly confirming the molecular weight of the compound.[10] Analysis is typically performed in negative ion mode, as the sulfate group readily loses a proton to form a stable [M-H]⁻ or, more commonly, is detected as the native [M]⁻ anion.
Tandem mass spectrometry (MS/MS) provides an additional layer of structural confirmation. The molecular ion is isolated and fragmented through collision-induced dissociation (CID), producing a characteristic fragmentation pattern. For alkyl sulfates, a common and diagnostic fragmentation is the loss of the SO₃ group (m/z 80) or the formation of the bisulfate anion [HSO₄]⁻ (m/z 97).[10][11] This predictable fragmentation is the basis for highly selective and sensitive quantitation methods, such as Selected Reaction Monitoring (SRM).[12]
Experimental Protocol: LC-MS/MS for Trace Alkyl Sulfate Analysis
This protocol describes a self-validating workflow for the detection of trace-level alkyl sulfates in a complex matrix, such as an active pharmaceutical ingredient (API).[2]
-
Sample Preparation:
-
Accurately prepare a solution of the sample (e.g., API) in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 5 mg/mL).
-
Prepare calibration standards of the target alkyl sulfate in the same solvent, bracketing the expected concentration range.
-
Rationale: Matrix-matched standards are crucial in LC-MS to compensate for potential ion suppression or enhancement effects from the sample matrix, ensuring accurate quantification.
-
-
Chromatographic Separation (HPLC):
-
Column: A C18 reversed-phase column is commonly used.[13][14]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like ammonium acetate to improve peak shape and ionization efficiency.
-
Flow Rate: Typically 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Causality: The chromatographic step is essential to separate the alkyl sulfate from the bulk matrix and other impurities. This prevents ion suppression at the MS source and allows for the differentiation of isomers if present.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Full Scan (MS1): Acquire a full scan spectrum to confirm the presence of the [M]⁻ ion of the target alkyl sulfate.
-
Tandem MS (MS/MS): Isolate the precursor ion ([M]⁻) and perform Collision-Induced Dissociation (CID) to generate product ions. Identify characteristic fragments (e.g., [HSO₄]⁻ at m/z 97).
-
Selected Reaction Monitoring (SRM): For quantification, monitor a specific precursor → product ion transition (e.g., for sodium dodecyl sulfate, m/z 265 → 97). This highly specific detection method filters out chemical noise, providing excellent sensitivity and selectivity.
-
Workflow Visualization: LC-MS/MS Analysis
Caption: Workflow for quantitative analysis of alkyl sulfates by LC-MS/MS.
Chapter 3: Infrared (IR) Spectroscopy — Rapid Fingerprinting and Functional Group Verification
Infrared (IR) spectroscopy, particularly with Fourier-Transform (FTIR) instruments, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.
Expertise & Experience: The Sulfate Group's Vibrational Signature
For alkyl sulfates, IR spectroscopy is exceptionally useful for quickly confirming the presence of the critical sulfate ester functional group. The S=O and C-O-S bonds produce strong, characteristic absorption bands in the mid-infrared region.[15] The asymmetric and symmetric stretching vibrations of the sulfonate group (SO₃) are particularly prominent and serve as a clear fingerprint for these compounds.[16][17] While IR is less powerful than NMR for elucidating the full structure of the alkyl chain, its speed and simplicity make it an invaluable tool for raw material identification, quality control screening, and reaction monitoring. The use of an Attenuated Total Reflectance (ATR) accessory further simplifies the analysis, allowing for direct measurement of solid powders or liquids with minimal to no sample preparation.[18]
Experimental Protocol: ATR-FTIR Analysis of an Alkyl Sulfate Powder
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty ATR crystal.
-
Rationale: The background scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself. This is digitally subtracted from the sample spectrum to provide a clean spectrum of only the analyte.
-
-
Sample Analysis:
-
Place a small amount of the alkyl sulfate powder directly onto the ATR crystal, ensuring complete coverage.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. Good contact is essential for obtaining a strong, high-quality signal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The process usually takes less than a minute.
-
-
Data Analysis:
-
Perform an ATR correction if necessary.
-
Identify the characteristic absorption bands for the sulfate functional group and the alkyl C-H bonds.
-
Compare the obtained spectrum against a reference spectrum from a known standard or library for identity confirmation.
-
Data Presentation: Key IR Absorption Bands for Alkyl Sulfates
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |
| Asymmetric SO₃ Stretch | S=O | 1215 - 1280 | Strong |
| Symmetric SO₃ Stretch | S=O | 1060 - 1085 | Strong |
| C-O Stretch | C-O-S | 950 - 1050 | Medium-Strong |
| C-H Stretch (Alkyl) | C-H | 2850 - 2960 | Strong |
| C-H Bend (Alkyl) | CH₂/CH₃ | 1375 - 1470 | Medium |
Data compiled from sources.[15][16][18][19]
Chapter 4: Comparative Analysis: Selecting the Right Tool for the Job
The choice of spectroscopic technique is driven by the specific analytical question being asked. Each method offers a unique balance of structural information, sensitivity, speed, and cost.
Decision-Making Workflow
Caption: Decision tree for selecting an analytical technique.
Quantitative Data Summary: Technique Comparison
| Parameter | NMR Spectroscopy | Mass Spectrometry (LC-MS) | Infrared Spectroscopy (FTIR) |
| Primary Application | Definitive structural elucidation, Purity/Assay (qNMR) | Trace-level detection & quantification, Impurity profiling | Raw material ID, Functional group confirmation, Process monitoring |
| Sensitivity | Low (mg range) | Very High (pg - ng range) | Moderate (µg - mg range) |
| Specificity | Very High | Very High (especially with MS/MS) | Moderate |
| Quantitative Capability | Excellent (Absolute quantification with internal standard) | Excellent (Requires calibration curves) | Good (Requires calibration curves) |
| Sample Preparation | Simple (dissolution) | Moderate (dissolution, filtration, possible extraction) | Minimal to None (with ATR) |
| Analysis Time | 5-20 minutes per sample | 10-30 minutes per sample (LC run) | < 2 minutes per sample |
| Key Advantage | Unambiguous structural data | Unmatched sensitivity | Speed and simplicity |
| Key Limitation | Low sensitivity | Provides limited structural isomer information | Low specificity for complex mixtures |
Conclusion
The spectroscopic analysis of alkyl sulfates is a multi-faceted task where no single technique provides all the answers. NMR spectroscopy offers unparalleled detail for structural confirmation and absolute quantification, making it the definitive tool for characterizing pure substances. Mass spectrometry, particularly when coupled with liquid chromatography, delivers the exceptional sensitivity and selectivity required for trace analysis in complex matrices, a critical capability in drug development and safety assessment.[2][20] Finally, Infrared spectroscopy provides a rapid, simple, and effective method for identity confirmation and quality control screening.
A Senior Application Scientist understands that true analytical power comes not from mastering a single instrument, but from strategically deploying the right technique—or combination of techniques—to solve a specific challenge. By understanding the fundamental principles, the causality behind the protocols, and the relative strengths of NMR, MS, and IR, researchers can confidently and efficiently characterize alkyl sulfates, ensuring the integrity and quality of their work.
References
- ASTM D1570-95(2003), Standard Test Methods for Sampling and Chemical Analysis of Fatty Alkyl Sulfates, ASTM International, West Conshohocken, PA, 2003. (URL not publicly available without subscription, linking to abstract page)
-
ASTM International. (2017). Standard Test Methods for Sampling and Chemical Analysis of Fatty Alkyl Sulfates. ASTM D1570-95(2017). [Link]
- ASTM D1570-95(2009), Standard Test Methods for Sampling and Chemical Analysis of Fatty Alkyl Sulfates, ASTM International, West Conshohocken, PA, 2009. (URL not publicly available without subscription, linking to abstract page)
-
Sun, P., et al. (2008). A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 1039-1047. [Link]
-
ASTM International. (2023). Standard Test Methods for Sampling and Chemical Analysis of Fatty Alkyl Sulfates. ASTM D1570-95(2023). [Link]
-
ANSI Webstore. (2023). ASTM D1570-95(2023) - Standard Test Methods for Sampling and Chemical Analysis of Fatty Alkyl Sulfates. [Link]
-
Lewis, D. M., et al. (2018). Using time-of-flight secondary ion mass spectroscopy to investigate the reaction of alkylsulfate and alkylethoxysulfate surfactants with keratin. White Rose Research Online. [Link]
-
Kartha, V. B., Leitch, L. C., & Mantsch, H. H. (1984). Infrared and Raman spectra of alkali palmityl sulfates. Canadian Journal of Chemistry, 62(1), 128-133. [Link]
-
Namba, Y., et al. (1995). Comparison of analyses of surfactants in cosmetics using high-performance liquid chromatography and high-performance capillary electrophoresis. Journal of Chromatography A, 704(1), 207-214. (Link available via ResearchGate request) [Link]
-
Scott, M. J. (1996). Analytical Methods for the Determination of Surfactants in Surface Water. (Doctoral dissertation, University of Sheffield). [Link]
-
Mirgorod, Y. A., & Gaididei, Y. B. (2012). Association of sodium dodecyl sulfate in aqueous solutions according to chemical shifts in 1H NMR spectra. Colloid Journal, 74(5), 573-578. (Link available via ResearchGate) [Link]
-
Dutta, S., & Kumar, A. (2022). Techniques for surfactant detection from wastewater: a review. International Journal of Environmental Analytical Chemistry, 1-21. [Link]
-
Shimadzu Corporation. (n.d.). Analysis of Surfactants Using Quadrupole Time-of-Flight LC-MS. [Link]
-
ResearchGate. (n.d.). The 1H-NMR spectrum of SDS (a) and SDS + malonic acid (b) in D2O. [Link]
-
Lyon, P. A., et al. (1984). Analysis of Anionic Surfactants by Mass Spectrometry/Mass Spectrometry with Fast Atom Bombardment. Analytical Chemistry, 56(1), 8-13. [Link]
-
Intertek. (n.d.). Surfactant Analysis. [Link]
-
ResearchGate. (n.d.). FTIR spectra of: a I sodium lauryl sulfate (SLS), II chitosan; b III.... [Link]
-
Spectroscopy Online. (2018). Determination of Sodium Lauryl Sulfate and Sodium Laureth Sulfate in Commercial Body Care Products. [Link]
-
ResearchGate. (2011). Separation and Quantitative Analysis of Alkyl Sulfate Ethoxymers by HPLC. [Link]
-
Shimadzu Scientific Instruments. (n.d.). TEACHING NOTES: Determination of Sodium Lauryl Sulfate and Sodium Laureth Sulfate in Commercial Body Care Products using FTIR-ATR Spectroscopy. [Link]
-
Zhang, L., et al. (2020). Different submicellar solubilization mechanisms revealed by 1H NMR and 2D diffusion ordered spectroscopy (DOSY). RSC Advances, 10(26), 15461-15469. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of a SDS, b P(MEO2MA90-co-OEGMA10), and c Bu4NBr in D2O. [Link]
-
ResearchGate. (n.d.). FTIR spectra of CHI (a), SLES (b) and CHI-SLES particles (c). [Link]
-
Metzger, K., et al. (2000). Identification and Quantification of Lipid Sulfate Esters by Electrospray Ionization MS/MS Techniques: Cholesterol Sulfate. Analytical Chemistry, 72(16), 3743-3750. [Link]
-
ResearchGate. (n.d.). Electrospray ionization mass spectrometry (ESI-MS) response to sterol sulfates. [Link]
-
Semerjian, L. (2011). Separation and Quantitative Analysis of Alkyl Sulfate Ethoxymers by HPLC. Journal of Chromatographic Science, 49(1), 51-57. [Link]
-
Mokhothu, T. H., et al. (2021). EFFECT OF SODIUM LAURYL SULFATE (SLS)/CARBON NANOTUBES ON THE PROPERTIES OF CELLULOSE MEMBRANE ISOLATED FROM MAIZE STALK. Journal of the Chilean Chemical Society, 66(4), 5339-5345. [Link]
-
Li, Y., et al. (2014). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. Journal of Chromatography A, 1355, 125-132. [Link]
-
La Mura, E., et al. (2018). Coceth sulfate characterization by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 32(21), 1849-1856. (Link available via ResearchGate request) [Link]
-
Schober, M., & Faber, K. (2013). Microbial alkyl- and aryl-sulfatases: mechanism, occurrence, screening and stereoselectivities. Biotechnology Advances, 31(8), 1394-1403. [Link]
-
Song, H. Y., et al. (2007). Spectroscopic study on the precipitation of sodium alkyl sulfate with cetylpyridinium chloride. Journal of Colloid and Interface Science, 314(2), 683-688. [Link]
-
Semerjian, L. (2011). Separation and quantitative analysis of alkyl sulfate ethoxymers by HPLC. Journal of Chromatographic Science, 49(1), 51-57. [Link]
-
Wikipedia. (n.d.). Electrospray ionization. [Link]
-
Hulme, J., et al. (2019). Near infrared absorption spectroscopy for the quantification of unsulfated alcohol in sodium lauryl ether sulfate. Analyst, 144(2), 643-651. (Link available via ResearchGate) [Link]
- D.S. G. Thomas, S.A. V. (1987). Environmental and Human Safety of Major Surfactants Volume I. Anionic Surfactants Part 3. Alkyl Sulfates.
-
Hulme, J., et al. (2019). Near infrared absorption spectroscopy for the quantification of unsulfated alcohol in sodium lauryl ether sulfate. Analyst, 144(2), 643-651. [Link]
-
Popenoe, D. D., et al. (1994). Determination of Alkyl Sulfates and Alkyl Ethoxysulfates in Wastewater Treatment Plant Influents and Effluents and in River Water Using Liquid Chromatography/Ion Spray Mass Spectrometry. Analytical Chemistry, 66(10), 1620-1629. [Link]
-
Al-Hasani, A., et al. (2023). Oxidation Kinetics of Alkyl Sulfates and Sulfonates by Sulfate Radical (SO4•–) in the Aqueous Phase: Deactivating Role of Sulfur Functional Groups. ACS Earth and Space Chemistry, 7(10), 2056-2065. [Link]
-
Burba, C. M., et al. (2024). A Computational and Spectroscopic Analysis of Solvate Ionic Liquids Containing Anions with Long and Short Perfluorinated Alkyl Chains. Molecules, 29(9), 2097. [Link]
-
Jarek, E., et al. (2023). Exploring the Impact of Subtle Differences in the Chemical Structure of 1-Alkylsulfates and 1-Alkylsulfonates on Their Interactions with Human Serum Albumin. Odessa University Chemical Journal, 1(1), 3-14. [Link]
-
Marianski, M., et al. (2020). Cryogenic Infrared Spectroscopy Reveals Structural Modularity in the Vibrational Fingerprints of Heparan Sulfate Diastereomers. Analytical Chemistry, 92(15), 10435-10442. [Link]
-
Rock, S. L., & Clark, G. L. (1966). INFRARED DETERMINATION OF INORGANIC SULFATES AND CARBONATES BY THE PELLET TECHNIQUE. Defense Technical Information Center. [Link]
Sources
- 2. A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sodium dodecyl sulfate(151-21-3) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Different submicellar solubilization mechanisms revealed by 1H NMR and 2D diffusion ordered spectroscopy (DOSY) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Separation and quantitative analysis of alkyl sulfate ethoxymers by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ssi.shimadzu.com [ssi.shimadzu.com]
- 19. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 20. shimadzu.com [shimadzu.com]
A Senior Application Scientist's Guide to the Validation of Analytical Procedures for Organosulfates
For researchers, scientists, and drug development professionals, the robust validation of analytical procedures is paramount to ensuring data integrity and regulatory compliance. This is particularly true for the analysis of organosulfates, a class of compounds with diverse structures and physicochemical properties that present unique analytical challenges. This guide provides an in-depth comparison of analytical methodologies and a comprehensive framework for their validation, grounded in scientific principles and regulatory expectations.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] For organosulfates, this involves demonstrating that the chosen method is suitable for accurately and reliably quantifying these analytes in complex matrices, such as biological fluids or environmental samples.
Guiding Principles: Regulatory Landscape for Analytical Validation
The foundation of analytical method validation is built upon guidelines from international regulatory bodies. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a comprehensive framework, with ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" being the cornerstone document.[1][3][4] This guideline, along with its recent revision ICH Q2(R2) , outlines the validation characteristics required for various analytical tests.[5][6][7][8]
For bioanalytical applications, such as the quantification of organosulfate metabolites in plasma or urine, the ICH M10 guideline on bioanalytical method validation is the authoritative standard.[9][10] This guideline, which supersedes the previous European Medicines Agency (EMA) and US Food and Drug Administration (FDA) guidances, provides specific recommendations for the validation of methods used in pharmacokinetic and toxicokinetic studies.[11][12][13]
The core validation parameters, as stipulated by these guidelines, are designed to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose. These parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[14][15][16]
Navigating the Analytical Challenges of Organosulfates
The analysis of organosulfates is often complicated by their inherent chemical properties and the complexity of the matrices in which they are found. Key challenges include:
-
High Polarity: Many organosulfates are highly polar, making them difficult to retain on traditional reversed-phase liquid chromatography (RPLC) columns.[17][18]
-
Structural Diversity: The organosulfate class encompasses a wide range of structures, from small alkyl sulfates to large, complex steroid sulfates, necessitating versatile analytical approaches.
-
Matrix Effects: Biological and environmental samples contain numerous endogenous components that can interfere with the ionization of organosulfates in mass spectrometry, leading to ion suppression or enhancement.[17][18][19][20] This can significantly impact the accuracy and sensitivity of the analysis.
-
Lack of Commercial Standards: The availability of certified reference standards for many organosulfates is limited, often requiring in-house synthesis and characterization.[21][22][23]
-
Sample Stability: The stability of organosulfates in biological matrices and during sample processing must be carefully evaluated to prevent degradation.[24][25][26]
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is a critical first step in developing a robust method for organosulfate analysis. The most common and powerful techniques are based on liquid chromatography coupled with mass spectrometry (LC-MS).
Liquid Chromatography: A Tale of Two Phases
Reversed-Phase Liquid Chromatography (RPLC) has been a workhorse in analytical chemistry. However, for highly polar organosulfates, RPLC can suffer from poor retention, leading to elution near the solvent front and increased susceptibility to matrix effects.[17][18]
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a superior alternative for the analysis of polar compounds like organosulfates.[17][18][21][27][28] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This combination promotes the partitioning of polar analytes into a water-enriched layer on the stationary phase, resulting in enhanced retention. The improved retention and separation from matrix components in HILIC often lead to reduced matrix effects and improved sensitivity.[17][18]
| Feature | Reversed-Phase Liquid Chromatography (RPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., amide, silica) |
| Mobile Phase | High aqueous content | High organic content |
| Analyte Suitability | Non-polar to moderately polar compounds | Highly polar compounds (e.g., organosulfates) |
| Retention of Organosulfates | Often poor, leading to early elution | Excellent, allowing for better separation |
| Susceptibility to Matrix Effects | High for early eluting compounds | Generally lower due to better separation from matrix |
Mass Spectrometry: The Engine of Detection
Mass spectrometry provides the sensitivity and selectivity required for the quantification of organosulfates at low concentrations.
-
Triple Quadrupole Mass Spectrometry (TQMS): Operating in multiple reaction monitoring (MRM) mode, TQMS is the gold standard for quantitative analysis due to its high selectivity and sensitivity.[22]
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) and Orbitrap mass spectrometers provide high mass accuracy, which is invaluable for the identification of unknown organosulfates and for confirming the identity of target analytes.[27][29]
A Step-by-Step Guide to Method Validation for Organosulfates
A comprehensive validation protocol should be established before initiating any experimental work.[16] This protocol should detail the experiments to be performed, the acceptance criteria, and the statistical methods to be used.
Workflow for Analytical Method Validation
Caption: A typical workflow for the validation of an analytical method.
Experimental Protocols
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Protocol:
-
Analyze blank matrix samples (e.g., plasma, urine) from at least six different sources to assess for interfering peaks at the retention time of the organosulfate analyte and its internal standard.
-
Analyze a zero sample (blank matrix spiked with the internal standard) to ensure no interference with the analyte.
-
Analyze a lower limit of quantitation (LLOQ) sample to ensure the analyte is detectable and distinguishable from the blank.
-
If potential interfering substances are known (e.g., structurally related compounds, metabolites), spike these into the matrix and analyze to demonstrate a lack of interference.
Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Protocol:
-
Prepare a series of calibration standards by spiking known concentrations of the organosulfate reference standard into the blank matrix. A minimum of six non-zero concentration levels should be used.
-
Analyze the calibration standards in triplicate.
-
Plot the peak area ratio (analyte/internal standard) versus the nominal concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should typically be ≥ 0.99.
Objective: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Protocol:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Intra-day (Repeatability): Analyze at least five replicates of each QC level on the same day.
-
Inter-day (Intermediate Precision): Analyze at least five replicates of each QC level on at least three different days.
-
Calculate the mean concentration, standard deviation (SD), and coefficient of variation (CV%) for each QC level.
-
Accuracy is expressed as the percentage of the mean calculated concentration to the nominal concentration. Acceptance criteria are typically ±15% (±20% for LLOQ) of the nominal value.
-
Precision is expressed as the CV%. Acceptance criteria are typically ≤15% (≤20% for LLOQ).
| Validation Parameter | Acceptance Criteria |
| Specificity | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | ±15% of nominal value (±20% at LLOQ) |
| Precision (CV%) | ≤15% (≤20% at LLOQ) |
| Robustness | No significant impact on results from deliberate small variations in method parameters. |
| Analyte Stability | Analyte concentration remains within ±15% of the initial concentration under specified storage conditions. |
Objective: To evaluate the reliability of an analysis with respect to deliberate variations in method parameters.
Protocol:
-
Identify critical method parameters that could potentially influence the results (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Introduce small, deliberate variations to these parameters one at a time.
-
Analyze QC samples under these modified conditions.
-
Assess the impact of these changes on the results. The results should remain within the acceptance criteria for accuracy and precision.
Objective: To ensure that the concentration of the organosulfate does not change during sample collection, handling, storage, and analysis.
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Analyze QC samples that have been stored at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the expected storage time of study samples.
-
Post-Preparative Stability: Analyze processed samples that have been stored in the autosampler for a period that exceeds the expected run time.
Self-Validating Systems: Ensuring Ongoing Performance
A validated method is not a static entity. Its performance must be monitored during routine use to ensure its continued validity. This is achieved through the implementation of a self-validating system.
System Suitability and Quality Control
Caption: A flowchart illustrating a self-validating analytical run.
Before the analysis of any study samples, a system suitability test (SST) must be performed to ensure that the analytical system is performing adequately. This typically involves injecting a standard solution to check parameters like peak shape, retention time, and detector response.
Each analytical run must include a calibration curve and QC samples at multiple concentration levels. The acceptance of the entire run is contingent upon the calibration curve meeting its acceptance criteria and the QC samples being within their specified limits of accuracy and precision. This ensures that the data generated for the unknown samples are reliable.
Conclusion
The validation of analytical procedures for organosulfates is a rigorous but essential process for ensuring the quality and integrity of scientific data. By understanding the unique challenges posed by these compounds, selecting appropriate analytical techniques like HILIC-MS, and adhering to the principles outlined in regulatory guidelines, researchers can develop and validate robust and reliable methods. A well-designed validation study, coupled with a self-validating system for routine analysis, provides the necessary confidence in the data to support critical decisions in drug development and scientific research.
References
-
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Scientific guideline. Retrieved from [Link][9][10]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Retrieved from [Link][11]
-
International Council for Harmonisation. (n.d.). ICH M10 on bioanalytical method validation. Retrieved from [Link][10]
-
U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link][12]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link][13]
-
GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link][14]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][3]
-
Ovid. (n.d.). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Retrieved from [Link][30]
-
Cui, T., et al. (2021). Analytical methods for organosulfate detection in aerosol particles: Current status and future perspectives. Science of The Total Environment, 784, 147244. [Link][29]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link][5]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link][4]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link][6]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link][7]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link][15]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link][8]
-
International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][1]
-
Hettiyadura, A. P. S., et al. (2015). Determination of atmospheric organosulfates using HILIC chromatography with MS detection. Atmospheric Chemistry and Physics, 15(11), 1-35. [Link][21]
-
Tao, Y., et al. (2025). Accurate Quantification of Multifunctional C2–3 Organosulfates in Atmospheric Aerosols Using Liquid Chromatography-Electrospray Ionization Mass Spectrometry: Overcoming Matrix Effects and Underestimation. Environmental Science & Technology. [Link][17]
-
Tao, Y., et al. (2025). Accurate Quantification of Multifunctional C2-3 Organosulfates in Atmospheric Aerosols Using Liquid Chromatography-Electrospray Ionization Mass Spectrometry: Overcoming Matrix Effects and Underestimation. ResearchGate. [Link][18]
-
Anunciado, M. B., et al. (2023). Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier-transform infrared spectroscopy. Atmospheric Measurement Techniques, 16(14), 3515-3529. [Link][24][31]
-
Le, H. T., et al. (2018). Ubiquitous Production of Organosulfates During Treatment of Organic Contaminants with Sulfate Radicals. Environmental Science & Technology Letters, 5(2), 87-92. [Link][25]
-
Huang, R. J., et al. (2018). Organosulfates in atmospheric aerosol: synthesis and quantitative analysis of PM2.5 from Xi'an, northwestern China. Atmospheric Chemistry and Physics, 18(11), 8047-8061. [Link][22]
-
Shahabadi, V., et al. (2025). Surface tension and hygroscopicity analysis of aerosols containing organosulfate surfactants. Atmospheric Chemistry and Physics, 25, 14301–14313. [Link][32]
-
Hettiyadura, A. P. S., et al. (2019). Organosulfates in the Midwestern United States: abundance, composition and stability. Environmental Chemistry, 16(2), 85-98. [Link][26]
-
Romero, F., & O'Brien, R. E. (2006). Evidence for Organosulfates in Secondary Organic Aerosol. Environmental Science & Technology, 40(20), 6243-6249. [Link][33]
-
Hettiyadura, A. P. S., et al. (2017). Qualitative and quantitative analysis of atmospheric organosulfates in Centreville, Alabama. Atmospheric Chemistry and Physics, 17(2), 1343-1359. [Link][27]
-
Gkatzelis, G. I., et al. (2021). Challenges associated with the sampling and analysis of organosulfur compounds in air using real-time PTR-ToF-MS and offline GC-FID. Atmospheric Measurement Techniques, 14(3), 2227-2244. [Link][34]
-
Riva, M., et al. (2019). Organosulfates in Ambient Aerosol: State of Knowledge and Future Research Directions on Formation, Abundance, Fate, and Importance. ACS Earth and Space Chemistry, 3(10), 2008-2023. [Link][35]
-
Irimie, A. I., et al. (2020). Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols. Proceedings, 55(1), 6. [Link][36]
-
Huang, R. J., et al. (2018). Typical chromatograms of organosulfates from the mixture of authentic standard solution and ambient PM2.5 samples, measured with the UPLC–ESI–MS/MS method. ResearchGate. [Link][37]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link][19]
-
Hettiyadura, A. P. S., et al. (2019). Organosulfates in the Midwestern United States: abundance, composition and stability. Environmental Chemistry, 16(2), 85. [Link][28]
-
Li, W., et al. (2013). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 929, 30-37. [Link][20]
-
Hettiyadura, A. P. S., et al. (2014). Production spectra of organosulfates standards generated by Q-ToF MS/MS of a directly infused standard solution. ResearchGate. [Link][23]
-
Le Breton, M., et al. (2021). Online gas- and particle-phase measurements of organosulfates, organosulfonates and nitrooxy organosulfates in Beijing utilizing a FIGAERO ToF-CIMS. Atmospheric Chemistry and Physics, 21(21), 16405-16423. [Link][38]
-
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 2(1), 1-7. [Link][16]
-
Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved from [Link]
-
Hettiyadura, A. P. S., et al. (2015). Determination of atmospheric organosulfates using HILIC chromatography with MS detection. ResearchGate. [Link][39]
-
Thompson, M., et al. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis. Pure and Applied Chemistry, 74(5), 835-855. [Link][2]
-
Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. publications.iupac.org [publications.iupac.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ICH Official web site : ICH [ich.org]
- 8. starodub.nl [starodub.nl]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. bioanalysisforum.jp [bioanalysisforum.jp]
- 14. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 15. propharmagroup.com [propharmagroup.com]
- 16. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. longdom.org [longdom.org]
- 20. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. d-nb.info [d-nb.info]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. amt.copernicus.org [amt.copernicus.org]
- 25. Ubiquitous Production of Organosulfates During Treatment of Organic Contaminants with Sulfate Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. connectsci.au [connectsci.au]
- 29. Analytical methods for organosulfate detection in aerosol particles: Current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ovid.com [ovid.com]
- 31. AMT - Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier- transform infrared spectroscopy [amt.copernicus.org]
- 32. ACP - Surface tension and hygroscopicity analysis of aerosols containing organosulfate surfactants [acp.copernicus.org]
- 33. pubs.acs.org [pubs.acs.org]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
- 38. ACP - Online gas- and particle-phase measurements of organosulfates, organosulfonates and nitrooxy organosulfates in Beijing utilizing a FIGAERO ToF-CIMS [acp.copernicus.org]
- 39. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Reaction Kinetics of Alkene Sulfation Methods
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Alkene Sulfation and Kinetic Control
Alkene sulfation, the process of introducing a sulfate group (-OSO₃H) across a carbon-carbon double bond, is a cornerstone transformation in organic synthesis. The resulting alkyl sulfates are pivotal intermediates in the production of surfactants, detergents, and, critically, in the functionalization of bioactive molecules and drug candidates. The sulfate moiety can dramatically alter a molecule's solubility, charge, and biological activity, making it a key tool in medicinal chemistry and materials science.
However, not all sulfation methods are created equal. The choice of sulfating agent profoundly impacts not only the yield and selectivity of the reaction but also its speed. For process chemists and drug development professionals, understanding and controlling the reaction kinetics is paramount. Rapid, uncontrolled reactions can lead to thermal runaway and byproduct formation, while excessively slow reactions are inefficient for large-scale production. This guide provides an in-depth comparison of the reaction kinetics associated with common alkene sulfation methods, grounded in mechanistic principles and supported by actionable experimental protocols for kinetic analysis. While direct side-by-side kinetic data in the literature is sparse, this guide establishes a clear hierarchy of reactivity and equips you, the researcher, with the methodologies to perform these critical kinetic comparisons in your own laboratory.
Overview of Key Alkene Sulfation Methods
The electrophilic character of the sulfur atom in sulfating agents is the driving force behind these reactions. The primary methods employed in modern laboratories and industrial settings are:
-
Sulfur Trioxide (SO₃) Complexes: Gaseous SO₃ is a powerful but often unselective and difficult-to-handle sulfonating agent. To moderate its reactivity, it is commonly complexed with Lewis bases such as pyridine (SO₃·Py), N,N-dimethylformamide (SO₃·DMF), or trimethylamine (SO₃·NMe₃).[1] These complexes provide a safer and more selective means of sulfation and are among the most widely used methods.[1]
-
Chlorosulfonic Acid (ClSO₃H): A strong and highly reactive liquid sulfating agent. It offers a cost-effective and rapid method for sulfation but can be corrosive and releases hydrogen chloride (HCl) gas as a byproduct, requiring specific handling and equipment.[1][2]
-
Concentrated Sulfuric Acid (H₂SO₄): The classic reagent for alkene sulfation, typically proceeding via an electrophilic addition mechanism.[3] While readily available, the reaction can be reversible and the generation of water can lead to side reactions or a decrease in the effective acid concentration.[2]
-
Sulfamic Acid (H₂NSO₃H): A milder, solid sulfating agent. It is less reactive than other methods and often requires elevated temperatures, making it suitable for specific applications where high selectivity is needed and harsh conditions can be tolerated.[2][4]
Comparative Analysis of Reaction Kinetics
The kinetics of alkene sulfation are dictated by the electrophilicity of the sulfating agent. A more potent electrophile will react more rapidly with the electron-rich π-bond of the alkene. This establishes a clear, albeit qualitative, hierarchy of reactivity.
Reactivity Hierarchy: Fast to Slow
Chlorosulfonic Acid > SO₃ Complexes > Concentrated H₂SO₄ > Sulfamic Acid
Chlorosulfonic Acid: Rapid and Exothermic
-
Mechanism: The reaction proceeds through a classic electrophilic addition. The highly polarized Cl-S bond makes the sulfur atom strongly electrophilic. Protonation of the double bond (or direct attack by sulfur) leads to a carbocation intermediate, which is then trapped by the chlorosulfate anion. The reaction is typically very fast, often complete within minutes at low temperatures.[5]
-
Kinetic Profile: Characterized by a large rate constant (k) and a highly exothermic profile. The speed of this reaction makes it challenging to monitor with conventional techniques, often requiring stopped-flow methods for accurate kinetic analysis. The reaction rate is sensitive to temperature, and careful thermal management is crucial to prevent side reactions and charring.[6]
Caption: Electrophilic addition of chlorosulfonic acid.
Sulfur Trioxide (SO₃) Complexes: Tunable and Controlled Reactivity
-
Mechanism: The Lewis base (e.g., pyridine, DMF) coordinates to the sulfur atom of SO₃, reducing its extreme electrophilicity. This moderation allows for more controlled reactions. The reaction can proceed through a concerted pathway involving a four-membered ring transition state, leading directly to a cyclic intermediate known as a sultone. This sultone can then be hydrolyzed or rearrange to the final alkyl sulfate.[7]
-
Kinetic Profile: The kinetics are highly dependent on the nature of the Lewis base. A stronger base leads to a more stable complex and a slower reaction rate. This "tunability" is a major advantage. For example, SO₃·Py is a common choice, offering a balance of reactivity and stability.[8] The reactions are generally slower than with ClSO₃H, making them amenable to monitoring by techniques like in-situ NMR. The rate law is typically first-order in both the alkene and the SO₃ complex.
Caption: Workflow for kinetic analysis using in-situ NMR.
Procedure:
-
Sample Preparation: In an NMR tube, prepare a solution of 1-octene (e.g., 0.1 M) and an internal standard (e.g., mesitylene) in CDCl₃.
-
Spectrometer Setup: Place the NMR tube in the spectrometer and allow it to equilibrate at the desired reaction temperature (e.g., 25°C). Lock and shim the sample. Acquire a reference spectrum (t=0). [9]3. Reaction Initiation: Remove the tube, and rapidly inject a stoichiometric amount of a pre-prepared SO₃·Pyridine solution in CDCl₃. Invert several times to mix and quickly re-insert the tube into the spectrometer.
-
Data Acquisition: Immediately start an automated experiment to acquire a series of ¹H NMR spectra at fixed time intervals (e.g., every 5 minutes for the first hour, then every 15 minutes). Use a minimal number of scans (e.g., ns=1 or 4) to ensure each spectrum is a "snapshot" in time. [9]5. Data Analysis:
-
Process each spectrum (phasing, baseline correction).
-
Identify a well-resolved proton signal for the starting alkene (e.g., vinylic protons at ~5.8 ppm) and the product (e.g., the -CH-OSO₃H proton at ~4.5 ppm).
-
Integrate the chosen reactant and product peaks relative to the constant integral of the internal standard in each spectrum.
-
Convert the relative integrals to concentrations.
-
Plot concentration versus time. For a pseudo-first-order reaction (if one reactant is in large excess), plot ln([Alkene]) vs. time. The slope of the resulting line will be -k.
-
Protocol 3: Kinetic Monitoring of a Fast Reaction by Stopped-Flow UV-Vis
This protocol is designed for rapid reactions, such as the sulfation of a UV-active alkene (e.g., styrene) with chlorosulfonic acid. [10][11] Experimental Workflow:
Sources
- 1. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemithon.com [chemithon.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3313838A - Reaction of chlorosulfonic acid with alkoxylated alkyl phenols - Google Patents [patents.google.com]
- 6. US3313839A - Preparation of sulfate esters by the reaction of chlorosulfonic acid with alkoxylated alkyl phenols - Google Patents [patents.google.com]
- 7. Molecular modelling studies on the reactions of fluoroalkenes with sulfur trioxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Use of dimethylformamide–sulphur trioxide complex as a sulphating agent of tyrosine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. hpst.cz [hpst.cz]
- 11. agilent.com [agilent.com]
assessing the atom economy of cyclohexanol synthesis via Cyclohexyl hydrogen sulfate
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of greener and more efficient chemical manufacturing, atom economy stands as a critical metric for evaluating the sustainability of a synthetic route. This guide provides an in-depth comparison of three key methods for synthesizing cyclohexanol, a vital precursor in the production of polymers and pharmaceuticals. We will focus on the synthesis via a cyclohexyl hydrogen sulfate intermediate and contrast it with two prominent industrial alternatives: the direct hydration of cyclohexene and the hydrogenation of phenol. By examining the experimental protocols, reaction mechanisms, and quantitative performance data, this guide aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
The Principle of Atom Economy: A Foundation for Green Synthesis
Developed by Barry Trost, the concept of atom economy evaluates how efficiently a chemical process converts reactants into the desired product.[1] It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. A higher atom economy signifies a more sustainable process with less waste generation. This principle is a cornerstone of green chemistry, compelling chemists to design syntheses that maximize the incorporation of reactant atoms into the final product.[2]
Synthesis of Cyclohexanol: A Comparative Analysis
We will now delve into the specifics of three distinct pathways to cyclohexanol, assessing each through the lens of atom economy and practical application.
Via this compound: The Two-Step Acid-Catalyzed Hydration
This classical approach involves the reaction of cyclohexene with concentrated sulfuric acid to form a this compound intermediate, which is subsequently hydrolyzed to yield cyclohexanol.
Reaction Mechanism:
The reaction proceeds through an electrophilic addition of sulfuric acid to the cyclohexene double bond, forming a carbocation intermediate. This is followed by the nucleophilic attack of the hydrogen sulfate anion to yield this compound. The intermediate is then hydrolyzed by heating with water, regenerating the sulfuric acid catalyst and producing cyclohexanol.
Experimental Protocol:
-
Step 1: Formation of this compound. In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, place 20.5 g (0.25 mol) of cyclohexene. Cool the flask in an ice bath. Slowly add 25 g (0.255 mol) of concentrated sulfuric acid dropwise with continuous stirring, maintaining the temperature below 10°C. After the addition is complete, continue stirring for an additional 30 minutes at room temperature to ensure complete formation of the intermediate.
-
Step 2: Hydrolysis to Cyclohexanol. To the reaction mixture, add 50 mL of water. Heat the mixture to boiling and reflux for 1 hour.
-
Step 3: Isolation and Purification. After cooling, transfer the mixture to a separatory funnel. The organic layer (top layer) contains cyclohexanol. Wash the organic layer sequentially with 25 mL of water, 25 mL of 10% sodium carbonate solution, and finally with 25 mL of saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation, collecting the fraction boiling at 160-162°C.
Logical Flow of Cyclohexanol Synthesis via this compound:
Caption: Synthesis of cyclohexanol via a this compound intermediate.
Direct Hydration of Cyclohexene: A More Atom-Economical Approach
The direct addition of water to cyclohexene, typically catalyzed by a solid acid catalyst, offers a more direct and atom-economical route to cyclohexanol.
Reaction Mechanism:
This reaction follows a similar electrophilic addition mechanism to the acid-catalyzed hydration. The solid acid catalyst (e.g., ZSM-5 zeolite) provides a proton source to protonate the double bond of cyclohexene, forming a carbocation. A water molecule then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation yields cyclohexanol.[3]
Experimental Protocol:
-
Step 1: Reaction Setup. In a high-pressure autoclave, place 20.5 g (0.25 mol) of cyclohexene, 45 g (2.5 mol) of deionized water, and 5 g of a solid acid catalyst (e.g., Amberlyst 15 or H-ZSM-5).[4]
-
Step 2: Reaction. Seal the autoclave and heat it to 120-150°C with vigorous stirring. Maintain the reaction for 4-6 hours. The pressure will increase due to the vapor pressure of the reactants at the reaction temperature.
-
Step 3: Isolation and Purification. After cooling the autoclave to room temperature, vent any excess pressure. Filter the reaction mixture to recover the solid catalyst. Transfer the liquid mixture to a separatory funnel. The organic layer contains cyclohexanol and unreacted cyclohexene. Wash the organic layer with saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate, filter, and purify by fractional distillation.
Logical Flow of Direct Hydration of Cyclohexene:
Caption: Direct hydration of cyclohexene to cyclohexanol using a solid acid catalyst.
Hydrogenation of Phenol: An Alternative Industrial Process
The catalytic hydrogenation of phenol is a major industrial route for cyclohexanol production. This method involves the reduction of the aromatic ring of phenol using hydrogen gas in the presence of a metal catalyst.
Reaction Mechanism:
The hydrogenation of phenol typically proceeds over a nickel or palladium catalyst.[5] The reaction involves the stepwise addition of hydrogen atoms to the aromatic ring, leading to the formation of cyclohexanone as an intermediate, which is then further reduced to cyclohexanol.[5]
Experimental Protocol:
-
Step 1: Catalyst Preparation (if necessary). For a laboratory setting, a commercially available catalyst such as 5% Pd/C or Raney Nickel can be used.
-
Step 2: Reaction Setup. In a high-pressure hydrogenation apparatus, place 23.5 g (0.25 mol) of phenol, 100 mL of a suitable solvent (e.g., ethanol or isopropanol), and 1 g of the catalyst (e.g., 5% Pd/C).[5][6]
-
Step 3: Hydrogenation. Seal the apparatus, purge with nitrogen, and then pressurize with hydrogen gas to 5-10 atm. Heat the mixture to 100-150°C and stir vigorously. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
Step 4: Isolation and Purification. After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The solvent can be removed by rotary evaporation. The resulting crude cyclohexanol can be purified by fractional distillation.
Logical Flow of Phenol Hydrogenation: dot graph Phenol_Hydrogenation { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Phenol [label="Phenol"]; Hydrogen [label="Hydrogen (H2)"]; Catalyst [label="Metal Catalyst (e.g., Ni, Pd)", fillcolor="#FBBC05"]; Cyclohexanol [label="Cyclohexanol", fillcolor="#34A853"];
Phenol -> Cyclohexanol [label="+ 3H2"]; Hydrogen -> Cyclohexanol; Catalyst -> Cyclohexanol [label="Catalyzes"]; }
Sources
- 1. scribd.com [scribd.com]
- 2. jocpr.com [jocpr.com]
- 3. research.monash.edu [research.monash.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Hydrogenation of phenol to cyclohexanol using carbon encapsulated Ni–Co alloy nanoparticles - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Catalysts for Cyclohexene Hydration: Performance, Mechanisms, and Experimental Protocols
Introduction: The Significance of Cyclohexanol and the Catalytic Challenge of Cyclohexene Hydration
Cyclohexanol is a crucial industrial intermediate, primarily serving as a precursor in the production of nylon-6 and nylon-6,6 through its oxidation to adipic acid and caprolactam. The direct hydration of cyclohexene, a readily available feedstock from the partial hydrogenation of benzene, presents a more atom-economical and environmentally benign route to cyclohexanol compared to traditional methods involving phenol hydrogenation or cyclohexane oxidation. However, the direct hydration of cyclohexene is a thermodynamically limited and kinetically challenging reaction, necessitating the use of efficient and selective catalysts.[1]
This guide provides a comprehensive comparative analysis of various solid acid catalysts for the liquid-phase hydration of cyclohexene to cyclohexanol. We will delve into the performance of prominent catalyst classes—zeolites, ion-exchange resins, and heteropoly acids—supported by experimental data. The underlying reaction mechanisms will be elucidated, and a detailed, field-proven experimental protocol for catalyst evaluation is provided for researchers and process development chemists.
Reaction Mechanism: An Acid-Catalyzed Electrophilic Addition
The hydration of cyclohexene is an electrophilic addition reaction that proceeds via a carbocation intermediate, catalyzed by Brønsted acids.[2][3] The generally accepted mechanism involves three key steps:
-
Protonation of the Alkene: A proton from the acid catalyst adds to the carbon-carbon double bond of cyclohexene, forming a secondary cyclohexyl carbocation. This is typically the rate-determining step.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electron-deficient carbocation.
-
Deprotonation: A final deprotonation step, usually involving another water molecule or the conjugate base of the catalyst, regenerates the acid catalyst and yields the cyclohexanol product.
The efficiency of a catalyst is therefore intrinsically linked to its Brønsted acidity—the availability of protons to initiate the reaction. However, excessively strong acidity can promote side reactions such as the formation of dicyclohexyl ether and oligomerization of cyclohexene, thereby reducing the selectivity to cyclohexanol.
Caption: The acid-catalyzed hydration of cyclohexene to cyclohexanol.
Comparative Analysis of Catalyst Performance
The selection of a suitable catalyst for cyclohexene hydration is a critical decision that influences conversion, selectivity, and overall process viability. This section provides a comparative overview of three major classes of solid acid catalysts: zeolites, ion-exchange resins, and heteropoly acids.
Zeolites: Shape-Selective Microporous Catalysts
Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong Brønsted acid sites, making them highly effective catalysts for various organic transformations, including alkene hydration.[2][3] Their shape-selective nature can suppress the formation of bulky byproducts, leading to high selectivity.
Key Performance Insights:
-
ZSM-5: This medium-pore zeolite is one of the most extensively studied catalysts for this reaction. ZSM-5 with a SiO2/Al2O3 ratio in the range of 30-50 has demonstrated excellent selectivity towards cyclohexanol, often exceeding 99%.[4] The catalytic performance can be further enhanced by modifications such as doping with gallium (Ga), which can increase the number of Brønsted acid sites and lead to higher cyclohexanol yields.[2][3] For instance, a Ga-doped ZSM-5 (Ga3-ZSM-5) has been reported to achieve a cyclohexanol yield of 10.1%, compared to 8.4% for a commercial ZSM-5 under similar conditions.[2][3] Surface modification of HZSM-5 with organosilanes to improve hydrophobicity has also been shown to significantly increase cyclohexene conversion to as high as 20.87% by facilitating better interaction between the organic reactant and the catalyst in the aqueous phase.[5]
-
Other Zeolites: While ZSM-5 is a popular choice, other zeolites like mordenite and faujasite have also been investigated. Their performance is influenced by their pore structure and Si/Al ratio.
Data Summary: Zeolite Catalysts
| Catalyst | Si/Al Ratio | Reaction Temperature (°C) | Cyclohexene Conversion (%) | Cyclohexanol Selectivity (%) | Reference |
| Commercial ZSM-5 | - | 126-128 | - | - | [2][3] |
| Ga-doped ZSM-5 | - | 126-128 | - | - | [2][3] |
| HZSM-5 | - | 130 | 4.15 | >99 | [5] |
| OTS-modified HZSM-5 | - | 130 | 20.87 | >99 | [5] |
| HZSM-5 (small particle size) | 25 | 120 | 15.4 (yield) | - | [4] |
Ion-Exchange Resins: Macroporous Polymeric Catalysts
Strongly acidic ion-exchange resins, such as sulfonated styrene-divinylbenzene copolymers (e.g., Amberlyst series), are another important class of catalysts for cyclohexene hydration. Their macroporous structure allows for good accessibility of reactants to the active sulfonic acid groups.
Key Performance Insights:
-
Amberlyst Resins: Catalysts like Amberlyst-15 are effective for the indirect hydration of cyclohexene, for example, through initial esterification with a carboxylic acid followed by hydrolysis.[6] In direct hydration, macroporous resins like Amberlite XE 307 have been studied, with kinetics influenced by solvent composition.[4]
-
Modified Resins: The performance of ion-exchange resins can be significantly improved through modification. For example, modifying a sulfonate resin with an alkyl secondary amine at an optimal rate of 15% resulted in a cyclohexene conversion of 22% and a cyclohexanol selectivity of 95.6%.[4] This enhancement is attributed to the formation of a quasi-lipophilic phase around the resin beads, which improves the interaction with cyclohexene and suppresses byproduct formation.[4]
Data Summary: Ion-Exchange Resin Catalysts
| Catalyst | Modification | Reaction Temperature (°C) | Cyclohexene Conversion (%) | Cyclohexanol Selectivity (%) | Reference |
| Sulfonated Resin | Unmodified | 90-150 | Lower than modified | Lower than modified | [4] |
| Sulfonated Resin | 15% Amination | 90-150 | 22 | 95.6 | [4] |
| Amberlyst-15 | - | - | Used in indirect hydration | - | [6] |
| Amberlite XE 307 | - | 80-140 | - | - | [4] |
Heteropoly Acids (HPAs): Strong Brønsted Acids with High Proton Mobility
Heteropoly acids are polyoxometalates with well-defined structures and exceptionally strong Brønsted acidity, often approaching superacidity. Keggin-type HPAs, such as tungstophosphoric acid (H₃PW₁₂O₄₀) and silicotungstic acid (H₄SiW₁₂O₄₀), are particularly effective catalysts for acid-catalyzed reactions.
Key Performance Insights:
-
High Activity: HPAs like tungstophosphoric acid have been shown to be excellent catalysts for the dehydration of cyclohexanol to cyclohexene, achieving high conversions (e.g., 98.5%) and yields (e.g., 96.4%), which indicates their high activity for the reverse hydration reaction as well.[7]
-
Supported HPAs: To overcome the low surface area of bulk HPAs and improve their stability and reusability, they are often dispersed on high-surface-area supports like silica (SiO₂), zirconia (ZrO₂), or carbon.[8][9][10] Silica-supported tungstophosphoric acid (HPW-SiO₂) has been found to be a highly efficient and reusable catalyst for the dehydration of secondary alcohols to alkenes, suggesting its potential for the reverse hydration reaction.[8]
Data Summary: Heteropoly Acid Catalysts (Data from Dehydration)
| Catalyst | Support | Reaction | Cyclohexanol Conversion (%) | Cyclohexene Yield (%) | Reference |
| Tungstophosphoric Acid | None | Dehydration | 98.5 | 96.4 | [7] |
| Tungstophosphoric Acid | Various | Dehydration | - | - | [7] |
| HPW-SiO₂ | Silica | Dehydration | High | High | [8] |
Experimental Protocol: A Step-by-Step Guide for Catalyst Evaluation
This section provides a detailed methodology for the comparative evaluation of different solid acid catalysts for liquid-phase cyclohexene hydration in a batch reactor system.
Materials and Equipment:
-
Reactants: Cyclohexene (≥99%), deionized water.
-
Catalysts: Dried zeolite, ion-exchange resin, and heteropoly acid catalysts.
-
Reactor: High-pressure stainless-steel batch reactor (autoclave) with a magnetic stirrer, temperature controller, and pressure gauge.
-
Analytical Equipment: Gas chromatograph with a flame ionization detector (GC-FID) and/or a mass spectrometer (GC-MS) for product analysis.
-
Glassware and General Lab Equipment: Beakers, graduated cylinders, volumetric flasks, filtration apparatus, oven for drying catalysts.
Caption: A generalized workflow for catalyst evaluation in cyclohexene hydration.
Experimental Procedure:
-
Catalyst Preparation:
-
Dry the solid acid catalysts in an oven at a specified temperature (e.g., 110 °C for 12 hours) to remove adsorbed water.
-
For some catalysts, a pre-activation step under specific conditions may be required as per the manufacturer's or literature's recommendations.
-
-
Reactor Setup:
-
Charge the batch reactor with a pre-weighed amount of the dried catalyst.
-
Add a specific volume or mass of cyclohexene and deionized water to the reactor. A typical mass ratio of catalyst:cyclohexene:water is 1:5-50:50-500.[4]
-
Seal the reactor and purge it with an inert gas (e.g., nitrogen) to remove air.
-
-
Reaction Execution:
-
Pressurize the reactor with the inert gas to the desired initial pressure.
-
Begin stirring at a constant rate (e.g., 800-1000 rpm) to ensure good mixing of the three phases (solid catalyst, aqueous phase, and organic phase).
-
Heat the reactor to the desired reaction temperature (e.g., 120-180 °C).
-
Monitor the temperature and pressure throughout the reaction.
-
Take liquid samples at regular intervals using a sampling valve, if available.
-
-
Product Analysis:
-
After the desired reaction time (e.g., 1-6 hours), cool the reactor to room temperature.
-
Depressurize the reactor and collect the reaction mixture.
-
Separate the solid catalyst from the liquid mixture by filtration or centrifugation.
-
Analyze the liquid product mixture using GC-FID or GC-MS.
-
Use a suitable capillary column (e.g., a polar column like DB-WAX or a non-polar column like DB-5) for the separation of cyclohexene, cyclohexanol, and potential byproducts.
-
Quantify the components by using an internal or external standard method.
-
-
-
Data Analysis:
-
Calculate the cyclohexene conversion, cyclohexanol selectivity, and cyclohexanol yield using the following formulas:
-
Conversion (%) = [(Initial moles of cyclohexene - Final moles of cyclohexene) / Initial moles of cyclohexene] x 100
-
Selectivity (%) = [Moles of cyclohexanol produced / (Initial moles of cyclohexene - Final moles of cyclohexene)] x 100
-
Yield (%) = (Conversion x Selectivity) / 100
-
-
Conclusion and Future Outlook
The catalytic hydration of cyclohexene to cyclohexanol is a field of active research with significant industrial relevance. This guide has provided a comparative analysis of three major classes of solid acid catalysts: zeolites, ion-exchange resins, and heteropoly acids.
-
Zeolites , particularly modified ZSM-5, offer high selectivity and the potential for enhanced activity through tailored synthesis and modification.
-
Ion-exchange resins are commercially available and effective catalysts, with performance that can be significantly boosted through functionalization.
-
Heteropoly acids , with their strong acidity, show great promise, especially when supported on high-surface-area materials to improve their practical applicability.
The choice of the optimal catalyst will depend on a variety of factors, including the desired operating conditions, cost, and catalyst lifetime. Future research will likely focus on the development of novel catalyst formulations with improved activity, stability, and water tolerance, as well as the design of advanced reactor configurations, such as reactive distillation, to overcome the equilibrium limitations of this important reaction.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Enhancement of Cyclohexene Hydration by Ga-Doped ZSM-5 Zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel hydrophobic catalysts to promote hydration at the water–oil interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US3974232A - Method for producing cyclohexene by dehydration of cyclohexanol - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Cyclohexylation of Resorcinol with Cyclohexanol Catalyzed by Tungstophosphoric Acid Supported Zirconia Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Graphite supported heteropolyacid as a regenerable catalyst in the dehydration of 1-butanol to butenes [e-spacio.uned.es]
A Researcher's Guide to the Development and Comparison of Analytical Standards for Organosulfates
In the intricate world of analytical science, the adage "you can only measure what you know" holds profound truth. For researchers, scientists, and drug development professionals working with organosulfates, this presents a significant challenge. These ubiquitous molecules, implicated in everything from atmospheric aerosol formation to drug metabolism, are notoriously difficult to quantify accurately, primarily due to a lack of commercially available, well-characterized analytical standards.[1][2]
This guide provides an in-depth, experience-driven comparison of the methodologies essential for developing robust organosulfate standards. We will move beyond simple protocols to explore the fundamental principles and critical decisions that underpin the creation of reliable reference materials, ensuring your quantitative data is both accurate and defensible.
The Core Challenge: Why Organosulfates Demand Meticulous Standards
Organosulfates are analytically challenging for several key reasons. Their high polarity makes them difficult to separate using traditional reversed-phase liquid chromatography (RPLC), often leading to poor retention and co-elution with other polar molecules and inorganic ions.[1][3] This co-elution can cause significant ion suppression in mass spectrometry, leading to a gross underestimation of the analyte's true concentration.[3] Furthermore, the sheer structural diversity of organosulfates found in environmental and biological systems means that a "one-size-fits-all" analytical method is seldom effective.
The scarcity of authentic standards compels many laboratories to undertake their own synthesis.[4][5][6] This journey, from synthesis to a fully certified standard, is laden with critical control points that dictate the ultimate quality and reliability of the reference material.
Part 1: Synthesis of Organosulfate Standards - A Comparative Approach
The foundation of any analytical standard is its synthesis. The goal is not just to create the molecule but to do so in a way that maximizes purity and yield while minimizing side reactions. The most common approach involves the sulfation of a parent alcohol or phenol.
Comparing Sulfating Reagents
The choice of sulfating agent is the first critical decision. It's a trade-off between reactivity, ease of handling, and potential for side-product formation.
| Synthetic Method | Reagent | Expertise & Experience Behind the Choice | Trustworthiness (Self-Validating Aspects) |
| Sulfur Trioxide-Pyridine Complex | SO₃·py | This is often the go-to reagent for its mild reaction conditions. As a stable, solid complex, it is significantly easier and safer to handle than alternatives like chlorosulfonic acid.[1] Its mildness is particularly advantageous for sensitive substrates that might degrade under harshly acidic conditions. | The pyridinium salt intermediate is typically converted to a more stable salt (e.g., potassium or sodium), which can be purified and its structure confirmed by NMR and HRMS. Purity is then validated chromatographically. |
| Chlorosulfonic Acid | ClSO₃H | A powerful and cost-effective reagent, best reserved for robust, less-sensitive substrates. Its high reactivity can drive reactions to completion quickly, but this comes at the cost of selectivity. It requires stringent control over temperature and stoichiometry to prevent charring or unwanted side reactions. | The reaction must be rigorously quenched and neutralized. The final product requires extensive purification (often recrystallization or preparative chromatography) and thorough characterization to ensure no residual acid or chlorinated byproducts remain. |
| Sulfamic Acid | H₂NSO₃H | A solid, non-volatile reagent that is easy to handle. It is less reactive than the other options and often requires heat. This can be an advantage for controlling the reaction rate but a disadvantage if the substrate is thermally labile. | The slower reaction can sometimes lead to cleaner product profiles. As with other methods, the final purity must be confirmed instrumentally, ensuring no unreacted sulfamic acid is present. |
Experimental Protocol: Synthesis of Glycolic Acid Sulfate Potassium Salt
This protocol is modified from established methods and illustrates the practical application of the sulfur trioxide-pyridine complex.[4][7]
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve glycolic acid (1.0 eq) in anhydrous pyridine. Causality: Anhydrous conditions are critical to prevent the hydrolysis of the sulfur trioxide complex.
-
Cooling: Chill the solution to 0°C using an ice bath. Causality: This helps to control the exothermic reaction upon addition of the sulfating agent.
-
Sulfation: Slowly add sulfur trioxide-pyridine complex (1.2 eq) portion-wise, maintaining the temperature at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS if possible.
-
Salt Formation: After the reaction is complete, cool the mixture again and add a solution of potassium hydroxide (KOH) in ethanol until the pH is >12. Causality: This converts the pyridinium salt to the more stable and easily purified potassium salt.
-
Purification: The potassium salt of the organosulfate will precipitate. Collect the solid by vacuum filtration, wash it with cold ethanol to remove residual pyridine and other impurities, and dry under vacuum.[7]
-
Purity Confirmation: The purity of the synthesized standard should be confirmed to be >95% by NMR and HPLC-UV/MS analysis.[7]
Part 2: From Crude Product to Certified Standard - The Validation Workflow
A synthesized compound is not yet a standard. It must undergo rigorous purification and characterization to become a reliable reference material for quantitative analysis.
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Accurate Quantification of Multifunctional C2–3 Organosulfates in Atmospheric Aerosols Using Liquid Chromatography-Electrospray Ionization Mass Spectrometry: Overcoming Matrix Effects and Underestimation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. AMT - Organosulfates in atmospheric aerosol: synthesis and quantitative analysis of PM2.5 from Xi'an, northwestern China [amt.copernicus.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Cyclohexyl Hydrogen Sulfate
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of cyclohexyl hydrogen sulfate, a significant intermediate in organic synthesis.[1] By understanding the chemical principles behind these procedures, laboratories can ensure the safety of their personnel and maintain environmental stewardship.
Understanding the Chemical Profile and Associated Hazards of this compound
This compound (C₆H₁₂O₄S) is an organic sulfate ester.[1] Its structure, featuring a cyclohexane ring attached to a hydrogen sulfate group, dictates its chemical reactivity and potential hazards.[2][3] Before initiating any disposal protocol, it is imperative to recognize these intrinsic properties.
Key Hazard Considerations:
-
Corrosivity: The presence of the hydrogen sulfate group imparts acidic properties to the molecule.[1] Therefore, this compound should be handled as a corrosive substance, capable of causing damage to skin, eyes, and respiratory tract upon contact or inhalation.
-
Reactivity: As a sulfate ester, it can undergo hydrolysis, particularly under acidic or basic conditions, to form cyclohexanol and sulfuric acid. This reaction is a key consideration in its disposal.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₄S | PubChem[2] |
| Molecular Weight | 180.22 g/mol | PubChem[2] |
| Appearance | Not specified, likely an oil or solid | Inferred |
| Acidity | Acidic due to the hydrogen sulfate group | Benchchem[1] |
Strategic Approach to Disposal: Neutralization and Hydrolysis
The recommended disposal strategy for this compound involves a two-pronged chemical transformation approach prior to final disposal: neutralization followed by base-catalyzed hydrolysis . This converts the compound into less hazardous, water-soluble substances that can be managed more readily.
This workflow is designed to mitigate the primary hazards associated with the compound and to comply with general principles of chemical waste management.
Caption: Figure 1: Disposal Workflow for this compound.
Detailed, Step-by-Step Disposal Protocol
This protocol is intended for small quantities of this compound typically generated in a research laboratory setting. Always perform these procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials Required:
-
Waste this compound
-
Sodium bicarbonate (NaHCO₃) or 1 M Sodium hydroxide (NaOH) solution
-
Concentrated Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Large beaker or flask
-
Stir bar and stir plate
-
Heating mantle
-
pH paper or pH meter
-
Appropriate waste container for aqueous chemical waste
Procedure:
-
Initial Dilution and Neutralization:
-
Causality: This initial step is crucial to mitigate the corrosivity of the acidic waste and to prepare it for the subsequent hydrolysis step. Direct addition of a strong base to a concentrated acid can generate significant heat.
-
Protocol:
-
In a large beaker, cautiously dilute the this compound waste with water to approximately 10 times its original volume. Always add the acid to the water slowly.
-
While stirring, slowly add a saturated solution of sodium bicarbonate or a 1 M solution of sodium hydroxide until the pH of the solution is neutral (pH ~7). Be cautious as the addition of bicarbonate will cause effervescence (release of CO₂).
-
-
-
Base-Catalyzed Hydrolysis:
-
Causality: This step breaks down the sulfate ester into its constituent alcohol (cyclohexanol) and an inorganic sulfate salt (sodium sulfate), which are generally less hazardous. Heating accelerates the rate of this chemical reaction.
-
Protocol:
-
To the neutralized solution, add an excess of concentrated sodium hydroxide solution to bring the final concentration to approximately 2 M.
-
Gently heat the mixture to 50-60°C with continuous stirring for several hours. The reaction time can vary, but a 2-4 hour period is generally sufficient for complete hydrolysis.
-
-
-
Final Neutralization and Verification:
-
Causality: Ensuring the final waste stream is within a neutral pH range is critical for compliance with most wastewater regulations and for the safety of subsequent handling.[5]
-
Protocol:
-
Allow the solution to cool to room temperature.
-
Carefully check the pH of the solution. If it is still strongly basic, neutralize it by adding a dilute acid (e.g., 1 M HCl) dropwise until the pH is between 5.5 and 9.5.[5]
-
-
-
Final Disposal:
-
Causality: The final disposal route depends on local regulations. The pre-treatment steps are designed to make the waste compatible with a wider range of disposal options.
-
Protocol:
-
Option A (Preferred): Transfer the final neutralized aqueous solution to a designated container for hazardous aqueous waste. This container will be collected by a licensed chemical waste disposal contractor.[6][7]
-
Option B (Consult Local Regulations): In some jurisdictions, after neutralization and hydrolysis, the resulting solution may be permissible for drain disposal with copious amounts of water.[5] However, it is imperative to consult your institution's Environmental Health and Safety (EHS) office and local regulations before considering this option.
-
-
Emergency Procedures for Spills
In the event of a spill of this compound, immediate and appropriate action is necessary to prevent harm to personnel and the environment.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Personal Protection: Before attempting to clean up the spill, don appropriate PPE, including chemical-resistant gloves and apron, safety goggles, and a face shield. If the spill is large, respiratory protection may be necessary.
-
Containment and Neutralization:
-
Collection and Disposal:
-
Carefully scoop the absorbed and neutralized material into a designated hazardous waste container.
-
Label the container clearly and arrange for its disposal through your institution's EHS office.
-
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent and water.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. While this guide provides a scientifically grounded framework, it is not a substitute for institutional protocols and local regulations. Always consult your organization's Safety Data Sheets (SDS) for the chemicals you are working with, and when in doubt, seek guidance from your Environmental Health and Safety department. By adhering to these principles, the scientific community can continue its vital work while upholding the highest standards of safety and environmental stewardship.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14004329, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22497783, Cyclohexyl sulfate. Retrieved from [Link]
- Aldrich. (2024).
- Fisher Scientific. (2014).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20537590, Cyclohexyl hydrogen sulfite. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclohexylbenzene. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal. Retrieved from [Link]
-
Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Hanwha Solutions. (2023).
- Emory University. (n.d.). EHSO Manual 2025-2026.
- Chemius. (n.d.). Cyclohexane.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyclohexane.
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
- University of Alabama at Birmingham. (n.d.). Chemical Safety and Waste Management Manual.
- Unknown Source. (n.d.).
- American Chemistry Council. (n.d.). Disposal of SPF Chemicals.
-
David Suzuki Foundation. (n.d.). Toxic ingredient to avoid: Sodium Laureth Sulfate. Retrieved from [Link]
- DWK Life Sciences. (n.d.).
-
United States Environmental Protection Agency. (2025). Toxic Substances Control Act (TSCA) and Federal Facilities. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). Sewage Sludge Laws and Regulations. Retrieved from [Link]
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- MDPI. (n.d.).
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H12O4S | CID 14004329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexyl sulfate | C6H11O4S- | CID 22497783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Toxic ingredient to avoid: Sodium Laureth Sulfate - David Suzuki Foundation [davidsuzuki.org]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. chemtalk.com.au [chemtalk.com.au]
- 7. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
